molecular formula C9H17NO5 B1370965 Boc-o-Methyl-D-serine CAS No. 86123-95-7

Boc-o-Methyl-D-serine

カタログ番号: B1370965
CAS番号: 86123-95-7
分子量: 219.23 g/mol
InChIキー: RFGMSGRWQUMJIR-ZCFIWIBFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-o-Methyl-D-serine is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMSGRWQUMJIR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650672
Record name N-(tert-Butoxycarbonyl)-O-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86123-95-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86123-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-O-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-(R)-2-amino-3-methoxypropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Boc-O-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid, commonly known as Boc-O-Methyl-D-serine. This document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's core principles, physicochemical properties, synthesis, and diverse applications. We will explore the strategic importance of its protecting groups, provide detailed experimental protocols for its synthesis and use, and contextualize its significance in peptide chemistry, pharmaceutical manufacturing, and neuroscience.

Introduction: A Strategically Modified Chiral Building Block

This compound is a synthetic derivative of the non-proteinogenic amino acid D-serine. It is distinguished by two critical chemical modifications that make it a highly valuable and versatile building block in organic synthesis:

  • N-α-Boc Protection : The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.

  • Side-Chain O-Methylation : The hydroxyl (-OH) group of the serine side chain is converted to a methyl ether (-OCH₃).

These modifications transform the reactive D-serine molecule into a stable, precisely controllable intermediate. The Boc group provides temporary, acid-labile protection to the amine, preventing its participation in undesired reactions, while the chemically robust O-methyl group permanently protects the side-chain hydroxyl group from unwanted side reactions.[1] This dual-protection strategy is fundamental to its utility in the multi-step synthesis of complex peptides and pharmaceutical agents.[1]

This compound Structure Figure 1: Chemical Structure of this compound cluster_Boc Boc Group cluster_Serine D-Serine Backbone Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 N N Boc_C->N N-Protection tBu_C C(CH₃)₃ Boc_O2->tBu_C Ca Cα(H) N->Ca Cb Cβ(H₂) Ca->Cb C C Ca->C O_methyl O-CH₃ Cb->O_methyl O-Methylation O_carboxyl O C->O_carboxyl OH_carboxyl OH C->OH_carboxyl

Caption: Chemical structure of this compound.

Core Principles: The Imperative of Orthogonal Protection

In peptide and medicinal chemistry, the synthesis of a target molecule requires the sequential and controlled formation of specific bonds. Amino acids, with their multiple reactive sites (amino, carboxyl, and side-chain functional groups), necessitate a protection strategy to ensure this control.[1]

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Shield

The Boc group is a cornerstone of amine protection in organic synthesis.[2][3] Its utility stems from a crucial balance of stability and liability:

  • Stability : It is robust and unreactive under a wide range of conditions, including basic, nucleophilic, and reductive environments.

  • Acid Lability : It is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4]

This "graduated acid lability" is the foundation of the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), where the temporary N-α-Boc group can be removed without affecting more permanent, benzyl-based side-chain protecting groups that require much stronger acids (like HF) for cleavage.

The deprotection mechanism proceeds via protonation of the Boc group, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[3][5][6]

Boc_Deprotection_Mechanism Figure 2: Boc Group Deprotection Workflow start Boc-Protected Amine (R-NH-Boc) protonation Protonation (+ H⁺, e.g., TFA) start->protonation Add Acid intermediate1 Protonated Carbamate [R-NH-C(=O⁺H)O-tBu] protonation->intermediate1 cleavage Cleavage intermediate1->cleavage products Carbamic Acid (R-NH-COOH) + t-Butyl Cation⁺ cleavage->products decarboxylation Spontaneous Decarboxylation products->decarboxylation Unstable scavenging Cation Trapping (Scavengers) products->scavenging Side Reaction final_amine Free Amine (R-NH₂) + CO₂ decarboxylation->final_amine isobutylene Isobutylene scavenging->isobutylene

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The O-Methyl Group: A Robust Side-Chain Protector

The hydroxyl group of serine is nucleophilic and can participate in undesirable side reactions, such as O-acylation, during peptide coupling steps. The O-methyl ether is an exceptionally stable protecting group that is resistant to the acidic conditions used for Boc deprotection and the basic conditions used for neutralization, making it an effectively "permanent" modification throughout the synthesis.[1] This ensures the integrity of the serine side chain until the final product is assembled.

Physicochemical Properties

The accurate handling, storage, and application of this compound require an understanding of its key physicochemical properties, summarized below.

PropertyValueSource(s)
CAS Number 86123-95-7[7][8][9][10]
Molecular Formula C₉H₁₇NO₅[8][9]
Molecular Weight 219.24 g/mol [9]
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid[8][11]
Appearance White to light yellow solid[12]
Density ~1.15 g/cm³ (Predicted)[12]
pKa 3.52 ± 0.10 (Predicted)[12]
Storage 2-8°C, Sealed in dry conditions[12]

Note: Some properties are predicted. For precise lot-specific data, always refer to the supplier's Certificate of Analysis.

Synthesis of this compound

The most common and direct laboratory synthesis involves a two-step process starting from commercially available D-serine.[1] The causality behind this workflow is to first protect the most reactive nucleophile (the amino group) before modifying the less reactive hydroxyl group.

Synthesis_Workflow Figure 3: Primary Synthesis Pathway DSerine D-Serine N_Boc_DSerine N-Boc-D-serine DSerine->N_Boc_DSerine Step 1: N-Protection Reagent: (Boc)₂O Base: NaOH / NaHCO₃ Solvent: Water/Dioxane FinalProduct This compound N_Boc_DSerine->FinalProduct Step 2: O-Methylation Reagent: Dimethyl Sulfate / MeI Base: NaOH / NaH Solvent: Toluene / DMF

Caption: Two-step synthesis of this compound from D-serine.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol synthesizes this compound from D-serine. It is adapted from procedures described in patents for the synthesis of Lacosamide intermediates.[13][14][15]

Step 1: N-α-Boc Protection of D-Serine

  • Rationale : The reaction is performed under basic aqueous conditions to deprotonate the amino group, increasing its nucleophilicity for attack on the di-tert-butyl dicarbonate ((Boc)₂O) reagent.[3]

  • Procedure :

    • In a reaction vessel, dissolve D-serine (1.0 eq) in an aqueous solution of sodium hydroxide (2-3 eq).[13]

    • Cool the solution to below 20°C in an ice bath.

    • Slowly add di-tert-butyl dicarbonate (1.1-1.5 eq) to the reaction mixture, ensuring the temperature remains below 20°C to minimize side reactions.[13]

    • Allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Once complete, cool the reaction mixture and acidify to pH < 3.5 with a citric acid solution.[16]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine, typically as an oil or foam, which can be used in the next step without further purification.

Step 2: O-Methylation of N-Boc-D-serine

  • Rationale : This step requires anhydrous conditions and a strong base to deprotonate the relatively non-acidic side-chain hydroxyl group, forming an alkoxide that can then be methylated. A phase-transfer catalyst is often used to facilitate the reaction between the aqueous base and the organic-soluble substrate.[1][15]

  • Procedure :

    • Dissolve N-Boc-D-serine (1.0 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, ~0.04 eq) in a suitable solvent such as toluene.[15]

    • Cool the suspension to 0-10°C.

    • Slowly add an aqueous solution of a strong base like sodium hydroxide (1.0 eq) and stir for 30 minutes.[15]

    • Add a methylating agent, such as dimethyl sulfate (DMS, 1.2 eq), dropwise while maintaining the temperature at 0-10°C.

    • Allow the reaction to stir at this temperature for several hours until completion is confirmed by TLC.

    • Quench the reaction by adding an aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product via column chromatography or recrystallization as needed to achieve desired purity.

Applications in Research and Drug Development

Pharmaceutical Synthesis: The Case of Lacosamide

This compound is a pivotal intermediate in the industrial synthesis of Lacosamide, an anticonvulsant drug used for treating epilepsy.[1][17] The synthesis leverages the pre-installed protecting groups and stereochemistry of the molecule.

The general synthetic route proceeds as follows:[13][14][15]

  • Amide Formation : The carboxylic acid of this compound is activated (e.g., as a mixed anhydride) and reacted with benzylamine to form the corresponding benzylamide.

  • Boc Deprotection : The Boc group is removed under acidic conditions (e.g., with TFA) to expose the free amine.

  • N-Acetylation : The final step involves the acetylation of the amine with acetic anhydride to yield Lacosamide.

The use of this compound is critical as it prevents racemization, which can be a problem in other synthetic routes, ensuring the final product has the required (R)-stereochemistry for biological activity.[15][18]

Peptide Synthesis

In peptide chemistry, the incorporation of D-amino acids is a common strategy to enhance the metabolic stability of peptide-based drug candidates by making them resistant to degradation by proteases. This compound serves as the building block for introducing an O-methylated D-serine residue into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Neuroscience Research

The parent molecule, D-serine, is a critical endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[19][20] This receptor is fundamental to synaptic plasticity, learning, and memory.[20][21] Dysregulation of D-serine signaling is implicated in various neurological and psychiatric disorders.[19][22]

Consequently, derivatives like this compound are valuable tools for neuroscientists and medicinal chemists to:

  • Synthesize novel peptides or peptidomimetics that can modulate NMDA receptor activity.

  • Develop probes to study the D-serine binding site on the NMDA receptor.

  • Create stable analogs of D-serine-containing neuropeptides for therapeutic development.[23]

Conclusion

This compound is more than a simple amino acid derivative; it is a strategically engineered molecule that provides chemists with precise control over synthetic outcomes. Its dual-protection scheme—an acid-labile Boc group on the amine and a robust O-methyl ether on the side chain—enables its seamless integration into complex synthetic pathways. From the industrial-scale production of vital medicines like Lacosamide to the laboratory synthesis of novel peptides for neuroscience research, this compound stands as an essential chiral building block, empowering the advancement of chemical and biomedical sciences.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. chem.ucla.edu. [Link]

  • D-serine as a gliotransmitter and its roles in brain development and disease. Frontiers in Synaptic Neuroscience. [Link]

  • D-Serine: A key to synaptic plasticity? Journal of Physiology-Paris. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • The Neurobiology of d-Serine Signaling. Advances in Pharmacology. [Link]

  • Process for the preparation of lacosamide.
  • d-Serine as a Neuromodulator: Regional and Developmental Localizations in Rat Brain Glia Resemble NMDA Receptors. The Journal of Neuroscience. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723. PubChem. [Link]

  • Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica. [Link]

  • An improved process for the preparation of lacosamide.
  • This compound (CAS No.: 86123-95-7). Manus Aktteva Biopharma LLP. [Link]

  • The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Total Synthesis of Lacosamide. ResearchGate. [Link]

  • BOC-D-Serine methyl ester, min 98%, 100 grams. CP Lab Safety. [Link]

  • Boc-D-Ser-OMe [95715-85-8]. Aapptec Peptides. [Link]

  • SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses. [Link]

  • Synthesis method of O-methyl-D-serine.
  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • N-boc-d-serine methyl ester (C9H17NO5). PubChemLite. [Link]

Sources

An In-depth Technical Guide to Boc-O-Methyl-D-serine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to Boc-O-Methyl-D-serine

In the landscape of synthetic organic chemistry and pharmaceutical development, the strategic use of protecting groups is fundamental to the construction of complex molecules. Among the vast arsenal of protected amino acids, This compound (N-(tert-Butoxycarbonyl)-O-methyl-D-serine) emerges as a uniquely valuable chiral building block. This derivative of the non-proteinogenic D-serine features two critical modifications: the protection of its α-amino group with a tert-butoxycarbonyl (Boc) group and the conversion of its side-chain hydroxyl group into a stable methyl ether.[1]

The Boc group is renowned for its stability across a wide range of reaction conditions, yet it can be selectively and cleanly removed under mild acidic treatment, most commonly with trifluoroacetic acid (TFA).[1][] This acid-lability is a cornerstone of the Boc protection strategy, enabling precise, stepwise elongation in peptide synthesis.[3] Concurrently, the O-methyl group provides robust, permanent protection for the serine side-chain, preventing undesirable side reactions such as O-acylation or phosphorylation during synthesis.[1] This dual-protection scheme renders this compound an indispensable reagent for incorporating a sterically defined, non-reactive O-methylserine residue into peptides and other complex target molecules. Its applications extend beyond peptide chemistry, serving as a key intermediate in the synthesis of pharmaceuticals, including the anticonvulsant medication lacosamide.[1]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic methodologies, reactivity, and critical applications for researchers, chemists, and drug development professionals.

Section 2: Physicochemical and Structural Properties

The distinct chemical behavior of this compound is a direct consequence of its molecular structure and resulting physical properties.

Chemical Structure

The structure features a chiral center at the α-carbon in the D-configuration, an acid-labile Boc protecting group on the amine, and a stable methyl ether on the side chain.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and characterization.

PropertyValueReference(s)
CAS Number 86123-95-7[1]
Molecular Formula C₉H₁₇NO₅[1]
Molecular Weight 219.23 g/mol [1]
IUPAC Name (2R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid
Appearance Varies; often a solid or oil
InChI Key RFGMSGRWQUMJIR-ZCFIWIBFSA-N[1]

Section 3: Synthesis and Purification

The synthesis of this compound from D-serine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general pathway involves the protection of the amino group, followed by methylation of the side-chain hydroxyl group.

Experimental Protocol: Synthesis of this compound

This protocol is a representative laboratory-scale synthesis adapted from established methodologies for amino acid protection and modification.[1][4]

Step 1: N-Boc Protection of D-serine

  • Dissolve D-serine (1.0 eq) in a 1:1 mixture of dioxane and 1 N sodium hydroxide solution, and cool the solution to 0-5 °C in an ice-water bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane dropwise to the stirred D-serine solution.

  • Allow the reaction to stir at 5 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours, monitoring for the consumption of D-serine by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Acidify the remaining aqueous solution to pH 2-3 with cold 1 M HCl or citric acid.

  • Extract the product, N-Boc-D-serine, into ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-D-serine, which can be used in the next step without further purification.

Step 2: O-Methylation of N-Boc-D-serine

  • Dissolve the crude N-Boc-D-serine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add solid potassium carbonate (K₂CO₃) (1.1 eq) to the solution and stir for 10-15 minutes at 0 °C.

  • Add methyl iodide (CH₃I) (2.0 eq) to the suspension. CAUTION: Methyl iodide is toxic and a suspected carcinogen; handle only in a well-ventilated fume hood.[4]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates complete formation of the product.[4]

  • Filter the reaction mixture and partition the filtrate between ethyl acetate and water.

  • Wash the organic phase sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The crude product, this compound, can be purified via flash column chromatography on silica gel to yield the final product.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: O-Methylation D_Serine D-Serine Boc_Anhydride (Boc)₂O, NaOH Dioxane/H₂O D_Serine->Boc_Anhydride N_Boc_D_Serine N-Boc-D-serine Boc_Anhydride->N_Boc_D_Serine Methyl_Iodide CH₃I, K₂CO₃ DMF N_Boc_D_Serine->Methyl_Iodide Final_Product This compound Methyl_Iodide->Final_Product

Caption: Synthetic pathway for this compound.

Section 4: Chemical Reactivity and Handling

Understanding the reactivity of this compound is crucial for its successful application in synthesis. The primary reaction of interest is the selective removal of the Boc group to unmask the α-amino functionality for subsequent coupling reactions.

Deprotection of the Boc Group

The Boc group is reliably cleaved under acidic conditions, a reaction that proceeds via the formation of a stable tert-butyl cation.[5]

Protocol: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the this compound substrate in a suitable solvent, typically dichloromethane (DCM).

  • Add a solution of 25-50% TFA in DCM to the substrate solution. The reaction is often performed at room temperature.

  • Monitor the reaction by TLC until all starting material is consumed (typically 30-60 minutes).

  • Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The resulting product is the TFA salt of O-Methyl-D-serine. For use in subsequent peptide coupling steps, the free amine must be generated by neutralization with a non-nucleophilic base, such as diisopropylethylamine (DIEA).[5]

Boc Deprotection Mechanism

Deprotection Start Boc-NH-R Reagent + H⁺ (TFA) Protonated [Boc-NH₂⁺-R] Reagent->Protonated Transition Cleavage Protonated->Transition Products H₂N-R  +  CO₂  +  Isobutylene Transition->Products

Caption: Acid-catalyzed deprotection of the Boc group.

Stability, Storage, and Safety
  • Stability and Storage : this compound should be stored in a cool, dry place, typically at temperatures between 0-8 °C, to prevent degradation.[6] It is important to keep the container tightly sealed to protect it from moisture.

  • Safety and Handling : While specific GHS classifications may vary, related compounds are often classified as irritants.[7] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust or contact with skin and eyes.

Section 5: Applications in Synthetic Chemistry

The unique structural features of this compound make it a highly strategic tool in both peptide synthesis and the broader field of medicinal chemistry.

Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), reactive amino acid side chains must be protected to prevent unwanted side reactions during peptide chain elongation.[8] The hydroxyl group of serine is particularly susceptible to O-acylation during the activation of the incoming amino acid's carboxyl group.

The O-methyl group on this compound serves as a robust and permanent protecting group for this hydroxyl function. Unlike other common protecting groups like benzyl (Bzl) or tert-butyl (tBu), the methyl ether is stable to the final cleavage conditions (e.g., strong acids like HF or TFA) used in Boc-based SPPS.[8] This ensures that the final peptide contains a specific O-methylserine residue, which can be used to:

  • Introduce conformational constraints : The methyl group can influence the local backbone conformation of the peptide.[9]

  • Enhance metabolic stability : The methyl ether prevents enzymatic degradation that might otherwise occur at the hydroxyl group.

  • Modulate biological activity : The replacement of a hydroxyl group with a methoxy group can alter the hydrogen bonding potential and overall polarity, impacting ligand-receptor interactions.

Application as a Chiral Building Block: Synthesis of Lacosamide

This compound is a key precursor in the synthesis of Lacosamide, an anticonvulsant drug.[1] The synthesis leverages the defined stereochemistry of the D-serine backbone.

Workflow: Lacosamide Synthesis from this compound

LacosamideSynthesis Start This compound Step1 Amide Coupling (e.g., with Benzylamine) Start->Step1 Intermediate1 Boc-Protected Amide Step1->Intermediate1 Step2 Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Amine Intermediate Step2->Intermediate2 Step3 Acetylation (Acetic Anhydride) Intermediate2->Step3 End Lacosamide Step3->End

Caption: Key steps in Lacosamide synthesis.

This application highlights the importance of this compound in providing a stereochemically pure and appropriately protected scaffold for constructing complex, biologically active molecules.[1]

Section 6: Conclusion

This compound is a highly functionalized and strategically important chiral building block. The orthogonal nature of its Boc (acid-labile) and O-methyl (stable) protecting groups provides chemists with precise control over synthetic transformations. Its utility in preventing side-chain reactions during peptide synthesis and its role as a key intermediate in the synthesis of pharmaceuticals like Lacosamide underscore its value in modern research and development. This guide has provided the core technical information necessary for its effective handling, synthesis, and application, empowering scientists to leverage its unique chemical properties in their synthetic endeavors.

References

  • Benchchem. This compound | 86123-95-7.
  • Aapptec Peptides. Boc-D-Ser-OMe [95715-85-8].
  • Chem-Impex. Boc-D-serine methyl ester.
  • Sigma-Aldrich. N-(tert-Butoxycarbonyl)- D -serine methyl ester 97 95715-85-8.
  • PubChem. N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723.
  • Organic Syntheses. Organic Syntheses Procedure.
  • ChemicalBook. BOC-D-SER-OME CAS#: 95715-85-8.
  • ChemicalBook.
  • Benchchem. Methylserine | 2480-26-4.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • AAPPTec.
  • BOC Sciences. BOC-amino acids.
  • NIH. Introduction to Peptide Synthesis.

Sources

An In-Depth Technical Guide to Boc-O-Methyl-D-serine: Structure, Stereochemistry, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and pharmaceutical development, the use of precisely engineered chiral building blocks is paramount. Among these, protected amino acid derivatives stand out for their critical role in constructing complex molecular architectures. Boc-O-Methyl-D-serine is one such pivotal molecule, a non-canonical amino acid derivative that offers chemists fine-tuned control over synthetic pathways.

This guide provides a comprehensive technical overview of this compound, delving into its unique structural features, the profound implications of its stereochemistry, established methods for its synthesis, and its applications as a versatile intermediate. The molecule's design incorporates two key protective features: the N-terminal tert-butoxycarbonyl (Boc) group and the side-chain O-methyl ether. This dual-protection strategy is not arbitrary; it is a deliberate choice to ensure regioselectivity and prevent undesirable side reactions during complex multi-step syntheses.[1] Furthermore, the presence of the D-enantiomeric form is crucial for developing peptides with enhanced stability against enzymatic degradation and for interacting with specific biological targets, such as neurotransmitter receptors.[2][3]

This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the effective utilization of this valuable synthetic tool.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound, systematically named (2R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid , is a derivative of the natural amino acid serine. Its structure is characterized by three key modifications to the parent D-serine molecule:

  • N-α-Protection : The alpha-amino group is protected with a tert-butoxycarbonyl (Boc) group.

  • Side-Chain Modification : The hydroxyl group of the serine side chain is converted into a methyl ether.

  • Stereochemistry : The chiral center at the alpha-carbon (Cα) is in the D-configuration.

cluster_protection Protection Sites cluster_groups Protecting Groups Serine D-Serine Core (HO-CH₂-CH(NH₂)-COOH) N_Terminus α-Amino Group (NH₂) Serine->N_Terminus Site 1 Side_Chain Hydroxyl Group (OH) Serine->Side_Chain Site 2 Boc Boc Group (Acid Labile) N_Terminus->Boc Methyl Methyl Group (Stable Ether) Side_Chain->Methyl

Figure 2: Protection strategy for the D-serine scaffold.

Stereoselective Synthesis of this compound

The most common and efficient synthesis of this compound begins with the commercially available chiral precursor, D-serine. The process is a two-step sequence that maintains the stereointegrity of the α-carbon.

Detailed Experimental Protocol

This protocol is a synthesis of established laboratory-scale methods. [1][4] Step 1: N-Boc Protection of D-Serine

  • Dissolution : D-serine is dissolved in an aqueous solution of a base, such as 1N sodium hydroxide, and the solution is cooled in an ice-water bath (0-5 °C).

  • Reagent Addition : Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in a suitable organic solvent like dioxane, is added to the stirred D-serine solution.

  • Reaction : The two-phase mixture is stirred vigorously at low temperature for approximately 30 minutes, then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up : The reaction mixture is washed with an organic solvent (e.g., ethyl acetate) to remove unreacted (Boc)₂O. The aqueous phase is then acidified to a low pH (e.g., pH 2-3) with a cold acid solution (e.g., HCl or KHSO₄).

  • Extraction and Isolation : The acidified aqueous phase is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-D-serine, typically as a white solid or viscous oil.

Step 2: O-Methylation of N-Boc-D-Serine

  • Anhydrous Setup : An oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous dimethylformamide (DMF).

  • Deprotonation : N-Boc-D-serine is dissolved in the DMF, and the solution is cooled to between -5 °C and 5 °C. A strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), is added portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. The addition is controlled to maintain the temperature and allow for safe venting of H₂. The mixture is stirred until the evolution of gas ceases, indicating the formation of the alkoxide.

  • Methylation : Methyl iodide (CH₃I) is added dropwise to the reaction mixture, ensuring the temperature remains low. Caution: Methyl iodide is toxic and a suspected carcinogen; handle only in a well-ventilated fume hood.

  • Reaction Completion : The reaction is stirred at low temperature and then allowed to warm to room temperature over several hours. The progress is monitored by TLC.

  • Quenching and Isolation : Once the reaction is complete, it is carefully quenched by the slow addition of water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent, washed, dried, and concentrated. Further purification by flash chromatography may be required to yield pure this compound.

Workflow Diagram

start D-Serine step1_inter N-Boc-D-Serine start->step1_inter Step 1: N-Protection end_product This compound step1_inter->end_product Step 2: O-Methylation reagents1 1. (Boc)₂O 2. NaOH (aq) 3. Acid Work-up reagents1->step1_inter reagents2 1. NaH in DMF 2. CH₃I reagents2->end_product

Figure 3: Two-step synthesis workflow.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its utility spans from academic research in peptide chemistry to industrial-scale pharmaceutical manufacturing.

Advanced Peptide Synthesis

The primary application is as a building block in the synthesis of peptides. [2][3]* Incorporation into Peptides : It is used in SPPS or solution-phase synthesis to introduce a D-O-methylserine residue into a peptide sequence.

  • Modulating Bioactivity : The incorporation of this non-canonical amino acid can alter the conformation, receptor binding affinity, and metabolic stability of the resulting peptide.

  • Peptide Libraries : It serves as a key component for creating diverse peptide libraries aimed at discovering new therapeutic leads. [3]

Case Study: Intermediate in Pharmaceutical Synthesis

A notable application of this compound is in the synthesis of active pharmaceutical ingredients (APIs). [1]

  • Synthesis of Lacosamide : Lacosamide is an anticonvulsant medication used for the treatment of epilepsy. One of the described synthetic routes utilizes O-methylated N-Boc-D-serine as a key chiral intermediate. [1]The process involves the O-methylation of N-Boc-D-serine, followed by reaction with benzylamine and subsequent deprotection and acetylation steps to yield the final drug molecule. [1]* BAF Complex-Related Disorders : It has been used in the preparation of acylamino acid heterocyclyl amides, which are investigated for treating disorders related to the BAF (SWI/SNF) chromatin remodeling complex. [1]

StartNode This compound (Chiral Building Block) App1 Advanced Peptide Synthesis StartNode->App1 App2 Pharmaceutical Intermediates StartNode->App2 Detail1a Enhanced Proteolytic Stability App1->Detail1a Detail1b Conformational Control App1->Detail1b Detail1c Modulation of Bioactivity App1->Detail1c Detail2a Anticonvulsants (e.g., Lacosamide Synthesis) App2->Detail2a Detail2b Neurological Disorder Therapeutics App2->Detail2b Detail2c Oncology Research (BAF Complex Modulators) App2->Detail2c

Figure 4: Key application pathways for this compound.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is crucial before its use in subsequent reactions. A combination of spectroscopic and polarimetric methods is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. [1]Key expected signals include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methoxy protons of the O-methyl group (a singlet), and the characteristic protons of the serine backbone.

  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight.

  • Polarimetry : Measurement of the specific optical rotation is essential to verify the enantiomeric purity. As a D-enantiomer, the compound will rotate plane-polarized light in a specific direction with a characteristic magnitude. For the related compound N-Boc-D-serine methyl ester, a positive rotation value is reported ([α]D20 = +20 ± 3º), indicating that a D-configured serine derivative is dextrorotatory. [2]This confirms that the desired stereoisomer has been synthesized and that racemization has not occurred during the synthetic process.

Conclusion and Future Outlook

This compound is more than a simple protected amino acid; it is a sophisticated tool for molecular engineering. Its unique combination of a stable, acid-labile N-Boc group, a permanently protected O-methyl side chain, and the biologically significant D-stereochemistry provides chemists with a reliable and versatile building block. Its demonstrated utility in the synthesis of complex peptides and approved pharmaceuticals like Lacosamide underscores its importance. As the demand for novel peptide therapeutics and stereochemically complex small molecules continues to grow, the strategic application of well-designed chiral intermediates such as this compound will remain a cornerstone of innovation in drug discovery and development.

References

  • Aapptec Peptides. Boc-D-Ser-OMe [95715-85-8]. [Link]

  • Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, Coll. Vol. 8, p.172 (1993); Vol. 69, p.70 (1990). [Link]

  • CP Lab Safety. BOC-D-Serine methyl ester, min 98%, 100 grams. [Link]

  • J&K Scientific LLC. Boc-D-serine methyl ester | 95715-85-8. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Boc-D-Serine Methyl Ester: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. [Link]

  • PubChem. N-Boc-D-serine methyl ester. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Royal Society of Chemistry. Stereoselective synthesis of the C-analogue of b-D-glucopyranosyl serine. Chem. Commun., 1996, 215-216. [Link]

  • Fields, G. B. Introduction to Peptide Synthesis. Current Protocols in Protein Science, 2001, Appendix 3B. [Link]

  • PubChemLite. N-boc-d-serine methyl ester (C9H17NO5). [Link]

  • Tantry, S. J. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 2013, 1047, 65-80. [Link]

  • Grayson, E. J., et al. Efficient synthesis of O-glycosylated amino acids. Organic & Biomolecular Chemistry, 2019, 17(3), 519-523. [Link]

  • Le, T. M., et al. Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv, 2024. [Link]

  • National Center for Biotechnology Information. Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. [Link]

Sources

An In-depth Technical Guide to the Synthetic Utility of Boc-O-Methyl-D-serine and the Biological Mechanism of Action of its Core Moiety, D-Serine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Clarifying the Role of Boc-O-Methyl-D-serine

In the landscape of neuroscience and drug discovery, precision in molecular function is paramount. The compound this compound is a key asset, but its primary role is one of chemical synthesis rather than direct biological activity. It is a protected derivative of the neuromodulator D-serine, engineered for stability and control in multi-step organic syntheses.[1][2] The tert-butoxycarbonyl (Boc) group shields the amino terminus, while the O-methyl group protects the hydroxyl side chain, preventing unwanted side reactions.[2] This strategic protection allows for the precise incorporation of the D-serine scaffold into complex peptides and novel therapeutic agents, including those targeting neurological disorders.[1][2][3]

This guide will first briefly touch upon the synthetic applications of this compound. It will then pivot to the core biological interest: the profound mechanism of action of D-serine, the endogenous molecule for which this compound is a synthetic precursor. We will provide an in-depth exploration of D-serine's role as a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor and the enzymatic machinery governing its synthesis, primarily through serine racemase.

Part 1: The Synthetic Chemistry of this compound

This compound is a valuable chiral building block in synthetic organic chemistry. Its protected nature makes it an ideal intermediate for the synthesis of complex molecules where the stereochemistry and reactivity of the D-serine core are critical.

Key Synthetic Applications:
  • Peptide Synthesis: It serves as a key building block for incorporating D-serine residues into peptides, which can enhance their stability and biological activity.[1][3]

  • Pharmaceutical Development: It is used in the synthesis of various therapeutic agents, including anticonvulsants and compounds targeting neurological disorders.[2]

  • Chiral Catalysts: Its defined stereochemistry makes it a useful component in the development of chiral catalysts.[1]

A common synthetic route to a related compound, N-Boc-D-serine methyl ester, involves the protection of the amino group of D-serine with di-tert-butyl dicarbonate, followed by esterification of the carboxylic acid. The O-methylation of N-Boc-D-serine can then be achieved using a strong base and a methylating agent.

Part 2: The Core Biological Mechanism of Action: D-Serine and the NMDA Receptor

The true biological significance of the D-serine scaffold lies in its role as a key neuromodulator in the central nervous system. D-serine is now widely recognized as the primary endogenous co-agonist for synaptic NMDA receptors, playing a crucial role in excitatory neurotransmission, synaptic plasticity, learning, and memory.

D-Serine as a Co-agonist of the NMDA Receptor

The NMDA receptor, a subtype of ionotropic glutamate receptor, is unique in its requirement for the binding of two distinct agonists for activation: glutamate and a co-agonist. While glycine was initially thought to be the sole co-agonist, extensive research has demonstrated that D-serine is the predominant co-agonist at the glycine binding site of synaptic NMDA receptors.

The binding of both glutamate to the GluN2 subunit and D-serine to the GluN1 subunit is necessary to induce a conformational change that opens the receptor's ion channel. This allows for the influx of Ca²⁺ into the postsynaptic neuron, triggering downstream signaling cascades that are fundamental to processes like long-term potentiation (LTP), a cellular correlate of learning and memory.

NMDA_Receptor_Activation

Serine Racemase: The Key Enzyme in D-Serine Synthesis

The synthesis of D-serine from its L-enantiomer is catalyzed by the enzyme serine racemase (SR), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. Serine racemase is found in both neurons and glial cells (astrocytes) and is the primary source of D-serine in the brain. The activity of serine racemase is tightly regulated, influencing the availability of D-serine and thus the tone of NMDA receptor signaling.

In addition to its racemization activity, serine racemase can also catalyze the elimination of water from both L-serine and D-serine to produce pyruvate and ammonia. This dual function means that serine racemase is involved in both the synthesis and degradation of D-serine.

Serine_Racemase_Reaction

Part 3: Experimental Protocols for Studying the D-Serine System

Protocol 1: In Vitro Serine Racemase Activity Assay

This protocol outlines a method to measure the catalytic activity of purified serine racemase by quantifying the production of D-serine.

A. Materials:

  • Purified serine racemase enzyme

  • L-serine substrate solution (e.g., 40 mM in Tris-HCl buffer)

  • Reaction buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 2 mM DTT, 15 µM PLP)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • HPLC system with a chiral column for amino acid separation

  • O-phthaldialdehyde (OPA) derivatizing agent

B. Procedure:

  • Prepare the reaction mixture by combining the reaction buffer and L-serine substrate solution in a microcentrifuge tube.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding a known amount of purified serine racemase to the reaction mixture. For a negative control, use a boiled enzyme extract.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of 10% TCA to precipitate the protein.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Carefully collect the supernatant, which contains the amino acids.

  • Derivatize an aliquot of the supernatant with OPA according to the manufacturer's protocol.

  • Analyze the derivatized sample by HPLC using a chiral column to separate and quantify L-serine and D-serine.

  • Calculate the enzyme activity based on the amount of D-serine produced over time.

Protocol 2: Measuring D-Serine Release from Cultured Astrocytes

This protocol describes a cell-based assay to measure the release of D-serine from primary astrocyte cultures.

A. Materials:

  • Primary astrocyte cultures grown on 24-well plates

  • HEPES-buffered saline (HBS)

  • Stimulation buffer (HBS containing a secretagogue, e.g., 100 µM glutamate/10 µM glycine)

  • High-performance liquid chromatography (HPLC) with fluorescence detection

  • OPA derivatizing agent

B. Procedure:

  • Grow primary astrocytes to confluency in 24-well plates.

  • Gently wash the cells twice with pre-warmed HBS to remove residual media.

  • Add 200 µL of HBS (for basal release) or stimulation buffer to each well.

  • Incubate the plates at 37°C for 30 minutes.

  • Collect the extracellular medium from each well.

  • Centrifuge the collected medium to remove any cellular debris.

  • Derivatize an aliquot of the supernatant with OPA.

  • Analyze the samples by HPLC with fluorescence detection to quantify the concentration of D-serine.

  • Normalize the amount of D-serine released to the total protein content in each well (determined by a BCA assay or similar method).

Experimental_Workflow

Part 4: Quantitative Data Summary

ParameterValueSignificance
D-Serine Potency at NMDA Receptor EC₅₀ ≈ 0.1 - 1 µMHigh potency, comparable to or greater than glycine, supporting its role as a key co-agonist.
Serine Racemase Kₘ for L-Serine ~5-10 mMThe enzyme's affinity for its substrate; higher concentrations of L-serine lead to increased D-serine production.
Brain D-Serine Concentration 5-30% of L-SerineSignificant levels in brain regions rich in NMDA receptors, such as the hippocampus and cortex.

Part 5: Therapeutic Implications and Future Directions

The critical role of the D-serine/serine racemase system in NMDA receptor function has made it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.

  • Schizophrenia: Hypofunction of NMDA receptors is implicated in the pathophysiology of schizophrenia. Augmenting D-serine levels, either through direct supplementation or by inhibiting its degradation, is a strategy being explored to alleviate negative and cognitive symptoms.

  • Neurodegenerative Diseases: Overactivation of NMDA receptors can lead to excitotoxicity and neuronal death, a hallmark of conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Inhibitors of serine racemase are being investigated as a means to reduce D-serine levels and mitigate excitotoxicity.

  • Pain and Depression: Modulation of NMDA receptor activity has also been linked to chronic pain and depression, making the D-serine pathway a potential target for novel analgesics and antidepressants.

Future research will likely focus on developing more selective and potent modulators of serine racemase and understanding the intricate cell-type specific regulation of D-serine release and uptake. The use of advanced chemical tools, derived from precursors like this compound, will be instrumental in synthesizing novel probes and drug candidates to further unravel the complexities of this vital neuromodulatory system.

References

Sources

Boc protecting group stability in serine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of the Boc Protecting Group in Serine Derivatives

Authored by: A Senior Application Scientist

January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and other complex molecules containing amine functionalities. Its widespread use stems from a predictable and highly useful stability profile: robust under basic, nucleophilic, and reductive conditions, yet readily cleaved by acid. When applied to serine, an amino acid featuring a nucleophilic hydroxyl side chain, a nuanced understanding of the Boc group's behavior is critical for maximizing yields and minimizing side reactions. This guide provides an in-depth analysis of the stability of Boc-protected serine derivatives, detailing the mechanisms of deprotection, potential side reactions, field-proven mitigation strategies, and validated experimental protocols.

The Strategic Role of the Boc Group in Serine Chemistry

In multi-step synthesis, the selective masking and demasking of reactive functional groups is paramount. The amine group of serine is a potent nucleophile and base, necessitating protection to prevent unwanted side reactions during peptide coupling or other transformations. The Boc group, a type of carbamate, effectively moderates this reactivity.[1][2] Its steric bulk and electronic properties render the protected amine inert to a wide array of reagents.

The choice of the Boc group is fundamentally linked to its unique acid-labile cleavage mechanism. This property allows for its removal under conditions that leave many other protecting groups—such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) or the hydrogenolysis-labile Carbobenzyloxy (Cbz)—intact.[3][4] This "orthogonal" relationship is the foundation of many complex synthetic strategies.[4][5]

For serine derivatives, the stability of the N-Boc group is generally high. However, the adjacent hydroxyl group introduces specific considerations, both as a potential intramolecular reactant and as a site that may itself require protection depending on the synthetic route. In solid-phase peptide synthesis (SPPS), for instance, the serine side chain is typically protected as a benzyl (Bzl) ether in Boc-based strategies or a tert-butyl (tBu) ether in Fmoc-based strategies to prevent side reactions like O-acylation.[6][7]

Chemical Stability Profile and Deprotection Mechanisms

The stability of the Boc group is not absolute but is defined by the conditions to which it is exposed. Understanding the kinetics and mechanisms of its cleavage is essential for its strategic application.

Acid-Catalyzed Deprotection: The Primary Cleavage Pathway

The Boc group is designed to be removed by acid. The process is a clean, well-understood carbamate hydrolysis that proceeds through a stable tert-butyl cation intermediate.[3]

The mechanism involves three key steps:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][8]

  • Carbocation Formation: This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a resonance-stabilized carbamic acid and a stable tertiary carbocation (tert-butyl cation).[3][8]

  • Decarboxylation: The carbamic acid intermediate is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free amine.[1][8] The liberated amine is then protonated by the excess acid in the medium, yielding an amine salt.[8]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation BocSer Boc-Serine ProtonatedBoc Protonated Boc-Serine BocSer->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tBu+ tButylCation tert-Butyl Cation FreeAmine Free Serine (Amine Salt) CarbamicAcid->FreeAmine - CO2 CO2 CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Commonly used acidic reagents include neat TFA or solutions of TFA in dichloromethane (DCM), and hydrogen chloride (HCl) in solvents like dioxane or methanol.[9]

ReagentTypical ConcentrationReaction TimeNotes
Trifluoroacetic Acid (TFA) 25-50% in DCM15-30 minThe most common condition in solid-phase synthesis. Volatile and corrosive.[10]
HCl in Dioxane 4 M30-60 minOften used to avoid potential trifluoroacetylation side reactions.[11]
HCl in Methanol/Ethyl Acetate 1-3 M30-90 minA common and effective alternative to TFA-based systems.[9]
Trimethylsilyl Iodide (TMSI) StoichiometricVariesA milder, non-protic method for sensitive substrates.[9]

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection.

Stability Under Basic and Nucleophilic Conditions

A key advantage of the Boc group is its exceptional stability towards bases and a wide range of nucleophiles.[12] This allows for the deprotection of other groups, such as Fmoc (using piperidine) or esters (using saponification), without affecting the Boc-protected amine. This orthogonality is fundamental to modern peptide synthesis.[3] While some instances of base-mediated Boc cleavage have been reported, they are generally limited to substrates with highly electron-withdrawing groups, which is not the case for simple serine derivatives.

Stability to Catalytic Hydrogenation

The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂ over a palladium catalyst).[4] This makes it orthogonal to protecting groups like Carbobenzyloxy (Cbz) and benzyl (Bzl) ethers, which are readily cleaved by this method. This allows for a common synthetic strategy where an N-terminal Boc group is retained while a side-chain Bzl ether on a serine residue is selectively removed.[4]

Critical Side Reactions in Boc-Serine Deprotection and Mitigation

The primary challenge during the acidic deprotection of Boc-serine, especially within a peptide sequence, is not the instability of the Boc group itself, but the reactivity of the byproducts generated.

Tert-butylation: The Major Side Reaction

The cleavage of the Boc group liberates a highly reactive tert-butyl cation.[8][13] This carbocation is a potent electrophile that can irreversibly alkylate any nucleophilic sites within the molecule, leading to undesired byproducts with a mass increase of +56 Da.[13] While the hydroxyl group of serine can be alkylated, other amino acid residues are far more susceptible, particularly the indole ring of tryptophan and the thioether of methionine.[14][15]

Mitigation: The Role of Scavengers

To prevent tert-butylation, the deprotection reaction must be performed in the presence of "scavengers." These are nucleophilic reagents added to the acid cocktail to trap the tert-butyl cation at a rate faster than it can react with the substrate.[14]

Scavenger Mechanism cluster_0 Desired Pathway cluster_1 Undesired Pathway tButyl tert-Butyl Cation (Reactive Electrophile) Scavenger Scavenger (e.g., TIS, Anisole) tButyl->Scavenger Fast Reaction Peptide Peptide Residue (e.g., Trp, Met) tButyl->Peptide Slow Reaction (Side Product Formation) Trapped Trapped Cation (Inert Product) Alkylated Alkylated Side Product (+56 Da)

Caption: Competitive reaction pathways for the tert-butyl cation.

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) General, Tryptophan2.5 - 5%Reduces the cation to isobutane. Very effective.[13]
Water General2.5 - 5%Traps the cation to form tert-butanol.
Anisole / Thioanisole Tryptophan, Tyrosine, Methionine5%Aromatic scavengers that undergo Friedel-Crafts alkylation.[9][13]
Ethanedithiol (EDT) Cysteine2.5%Protects free thiol groups from alkylation.[13]

Table 2: Common Scavengers for Preventing Tert-butylation.

A common and highly effective scavenger cocktail for general use is the "Reagent K" formulation (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v).[13] For simpler systems, a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) is often sufficient.[13]

N→O Acyl Migration

In residues like serine, which possess a side-chain hydroxyl group, an intramolecular acyl migration can occur, where the Boc group transfers from the α-amine to the side-chain oxygen. This side reaction is typically observed under basic conditions where a highly nucleophilic alkoxide is generated, and is generally not a concern during standard acidic Boc deprotection.[16]

Validated Experimental Protocols

Adherence to well-defined protocols is essential for reproducibility and success. The following methods are standard in the field for the protection and deprotection of serine.

Protocol 1: N-Boc Protection of L-Serine

This protocol describes the protection of the α-amino group of L-serine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-Serine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH), 1 N solution

  • Dioxane

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve L-serine (1.0 eq) in 1 N NaOH (2.0 eq) in a round-bottomed flask and cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in dioxane dropwise to the stirred serine solution.

  • Allow the two-phase mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 N HCl.

  • Extract the acidified solution with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-serine, typically as a white solid.

Protocol 2: Acid-Mediated Deprotection of a Boc-Serine Derivative

This protocol details the removal of the Boc group using a standard TFA/scavenger cocktail.

Materials:

  • Boc-protected serine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

Deprotection Workflow start Dissolve Boc-Serine Derivative in DCM add_tfa Add TFA/Scavenger Cocktail (e.g., 95:2.5:2.5 TFA/TIS/H2O) at 0 °C start->add_tfa react Stir at Room Temperature (15-30 min) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo to Remove TFA/DCM monitor->concentrate Reaction Complete precipitate Add Cold Diethyl Ether to Precipitate Amine Salt concentrate->precipitate isolate Isolate Product by Filtration or Centrifugation precipitate->isolate

Sources

A Senior Application Scientist's Guide to O-methylation of Serine in Peptide Synthesis: Strategy, Execution, and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The O-methylation of serine residues within a peptide sequence represents a critical modification in medicinal chemistry and peptide engineering. It can enhance metabolic stability, modulate biological activity, and fine-tune the conformational properties of peptide-based therapeutics.[1][2] However, the serine hydroxyl group is also susceptible to unwanted methylation during standard solid-phase peptide synthesis (SPPS), particularly during the final cleavage from the resin. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on both the prevention of unintentional O-methylation and the strategic execution of site-specific serine methylation. We will explore the underlying chemical mechanisms, provide validated, step-by-step protocols for intentional methylation, and detail the necessary analytical techniques for unambiguous characterization of the final product.

The Duality of Serine O-methylation: Undesired Side Reaction vs. Strategic Modification

In the realm of peptide synthesis, the hydroxyl group of serine presents a dual challenge and opportunity. On one hand, its nucleophilicity makes it a target for undesirable alkylation by carbocations generated during trifluoroacetic acid (TFA)-mediated cleavage of protecting groups and the peptide from its solid support.[3] On the other hand, this same reactivity can be harnessed for the deliberate, site-specific installation of a methyl ether, a modification known to impart valuable pharmacological properties.

Understanding the mechanisms of both pathways is paramount for any scientist working with serine-containing peptides.

Mechanism of Unwanted O-methylation During Cleavage

During the final deprotection step in Fmoc-based SPPS, a strong acid, typically TFA, is used to remove side-chain protecting groups like tert-butyl (tBu) from serine, threonine, aspartic acid, etc.[4] This process generates highly reactive tert-butyl cations.[5] In the absence of effective scavengers, these carbocations can alkylate nucleophilic residues within the peptide sequence. Tryptophan's indole ring, methionine's thioether, and cysteine's thiol are common targets, but the hydroxyl groups of serine and threonine are also susceptible.

This side reaction leads to a heterogeneous final product, complicating purification and reducing the overall yield of the desired peptide.[6] The presence of O-methylated impurities can also interfere with biological assays and compromise the integrity of research findings.

Mitigation Strategies for Unwanted O-methylation:

The most effective way to prevent this side reaction is to employ a carefully formulated "cleavage cocktail" containing nucleophilic scavengers that efficiently trap the generated carbocations.[3]

ScavengerTarget Cation/Side ReactionTypical Concentration (v/v)
Triisopropylsilane (TIS) Trityl (Trt) cations, reduces oxidation2.5% - 5%
Water (H₂O) tert-butyl (tBu) cations2.5% - 5%
1,2-Ethanedithiol (EDT) Trityl cations, prevents re-attachment to Cys2.5%
Thioanisole Protects Trp from alkylation5% - 10%

A robust, general-purpose cleavage cocktail for peptides containing serine and other sensitive residues is TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5) . The choice and concentration of scavengers should be optimized based on the specific amino acid composition of the peptide.[3]

Intentional O-methylation: Synthetic Strategies and Protocols

For the deliberate synthesis of O-methylserine-containing peptides, several reliable methods exist. The choice of strategy often depends on whether the modification is performed on a single amino acid building block prior to synthesis or on the fully assembled peptide while it is still attached to the solid support. This guide will focus on two prevalent and effective on-resin and solution-phase methods: the Mitsunobu reaction and methylation with trimethylsilyldiazomethane (TMSD).

On-Resin O-methylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including ethers.[7][8][9] In the context of peptide synthesis, it allows for the site-specific methylation of a serine residue on a fully protected peptide that is still anchored to the resin.[10]

Mechanism: The reaction proceeds by activating the serine hydroxyl group with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an oxyphosphonium salt, which is an excellent leaving group. Methanol (MeOH), acting as the nucleophile, can then displace it to form the desired methyl ether.

Mitsunobu_Mechanism Resin_Peptide_SerOH Resin-Peptide-Ser-OH Intermediate [Resin-Peptide-Ser-O-P⁺Ph₃] Resin_Peptide_SerOH->Intermediate Activation PPh3_DIAD PPh₃ + DIAD Product Resin-Peptide-Ser-OMe Intermediate->Product SN2 Attack MeOH Methanol (MeOH)

Caption: Mitsunobu reaction workflow for on-resin serine O-methylation.

Experimental Protocol: On-Resin Mitsunobu O-methylation

  • Prerequisites: The peptide must be fully assembled on the resin. The N-terminal Fmoc group should be removed, and the primary amine must be protected with a group stable to Mitsunobu conditions, such as the o-nitrobenzenesulfonyl (oNBS) group.[10] The serine hydroxyl group must be unprotected.

  • Resin Preparation: Swell the peptide-resin (1 eq.) in anhydrous tetrahydrofuran (THF) for 30 minutes.

  • Reagent Preparation: In a separate flask, dissolve triphenylphosphine (PPh₃, 10 eq.) in anhydrous THF. Add dry methanol (MeOH, 5 eq.).

  • Reaction Initiation: Add the PPh₃/MeOH solution to the swollen resin. Agitate gently.

  • DIAD Addition: Slowly, add diisopropyl azodicarboxylate (DIAD, 5 eq.) dropwise to the resin suspension. Caution: The reaction is exothermic.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin extensively with THF (3x), dichloromethane (DCM, 3x), and dimethylformamide (DMF, 3x).

  • Confirmation: A small aliquot of resin can be cleaved and analyzed by LC-MS to check for reaction completion.

  • Deprotection: Proceed with the removal of the N-terminal protecting group (e.g., oNBS deprotection using 2-mercaptoethanol and DBU) before continuing with peptide synthesis or final cleavage.[8]

Solution-Phase O-methylation with Trimethylsilyldiazomethane (TMSD)

Trimethylsilyldiazomethane is a commercially available, safer alternative to the highly toxic and explosive diazomethane.[11] It is an excellent reagent for the specific methylation of carboxylic acids but can also be used for the methylation of hydroxyl groups under appropriate conditions. This method is typically performed in solution on a protected amino acid or a small peptide fragment.

Mechanism: The reaction is generally acid-catalyzed. A proton source activates the TMSD, which then facilitates the transfer of a methyl group to the serine hydroxyl.

TMSD_Mechanism Peptide_SerOH Protected Peptide-Ser-OH (in solution) Product Protected Peptide-Ser-OMe Peptide_SerOH->Product TMSD TMS-CHN₂ TMSD->Product Methylation H_plus H⁺ (catalyst) H_plus->TMSD Activation N2_gas N₂ (gas) Product->N2_gas byproduct

Caption: TMSD-mediated O-methylation of a serine residue in solution.

Experimental Protocol: Solution-Phase TMSD O-methylation

  • Prerequisites: The serine-containing peptide must be fully deprotected and purified, or a protected fragment used. The peptide must be soluble in a suitable organic solvent system. All carboxylic acid groups must be protected (e.g., as esters) to prevent their preferential methylation.[11]

  • Dissolution: Dissolve the protected peptide (1 eq.) in a mixture of toluene and methanol (e.g., 2:1 v/v).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • TMSD Addition: Slowly add trimethylsilyldiazomethane (2.0 M in hexanes, 1.5-2.0 eq.) dropwise to the stirred solution. Effervescence (N₂ gas) should be observed.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench any excess TMSD by adding a few drops of acetic acid until the yellow color disappears.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified using standard techniques such as flash chromatography or reverse-phase HPLC.

Analytical Validation: Confirming Successful O-methylation

Rigorous analytical characterization is essential to confirm the identity, purity, and site of methylation of the final peptide. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this validation.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming that the methylation has occurred.

  • Expected Outcome: A successful O-methylation will result in a mass increase of 14.02 Da (CH₂) for each added methyl group. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can confirm the elemental composition of the modified peptide.[15]

  • Workflow:

    • Cleave a small amount of peptide from the resin (if applicable).

    • Precipitate and wash the peptide.

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% formic acid).

    • Analyze via LC-MS to separate the desired product from any unreacted starting material or side products.[15]

    • Confirm the mass of the main peak corresponds to the O-methylated peptide.

Tandem Mass Spectrometry (MS/MS)

MS/MS is used to pinpoint the location of the modification. By fragmenting the parent ion, a fragmentation pattern (b- and y-ions) is generated. A mass shift of 14.02 Da on the fragments containing the serine residue provides definitive proof of site-specific methylation.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is invaluable for unambiguous characterization.[16][17]

  • ¹H NMR: The most direct evidence of O-methylation is the appearance of a new singlet in the aliphatic region of the proton NMR spectrum, typically around 3.3-3.4 ppm, corresponding to the three protons of the newly installed O-methyl group.

  • ¹³C NMR: A corresponding new signal will appear in the carbon spectrum around 59-60 ppm.

  • 2D NMR (HSQC/HMBC): Heteronuclear correlation experiments can be used to definitively link the new methyl proton signal to the serine β-carbon, providing unequivocal proof of the modification's location.

Conclusion

The O-methylation of serine is a nuanced yet powerful tool in peptide chemistry. While it can be an unintended and problematic side reaction during SPPS cleavage, a thorough understanding of carbocation chemistry and the proper use of scavengers can effectively mitigate this issue. Conversely, when desired, site-specific O-methylation can be achieved with high efficiency using robust methods like the on-resin Mitsunobu reaction or solution-phase methylation with TMSD. For the researcher, success hinges on careful planning of protecting group strategy, precise execution of the chosen synthetic protocol, and rigorous analytical validation by mass spectrometry and NMR. By following the principles and protocols outlined in this guide, scientists can confidently control the methylation status of serine residues, paving the way for the development of novel and improved peptide-based therapeutics.

References

  • Title: Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids Source: University of Canterbury URL: [Link]

  • Title: In Sequence Methylation Source: Lokey Lab Protocols - Wikidot URL: [Link]

  • Title: Separate mechanisms for age-related truncation and racemisation of peptide-bound serine Source: University of Canterbury URL: [Link]

  • Title: A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer Source: ResearchGate URL: [Link]

  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]

  • Title: Optimized selectiveN-methylation of peptides on solid support Source: ResearchGate URL: [Link]

  • Title: Selective, on-resin N-methylation of peptide N-trifluoroacetamides Source: PubMed URL: [Link]

  • Title: Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane Source: PubMed URL: [Link]

  • Title: [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] Source: PubMed URL: [Link]

  • Title: Comprehending Dynamic Protein Methylation with Mass Spectrometry Source: PMC - NIH URL: [Link]

  • Title: Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings Source: Springer Nature Experiments URL: [Link]

  • Title: Introduction to Peptide Synthesis Source: PMC - NIH URL: [Link]

  • Title: (PDF) Side reactions in peptide synthesis: An overview Source: ResearchGate URL: [Link]

  • Title: Rapid Flow-Based Peptide Synthesis Source: Pentelute Lab URL: [Link]

  • Title: Spps and side reactions in peptide synthesis Source: Slideshare URL: [Link]

  • Title: Side reactions in solid-phase peptide synthesis and their applications Source: PubMed URL: [Link]

  • Title: Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation Source: NIH URL: [Link]

  • Title: Peptide Characterisation Methods and Impurity Detection Source: Oxford Global URL: [Link]

  • Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: International Journal of Science and Research Archive URL: [Link]

  • Title: Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis Source: Luxembourg Bio Technologies URL: [Link]

  • Title: TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: ACS Publications URL: [Link]

  • Title: "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides Source: PubMed URL: [Link]

  • Title: Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb Source: PMC - NIH URL: [Link]

  • Title: Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases Source: NIH URL: [Link]

  • Title: Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods Source: PMC URL: [Link]

Sources

An In-depth Technical Guide to Boc-O-Methyl-D-serine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, meaning that of two mirror-image enantiomers, one may elicit a desired therapeutic effect while the other could be inactive or even harmful.[1] This reality drives the necessity for chiral building blocks—enantiopure molecules that serve as foundational starting materials for the construction of complex, stereochemically defined targets.[2][][4]

Among the arsenal of available chiral synthons, protected amino acids hold a place of distinction. Boc-O-Methyl-D-serine is a particularly valuable derivative, offering a unique combination of stereochemical definition and functional group protection. The tert-butoxycarbonyl (Boc) group on the amine provides robust, acid-labile protection, while the O-methyl ether on the side chain prevents undesirable side reactions common to serine, such as O-acylation or β-elimination during peptide synthesis.[5][6] This guide provides an in-depth exploration of this compound, from its synthesis and core properties to its strategic application in pharmaceutical and peptide chemistry.

Physicochemical and Structural Properties

A thorough understanding of a building block's physical and chemical characteristics is fundamental to its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 86123-95-7[5]
Molecular Formula C₉H₁₇NO₅[7][8]
Molecular Weight 219.23 g/mol [5]
Appearance Colorless to light yellow liquid[7][9]
IUPAC Name methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoate[10]
Density ~1.08 g/mL at 25 °C[11][12]
Boiling Point ~215 °C[11][12]
Optical Rotation [α]²⁰/D ~+20° (c=1 in MeOH)[7]
Solubility Soluble in methanol, ethyl acetate, dichloromethane.

Strategic Synthesis of this compound

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to maintain chiral purity. The most common and logical pathway begins with the naturally available chiral pool amino acid, D-serine.

The causality behind the synthetic sequence is critical:

  • N-Protection First : The amine group is significantly more nucleophilic than the side-chain hydroxyl group. Therefore, it is protected first using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed under aqueous basic conditions, where the base serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acid byproduct.[13][14][15] This step prevents the amine from interfering with the subsequent O-methylation.

  • O-Methylation : With the amine protected, the side-chain hydroxyl group can be selectively methylated. This transformation requires a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, forming a much more nucleophilic alkoxide.[5] The reaction must be conducted in an anhydrous aprotic solvent (e.g., DMF or THF) to prevent the strong base from being quenched by water. A methylating agent, typically methyl iodide (MeI) or dimethyl sulfate (DMS), is then added. S-adenosylmethionine (AdoMet) is the biological equivalent of these methyl donors, highlighting the biochemical relevance of methylation.[16][17]

An alternative, though less common, strategy involves the resolution of a racemic O-Methyl-D,L-serine mixture, followed by N-protection.[5][18] However, starting from enantiopure D-serine is generally more efficient.

G cluster_0 Synthesis of this compound start D-Serine (Chiral Pool Starting Material) boc_protection Step 1: N-Boc Protection start->boc_protection (Boc)₂O, Base (e.g., NaOH) Dioxane/Water o_methylation Step 2: O-Methylation boc_protection->o_methylation 1. Strong Base (e.g., NaH) 2. Methylating Agent (e.g., MeI) Anhydrous Solvent (e.g., DMF) product This compound (Final Product) o_methylation->product G start Boc-Protected Amine protonation Protonation (TFA) start->protonation + H⁺ intermediate intermediate protonation->intermediate Spontaneous carbamic_acid Carbamic Acid Intermediate intermediate->carbamic_acid decarboxylation decarboxylation carbamic_acid->decarboxylation product Free Amine decarboxylation->product

Caption: Mechanism of acid-catalyzed Boc deprotection.

Step-by-Step Methodology:

  • Resin Preparation : Wash the Boc-protected peptide-resin with DCM (3x) to ensure it is free of DMF.

  • Deprotection : Treat the resin with a solution of 25-50% TFA in DCM (v/v) for 20-30 minutes at room temperature. Note: Scavengers like triisopropylsilane (TIS) (1-5%) can be included to prevent side reactions caused by the liberated t-butyl cation, though this is less critical for O-methyl serine compared to tryptophan or methionine. [13]3. Washing : Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (1x), and DCM (3x) to remove residual acid.

  • Neutralization : Treat the resin with a 10% solution of DIPEA in DMF (v/v) for 5-10 minutes to neutralize the ammonium salt and generate the free amine.

  • Final Wash : Wash the resin with DMF (5x) to remove the DIPEA and its salt. The resin is now ready for the next coupling cycle.

Conclusion

This compound stands out as a highly strategic and versatile chiral building block. Its predefined stereochemistry, combined with a robust N-terminal protecting group and a permanently protected side chain, provides chemists with precise control over synthetic outcomes. The O-methyl group effectively circumvents common side reactions associated with serine, enhancing yields and simplifying purification in complex peptide synthesis. Its demonstrated utility as a key intermediate in the manufacture of pharmaceuticals like Lacosamide further cements its importance in the drug development pipeline. For researchers and scientists aiming to construct complex, enantiomerically pure molecules, this compound offers a reliable and efficient solution, enabling the synthesis of novel peptides and therapeutics with greater confidence and success.

References

  • Title: tert-Butyloxycarbonyl protecting group. Source: Wikipedia. URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: BOC Deprotection. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]

  • Title: Boc Deprotection Mechanism | Organic Chemistry. Source: YouTube. URL: [Link]

  • Title: Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Source: Wiley. URL: [Link]

  • Title: Boc-Protected Amino Groups. Source: Organic Chemistry Portal. URL: [Link]

  • Title: US8759582B2 - Process for the preparation of lacosamide. Source: Google Patents.
  • Title: Chiral Building Blocks in Asymmetric Synthesis. Source: Wiley-VCH. URL: [Link]

  • Title: N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Source: Organic Syntheses. URL: [Link]

  • Title: Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. Source: ACS Catalysis. URL: [Link]

  • Title: Boc-D-Ser-OMe [95715-85-8]. Source: Aapptec Peptides. URL: [Link]

  • Title: Boc-D-Serine Methyl Ester: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: N-Boc-D-serine methyl ester. Source: PubChem. URL: [Link]

  • Title: Epimerisation in Peptide Synthesis. Source: MDPI. URL: [Link]

  • Title: CN105949074A - Synthesis method of O-methyl-D-serine. Source: Google Patents.
  • Title: Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Source: Frontiers in Plant Science. URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis. Source: AAPPTec. URL: [Link]

  • Title: Introduction to Peptide Synthesis. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: AAPPTec. URL: [Link]

  • Title: S-adenosyl methionine (SAM, aka adoMet), SAM-mediated methylation, & sulfur v oxygen in biochemistry. Source: YouTube. URL: [Link]

Sources

Harnessing the Power of Chirality: A Technical Guide to the Applications of Protected D-Serine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-serine, a once-overlooked "unnatural" amino acid, is now recognized as a pivotal neuromodulator, acting as the primary endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This role places it at the center of critical brain functions, including synaptic plasticity, memory, and learning.[4] However, the therapeutic application of free D-serine is hampered by challenges such as rapid enzymatic degradation, poor blood-brain barrier penetration, and potential for excitotoxicity.[4][5] This guide provides a comprehensive technical overview of protected D-serine derivatives, elucidating the chemical strategies used to overcome these limitations and exploring their transformative applications in neuroscience research and the development of novel therapeutics for schizophrenia, Alzheimer's disease, and neuropathic pain. We will delve into the causality behind experimental choices, provide validated protocols, and present a forward-looking perspective on this exciting class of molecules.

The Foundational Neurobiology of D-Serine: Beyond a Simple Co-agonist

The function of the NMDA receptor is contingent upon the binding of both glutamate and a co-agonist.[2][3] While glycine was initially thought to be the primary co-agonist, extensive research has established that D-serine is the dominant and physiologically relevant ligand in many brain regions, particularly the forebrain.[1][6] Synthesized from L-serine by the enzyme serine racemase, D-serine is released from both astrocytes and neurons to modulate synaptic activity.[6][7] Its concentration at the synapse is a critical determinant of NMDA receptor activation, which governs the influx of calcium and initiates downstream signaling cascades essential for long-term potentiation (LTP) – a cellular correlate of learning and memory.[4][7]

The degradation of D-serine is catalyzed by D-amino acid oxidase (DAAO), an enzyme that provides a key mechanism for regulating its synaptic levels.[5][8] The delicate balance between D-serine synthesis and degradation is crucial; dysregulation is implicated in several neurological and psychiatric disorders.

Caption: NMDA receptor activation requires co-agonism by glutamate and D-serine.

The Imperative for Protection: Why D-Serine Derivatives are Essential

While directly administering D-serine has shown promise in clinical trials, particularly for schizophrenia, this approach faces significant hurdles.[8][9] The use of protecting groups is a cornerstone of medicinal chemistry, designed to mask reactive functional groups to enhance stability, improve pharmacokinetic properties, and enable targeted delivery.

Causality Behind Protection Strategy:

  • Metabolic Stability: The primary hydroxyl and amine groups of D-serine are susceptible to rapid metabolism. The enzyme DAAO, present in the liver and brain, efficiently degrades D-serine, leading to a short half-life and limiting its systemic and central nervous system (CNS) exposure.[8] Protecting these groups can prevent enzymatic recognition and degradation.

  • Improved Bioavailability & BBB Penetration: D-serine is a polar molecule with limited lipid solubility, which restricts its oral bioavailability and ability to cross the blood-brain barrier (BBB).[5] Attaching lipophilic protecting groups can increase its ability to permeate biological membranes, enhancing its potential as a CNS therapeutic.

  • Controlled Release (Prodrug Strategy): Protected derivatives can be designed as prodrugs that are inactive until they reach the target tissue, where endogenous enzymes (e.g., esterases in the brain) cleave the protecting group, releasing the active D-serine. This strategy can provide more sustained and localized drug action, reducing systemic side effects.

  • Enabling Synthesis: In peptide synthesis, protecting groups are mandatory to prevent unwanted side reactions of the serine hydroxyl group and to ensure the correct peptide bond formation.[10][11]

Common Protecting Groups for Serine:

Functional GroupProtecting GroupAbbreviationKey Characteristics & Deprotection Conditions
α-Amino tert-ButoxycarbonylBocStandard for "Boc chemistry" in peptide synthesis. Removed by strong acids (e.g., TFA).[12]
9-FluorenylmethoxycarbonylFmocStandard for "Fmoc chemistry" in peptide synthesis. Base-labile, removed by piperidine.[11][12]
BenzyloxycarbonylZ (or Cbz)Removed by catalytic hydrogenation (H₂/Pd) or strong acid.[11]
Hydroxyl tert-ButyltBuAcid-labile, removed with TFA. Stable to bases and hydrogenation.[10][12]
BenzylBzlRemoved by catalytic hydrogenation. Stable to acids and bases.[12]
TritylTrtHighly acid-labile, allowing for selective deprotection.[12][13]

Applications in Therapeutic Development

The ability to fine-tune the properties of D-serine through chemical protection has opened new avenues for treating complex neurological disorders.

Schizophrenia and NMDA Receptor Hypofunction

The "glutamate hypofunction" hypothesis of schizophrenia posits that reduced NMDA receptor activity contributes to the negative and cognitive symptoms of the disease.[8] Augmenting NMDA receptor function by increasing the availability of its co-agonist, D-serine, is a leading therapeutic strategy.

  • Clinical Evidence with D-Serine: Clinical trials have shown that adjunctive D-serine treatment can improve negative, positive, and cognitive symptoms in schizophrenia patients.[8][14] Doses of 30-60 mg/kg/day have demonstrated efficacy, with higher plasma levels correlating with improved function.[9][15]

  • Role of Protected Derivatives: Protected D-serine derivatives are being developed as prodrugs to offer improved pharmacokinetics over free D-serine. The goal is to provide more consistent CNS concentrations and reduce the high doses required, potentially minimizing side effects.

Alzheimer's Disease: A Double-Edged Sword

The role of D-serine in Alzheimer's disease (AD) is complex. Some studies report lower D-serine levels in early-stage AD, suggesting a deficit in NMDA-mediated synaptic plasticity.[5] Conversely, other studies find elevated D-serine levels in later stages and in post-mortem brain tissue, which may contribute to excitotoxicity and neuronal death.[4][16][17]

  • Therapeutic Hypothesis: A protected D-serine derivative designed for controlled release could theoretically normalize synaptic function in early AD without causing the overstimulation that leads to excitotoxicity.

  • Biomarker Potential: Elevated D-serine in cerebrospinal fluid (CSF) has been proposed as a potential biomarker for AD diagnosis, which could help stratify patients for clinical trials.[16][17]

Neuropathic Pain

Central sensitization in the spinal cord, a key mechanism underlying neuropathic pain, is heavily dependent on the activation of NMDA receptors.[18][19]

  • Preclinical Rationale: Studies in animal models have shown that neuropathic pain depends on glial D-serine co-activation of spinal NMDA receptors.[18] Depleting D-serine in the spinal cord using the enzyme D-amino acid oxidase has been shown to reduce pain symptoms.[18][19]

  • Therapeutic Strategy: While systemic D-serine agonists would be problematic, the development of targeted antagonists or modulators at the D-serine binding site is an area of interest. Conversely, understanding this pathway is critical for assessing the side-effect profile of D-serine-based therapeutics developed for other indications. D-serine itself has been shown to increase neuropathic pain in animal models of spinal cord injury.[20][21]

Experimental Workflows & Protocols

A self-validating system is crucial for trustworthy research. The following workflows and protocols incorporate necessary controls and validation steps.

Workflow: From Synthesis to In Vivo Efficacy

The development of a novel protected D-serine derivative follows a logical cascade from chemical synthesis to biological validation.

Drug_Discovery_Workflow cluster_chem Phase 1: Chemistry & Analytics cluster_invitro Phase 2: In Vitro Validation cluster_invivo Phase 3: In Vivo Evaluation Synthesis Synthesis of Protected D-Serine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Validation (NMR, MS, HPLC) Purification->Characterization Receptor_Assay NMDA Receptor Activity Assay (e.g., Ca2+ Flux) Characterization->Receptor_Assay Qualified Compound Stability_Assay Metabolic Stability (Plasma, Microsomes) Receptor_Assay->Stability_Assay BBB_Model In Vitro BBB Permeability Assay Stability_Assay->BBB_Model PK_Study Pharmacokinetics (PK) in Rodents BBB_Model->PK_Study Promising Candidate Efficacy_Study Efficacy in Disease Model (e.g., PCP-induced hyperactivity) PK_Study->Efficacy_Study Tox_Study Preliminary Toxicity Assessment Efficacy_Study->Tox_Study Lead_Opt Lead Optimization Tox_Study->Lead_Opt Data for Lead Optimization

Caption: A typical drug discovery cascade for a protected D-serine derivative.

Protocol: Synthesis of N-Boc-O-benzyl-D-serine

This protocol describes a common method for preparing a dually protected D-serine derivative useful for further chemical modification or peptide synthesis.

Objective: To protect the amine group with Boc and the hydroxyl group with Benzyl.

Materials:

  • D-serine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • N-Boc Protection: a. Dissolve D-serine in 1M NaOH solution and cool to 0°C in an ice bath. b. Add a solution of Boc₂O in THF dropwise while maintaining the pH between 9-10 with additional 1M NaOH. c. Stir at room temperature for 4-6 hours until the reaction is complete (monitor by TLC). d. Wash the reaction mixture with hexanes to remove excess Boc₂O. e. Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C. f. Extract the product, N-Boc-D-serine, with EtOAc (3x). g. Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product.

  • O-Benzylation: a. Dissolve N-Boc-D-serine in anhydrous THF and cool to 0°C. b. Add NaH (2.2 equivalents) portion-wise under a nitrogen atmosphere. Allow the mixture to stir for 30 minutes. c. Add Benzyl bromide (1.1 equivalents) dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction carefully by adding water at 0°C. f. Extract the product with EtOAc. The aqueous layer is acidified and re-extracted. g. Combine all organic layers, wash with NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. h. Purify the crude product by silica gel chromatography (EtOAc/Hexanes gradient) to yield pure N-Boc-O-benzyl-D-serine.

  • Validation: a. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). b. Assess final purity using HPLC.

Protocol: In Vitro NMDA Receptor Activity Assay (Calcium Flux)

Objective: To determine if a test compound (e.g., a D-serine prodrug) can modulate NMDA receptor activity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium, 10% FBS

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Glutamate (agonist)

  • D-serine (positive control agonist)

  • MK-801 (antagonist control)

  • Test compound (protected D-serine derivative)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capability

Step-by-Step Methodology:

  • Cell Plating: Plate SH-SY5Y cells in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.

  • Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. b. Remove culture medium from cells and add the loading buffer. c. Incubate for 45-60 minutes at 37°C. d. Wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the test compound, D-serine, and MK-801 in HBSS.

  • Fluorescence Measurement: a. Place the plate in the fluorescence reader and allow it to equilibrate. b. Set the reader to record fluorescence (Excitation: ~490 nm, Emission: ~520 nm) every 2 seconds. c. Record a stable baseline fluorescence for 20-30 seconds. d. Injection & Reading: Inject the agonist solution (a submaximal concentration of glutamate mixed with either a test compound or control) into the wells. e. Continue recording fluorescence for at least 3 minutes to capture the peak calcium response and subsequent decay.

  • Data Analysis & Validation: a. Calculate the change in fluorescence (ΔF/F₀), where F₀ is the baseline fluorescence. b. Positive Control: Wells with glutamate + D-serine should show a robust increase in fluorescence. c. Negative Control: Wells with glutamate alone should show a minimal response (validating the need for a co-agonist). d. Antagonist Control: Pre-incubation with MK-801 should block the response to glutamate + D-serine. e. Test Compound: Determine the EC₅₀ or potentiation effect of the protected D-serine derivative. If it is a prodrug, a pre-incubation step may be required to allow for enzymatic conversion.

Conclusion and Future Directions

Protected D-serine derivatives represent a sophisticated and highly promising strategy in neurotherapeutics. By applying fundamental principles of medicinal chemistry, it is possible to overcome the inherent pharmacokinetic limitations of D-serine, transforming it into a viable drug candidate for a range of devastating neurological disorders. The causality is clear: protection enhances stability and delivery, enabling sustained modulation of the NMDA receptor system.

Future research will focus on developing next-generation derivatives with enhanced BBB permeability and brain-specific cleavage mechanisms to maximize therapeutic efficacy while minimizing peripheral exposure. The continued exploration of these shape-shifting molecules, grounded in rigorous, well-validated experimental protocols, will undoubtedly unlock new treatments for schizophrenia, Alzheimer's disease, and beyond.

References

  • Mustafa, A. K., et al. (2004). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. Journal of Neuroscience. [Link]

  • Mothet, J. P., et al. (2000). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences. [Link]

  • Wolosker, H. (2011). D-Serine Regulation of NMDA Receptor Activity. Science Signaling. [Link]

  • Singh, V., et al. (2021). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. [Link]

  • Coyle, J. T., et al. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical Research. [Link]

  • Bal u, D. T. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? Frontiers in Psychiatry. [Link]

  • Bai, M., et al. (2023). Roles of serine in neurodegenerative diseases. Frontiers in Bioscience-Landmark. [Link]

  • Cristofol, R., et al. (2006). Stereoselective Synthesis of Chiral Furan Amino Acid Analogues of d- and l Serine from d Sugars. Synlett. [Link]

  • Nishiyama, Y., et al. (1998). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Stewart, J. M., & Young, J. D. (1993). Temporary minimal protection synthesis of serine-containing polypeptides.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Documents. [Link]

  • Rosenberg, D., et al. (2013). Investigating brain D-serine: advocacy for good practices. European Journal of Neuroscience. [Link]

  • Adamec, E., et al. (2012). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of Chromatography B. [Link]

  • Kantrowitz, J. T., et al. (2010). High dose D-serine in the treatment of schizophrenia. Schizophrenia Research. [Link]

  • Cristofol, R., et al. (2006). Stereoselective Synthesis of Chiral Furan Amino Acid Analogues of d- and l. Sci-Hub. [Link]

  • Balu, D. T. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?. PMC. [Link]

  • D'Aniello, A., et al. (2021). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. Frontiers in Neuroscience. [Link]

  • Fustero, S., et al. (2000). Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction. Tetrahedron Letters. [Link]

  • Kantrowitz, J. T., et al. (2010). High dose D-serine in the treatment of schizophrenia. PubMed. [Link]

  • Tsai, G., et al. (2004). d-serine added to clozapine for the treatment of schizophrenia. American Journal of Psychiatry. [Link]

  • Ito, T., et al. (2000). Enzymatic assay of D-serine using D-serine dehydratase from Saccharomyces cerevisiae. Journal of Biochemistry. [Link]

  • D'Aniello, A., et al. (2021). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. PMC. [Link]

  • Voisin, D. L., et al. (2015). Neuropathic pain depends upon D-serine co-activation of spinal NMDA receptors in rats. Neuroscience Letters. [Link]

  • Lin, C. H., et al. (2018). d-Amino Acids and pLG72 in Alzheimer's Disease and Schizophrenia. International Journal of Molecular Sciences. [Link]

  • Alzheimer's Drug Discovery Foundation. D-serine. Cognitive Vitality Reports. [Link]

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral .alpha.-amino acid derivatives. Journal of the American Chemical Society. [Link]

  • Madeira, C., et al. (2015). d-serine levels in Alzheimer's disease: implications for novel biomarker development. Translational Psychiatry. [Link]

  • Voisin, D. L., et al. (2015). Neuropathic pain depends upon D-serine co-activation of spinal NMDA receptors in rats. ResearchGate. [Link]

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. UQ eSpace. [Link]

  • Alzheimer's Drug Discovery Foundation. (2018). D-Serine & Your Brain. Cognitive Vitality. [Link]

  • Lee, H., et al. (2018). Astrocyte D-serine modulates the activation of neuronal NOS leading to the development of mechanical allodynia in peripheral neuropathy. Cell Death & Disease. [Link]

  • Kim, J. H., et al. (2022). Effects of D-Serine and MK-801 on Neuropathic Pain and Functional Recovery in a Rat Model of Spinal Cord Injury. Neurospine. [Link]

  • Akaji, K., et al. (2008). Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. Bioorganic & Medicinal Chemistry. [Link]

  • Wikipedia. Amino acid. Wikipedia. [Link]

  • Kim, J. H., et al. (2022). Effects of D-Serine and MK-801 on Neuropathic Pain and Functional Recovery in a Rat Model of Spinal Cord Injury. PMC. [Link]

  • Xiamen Aeco Chemical Co., Ltd. The Role of D-Serine in Neurotransmitter Synthesis and Pharmaceutical Applications. Aeco Chem. [Link]

  • Contente, M. L., & Molinari, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. [Link]

Sources

Boc-o-Methyl-D-serine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Boc-O-Methyl-D-serine in Medicinal Chemistry

Abstract

This compound is a non-canonical amino acid derivative that serves as a critical building block in modern medicinal chemistry. By combining the stereochemical inversion of a D-amino acid with the side-chain modification of O-methylation, it offers a dual-pronged strategy to overcome the inherent limitations of native peptide therapeutics, such as poor metabolic stability and low bioavailability. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, physicochemical properties, and strategic applications of this compound. It includes field-proven experimental protocols for its synthesis and incorporation into peptide scaffolds, supported by mechanistic insights and authoritative references, to empower the rational design of next-generation peptidomimetics and other complex therapeutics.

Introduction: The Strategic Value of Non-Canonical Amino Acids

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their widespread application is often hampered by rapid degradation by proteases and poor membrane permeability.[1] The field of medicinal chemistry has increasingly turned to the incorporation of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), to systematically address these liabilities.[1][][3] These building blocks, which are not among the 20 proteinogenic amino acids, introduce novel chemical functionalities, stereochemistries, and conformational constraints into peptide backbones.[1][]

Two of the most effective strategies for enhancing peptide drug-like properties are the substitution of L-amino acids with their D-enantiomers and the modification of amino acid side chains.[1][4] The D-configuration provides steric hindrance that significantly reduces susceptibility to enzymatic cleavage.[4][5] Simultaneously, side-chain modifications, such as methylation, can prevent unwanted side reactions, modulate lipophilicity, and enforce specific secondary structures crucial for biological activity.[1][6]

This compound is an exemplar of a strategically designed ncAA that leverages both of these principles. The "O-Methyl" group caps the reactive hydroxyl side chain of serine, preventing undesired reactions during synthesis, while the D-configuration confers metabolic stability.[7] The N-terminal tert-butoxycarbonyl (Boc) group is a widely used protecting group that allows for controlled, stepwise peptide synthesis.[7][8] This unique combination makes this compound an invaluable tool for creating peptidomimetics with enhanced stability, fine-tuned binding affinity, and improved pharmacokinetic profiles.[1][7]

Physicochemical Profile and Synthesis

A thorough understanding of the properties and synthesis of this compound is fundamental to its effective application.

Molecular Structure and Properties

The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 86123-95-7[7][9]
Molecular Formula C₉H₁₇NO₅[10][11]
Molecular Weight 219.23 g/mol [7][10]
IUPAC Name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid[10]
Appearance Colorless to light yellow liquid/oil[11][12]
The Role of Protecting Groups: Boc and O-Methyl

In peptide synthesis, functional groups not involved in amide bond formation must be temporarily blocked or "protected" to prevent unwanted side reactions.

  • Boc (tert-butoxycarbonyl) Group: The Boc group protects the α-amino group of the D-serine. It is stable under a wide range of basic and nucleophilic conditions but can be cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[7][8][] This acid-lability is central to the Boc-based strategy for solid-phase peptide synthesis (SPPS).[][14]

  • O-Methyl Group: The hydroxyl group on the serine side chain is nucleophilic and can participate in side reactions during peptide coupling, such as O-acylation. Converting this hydroxyl to a stable methyl ether (O-methylation) permanently blocks this reactivity, simplifying the synthetic process and ensuring the integrity of the final peptide.[7][15]

Synthetic Pathway

The laboratory-scale synthesis of this compound is typically a two-step process starting from D-serine. The causality behind this workflow is to first protect the most reactive group (the amine) before modifying the side chain.

G D_Serine D-Serine Step1 Step 1: N-Protection D_Serine->Step1 (Boc)₂O, Base N_Boc_D_Serine N-Boc-D-Serine Step1->N_Boc_D_Serine Step2 Step 2: O-Methylation N_Boc_D_Serine->Step2 Base (e.g., NaH, K₂CO₃) Methylating Agent (e.g., CH₃I) Final_Product This compound Step2->Final_Product G cluster_0 Molecular Features cluster_1 Drug-Like Properties cluster_2 Therapeutic Outcome D_Config D-Configuration Stability Increased Metabolic Stability (Protease Resistance) D_Config->Stability O_Methyl O-Methylation Conformation Conformational Constraint O_Methyl->Conformation Properties Modulated Physicochemical Properties (e.g., Lipophilicity) O_Methyl->Properties Outcome Enhanced Therapeutic Potential (Bioavailability, Potency, Half-life) Stability->Outcome Conformation->Outcome Properties->Outcome G Start Start: Resin-AA₁ Deprotect 1. Deprotection (TFA/DCM) Start->Deprotect Wash1 Wash Deprotect->Wash1 Removes acid & byproducts Neutralize 2. Neutralization (e.g., DIEA/DCM) Wash1->Neutralize Wash2 Wash Neutralize->Wash2 Removes base Couple 3. Coupling Boc-O-Me-D-Ser-OH + Coupling Agent Wash2->Couple Wash3 Wash Couple->Wash3 Removes excess reagents Cycle Repeat Cycle for next AA Wash3->Cycle Cycle->Deprotect Cleave Final Cleavage (e.g., HF) Cycle->Cleave After final AA

Sources

An In-depth Technical Guide to Boc-O-Methyl-D-serine: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and peptide science, the strategic modification of amino acids is a cornerstone of innovation. Among the vast arsenal of non-canonical amino acids, Boc-O-Methyl-D-serine holds a position of significant practical importance. This N-terminally protected and side-chain modified derivative of D-serine serves as a critical chiral building block in the synthesis of complex pharmaceuticals and novel peptide analogues. Its utility stems from a combination of factors: the stereochemical influence of the D-configuration, the stability and acid-lability of the tert-butyloxycarbonyl (Boc) protecting group, and the permanent ether linkage on the side chain, which prevents unwanted hydrogen bonding and potential side reactions.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its historical context, dissect the nuances of its chemical synthesis, and explore its applications, particularly its pivotal role in the development of the anticonvulsant medication Lacosamide. The narrative is structured to not only present protocols but to also elucidate the underlying chemical principles and strategic considerations that guide the use of this versatile molecule.

Historical Context and the Rise of a Key Intermediate

While the tert-butyloxycarbonyl (Boc) protecting group has been a staple in peptide chemistry since its introduction in the late 1950s, the specific timeline for the discovery of this compound is less about a singular "eureka" moment and more about its emergence as a key intermediate in pharmaceutical synthesis. Its history is intrinsically linked to the development of the anticonvulsant drug Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide).

The synthesis of Lacosamide required a chiral precursor that could provide the (R)-3-methoxy-2-aminopropionyl backbone. Early synthetic routes explored various strategies, but the use of D-serine as a starting material proved to be an efficient and stereochemically controlled approach. The necessity of protecting the amine functionality during the O-methylation of the side-chain hydroxyl group led to the use of the well-established Boc protecting group. Thus, this compound was not so much "discovered" as it was strategically designed and synthesized to meet a specific and critical need in the pharmaceutical industry. Its widespread use and documentation are most prominent in patents detailing improved manufacturing processes for Lacosamide.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound is fundamentally a two-stage process: the N-protection of D-serine with a Boc group, followed by the O-methylation of the side-chain hydroxyl group. Several variations of this process exist, with differing reagents and conditions that can impact yield, purity, and scalability.

Part 1: N-Boc Protection of D-Serine

The introduction of the Boc group onto the amino functionality of D-serine is a robust and high-yielding reaction. The most common method involves the reaction of D-serine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Experimental Protocol: N-Boc Protection of D-Serine

  • Dissolution: D-Serine is dissolved in an aqueous solution of a base, such as sodium hydroxide.

  • Addition of Boc Anhydride: Boc anhydride is added to the solution. The reaction is typically performed at a controlled temperature, often starting at a lower temperature and gradually warming to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting D-serine.

  • Work-up: Once the reaction is complete, the reaction mixture is typically washed with an organic solvent to remove any unreacted Boc anhydride. The aqueous layer is then acidified, leading to the precipitation of N-Boc-D-serine.

  • Isolation: The product is isolated by filtration or extraction with an organic solvent, followed by drying and evaporation of the solvent.

Causality Behind Experimental Choices: The use of a base is crucial to deprotonate the amino group of D-serine, rendering it nucleophilic enough to attack the electrophilic carbonyl carbon of Boc anhydride. The subsequent acidification step is necessary to neutralize the carboxylate and any excess base, allowing for the isolation of the final product.

Part 2: O-Methylation of N-Boc-D-Serine

The O-methylation of the hydroxyl group on the side chain of N-Boc-D-serine is the more challenging step and is where different synthetic strategies diverge. The key is to achieve selective methylation of the hydroxyl group without affecting the carboxylic acid or the Boc-protected amine. A strong base is required to deprotonate the relatively non-acidic hydroxyl group, followed by the introduction of a methylating agent.

Common O-Methylation Strategies:

  • Sodium Hydride and Methyl Iodide: This is a widely used method where sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Methyl iodide (MeI) is then added as the methyl source.

  • Phase Transfer Catalysis: An alternative approach involves the use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), with a base like sodium hydroxide and a methylating agent like dimethyl sulfate. This method can be advantageous for large-scale synthesis as it avoids the use of sodium hydride.

Detailed Experimental Protocol: O-Methylation using Sodium Hydride and Methyl Iodide

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium hydride with moisture.

  • Dissolution: N-Boc-D-serine is dissolved in an anhydrous aprotic solvent such as THF.

  • Deprotonation: The solution is cooled in an ice bath, and sodium hydride (typically a 60% dispersion in mineral oil) is added portion-wise. This is an exothermic reaction that produces hydrogen gas, so careful and slow addition is crucial.

  • Addition of Methylating Agent: After the deprotonation is complete (cessation of gas evolution), methyl iodide is added dropwise to the cooled solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight to ensure complete methylation.

  • Quenching: The reaction is carefully quenched by the slow addition of water or a protic solvent to destroy any remaining sodium hydride.

  • Work-up and Purification: The mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography if necessary.

Causality Behind Experimental Choices: The use of an anhydrous aprotic solvent is critical to prevent the violent reaction of sodium hydride with water and to ensure the base deprotonates the intended hydroxyl group. The portion-wise addition of sodium hydride at low temperatures helps to control the exothermicity of the reaction and the rate of hydrogen gas evolution. Methyl iodide is a highly reactive and effective methylating agent in this context.

Quantitative Data Summary

Synthetic StepMethodReagentsSolventTypical YieldPurityReference
N-Boc Protection Boc AnhydrideD-Serine, (Boc)₂O, NaOHWater>90%HighGeneric, well-established
O-Methylation NaH/MeIN-Boc-D-serine, NaH, MeITHF69-97%Variable, may require purification[1]
O-Methylation Phase TransferN-Boc-D-serine, (CH₃)₂SO₄, NaOH, TBABDichloromethane/WaterNot specifiedNot specified[2]

Note: Yields and purities can vary significantly based on reaction scale and specific conditions.

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: O-Methylation D_Serine D-Serine N_Boc_D_Serine N-Boc-D-Serine D_Serine->N_Boc_D_Serine (Boc)₂O, NaOH Water Boc_O_Methyl_D_Serine This compound N_Boc_D_Serine->Boc_O_Methyl_D_Serine 1. NaH, THF 2. CH₃I

Caption: General synthetic workflow for this compound.

Applications in Drug Development and Peptide Science

The primary application of this compound is as a chiral intermediate in the synthesis of pharmaceuticals. As previously mentioned, its most notable use is in the production of Lacosamide.

Logical Relationship in Lacosamide Synthesis

LacosamideSynthesis Boc_O_Methyl_D_Serine This compound Intermediate_Amide (R)-N-benzyl-2-(Boc-amino) -3-methoxypropionamide Boc_O_Methyl_D_Serine->Intermediate_Amide Benzylamine, Coupling Agent Deprotected_Amine (R)-2-amino-N-benzyl -3-methoxypropionamide Intermediate_Amide->Deprotected_Amine Acidic Deprotection (e.g., TFA, HCl) Lacosamide Lacosamide Deprotected_Amine->Lacosamide Acetylation (e.g., Acetic Anhydride)

Caption: Key steps in the synthesis of Lacosamide from this compound.

Beyond its role in Lacosamide synthesis, this compound is a valuable building block for incorporating O-methylated D-serine residues into peptides. The O-methylation of serine can have several significant effects on the properties of a peptide:

  • Increased Lipophilicity: The methyl ether is more lipophilic than the hydroxyl group, which can enhance membrane permeability and oral bioavailability of peptide drugs.

  • Conformational Constraint: The presence of the methyl group can restrict the conformational freedom of the amino acid side chain, which can be used to stabilize specific secondary structures in a peptide.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than the hydroxyl group, potentially increasing the half-life of a peptide therapeutic.

Biological Significance and Signaling Pathways

The biological relevance of this compound is primarily understood through the lens of its parent amino acid, D-serine. D-serine is a crucial neuromodulator that acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the central nervous system. The binding of both glutamate and a co-agonist (either D-serine or glycine) is necessary for the activation of NMDA receptors, which play a critical role in synaptic plasticity, learning, and memory.

The impact of the O-methylation of D-serine on its interaction with the NMDA receptor is an area of active research. While the primary interaction with the receptor is through the amine and carboxyl groups of the amino acid backbone, modifications to the side chain can influence binding affinity and efficacy. It is plausible that the bulkier and more lipophilic O-methyl group could alter the binding kinetics or allosteric modulation of the NMDA receptor. However, it is important to note that in the context of Lacosamide, the O-methyl-D-serine moiety is part of a larger molecule, and the overall pharmacological activity is not directly related to NMDA receptor co-agonism.

Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is paramount for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the Boc group, the methyl ether, and the stereochemical integrity of the chiral center.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate it from any starting materials or byproducts.

  • Optical Rotation: Measurement of the specific rotation can confirm the enantiomeric purity of the D-isomer.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern chemistry. While its discovery may not be marked by a single seminal publication, its importance is firmly established through its indispensable role in the synthesis of life-changing medications like Lacosamide. Understanding the nuances of its synthesis, from the rationale behind the choice of reagents to the optimization of reaction conditions, is crucial for any scientist working in drug development or peptide chemistry. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of well-designed chiral building blocks like this compound will undoubtedly continue to expand, paving the way for new discoveries and innovations in the field.

References

  • Process for the prepar
  • Organic Syntheses Procedure. Org. Synth. 1990, 69, 70.
  • A new method for the synthesis of lacosamide. CN101591300A.
  • Process for the prepar
  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules2020, 25(21), 5187.
  • Process for producing Lacosamide. EP 2444390 B1.
  • AN IMPROVED PROCESS FOR THE PREPAR
  • N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723. PubChem. [Link]

  • N-Methylation of Boc amino acids. Lokey Lab Protocols. [Link]

  • D-serine regulation of NMDA receptor activity. Sci. STKE2006, 356, pe41.
  • A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Tetrahedron: Asymmetry1995, 6(10), 2527-2530.
  • The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Can. J. Chem.1977, 55(5), 906-910.
  • Synthesis of O-methyl-L-serine and N.alpha.-tert-butyloxycarbonyl-O-methyl-L-serine. J. Org. Chem.1974, 39(11), 1625–1626.
  • Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(ii)-complex-mediated cross-coupling reactions. Org. Biomol. Chem.2022, 20, 5831-5839.
  • dl-o-methylserine | CAS#:19794-53-7 | Chemsrc. [Link]

  • An efficient chemoenzymatic method to prepare optically active O-methyl-D-serine. Tetrahedron2014, 70(39), 6991-6994.
  • Serinol: small molecule - big impact. Microb Cell Fact2011, 10, 43.
  • Serine. Wikipedia. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal2015, 10(4), 132-135.
  • On the selective N-methylation of BOC-protected amino acids. J. Org. Chem.2010, 75(1), 237-240.
  • An improved process for the prepar
  • Alpha-N-methyl

Sources

A Technical Guide to the Spectral Analysis of Boc-O-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectral data for N-(tert-Butoxycarbonyl)-O-methyl-D-serine (Boc-O-Methyl-D-serine), a key building block in peptide synthesis and drug discovery. While experimental spectra for this specific derivative are not widely available in public databases, this document leverages expert knowledge and comparative data from closely related analogs to provide a robust predictive characterization. This approach offers researchers and drug development professionals a reliable framework for the identification and quality control of this important chiral compound.

Introduction: The Significance of this compound

This compound is a protected amino acid derivative with significant utility in synthetic organic chemistry. The tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the amine, while the O-methylation of the serine side chain prevents unwanted side reactions, enhancing its utility as a building block in the synthesis of complex peptides and pharmaceutical agents.[1] Accurate characterization of this compound is paramount to ensure purity and stereochemical integrity, which are critical for its intended applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[1]

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectral data.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The following table outlines the predicted chemical shifts and multiplicities, drawing a comparison with the experimentally determined spectrum of the closely related N-Boc-L-serine methyl ester.

Proton Assignment Predicted Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for N-Boc-L-serine methyl ester [2]Multiplicity Integration
C(CH₃)₃ (Boc)~1.451.41singlet9H
O-CH₃~3.30-singlet3H
COOCH₃~3.753.26singlet3H
β-CH₂~3.6-3.83.66, 3.76doublet of doublets2H
α-CH~4.404.40multiplet1H
NH~5.605.60broad singlet1H

Expert Interpretation: The key difference in the ¹H NMR spectrum of this compound compared to its non-O-methylated counterpart would be the appearance of a sharp singlet at approximately 3.30 ppm, corresponding to the three protons of the newly introduced O-methyl group. The signals for the β-protons (adjacent to the O-methyl group) may experience a slight downfield shift due to the electronic effect of the ether linkage compared to the alcohol.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) for this compound Multiplicity (in off-resonance decoupled spectrum)
C(CH₃)₃ (Boc)~28.0quartet
O-CH₃~59.0quartet
α-CH~54.0doublet
β-CH₂~72.0triplet
C(CH₃)₃ (Boc)~80.0singlet
C=O (Boc)~155.0singlet
C=O (ester)~171.0singlet

Expert Interpretation: The ¹³C NMR spectrum will be characterized by the presence of a signal around 59.0 ppm for the O-methyl carbon. The β-carbon is expected to shift downfield significantly compared to the non-O-methylated analog due to the ether linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Predicted Absorption Frequency (cm⁻¹) for this compound Reported Absorption Frequency (cm⁻¹) for N-Boc-D-serine methyl ester [2]
N-H Stretch (amide)3350-34503400
C-H Stretch (aliphatic)2850-3000Not specified
C=O Stretch (urethane)~17101720 (broad)
C=O Stretch (ester)~17401720 (broad)
C-O Stretch (ether)1090-1150-

Expert Interpretation: A key distinguishing feature in the IR spectrum of this compound, when compared to N-Boc-D-serine methyl ester, will be the absence of a broad O-H stretching band around 3300-3500 cm⁻¹. Instead, a distinct C-O stretching band for the ether linkage is expected to appear in the fingerprint region, around 1090-1150 cm⁻¹. The broad carbonyl absorption reported for the analog is likely due to hydrogen bonding with the hydroxyl group; in the O-methylated compound, two sharper, more distinct carbonyl peaks for the urethane and ester are anticipated.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • Molecular Formula: C₁₀H₁₉NO₅

  • Molecular Weight: 233.26 g/mol

  • Predicted [M+H]⁺: 234.1336

  • Predicted [M+Na]⁺: 256.1155

Expert Interpretation: In an electrospray ionization (ESI) mass spectrum, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 234.13. Another common adduct would be the sodium adduct [M+Na]⁺ at m/z 256.12. A characteristic fragmentation pattern would involve the loss of the Boc group (100 Da) or isobutylene (56 Da) from the parent ion.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed above.

NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Dissolve 5-10 mg of This compound b in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) a->b c Add internal standard (e.g., TMS) b->c d Transfer to NMR tube c->d e Place tube in NMR spectrometer d->e f Tune and shim the instrument e->f g Acquire ¹H and ¹³C spectra f->g h Apply Fourier transform g->h i Phase and baseline correction h->i j Calibrate chemical shifts to TMS (0 ppm) i->j k Integrate ¹H signals j->k

Sources

An In-depth Technical Guide to the Physical Properties of N-Boc-O-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(tert-Butoxycarbonyl)-O-methyl-D-serine, commonly referred to as Boc-D-Ser-OMe, is a crucial N-protected amino acid derivative. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group, makes it an essential building block in synthetic organic chemistry.[1] Specifically, it is widely utilized in solid-phase and solution-phase peptide synthesis, where the D-configuration is required to create peptides with enhanced stability against enzymatic degradation or to mimic specific conformations.[2] Researchers in neuropharmacology and drug development also employ this compound in the synthesis of therapeutic agents, leveraging the role of D-serine in biological systems.[1]

This guide provides a comprehensive overview of the core physical properties of Boc-D-Ser-OMe—specifically its melting/boiling point and solubility profile. We will delve into the theoretical basis for these properties and provide detailed, field-proven experimental protocols for their accurate determination, designed for researchers, scientists, and professionals in drug development.

Section 1: Physical State and Thermal Properties

The physical state and thermal behavior of a compound are foundational to its handling, purification, and use in reactions. Boc-D-Ser-OMe is a derivative of the natural amino acid D-serine, but its protecting groups significantly alter its physical characteristics.

Appearance and Thermal Data

Contrary to many amino acid derivatives which are crystalline solids, Boc-D-Ser-OMe is typically observed as a colorless to light yellowish liquid at standard laboratory conditions (25 °C).[1] This physical state implies a melting point below room temperature. Therefore, its boiling point becomes a more relevant characteristic property for its identification and purity assessment.

The presence of impurities can lead to a depression of the melting point and a broadening of the melting range for substances that are solid at room temperature.[3] For liquids like Boc-D-Ser-OMe, impurities will similarly affect the boiling point.

Table 1: Physicochemical Properties of Boc-D-Ser-OMe

PropertyValueSource(s)
CAS Number 95715-85-8[2][4]
Molecular Formula C₉H₁₇NO₅[2][4]
Molecular Weight 219.23 g/mol [2][4]
Appearance Light yellowish liquid[1]
Density 1.08 g/mL at 25 °C[2]
Boiling Point 215 °C (lit.)[2]
Refractive Index n20/D 1.453 (lit.)[2]
Experimental Protocol: Melting Point Determination

While Boc-D-Ser-OMe is a liquid at room temperature, the determination of a melting point is a fundamental technique for the characterization of solid organic compounds. The following protocol describes a robust method for compounds that are solid at ambient temperatures. The principle relies on controlled heating of a small, packed sample and visual observation of the phase transition from solid to liquid.[5] A sharp, narrow melting range (typically 0.5-1.0°C) is a strong indicator of high purity.

Methodology Rationale: This protocol employs a capillary method, which ensures uniform and controlled heating of a minute sample.[6] An initial rapid heating phase is used to establish an approximate melting range, saving time. This is followed by a slow, careful measurement (heating at ~1-2 °C/min) through the approximate range to ensure thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for accuracy.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the solid sample is completely dry and finely powdered. If necessary, crush any large crystals using a mortar and pestle.

    • Jab the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.

    • Drop the capillary tube, sealed-end down, through a long, narrow glass tube to tightly pack the sample. The final packed sample height should be 2-3 mm.[6]

  • Initial (Rough) Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Set the apparatus to heat rapidly (e.g., a ramp rate of 5-10 °C/minute).

    • Record the temperature range from the first appearance of liquid to the point where the entire sample becomes a clear liquid. This is the approximate melting range.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 10-15 °C below the start of the rough melting range.

    • Prepare a new capillary with the sample and place it in the apparatus.

    • Set the heating rate to a slow 1-2 °C/minute.[6]

    • Carefully observe the sample through the viewing lens.

    • Record the temperature (T₁) when the first droplet of liquid appears.

    • Record the temperature (T₂) when the last solid crystal melts.

    • The accurate melting point is reported as the range T₁ – T₂.

  • Validation:

    • Repeat the accurate measurement at least once to ensure consistency. The results should be within 1°C of each other.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting A Obtain Dry, Powdered Sample B Pack Sample into Capillary Tube (2-3 mm) A->B C Perform Rapid Scan (5-10°C/min) to find approximate range B->C D Cool Apparatus C->D E Perform Slow Scan (1-2°C/min) through expected range D->E F Record T1 (first drop) and T2 (all liquid) E->F G Report Melting Range (T1 - T2) F->G H Assess Purity (Narrow range = high purity) G->H

Caption: Workflow for determining the melting point of a solid organic compound.

Section 2: Solubility Profile

Solubility is a critical parameter that dictates how a compound can be purified, formulated, and used in various assays or reactions. The solubility of Boc-D-Ser-OMe is governed by its molecular structure: the nonpolar Boc and methyl ester groups decrease aqueous solubility, while the polar backbone and hydroxyl group enhance solubility in polar organic solvents.[7]

Qualitative Solubility

Based on data for the analogous L-isomer and general principles for protected amino acids, a qualitative solubility profile for Boc-D-Ser-OMe can be established.[8] This information is vital for selecting appropriate solvents for reaction workups, chromatography, and storage.

Table 2: Qualitative Solubility of Boc-O-Methyl-D-serine

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, Acetone, Ethyl AcetateSolubleThe compound's polarity is compatible with these solvents.
Chlorinated Dichloromethane, ChloroformSolubleEffective at dissolving moderately polar organic molecules.
Alcohols Methanol, EthanolSolubleThe hydroxyl group and polar backbone can hydrogen bond with alcohols.
Water H₂OSlightly SolubleThe large, nonpolar Boc group limits solubility in water.[8]
Nonpolar Hexanes, TolueneSparingly Soluble / InsolubleThe overall polarity of the molecule is too high for nonpolar solvents.
Experimental Protocol: Quantitative Solubility Determination

This protocol provides a method to determine the quantitative solubility of a compound in a specific solvent at a given temperature. The underlying principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in a clear aliquot of the supernatant.

Methodology Rationale: The key to an accurate solubility measurement is ensuring the solution has reached equilibrium, meaning the rate of dissolution equals the rate of precipitation. Mechanical agitation (stirring/shaking) and sufficient incubation time are crucial for this.[9] Centrifugation is a critical step to separate the undissolved solid from the saturated solution without altering the equilibrium. Finally, a precise analytical technique like HPLC or quantitative NMR is required to measure the solute concentration accurately.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of Boc-D-Ser-OMe to a known volume of the chosen solvent in a sealed vial. "Excess" means that a visible amount of undissolved material remains.

    • Place the vial in a shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes.

  • Concentration Analysis:

    • Carefully remove a precise volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a known volume of an appropriate solvent to bring the concentration into the linear range of the analytical instrument.

    • Determine the concentration of the diluted sample using a calibrated analytical method (e.g., HPLC with a standard curve, qNMR with an internal standard).

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Workflow for Solubility Determination

SolubilityWorkflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solute to Known Volume of Solvent B Agitate at Constant Temp (24-48h to reach equilibrium) A->B C Allow Solid to Settle B->C D Centrifuge to Pellet Undissolved Solid C->D E Extract Clear Supernatant D->E F Dilute Sample with Known Dilution Factor E->F G Measure Concentration (e.g., by HPLC) F->G H Calculate Original Solubility G->H

Caption: Workflow for the experimental determination of quantitative solubility.

Conclusion

N-Boc-O-Methyl-D-serine is a valuable synthetic intermediate whose physical properties are critical to its effective use. It typically presents as a liquid at room temperature with a boiling point of approximately 215 °C.[2] Its solubility profile is characteristic of a protected amino acid, showing high solubility in common polar organic solvents like dichloromethane, ethyl acetate, and DMSO, but limited solubility in water.[8] The protocols detailed in this guide provide robust, validated methodologies for the precise determination of these fundamental physical properties, ensuring data integrity for researchers in peptide synthesis and drug discovery.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-D-serine methyl ester. Retrieved from [Link]

  • Chemsrc. (2025). Boc-Ser-OMe | CAS#:2766-43-0. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7.4: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 70. Retrieved from [Link]

  • Verevkin, S. P., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Communications Chemistry. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Dufal, S., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-D-Ser-OMe [95715-85-8]. Retrieved from [Link]

Sources

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) revolutionized the assembly of peptides, and at the heart of its foundational era lies the Tert-butyloxycarbonyl (Boc) protection strategy. Developed by R.B. Merrifield, this methodology, while often overshadowed by the now more common Fmoc chemistry, remains a powerful and indispensable tool for the synthesis of complex, lengthy, and aggregation-prone peptides. This guide provides a comprehensive exploration of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, delving into its core chemical principles, detailed experimental workflows, and field-proven insights to empower researchers, scientists, and drug development professionals in leveraging this robust technique. We will dissect the causality behind each experimental choice, from resin loading to the final, decisive cleavage step, presenting a self-validating system for the successful synthesis of high-quality peptides.

Foundational Principles: The Logic of Graduated Acid Lability

The elegance of the Boc SPPS strategy resides in a concept known as "graduated" or "relative" acid lability.[1][2] Unlike a truly orthogonal system where protecting groups are removed by entirely different chemical mechanisms (e.g., acid vs. base), the Boc/Bzl approach employs two classes of acid-labile protecting groups that exhibit differential sensitivity to acid strength.[3][4]

  • Temporary Nα-Protection: The tert-butyloxycarbonyl (Boc) group shields the α-amino group of the incoming amino acid. It is engineered for removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[5]

  • "Permanent" Side-Chain Protection: Reactive amino acid side chains are protected by more robust, benzyl-based (Bzl) groups. These are stable to the repeated TFA treatments used for Boc removal but are cleaved during the final step with a very strong acid, such as anhydrous hydrogen fluoride (HF).[3][6]

This differential stability is the cornerstone of the entire process, allowing for the selective deprotection of the N-terminus at each cycle to permit chain elongation, while the side-chain functionalities remain masked until the synthesis is complete.[7]

The Core Chemistry: Mechanisms of Protection and Deprotection

A thorough understanding of the underlying chemical reactions is paramount for troubleshooting and optimizing Boc SPPS.

Nα-Boc Group: The Cyclical Workhorse

The Boc group is installed on the amino acid via nucleophilic acyl substitution using di-tert-butyl dicarbonate ((Boc)₂O).[4][8] The critical step in the synthesis cycle is its selective removal.

Mechanism of Boc Deprotection: The deprotection is an acid-catalyzed process.

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide and liberating the free α-amino group as a TFA salt.[9]

The generation of the tert-butyl carbocation is a critical event.[2][3] This electrophilic species can cause unwanted side reactions, particularly the alkylation of nucleophilic side chains like methionine (Met) and tryptophan (Trp). To mitigate this, scavengers are added to the deprotection solution to trap the carbocations.[2][3]

Boc_Deprotection Boc_AA Boc-NH-CHR-CO-Resin Protonated Boc(H+)-NH-CHR-CO-Resin Boc_AA->Protonated + TFA Carbamic_Acid HOOC-NH2(TFA-)-CHR-CO-Resin Protonated->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine H3N+(TFA-)-CHR-CO-Resin Carbamic_Acid->Free_Amine - CO2

Caption: Acid-catalyzed mechanism of Nα-Boc group removal by TFA.

Benzyl-Based Side-Chain Protection: The Semi-Permanent Shield

The stability of benzyl-type protecting groups (e.g., Benzyl ether for Ser/Thr/Tyr, Benzyloxycarbonyl for Lys) to TFA is the lynchpin of the strategy.[2] These groups are installed during the manufacturing of the Boc-amino acid derivatives and are designed to endure the entire synthesis. Their removal requires the harsh, strong acid conditions of the final cleavage step, which proceeds via an SN1 mechanism, generating benzyl carbocations that must also be scavenged.[10]

The Boc SPPS Workflow: A Step-by-Step Technical Protocol

The synthesis of a peptide via Boc SPPS is a cyclical process, with each cycle adding one amino acid residue to the growing chain.

Boc_SPPS_Workflow cluster_0 SPPS Cycle Deprotection 1. Deprotection Remove Nα-Boc group with ~50% TFA in DCM. Neutralization 2. Neutralization Neutralize TFA salt with a tertiary amine (e.g., DIEA). Deprotection->Neutralization Coupling 3. Coupling Couple next Boc-amino acid using an activating agent. Neutralization->Coupling Wash 4. Wash Remove excess reagents and by-products. Coupling->Wash Wash->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage & Deprotection (e.g., Anhydrous HF) Wash->Final_Cleavage After final residue Start Start: C-terminal Boc-AA loaded on Resin Start->Deprotection

Sources

Methodological & Application

Synthesis of Boc-O-Methyl-D-serine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of N-(tert-Butoxycarbonyl)-O-methyl-D-serine (Boc-O-methyl-D-serine), a critical chiral building block in modern asymmetric synthesis, particularly for pharmaceutical development.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically grounded explanations, and a step-by-step protocol.

Introduction: The Significance of this compound

This compound is a protected amino acid derivative with significant applications in organic synthesis and medicinal chemistry. The "D" configuration denotes a specific stereochemistry, making it an essential component for creating enantiomerically pure target molecules.[1] The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amino functionality, which is stable under various conditions but can be readily removed with mild acid, allowing for controlled peptide bond formation.[1][] The O-methylation of the serine side chain's hydroxyl group is crucial for preventing undesirable side reactions during synthetic sequences.[1]

One of the most notable applications of this compound is as a key intermediate in the synthesis of Lacosamide, an anticonvulsant medication used for treating neurological disorders.[1] Its utility also extends to the preparation of other complex molecules, including acylamino acid heterocyclyl amides for treating BAF complex-related disorders.[1]

Synthetic Strategy: A Tale of Two Pathways

The synthesis of this compound can be approached via two primary routes, each with its own set of considerations. The choice of pathway often depends on the available starting materials, scalability, and desired purity profile.

  • Pathway A: N-Protection Followed by O-Methylation. This is a common and direct approach that begins with the commercially available D-serine. The amino group is first protected with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the hydroxyl side chain.[1]

  • Pathway B: O-Methylation Followed by N-Protection. An alternative route involves the initial synthesis of O-methyl-D-serine, which is then subjected to N-protection with Boc-anhydride.[1]

This guide will focus on the more prevalent Pathway A , providing a detailed protocol for each step.

Visualizing the Synthesis: Reaction Workflow

The following diagram illustrates the primary synthetic route to this compound, starting from D-serine.

Synthesis_Workflow D_Serine D-Serine N_Boc_D_Serine N-Boc-D-serine D_Serine->N_Boc_D_Serine Step 1: N-Protection Boc_Anhydride Boc Anhydride (Boc)₂O Boc_Anhydride->N_Boc_D_Serine Base1 NaOH / H₂O Base1->N_Boc_D_Serine Boc_O_Methyl_D_Serine This compound N_Boc_D_Serine->Boc_O_Methyl_D_Serine Step 2: O-Methylation Methyl_Iodide Methyl Iodide (CH₃I) Methyl_Iodide->Boc_O_Methyl_D_Serine Base2 Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) Base2->Boc_O_Methyl_D_Serine

Caption: Synthetic workflow for this compound via Pathway A.

Detailed Protocol: Synthesis of this compound

This section provides a step-by-step methodology for the synthesis, including reagent quantities, reaction conditions, and work-up procedures.

Step 1: N-Protection of D-serine to form N-Boc-D-serine

Principle: The amino group of D-serine is nucleophilic and readily reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity. The reaction is typically performed in an aqueous medium, sometimes with an organic co-solvent to aid solubility.[1][4] This protocol utilizes a solvent-free aqueous system for a more environmentally friendly approach.[5]

Reagent/ParameterQuantity/ValueMolar Equivalents
D-Serine(Specify mass, e.g., 10.5 g)1.0
Sodium Hydroxide(Specify mass, e.g., 8.0 g)2.0
Water(Specify volume, e.g., 90 mL)-
Boc Anhydride(Specify mass, e.g., 24.0 g)1.1 - 1.6
Reaction Temperature < 20°C initially, then 25-30°C-
Reaction Time ~16 hours-
Typical Yield Quantitative-

Procedure:

  • In a four-necked round-bottom flask, dissolve sodium hydroxide in water.[5]

  • To this solution, add D-serine at a temperature of 20-25°C.[5]

  • Cool the reaction mixture to below 20°C using an ice bath.[5][6]

  • Slowly add Boc anhydride to the reaction mass, ensuring the temperature is maintained below 20°C.[5][6]

  • Allow the reaction mixture to warm to room temperature (25-30°C) and stir for approximately 16 hours.[5][6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the consumption of D-serine is complete (typically <1.0%).[5][6]

  • Once the reaction is complete, cool the mixture to 0-5°C and acidify to a pH of 2-3 with a cold 1 N potassium bisulfate solution.[6]

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.[4]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine, often as a colorless, sticky foam.[4] This intermediate can typically be used in the next step without further purification.[6]

Step 2: O-Methylation of N-Boc-D-serine

Principle: The hydroxyl group of N-Boc-D-serine is deprotonated by a strong base, such as sodium hydride (NaH), to form an alkoxide. This highly nucleophilic alkoxide then reacts with a methylating agent, like methyl iodide, via an SN2 reaction to form the methyl ether. This reaction must be conducted in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to prevent quenching of the strong base.[1] Low temperatures are often employed to control the reaction's exothermicity and improve selectivity.[1]

Reagent/ParameterQuantity/ValueMolar Equivalents
N-Boc-D-serine(From Step 1)1.0
Sodium Hydride (60% dispersion in oil)(Specify mass)~1.1
Anhydrous DMF(Specify volume)-
Methyl Iodide(Specify volume/mass)>1.0
Reaction Temperature 0°C to room temperature-
Reaction Time 1.5 - 2 hours-
Typical Yield High-

Procedure:

  • In a flame-dried, four-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-Boc-D-serine in anhydrous DMF.

  • Cool the suspension to 0°C in an ice-water bath.

  • Carefully add sodium hydride portion-wise to the stirred suspension. (Caution: NaH reacts violently with water and is flammable).

  • Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.

  • Slowly add methyl iodide to the reaction mixture at 0°C.[4]

  • Allow the reaction to warm to room temperature and stir for an additional hour.[4][6]

  • Monitor the reaction to completion by TLC.[6]

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

  • Partition the reaction mixture between ethyl acetate and water.[4]

  • Separate the layers and wash the organic phase with brine.[4][6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Characterization and Quality Control

The structural integrity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Key signals to look for include the tert-butyl protons of the Boc group, the methoxy protons of the O-methyl group, and the characteristic shifts of the serine backbone protons.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (219.23 g/mol ).[1][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Expert Insights and Troubleshooting

  • Racemization: A potential issue during the O-methylation step is racemization at the alpha-carbon.[8] Using a strong, non-nucleophilic base and maintaining low temperatures can help to minimize this side reaction.

  • Moisture Control: The O-methylation step is highly sensitive to moisture. Ensuring all glassware is thoroughly dried and using anhydrous solvents and reagents is critical for success.

  • Work-up of N-Boc-D-serine: The acidification and extraction of N-Boc-D-serine can sometimes lead to emulsions. Using brine during the washes can help to break these up.

  • Safety: Methyl iodide is toxic and a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.[4] Sodium hydride is highly reactive and requires careful handling.

Conclusion

The synthesis of this compound via the N-protection and subsequent O-methylation of D-serine is a reliable and well-established method. By carefully controlling reaction conditions, particularly temperature and moisture, researchers can obtain this valuable chiral building block in high yield and purity, paving the way for its use in the synthesis of complex pharmaceutical agents and other biologically active molecules.

References

  • Google Patents. (n.d.). US8759582B2 - Process for the preparation of lacosamide.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiodivergent synthesis of α-methyl serine. All the yields are.... Retrieved from [Link]

  • TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105949074A - Synthesis method of O-methyl-D-serine.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2021, March 21). Enantioselective alpha-methylation of Serine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Boc-Ser-OMe;Boc-L-serinemethylester. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-D-serine methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]

  • MDPI. (2022, April 12). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. Retrieved from [Link]

Sources

Application Notes and Protocols for the Peptide Coupling of Boc-O-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Incorporating Boc-O-Methyl-D-serine

This compound is a valuable non-canonical amino acid derivative utilized in the synthesis of specialized peptides for research and drug development. The N-terminal tert-butyloxycarbonyl (Boc) group provides robust protection compatible with Boc-based solid-phase peptide synthesis (SPPS), while the O-methyl ether on the side chain offers a permanent modification that prevents potential side reactions associated with the free hydroxyl group of serine, such as O-acylation.[1][2] However, the incorporation of this modified amino acid into a growing peptide chain is not without its challenges. The steric hindrance imparted by the Boc group and the O-methylated side chain can significantly impede the rate of peptide bond formation, necessitating carefully optimized coupling protocols.

Furthermore, serine derivatives are known to be susceptible to racemization during peptide synthesis. The electron-withdrawing nature of the side chain increases the acidity of the alpha-proton, making it more prone to abstraction by base, which can lead to a loss of stereochemical integrity.[3] It is a common misconception that O-methylation might mitigate this issue; however, studies have indicated that O-methylation of serine does not prevent racemization.[4] Therefore, the selection of coupling reagents, additives, and reaction conditions is critical to ensure high coupling efficiency while minimizing epimerization.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on effective protocols for the peptide coupling of this compound. We will delve into the rationale behind reagent selection, provide step-by-step protocols for various coupling strategies, and offer insights into troubleshooting and validation.

Core Principles for Successful Coupling

The successful incorporation of this compound hinges on a few key principles:

  • Potent Activation: The carboxylic acid of this compound must be efficiently activated to overcome the steric barriers to coupling. Modern onium salt-based coupling reagents (aminium/uronium and phosphonium salts) are generally preferred over older methods like carbodiimides alone for sterically hindered amino acids.

  • Minimizing Racemization: The choice of coupling reagent, the addition of racemization suppressants (e.g., OxymaPure®, HOAt), the nature of the base employed, and temperature control are all crucial factors in preserving the D-configuration of the serine derivative.

  • Optimized Reaction Conditions: Extended reaction times and, in some cases, elevated temperatures may be necessary to drive the coupling to completion. However, these conditions must be balanced against the risk of increased side reactions.

Recommended Coupling Reagents and Strategies

Several coupling reagents have demonstrated efficacy in coupling sterically hindered and racemization-prone amino acids. Below, we compare some of the most suitable options for this compound.

Coupling Reagent/SystemKey AdvantagesPotential Considerations
HATU/DIPEA or Collidine High reactivity, fast kinetics, and effective for sterically hindered couplings. HOAt, released from HATU, is an excellent racemization suppressant.Higher cost. Guanidinylation of the N-terminus can occur if HATU is used in excess.
HBTU/DIPEA or Collidine A cost-effective and reliable workhorse for standard and many difficult couplings.Can be slightly less effective than HATU in preventing racemization for highly sensitive amino acids. Also carries a risk of guanidinylation if used in excess.
COMU/DIPEA or Collidine High coupling efficiency comparable to HATU, with reduced racemization risk due to the OxymaPure anion. Enhanced solubility and a better safety profile.[5]Can be less effective than HBTU/HCTU on certain resins.
DIC/OxymaPure® Cost-effective, and the byproduct (diisopropylurea) is soluble in common solvents, simplifying purification in solution-phase synthesis. OxymaPure is a highly effective racemization suppressant.Generally slower reaction kinetics compared to onium salts.

Experimental Protocols

The following are detailed, step-by-step protocols for the solid-phase peptide synthesis (SPPS) coupling of this compound. These protocols are designed for a standard 0.1 mmol synthesis scale on a suitable resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA resin for C-terminal amides).

General Workflow for Boc-SPPS

The following diagram illustrates the general cycle for Boc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow Start Peptide-Resin (N-terminus Boc-protected) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Coupling of This compound Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Peptide-Resin (Elongated by one residue) Wash3->End Cycle Repeat Cycle End->Cycle Cycle->Deprotection

Caption: General workflow for a single cycle in Boc-SPPS.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for its high efficiency and low racemization potential, making it a robust choice for incorporating this compound.

Reagents:

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following the standard Boc-SPPS workflow, ensure the N-terminal amine of the resin-bound peptide is deprotected and neutralized. Swell the resin in DMF.

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add the base (DIPEA or Collidine) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, or the temperature may be raised to 40-50°C.

  • Monitoring: Perform a Kaiser test or other appropriate ninhydrin-based test to monitor the reaction's completion. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, to remove any excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling

COMU offers a safe and highly effective alternative to benzotriazole-based reagents, with excellent performance in suppressing racemization.

Reagents:

  • This compound (3 equivalents)

  • COMU (3 equivalents)

  • DIPEA or 2,4,6-Collidine (6 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Prepare the resin as described in Protocol 1.

  • Activation: In a separate vessel, dissolve this compound and COMU in DMF. Add the base and pre-activate for 1-2 minutes. The solution may change color, which is characteristic of COMU activation.

  • Coupling: Transfer the activated solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Protocol 3: DIC/OxymaPure®-Mediated Coupling

This protocol is a cost-effective option that provides excellent racemization suppression, though it may require longer reaction times.

Reagents:

  • This compound (3 equivalents)

  • OxymaPure® (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Prepare the resin as described in Protocol 1.

  • In-situ Coupling: Add the this compound and OxymaPure® dissolved in DMF to the resin. Then, add the DIC.

  • Reaction: Agitate the mixture at room temperature. This coupling method may require a longer reaction time, potentially 4-8 hours or overnight.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Mechanism of Peptide Bond Formation

The following diagram illustrates the general mechanism of peptide bond formation using an onium salt activator like HATU.

Coupling_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase BocSer Boc-O-Me-D-Ser-COOH ActiveEster Activated OAt-Ester BocSer->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral PeptideResin H₂N-Peptide-Resin PeptideResin->Tetrahedral Nucleophilic Attack NewPeptide Boc-Ser-NH-Peptide-Resin Tetrahedral->NewPeptide Collapse

Caption: Mechanism of onium salt-mediated peptide coupling.

Validation and Quality Control: Ensuring Success

Trust in a synthetic protocol comes from rigorous validation. After coupling this compound, it is essential to confirm the success of the reaction and assess the stereochemical integrity of the incorporated residue.

  • Qualitative Monitoring: The Kaiser test is a reliable method for monitoring the presence of free primary amines on the resin during SPPS. A negative result post-coupling is a strong indicator of a successful reaction.

  • Quantitative Analysis of Racemization: To quantify the extent of racemization, a small sample of the final, cleaved peptide can be analyzed.

    • Chiral Amino Acid Analysis: The peptide is hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC. This allows for the separation and quantification of the D- and L-isomers of O-methyl-serine.

    • Chiral HPLC/GC of the Peptide: In some cases, the diastereomeric peptides (containing D- or L-O-methyl-serine) can be separated directly using a chiral stationary phase.

Conclusion: A Strategic Approach to a Challenging Coupling

The successful incorporation of this compound into synthetic peptides is readily achievable with a strategic approach to protocol selection. The steric hindrance and inherent propensity for racemization of serine derivatives demand the use of modern, highly efficient coupling reagents such as HATU or COMU, or a well-optimized carbodiimide protocol with a potent racemization suppressant like OxymaPure®. By understanding the underlying chemical principles, carefully selecting reagents, and implementing rigorous monitoring and validation steps, researchers can confidently utilize this valuable building block to advance their peptide-based research and development endeavors.

References

  • Jaeger, E., et al. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biol Chem Hoppe Seyler, 374(5), 349-62. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 835–853. Available at: [Link]

  • Bodanszky, M. (1985). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 25(5), 449-459. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Gour, S., et al. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Science, 7(10), 6573-6578. Available at: [Link]

  • Wang, P., et al. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 145(35), 19354–19362. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. Available at: [Link]

  • Falciani, C., et al. (2017). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Journal of Peptide Science, 23(4), 272-281. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Jad, Y. E., et al. (2018). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 23(12), 3259. Available at: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Jida, M., & Vederas, J. C. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4993. Available at: [Link]

  • AAPPTEC. (n.d.). Planning a Peptide Synthesis. Available at: [Link]

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3249-3257. Available at: [Link]

  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Available at: [Link]

  • Vautier, M. J., et al. (2002). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis and Applications (pp. 17-43). Humana Press. Available at: [Link]

  • Fujii, N. (2018). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. Molecules, 23(10), 2469. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • Toth, K., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3044-3047. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]

  • Fishelson, Z., et al. (1990). Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb. Biochemical Journal, 268(2), 531-537. Available at: [Link]

  • Johnson, J. B., & Anslyn, E. V. (2017). Host–guest chemistry that directly targets lysine methylation: synthetic host molecules as alternatives to bio-reagents. Chemical Communications, 53(1), 30-46. Available at: [Link]

  • Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. Available at: [Link]

  • Gour, S., et al. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Science, 7(10), 6573-6578. Available at: [Link]

  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. Available at: [Link]

  • Fishelson, Z., et al. (1990). Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb. Biochemical Journal, 268(2), 531–537. Available at: [Link]

Sources

Application Note: Seamless Incorporation of Boc-o-Methyl-D-serine in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide therapeutic design, offering enhanced proteolytic stability, conformational rigidity, and improved pharmacokinetic profiles. O-methylated amino acids, such as O-Methyl-D-serine, are of particular interest for their ability to eliminate a hydrogen bond donor and introduce subtle steric bulk, thereby influencing peptide structure and function. This document provides a comprehensive guide and detailed protocols for the efficient incorporation of N-α-(tert-butoxycarbonyl)-O-methyl-D-serine (Boc-Ser(Me)-OH) into peptide sequences using automated solid-phase peptide synthesis (SPPS) based on Boc/Bzl chemistry. We address the unique challenges posed by this modified residue, including steric hindrance, and present optimized coupling strategies, robust analytical validation, and troubleshooting guidance to ensure high-yield, high-purity synthesis.

Introduction: The Significance of O-Methyl-Serine in Peptidomimetics

The hydroxyl side chain of serine is a versatile functional group that participates in hydrogen bonding, phosphorylation, and glycosylation. Masking this hydroxyl group via methylation to form an O-methyl ether is a strategic modification that imparts several desirable properties to a peptide:

  • Increased Proteolytic Resistance: The modification can sterically shield adjacent peptide bonds from enzymatic cleavage.

  • Enhanced Lipophilicity: The replacement of a polar hydroxyl group with a nonpolar methyl ether can improve a peptide's ability to cross cellular membranes.[1]

  • Conformational Constraint: The removal of a hydrogen bond donor and the introduction of a methyl group can restrict the conformational freedom of the peptide backbone, locking it into a more bioactive conformation.

Boc-o-Methyl-D-serine is a valuable building block for this purpose, particularly within the robust framework of Boc-based SPPS. The O-methyl group is chemically stable, resisting cleavage under the moderately acidic conditions used for repeated Nα-Boc deprotection (e.g., Trifluoroacetic Acid - TFA) and the strong acid conditions used for final cleavage from the resin (e.g., Hydrogen Fluoride - HF).[2] This stability makes it a "permanent" modification that can be carried through the entire synthesis.[2]

Core Challenges: Overcoming Steric Hindrance

The primary challenge in incorporating Boc-Ser(Me)-OH is the steric hindrance presented by the O-methyl group. While less bulky than a tert-butyl group, the methyl ether side chain can still impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to:

  • Incomplete Coupling Reactions: Resulting in deletion sequences, which are notoriously difficult to separate from the target peptide.[3]

  • Slow Reaction Kinetics: Requiring extended reaction times or more forceful activation conditions to drive the reaction to completion.

Therefore, standard coupling protocols may prove insufficient. This guide focuses on strategies to overcome this steric barrier to achieve >99% coupling efficiency, a prerequisite for synthesizing high-purity peptides.

Chemical Structures and Workflow

A clear understanding of the key molecule and the synthetic cycle is essential for successful implementation.

Structure of the Key Building Block

cluster_BocSerMe This compound BocSerMe

Caption: Chemical structure of this compound.

Automated SPPS Incorporation Cycle

The following workflow illustrates the key steps for a single incorporation cycle within an automated synthesizer, highlighting the critical coupling stage.

start Start Cycle: Peptide-Resin with Free Nα-Boc Group deprotection Step 1: Nα-Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Step 2: Neutralization (DIEA/DCM or In Situ) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Step 3: Coupling (Boc-Ser(Me)-OH + Activator) **CRITICAL STEP** wash2->coupling wash3 Wash (DMF) coupling->wash3 If no test monitor Optional: Perform Kaiser Test on Resin Sample coupling->monitor end End Cycle: Peptide-Resin + 1 Residue (Ready for next cycle) wash3->end monitor->wash3

Caption: Automated Boc-SPPS cycle for incorporating this compound.

Recommended Protocols for Automated Synthesis

These protocols are designed for standard automated peptide synthesizers using Boc/Bzl chemistry. All operations should be performed in a well-ventilated fume hood.

Reagent Preparation
  • This compound Solution: Prepare a 0.5 M solution in high-purity, amine-free N,N-Dimethylformamide (DMF). Ensure the amino acid is fully dissolved before placing on the synthesizer.

  • Deprotection Solution: 50-55% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A solution of 55% TFA in DCM has been shown to improve peptide purity over 100% TFA by promoting better resin swelling and more complete deprotection.[4]

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM. For in situ neutralization protocols, DIEA is added directly to the coupling mixture.

  • Coupling Activators: Prepare 0.5 M solutions of activators and additives (e.g., HBTU, HOBt) in DMF as recommended by the instrument manufacturer.

Automated Synthesizer Protocol: Standard Cycle Steps

The following describes a single cycle for a 0.1 mmol scale synthesis.

  • Resin Swelling: Prior to the first cycle, swell the peptide-resin in DCM for at least 30 minutes to ensure optimal access of reagents to the reaction sites.[3]

  • Boc Deprotection:

    • Treat the resin with the Deprotection Solution (55% TFA/DCM) for 1-2 minutes (pre-wash).

    • Drain and treat with fresh Deprotection Solution for 20-30 minutes.

  • Washing:

    • Wash the resin thoroughly with DCM (3x).

    • Wash with Isopropanol (IPA) (2x) to shrink the resin and help remove residual acid.

    • Wash with DCM (3x).

  • Neutralization:

    • Treat the resin with Neutralization Solution (10% DIEA/DCM) for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x), followed by DMF (3x) to prepare for the coupling step.

    • Note on In Situ Neutralization: This highly effective method combines neutralization and coupling.[5] DIEA is added to the activated amino acid solution, which is then added directly to the protonated peptide-resin (TFA salt). This can suppress side reactions and save time.[6]

Protocol Modification: Optimized Coupling of this compound

Due to steric hindrance, a standard single coupling may be insufficient. We strongly recommend a double coupling protocol using a potent activation system.

  • Amino Acid Activation (Pre-activation recommended): In a separate vessel, combine the following reagents shortly before delivery to the reaction vessel:

    • This compound solution (4 eq.)

    • HBTU (3.9 eq.)

    • HOBt (4 eq.)

    • DIEA (6 eq.)

  • First Coupling:

    • Deliver the activated amino acid mixture to the peptide-resin.

    • Allow the reaction to proceed for 60-120 minutes at room temperature.

  • Washing:

    • Drain the reaction vessel and wash thoroughly with DMF (3x).

  • Second Coupling (Identical to the First):

    • Repeat the activation and delivery steps with a fresh mixture of activated this compound.

    • Allow the second coupling to proceed for 60-120 minutes.

  • Final Wash:

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle's deprotection step.

Justification for Optimized Coupling Conditions
  • Activator Choice: HBTU/HOBt is a robust, well-established system. For even more challenging couplings, phosphonium salt reagents like PyAOP or uronium salts like HATU/HOAt can be employed, as they are known to be highly effective for hindered couplings.[7]

  • Double Coupling: Repeating the coupling step is a reliable strategy to drive sterically hindered reactions to completion and minimize the risk of deletion mutations in the final peptide.

  • Reagent Equivalents: Using a 4-fold excess of amino acid and coupling reagents provides a high concentration to favor the forward reaction.

ParameterStandard Coupling ProtocolRecommended Hindered Coupling ProtocolRationale
Amino Acid (eq.) 2 - 34Increases reaction rate via higher concentration.
Activator (eq.) 2 - 33.9 - 4.0Ensures complete activation of the amino acid.
Coupling Time 30 - 60 min60 - 120 minAllows more time for the sterically hindered reaction to proceed.
Number of Couplings 12 (Double Coupling)Maximizes coupling efficiency to prevent deletion sequences.
Recommended Activators DCC/HOBt, HBTUHBTU/HOBt, HATU/HOAt, PyAOPMore potent activators are required to overcome the higher energy barrier of hindered couplings.[7][8]

Table 1: Comparison of standard and hindered coupling protocol parameters.

Final Cleavage and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin and all side-chain protecting groups (e.g., Bzl, Tos) must be removed. The O-methyl group on serine will remain intact.

  • Procedure: Anhydrous Hydrogen Fluoride (HF) is the standard reagent for final cleavage in Boc-SPPS.[9]

  • Reaction: Typically performed at 0°C for 1-2 hours.

  • Scavengers: A "scavenger cocktail" is essential to trap reactive carbocations generated during cleavage, preventing side reactions like alkylation of sensitive residues (Trp, Met, Cys, Tyr).[6][9] A common cocktail is HF:p-cresol:p-thiocresol (90:5:5).

Quality Control and Analytical Validation

Rigorously assess the purity and identity of the crude and purified peptide.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. Use a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA. The crude product should show one major peak corresponding to the target peptide.

  • Mass Spectrometry (MS): Essential for confirming the identity of the product. The measured molecular weight must match the calculated theoretical mass of the O-methylated peptide.

  • Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the final peptide, although it will not distinguish Ser from Ser(Me).

Troubleshooting Common Issues

problem Problem Detected: Low yield or impure product (multiple peaks in HPLC) mass_spec Analyze crude product by MS problem->mass_spec kaiser Perform Kaiser Test after Ser(Me) coupling step positive_kaiser Kaiser Test is Positive (Blue beads = free amines) kaiser->positive_kaiser Positive negative_kaiser Kaiser Test is Negative (Yellow beads = complete coupling) kaiser->negative_kaiser Negative cause1 Diagnosis: Incomplete Coupling positive_kaiser->cause1 cause2 Diagnosis: Coupling is successful. Problem is elsewhere. negative_kaiser->cause2 solution1 Solution: 1. Implement double coupling. 2. Increase coupling time. 3. Switch to a stronger activator (e.g., HATU). cause1->solution1 solution2 Investigate Other Causes: - Incomplete deprotection? - Issues with other residues? - Sub-optimal cleavage? cause2->solution2 deletion_peak Peak at [M-Ser(Me)] found? mass_spec->deletion_peak Yes no_deletion Correct Mass is Major Peak mass_spec->no_deletion No deletion_peak->kaiser

Sources

Application Notes & Protocols: Strategic Incorporation of Boc-O-Methyl-D-serine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of O-Methyl-D-serine

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing biological activity, specificity, and metabolic stability. Boc-O-Methyl-D-serine stands out as a particularly valuable building block. Its unique structure offers three key advantages:

  • The N-α-Boc Group: The tert-butyloxycarbonyl (Boc) group is a well-established, acid-labile protecting group.[1] Its reliable and clean removal under moderately acidic conditions, which leave most side-chain protecting groups and the peptide backbone intact, forms the basis of a robust and orthogonal synthesis strategy.[1][2]

  • The O-Methyl Side-Chain Protection: The methyl ether on the serine side-chain is a stable, permanent protecting group under standard peptide synthesis conditions. This is critical as it completely prevents two major side reactions associated with unprotected serine: O-acylation during coupling and potential N→O acyl shifts under strongly acidic conditions.[3][4] This stability simplifies the synthesis and purification process.

  • The D-Configuration: The use of a D-amino acid at a specific position in a peptide sequence is a field-proven tactic to confer resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of the resulting peptide therapeutic.

This guide provides a detailed framework for the effective use of this compound in solution-phase peptide synthesis (SPPS), a powerful methodology for producing large quantities of pure peptides. We will explore the core chemical principles, provide validated protocols, and address common challenges to ensure successful synthesis campaigns.

Core Methodologies: A Mechanistic Overview

The successful incorporation of this compound hinges on a two-step cycle: the deprotection of the N-terminal amine of the growing peptide chain, followed by the coupling of the new, protected amino acid.

N-Terminal Boc Deprotection

The removal of the Boc group is an acid-catalyzed hydrolysis of the tert-butyl carbamate. The standard and most effective reagent for this transformation is trifluoroacetic acid (TFA), typically used as a 25-50% solution in a non-reactive solvent like dichloromethane (DCM).[2][5] The reaction proceeds rapidly at room temperature, generating the free amine as a trifluoroacetate salt, with volatile byproducts (carbon dioxide and isobutylene), which are easily removed.[6]

Boc_Deprotection Boc_Peptide Boc-NH-CHR-CO-Peptide Protonated Boc(H⁺)-NH-CHR-CO-Peptide Boc_Peptide->Protonated + H⁺ TFA TFA (H⁺) CarbamicAcid HOOC-NH₂⁺-CHR-CO-Peptide Protonated->CarbamicAcid Elimination tButylCation (CH₃)₃C⁺ Protonated->tButylCation FreeAmine TFA⁻ ∙ H₃N⁺-CHR-CO-Peptide CarbamicAcid->FreeAmine Isobutylene H₂C=C(CH₃)₂ tButylCation->Isobutylene - H⁺ CO2 CO₂

Diagram 1: Mechanism of N-α-Boc deprotection using TFA.
Peptide Bond Formation (Coupling)

The formation of the amide bond requires the activation of the carboxylic acid of this compound.[7] This converts the hydroxyl of the carboxyl group into a better leaving group, making it highly susceptible to nucleophilic attack by the deprotected N-terminal amine of the peptide chain.[8] The choice of coupling reagent is paramount, as it directly influences reaction efficiency, yield, and, most critically, the risk of racemization.[9]

solution_phase_workflow start Peptide-NH-Boc (in Solution) deprotection Step 1: Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection amine_salt Peptide-NH₃⁺•TFA⁻ deprotection->amine_salt neutralization Step 2: Neutralization (e.g., DIPEA or aq. NaHCO₃) amine_salt->neutralization free_amine Peptide-NH₂ neutralization->free_amine coupling Step 3: Coupling Add this compound + Coupling Reagent (e.g., DIC/HOBt) free_amine->coupling new_peptide Boc-Ser(OMe)-Peptide (N+1 residue) coupling->new_peptide workup Step 4: Aqueous Work-up & Purification new_peptide->workup final_product Purified Boc-Ser(OMe)-Peptide workup->final_product

Diagram 2: General workflow for one cycle of solution-phase synthesis.

Validated Experimental Protocols

Protocol 1: N-Terminal Boc-Deprotection of a Peptide in Solution

Materials:

  • Boc-protected peptide

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diisopropylethylamine (DIPEA) for in-situ neutralization (optional)

Procedure:

  • Dissolve the Boc-protected peptide in DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA (to achieve a final concentration of ~50% v/v).

  • Remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC). The product amine salt will have a lower Rf and may streak.

  • Once complete, concentrate the solution in vacuo to remove excess TFA and DCM.

  • Work-up: Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with saturated aq. NaHCO₃ (Caution: CO₂ evolution) until the aqueous layer remains basic. Follow with a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine of the peptide, which should be used immediately in the next coupling step.

Protocol 2: DIC/HOBt Mediated Coupling of this compound

This protocol utilizes a carbodiimide activator (DIC) with a racemization-suppressing additive (HOBt), a classic and reliable method for solution-phase synthesis.[10]

Materials:

  • Peptide with a free N-terminal amine (from Protocol 1)

  • This compound (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

  • Dimethylformamide (DMF) or DCM, anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

Procedure:

  • Dissolve the peptide-amine (1.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve this compound (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the this compound/HOBt solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq) to the cooled solution and stir for 15 minutes. This "pre-activation" step forms the HOBt active ester.

  • Add the solution of the peptide-amine dropwise to the activated ester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea (DIU) byproduct.

  • Dilute the filtrate with EtOAc and wash sequentially with cold 1 M HCl (to remove unreacted amine and excess base if used), saturated aq. NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can then be purified by flash column chromatography or RP-HPLC.

Coupling_Mechanism BocSer Boc-Ser(OMe)-COOH O_Acyl O-Acylisourea (Highly Reactive, Racemization Prone) BocSer->O_Acyl DIC DIC HOBt_Ester HOBt Active Ester (Less Prone to Racemization) O_Acyl->HOBt_Ester HOBt HOBt NewPeptide Boc-Ser(OMe)-CO-NH-Peptide HOBt_Ester->NewPeptide DIU DIU (Byproduct) PeptideAmine H₂N-Peptide

Diagram 3: Peptide coupling via the carbodiimide/HOBt pathway.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is a critical parameter. While DIC/HOBt is robust, other reagent classes offer different advantages in terms of speed and suppression of side reactions.

Reagent ClassExample(s)AdditiveAdvantagesPotential Drawbacks
Carbodiimides DIC, DCC, EDCHOBt, HOAt, OxymaCost-effective, widely used. EDC is water-soluble.[7]Moderate risk of racemization without additives.[10] DCC byproduct (DCU) is poorly soluble.
Phosphonium Salts PyBOP, PyAOPNone requiredHigh efficiency, low racemization, good for sterically hindered couplings.[11]Byproducts can be difficult to remove.
Uronium/Aminium Salts HBTU, HATU, HCTUNone required (contain HOBt/HOAt moiety)Very fast reaction times, very low racemization, highly reliable.[7][10]Higher cost, can be sensitive to moisture.
Organophosphinic BOP-ClNone requiredEffective for N-methyl amino acids.[12]Can lead to oxazolone formation and racemization with standard amino acids.[12]

Key Challenges and Mitigation Strategies

Racemization

Serine derivatives are known to be particularly susceptible to racemization during the coupling step.[13][14] This is due to the electron-withdrawing nature of the side chain, which increases the acidity of the α-proton. The primary mechanism involves the formation of a planar oxazol-5(4H)-one intermediate from the activated amino acid, which can be reprotonated from either face, leading to a loss of stereochemical integrity.[9][15]

Mitigation Strategies:

  • Use Additives: Always use an additive like HOBt or, more effectively, HOAt (7-Aza-1-hydroxybenzotriazole) when coupling with carbodiimides. These additives trap the activated carboxylic acid as an active ester, which is less prone to forming the oxazolone intermediate.[9]

  • Choose the Right Reagent: Uronium/aminium salts like HATU or HBTU are generally superior for suppressing racemization as they promote rapid formation of the active ester.[15]

  • Control Temperature: Begin all couplings at 0 °C to reduce the rate of the competing racemization pathway.

  • Minimize Base: Avoid excess tertiary amine bases (like DIPEA or NMM) during the coupling step itself, as they can directly abstract the α-proton. If a base is needed, use it sparingly.

  • Limit Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent for extended periods before adding the amine component.

Solubility

As a peptide chain elongates in solution, it can aggregate and precipitate, leading to incomplete reactions. While the O-methyl group on serine removes a hydrogen bond donor, long or hydrophobic sequences can still present solubility challenges.[16]

Mitigation Strategies:

  • Solvent Choice: DMF is a good starting point. For difficult sequences, N-Methyl-2-pyrrolidone (NMP) or adding co-solvents like DMSO can help disrupt aggregation.[3]

  • Chaotropic Salts: In challenging cases, the addition of salts like LiCl to the reaction mixture can disrupt intermolecular hydrogen bonds and improve solubility.

Purification and Characterization

The final step is to isolate and verify the purity of the synthesized peptide.

  • Purification: The gold standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . Peptides are separated based on their hydrophobicity on a C18 or C8 stationary phase. A typical mobile phase system is a gradient of water and acetonitrile, both containing 0.1% TFA as an ion-pairing agent to improve peak shape.[17]

  • Characterization: The identity and purity of the final product should be confirmed by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight and by analytical RP-HPLC to assess purity.

References

  • Pu, Y., et al. (2024). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Pathak, T. P., et al. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ciriminna, R., et al. (2023). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler. Available at: [Link]

  • Bédard, F., & Biron, E. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Available at: [Link]

  • Okamoto, K., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • AAPPTec. Coupling Reagents. Available at: [Link]

  • Fabbrizzi, P., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Available at: [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Coste, J., et al. (2012). New Trends in Peptide Coupling Reagents. Tetrahedron. Available at: [Link]

  • Wang, S. S., & Wang, J. C. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. Available at: [Link]

  • Garner, P., & Park, J. M. (1992). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses. Available at: [Link]

  • CSBio. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available at: [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Available at: [Link]

  • Sharma, A., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • Chelius, D., & Bonasera, V. (2003). Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification. Bioconjugate Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Stanford University. (n.d.). O-Sulfonation of Serine and Threonine. Available at: [Link]

  • Agilent Technologies, Inc. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]

  • D'Andrea, L. D., & Di Stasi, R. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules. Available at: [Link]

Sources

Application Note: A Robust and Scalable Synthesis of Lacosamide Utilizing Boc-O-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of D-Serine in Lacosamide Synthesis

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a significant third-generation antiepileptic drug (AED) utilized for the adjunctive treatment of partial-onset seizures and diabetic neuropathic pain.[1] Its therapeutic efficacy is critically dependent on its specific stereochemistry, with the (R)-enantiomer being the biologically active isomer. Consequently, developing an enantioselective synthesis is paramount for its pharmaceutical production.

D-serine, a naturally occurring amino acid, serves as an ideal chiral precursor for establishing the required (R)-stereocenter in lacosamide.[2][3] This application note details a robust and industrially viable synthetic route that commences with D-serine. The strategy hinges on the early-stage protection of the amine functionality with a tert-butyloxycarbonyl (Boc) group, followed by the methylation of the hydroxyl group. This approach yields the key intermediate, N-Boc-O-methyl-D-serine, thereby streamlining the subsequent amidation and acetylation steps while preserving the crucial stereochemical integrity. This method avoids the use of hazardous reagents and costly chiral chromatography, offering a scalable and efficient pathway to high-purity lacosamide.[4][5]

Overall Synthetic Workflow

The synthesis of lacosamide from D-serine can be logically segmented into five primary stages. The initial protection and methylation steps are crucial for preparing the core structure, after which the molecule is built out through amidation and a final acetylation step.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Amide Formation cluster_2 Phase 3: Final Assembly D_Serine D-Serine N_Boc_D_Serine N-Boc-D-Serine D_Serine->N_Boc_D_Serine  Boc Anhydride,  NaOH (aq) Boc_O_Methyl N-Boc-O-Methyl-D-serine N_Boc_D_Serine->Boc_O_Methyl  Dimethyl Sulfate,  NaOH (aq) Amide_Formation (R)-N-Benzyl-2-N-Boc-amino -3-methoxypropanamide Boc_O_Methyl->Amide_Formation  Benzylamine,  Isobutyl Chloroformate,  N-Methylmorpholine Deprotection (R)-2-amino-N-benzyl -3-methoxypropanamide Amide_Formation->Deprotection  Trifluoroacetic Acid  or HCl Lacosamide Lacosamide Deprotection->Lacosamide  Acetic Anhydride,  Base

Caption: Overall synthetic pathway from D-Serine to Lacosamide.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of lacosamide. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Synthesis of N-Boc-O-Methyl-D-serine (Key Intermediate)

This two-step, one-pot procedure is the cornerstone of the synthesis. It efficiently prepares the key intermediate from the starting D-serine without the need for isolating the N-Boc-D-serine product.

Expert Rationale:

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the amine. It is stable to the basic conditions required for the subsequent O-methylation but can be cleanly removed under acidic conditions without inducing racemization.[4] The reaction is performed in an aqueous medium, avoiding the need for organic solvents, which is advantageous for industrial-scale production.[5]

  • O-Methylation: Dimethyl sulfate is a potent and cost-effective methylating agent. The reaction is performed at a low temperature (0-5°C) to control its high reactivity and minimize potential side reactions.[5] Running the protection and methylation in a single pot significantly improves process efficiency by reducing handling and purification steps.

Protocol:

  • N-Boc Protection:

    • To a 2 L, four-necked flask, add 90 mL of water and 40 g of sodium hydroxide. Stir until dissolved.

    • Add 100 g of D-Serine to the solution at a temperature of 20-25°C.

    • Slowly add 150 g of Boc anhydride to the reaction mixture, ensuring the temperature is maintained below 20°C.

    • Allow the reaction mixture to warm to 25-30°C and stir for approximately 16 hours.

    • Trustworthiness Check: Monitor the reaction via Thin-Layer Chromatography (TLC) until the D-serine content is less than 1.0%.[5]

  • O-Methylation:

    • Cool the reaction mass from the previous step to 0-5°C.

    • Prepare a solution of aqueous sodium hydroxide (104 g of NaOH in 100 mL of water).

    • Begin the simultaneous, slow addition of the aqueous sodium hydroxide solution and 300 g of dimethyl sulfate through separate addition funnels. Crucially, maintain the internal temperature below 5°C throughout the addition.

    • Maintain the reaction at this temperature until completion (monitoring by TLC is recommended).

    • Dilute the reaction mass with water and extract with diisopropyl ether to remove impurities.

    • Separate the aqueous layer and neutralize it with citric acid to a pH < 3.5.

    • Extract the product from the acidified aqueous layer using diisopropyl ether.

    • Distill the solvent under reduced pressure to yield N-Boc-O-methyl-D-serine as an oil (expected yield > 90%).[5]

Synthesis of (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropanamide

Expert Rationale: The carboxylic acid of N-Boc-O-methyl-D-serine is not reactive enough to form an amide bond directly with benzylamine. Therefore, it must first be "activated." This protocol uses the mixed anhydride technique, where isobutyl chloroformate reacts with the carboxylic acid to form a highly reactive mixed anhydride intermediate, which is then readily attacked by benzylamine. N-methylmorpholine (NMM) is used as a non-nucleophilic base to neutralize the HCl generated during the formation of the mixed anhydride.

Protocol:

  • Suspend 100 g of N-Boc-O-methyl-D-serine in 600 mL of Methylene Chloride and cool the mixture to below 5°C.

  • Add 51.75 g of N-methylmorpholine over 5-10 minutes, maintaining the temperature below 5°C. Stir until a clear solution is obtained.[4]

  • In a separate flask, prepare a solution of 69.88 g of isobutyl chloroformate in 600 mL of Methylene Chloride and cool it to -15°C.

  • Add the N-Boc-O-methyl-D-serine solution to the isobutyl chloroformate solution at -15°C and agitate for 1 hour to form the mixed anhydride.[4]

  • Slowly add 54.82 g of benzylamine, ensuring the temperature is maintained between 5°C and 10°C.

  • Agitate the reaction mass for 1 hour.

  • Perform successive washes of the reaction mixture with water, dilute HCl, and sodium bicarbonate solution to remove unreacted reagents and byproducts.

  • The resulting organic layer containing the product can be used directly in the next step.

Deprotection of the Boc Group

Expert Rationale: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to cleave the Boc protecting group. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then scavenged. This method is highly efficient and selective for the Boc group.

Protocol:

  • To the solution from the previous step, add 35% w/w hydrochloric acid.[4]

  • Stir the mixture vigorously for approximately 2 hours at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product into an organic solvent.

N-Acetylation to Yield Lacosamide

Expert Rationale: This final step involves the acylation of the free amine. Acetic anhydride is a common and effective acetylating agent. A base, such as potassium carbonate, is used to neutralize the acetic acid byproduct formed during the reaction.[6]

Protocol:

  • To the solution of (R)-2-amino-N-benzyl-3-methoxypropanamide, add a base such as potassium carbonate.

  • Cool the mixture to 0-5°C.

  • Slowly add acetic anhydride.[6]

  • Allow the reaction to stir at ambient temperature for 1 hour.

  • Wash the organic layer with water.

  • Concentrate the organic layer and crystallize the residue from ethyl acetate to obtain pure lacosamide.

  • Final Purity Check: The final product should be analyzed by HPLC for chemical purity and by chiral HPLC to confirm an enantiomeric excess of >99%.[6]

Quantitative Data Summary

The following table summarizes the key parameters for each step in the synthesis.

StepStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Expected Yield
1 D-SerineBoc Anhydride, NaOHWater20-3016>90% (for 2 steps)
2 N-Boc-D-SerineDimethyl Sulfate, NaOHWater0-5~4-6
3 N-Boc-O-methyl-D-serineIsobutyl Chloroformate, Benzylamine, NMMMethylene Chloride-15 to 102High
4 Boc-protected AmideHydrochloric AcidMethylene Chloride20-252High
5 Free AmineAcetic Anhydride, K₂CO₃Methylene Chloride0-251>80% (from amine)

Mechanistic Visualization

The formation of the key N-Boc-O-methyl-D-serine intermediate involves two distinct chemical transformations occurring sequentially in one pot.

G cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: O-Methylation DSerine D-Serine (HO-CH₂-CH(NH₂)-COOH) N_Boc_DSerine N-Boc-D-Serine (HO-CH₂-CH(NHBoc)-COOH) DSerine->N_Boc_DSerine BocAnhydride Boc Anhydride ((tBuOCO)₂O) BocAnhydride->N_Boc_DSerine NaOH1 NaOH NaOH1->N_Boc_DSerine Final_Intermediate N-Boc-O-Methyl-D-serine (CH₃O-CH₂-CH(NHBoc)-COOH) N_Boc_DSerine->Final_Intermediate DMS Dimethyl Sulfate ((CH₃)₂SO₄) DMS->Final_Intermediate NaOH2 NaOH NaOH2->Final_Intermediate

Caption: Reaction scheme for the one-pot synthesis of the key intermediate.

References

  • Gurunadham, G., & Madhusudhan Raju, R. (n.d.). New and alternate synthesis of lacosamide with chemoenzymatic method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Srinivasachary, K., et al. (n.d.). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica. Available at: [Link]

  • Reddy, M. S., et al. (2014). Process for the preparation of lacosamide. U.S. Patent No. 8,759,582 B2. Google Patents.
  • Gutman, A. L., et al. (2013). Process for the preparation of lacosamide. U.S. Patent Application No. 13/515,930. Google Patents.
  • Wang, X., et al. (2012). Improved Method for Lacosamide Synthesis with Chemoenzymatic Method. Chemical Research in Chinese Universities. Available at: [Link]

  • Unknown. (n.d.). Lacosamide synthesis method. Eureka | Patsnap. Available at: [Link]

  • Reddy, K. S., et al. (2014). Process for the synthesis of antiepileptic drug lacosamide. U.S. Patent No. 8,748,660 B2. Google Patents.
  • Unknown. (2009). A new method for the synthesis of lacosamide. Chinese Patent No. CN101591300A. Google Patents.
  • Shashikant, T., et al. (n.d.). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica. Available at: [Link]

  • Sridhar, M., et al. (2018). An improved process for the preparation of lacosamide. WIPO Patent Application No. WO/2018/060781. Google Patents.
  • Bhamboo, P., et al. (2023). Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)-Lacosamide from Chiral Glycine Enolate Equivalent. Journal of Organic Chemistry. Available at: [Link]

  • Shah, J., et al. (2012). An improved process for the preparation of lacosamide. WIPO Patent Application No. WO/2012/001710. Google Patents.
  • Koopaei, M. N., et al. (2022). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. PubMed Central. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie. Available at: [Link]

  • Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available at: [Link]

  • Drug Target Review. (2020). D-serine could protect against epileptic seizures. Available at: [Link]

  • Tapanes, S. A., et al. (2022). Inhibition of glial D-serine release rescues synaptic damage after brain injury. Glia. Available at: [Link]

Sources

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Analysis of Boc-o-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, field-proven protocol for the chiral separation and enantiomeric purity assessment of Boc-o-Methyl-D-serine, a critical chiral building block in pharmaceutical synthesis. The control of enantiomeric purity is a non-negotiable quality attribute in drug development to mitigate risks of undesired pharmacological or toxicological effects from diastereomeric impurities in the final active pharmaceutical ingredient (API).[1] This guide moves beyond a simple recitation of steps to explain the fundamental principles and causal logic behind the method development choices, ensuring scientific integrity and robust, reproducible results. We detail a direct chiral High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase (CSP), which provides excellent selectivity and resolution for N-protected amino acid derivatives.

Introduction: The Imperative of Chiral Purity

N-(tert-Butoxycarbonyl)-O-methyl-D-serine (this compound) is a valuable intermediate in the synthesis of complex peptides and pharmaceutical agents. As with all chiral molecules, its biological activity is intrinsically linked to its stereochemistry. The presence of its corresponding L-enantiomer can lead to impurities with significantly different efficacy, pharmacology, or toxicity profiles. Therefore, a precise and reliable analytical method to quantify the enantiomeric excess (% ee) is essential for quality control in research and manufacturing settings.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for enantiomeric separations due to its high resolution, sensitivity, and robustness.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for implementing a chiral HPLC method tailored to this compound.

Methodological Rationale: A Scientist's Perspective

A robust analytical method is not just a set of parameters; it is a system built on sound scientific principles. Here, we dissect the key decisions in developing this chiral separation method.

Strategy Selection: The Power of Direct Chiral HPLC

The primary challenge in separating enantiomers is that they possess identical physical and chemical properties in an achiral environment. To resolve them, a chiral environment must be introduced. This can be achieved via two main strategies:

  • Indirect Method: The enantiomers are derivatized with a chiral agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard (achiral) reversed-phase column.[3][4][5] While effective, this approach adds complexity and potential sources of error through the derivatization step.

  • Direct Method: The enantiomers are separated directly on a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, leading to differential interactions with the enantiomers and thus, different retention times.[6] This is the preferred approach for its simplicity, speed, and reduced risk of analytical artifacts.

For the analysis of a specific intermediate like this compound, the direct method is unequivocally more efficient.

start Chiral Analysis Required for This compound strategy Select Separation Strategy start->strategy direct Direct Method (Chiral Stationary Phase) strategy->direct  Preferred indirect Indirect Method (Derivatization) strategy->indirect Alternative csp_hplc Perform Chiral HPLC with CSP direct->csp_hplc derivatize Step 1: Derivatize with Chiral Reagent (e.g., OPA+Boc-D-Cys) indirect->derivatize conclusion_direct Outcome: Efficient, direct measurement of enantiomers. csp_hplc->conclusion_direct rp_hplc Step 2: Separate Diastereomers on Achiral C18 Column derivatize->rp_hplc conclusion_indirect Outcome: Multi-step process, potential for side reactions. rp_hplc->conclusion_indirect cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mp Prepare Mobile Phase (Hexane/EtOH/TFA) equilibrate Equilibrate HPLC System with Mobile Phase prep_mp->equilibrate prep_std Prepare Racemic Standard (~0.1 mg/mL each) sst Inject Racemic Standard (for System Suitability) prep_std->sst prep_sample Prepare Test Sample (~0.2 mg/mL) inject_sample Inject Test Sample prep_sample->inject_sample equilibrate->sst check_sst Verify SST Criteria (Resolution, Tailing) sst->check_sst check_sst->equilibrate  Fail (Troubleshoot) check_sst->inject_sample  Pass integrate Integrate Peak Areas (D- and L-enantiomers) inject_sample->integrate calculate Calculate % Area and Enantiomeric Excess (% ee) integrate->calculate report Generate Report calculate->report

Sources

Application Notes & Protocols: Boc-O-Methyl-D-serine as a Versatile Building Block for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Unnatural amino acids (UAAs) are indispensable tools in modern drug discovery, protein engineering, and materials science, offering the ability to create novel peptides and proteins with enhanced stability, unique functionalities, and tailored therapeutic properties. This guide provides a detailed examination of N-α-(tert-Butoxycarbonyl)-O-methyl-D-serine (Boc-O-Methyl-D-serine), a chiral building block of significant utility. We will explore the strategic advantages conferred by its dual-protection scheme—the acid-labile Boc group for temporary N-terminal protection and the stable O-methyl ether for permanent side-chain protection. This document furnishes researchers, scientists, and drug development professionals with in-depth protocols for its application in Boc-based solid-phase peptide synthesis (SPPS), discusses the mechanistic rationale behind experimental choices, and presents troubleshooting strategies for common challenges.

Introduction: The Strategic Value of this compound

The synthesis of peptides containing non-canonical residues is a cornerstone of modern medicinal chemistry. Unnatural amino acids are introduced to modulate pharmacological properties, such as increasing metabolic stability, enhancing receptor affinity, or constraining peptide conformation. This compound (CAS No: 86123-95-7) is a particularly valuable reagent in this context for several key reasons:

  • N-α-Boc Protection: The tert-butoxycarbonyl (Boc) group is a well-established protecting group for the α-amino function. Its key advantage lies in its selective and facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), which leaves more robust protecting groups and the peptide-resin linkage intact. This graduated acid lability is the foundation of the Boc/Bzl strategy in SPPS.

  • Side-Chain O-Methyl Protection: The hydroxyl group of serine is reactive and requires protection to prevent undesirable side reactions, such as O-acylation, during peptide coupling. The methyl ether in this compound is a robust, permanent protecting group that is stable to the repetitive TFA treatments required for Boc deprotection. This contrasts with the benzyl (Bzl) ether group often used for serine in Boc chemistry, providing a different chemical handle and stability profile.

  • D-Configuration: The incorporation of D-amino acids is a common strategy to increase peptide resistance to enzymatic degradation by proteases, thereby extending their in-vivo half-life. The D-configuration of this building block allows for the precise and stereochemically controlled introduction of such a residue.

This combination of features makes this compound an excellent choice for synthesizing peptides where side-chain stability and stereochemical control are paramount.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the reagent. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 86123-95-7
Molecular Formula C₉H₁₇NO₅
Molecular Weight 219.23 g/mol
Appearance White to light yellow solid
Storage Temperature 2-8°C
pKa (Predicted) 3.52 ± 0.10

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into a growing peptide chain using the Boc-SPPS methodology. The workflow for a single synthesis cycle is outlined below.

spss_workflow cluster_resin Peptide-Resin cluster_cycle Synthesis Cycle for AA(n+1) cluster_result Result start Resin-AA(n) deprotection 1. Boc Deprotection (TFA/DCM) start->deprotection Start Cycle neutralization 2. Neutralization (DIPEA/DCM) deprotection->neutralization coupling 3. Activation & Coupling (Boc-Ser(Me)-D-OH + Reagent) neutralization->coupling wash 4. Washing (DCM/DMF) coupling->wash end Resin-AA(n)-AA(n+1) wash->end End Cycle

Application Notes and Protocols for the Use of Boc-o-Methyl-D-serine in the Synthesis of NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Glycine Co-Agonist Site of the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, essential for synaptic plasticity, learning, and memory.[1][2] These receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] A unique feature of the NMDA receptor is its requirement for the binding of two different agonists—glutamate and a co-agonist, typically glycine or D-serine—to activate and open its ion channel.[3]

Overactivation of NMDA receptors leads to excessive calcium influx and is implicated in a range of neuropathological conditions, including stroke, epilepsy, and chronic pain.[2][4] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest. While early antagonists targeted the glutamate site or the ion channel itself, these often led to severe side effects.[2] The glycine co-agonist site on the GluN1 subunit presents a more refined target for modulating receptor activity.[1][3][4] Antagonists that competitively block this site can fine-tune receptor function with potentially greater therapeutic windows.

This guide focuses on the strategic use of Boc-o-Methyl-D-serine , a protected amino acid derivative, as a key chiral building block in the synthesis of potent and selective antagonists for the NMDA receptor's glycine binding site.

Application Notes: The Strategic Rationale for this compound

The selection of a starting material is a critical decision in medicinal chemistry that dictates the efficiency, stereochemical control, and ultimate success of a synthetic campaign. This compound is not merely a convenient reagent; its structure is strategically optimized for the synthesis of NMDA receptor antagonists.

Pillar 1: The D-Serine Chiral Core

The choice of D-serine as the foundational scaffold is rooted in its endogenous role as a potent co-agonist at the very site we aim to inhibit.[5][6][7][8] Many competitive antagonists are designed as structural mimics of the natural ligand. By starting with the D-serine framework, we begin with the correct stereochemistry and a core structure that is already recognized by the receptor's binding pocket. This "biologically-validated" starting point provides a significant advantage in designing novel antagonists with high affinity. The D-configuration is crucial for activity at this specific site.[5][9]

Pillar 2: A Robust Protecting Group Strategy

In multi-step synthesis, preventing unwanted side reactions is paramount. This is achieved by temporarily masking reactive functional groups with "protecting groups".[10][11] The dual protection in this compound is a deliberate and powerful strategy.

  • The N-Boc (tert-Butoxycarbonyl) Group: The primary amine of D-serine is highly nucleophilic and would interfere with reactions intended for the carboxylic acid or side chain. The Boc group effectively "caps" this amine.[12][13] Its widespread use stems from its key features:

    • Stability: It is robust and stable under a wide variety of reaction conditions, including basic, reductive, and oxidative environments.[10][14]

    • Orthogonality: It can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) that typically do not affect other common protecting groups, allowing for selective deprotection.[11][15] This is a cornerstone of modern synthetic chemistry.[10]

  • The O-Methyl Group: The hydroxyl group on the serine side chain is also reactive and can participate in undesired side reactions. Methylation converts it into a chemically inert methyl ether.[12][14] This protection is critical for:

    • Preventing Acylation: It prevents the hydroxyl group from being acylated during the activation and coupling of the carboxylic acid.

    • Metabolic Stability: In the final antagonist molecule, the methyl ether can prevent metabolic oxidation at this position, potentially improving the compound's pharmacokinetic profile.

This dual-protection scheme renders the molecule stable and directs reactivity precisely to the carboxylic acid group, making it an ideal building block for elongation and diversification.[12][]

G cluster_0 Strategic Advantages A D-Serine Core (Correct Stereochemistry) D Directed Reactivity (Carboxylic Acid) A->D B N-Boc Protection (Amine Shielding) B->D C O-Methyl Protection (Hydroxyl Shielding) C->D E High Affinity & Selectivity (Final Antagonist) D->E Synthetic Elaboration

Caption: Logical flow from the strategic features of this compound to the desired antagonist properties.

Synthetic Protocols

The following protocols provide a representative workflow, starting from the preparation of the key building block to its incorporation into a known class of NMDA glycine-site antagonists, the quinoxalinediones.[1]

Protocol 1: Synthesis of the Key Building Block, this compound

This two-step procedure first protects the amine group of D-serine, followed by methylation of the side-chain hydroxyl group.[12]

Step 1A: N-Boc Protection of D-Serine

Reagents & MaterialsMolar Mass ( g/mol )AmountMoles (mmol)
D-Serine105.0910.5 g100
Di-tert-butyl dicarbonate (Boc)₂O218.2524.0 g110
Sodium Bicarbonate (NaHCO₃)84.0116.8 g200
Dioxane-100 mL-
Water-100 mL-
Ethyl Acetate-250 mL-
1M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • Dissolve D-Serine and sodium bicarbonate in 100 mL of water in a 500 mL round-bottom flask.

  • Add 100 mL of dioxane to the solution with stirring.

  • Add the di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the mixture vigorously at room temperature overnight (approx. 16 hours).

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 80 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-D-serine as a white solid.

Step 1B: O-Methylation of N-Boc-D-Serine

Reagents & MaterialsMolar Mass ( g/mol )AmountMoles (mmol)
N-Boc-D-Serine (from Step 1A)205.2120.5 g100
Silver(I) oxide (Ag₂O)231.7425.5 g110
Methyl Iodide (CH₃I)141.9412.5 mL200
N,N-Dimethylformamide (DMF)-200 mL-

Procedure:

  • Dissolve N-Boc-D-serine in 200 mL of anhydrous DMF in a flask protected from light.

  • Add silver(I) oxide to the solution.

  • Add methyl iodide dropwise to the suspension with stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove silver salts.

  • Remove the DMF under high vacuum.

  • Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis of a Quinoxalinedione-Based Antagonist

This protocol illustrates how this compound can be used to construct a potent antagonist scaffold.

G Start This compound Step1 Amide Coupling (w/ Diaminobenzene) Start->Step1 Step2 Cyclization (Quinoxalinedione formation) Step1->Step2 Step3 Boc Deprotection (TFA) Step2->Step3 End Final Antagonist Step3->End G cluster_0 NMDA Receptor State cluster_1 Ligands cluster_2 Result NMDA Glutamate Site (GluN2) Glycine Site (GluN1) Ion Channel Blocked by Mg²⁺ Result Channel Remains Closed (No Ca²⁺ Influx) NMDA:ion->Result Activation Prevented Glutamate Glutamate Glutamate->NMDA:glu Binds Antagonist Synthesized Antagonist Antagonist->NMDA:gly Binds & Blocks

Sources

Application Notes & Protocols: Experimental Setup for Boc-O-Methyl-D-serine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Boc-O-Methyl-D-serine in Synthesis

This compound is a pivotal protected amino acid derivative employed in advanced chemical synthesis, particularly in the realms of peptide chemistry and pharmaceutical development. Its structure incorporates two key modifications that grant chemists precise control over reactivity:

  • The tert-butoxycarbonyl (Boc) Group: Attached to the alpha-amino group, the Boc moiety is a robust, acid-labile protecting group.[1][2] Its stability under a wide range of conditions, except for moderate to strong acids, is fundamental to the strategy of sequential peptide elongation in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][3][4] The Boc group ensures that the amine nucleophile is masked, preventing self-polymerization and directing reactivity to the carboxyl group during coupling steps.[2]

  • The O-Methyl Ether: The hydroxyl group of the serine side chain is converted to a methyl ether. This modification is critical as it prevents unwanted side reactions that the nucleophilic hydroxyl group could otherwise participate in during peptide synthesis, such as O-acylation during coupling steps or side-chain modifications during deprotection or cleavage.[1]

This dual protection scheme makes this compound an invaluable building block for introducing a D-configured, O-methylated serine residue into complex molecules. A notable application is in the synthesis of therapeutic agents like the anticonvulsant medication Lacosamide, highlighting its relevance in medicinal chemistry.[1] These application notes provide a comprehensive guide to the experimental setup, core protocols, and critical considerations for utilizing this reagent effectively.

Physicochemical Properties & Handling

Proper handling and storage are paramount for maintaining the integrity of this compound. The following table summarizes its key properties.

PropertyValueSource
Chemical Formula C₉H₁₇NO₅[5]
Molecular Weight 219.23 g/mol [5]
Appearance Light yellowish or colorless liquid/oil[6][7]
CAS Number 86123-95-7[1]
Solubility Soluble in Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate, Methanol.[7]
Storage Conditions Store at 0-8 °C under an inert atmosphere to prevent degradation.[6]

Core Application: Boc-Solid Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Boc-SPPS. The workflow involves the sequential coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support (resin).

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle Peptide Elongation Cycle Resin Resin with free amine (e.g., MBHA Resin) Deprotection Step 1: Boc Deprotection (TFA in DCM) Coupling Step 2: Couple This compound Wash1 Step 3: Wash (DCM/DMF) Coupling->Wash1 Forms new peptide bond Wash1->Deprotection Prepares for next cycle Cleavage Final Step: Cleavage (e.g., HF, TFMSA) Wash1->Cleavage After final cycle Wash2 Wash & Neutralize (DCM, DIEA) Deprotection->Wash2 Removes Boc group Wash2->Coupling Prepares for next AA

Caption: General workflow for incorporating an amino acid in Boc-SPPS.

Protocol 1: Peptide Coupling of this compound

This protocol describes the coupling of this compound onto a deprotected N-terminal amine of a resin-bound peptide.

Causality Behind Choices:

  • Coupling Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are commonly used. HOBt activates the carboxyl group to form an active ester, which enhances coupling efficiency and crucially, suppresses racemization.[4] More modern uronium/aminium salts like HBTU or HATU offer faster and more efficient coupling, especially for sterically hindered amino acids, by forming a highly reactive O-acylisourea intermediate.[8][9]

  • Solvent: Dimethylformamide (DMF) or a mixture of DMF and Dichloromethane (DCM) are chosen for their excellent resin-swelling properties and ability to dissolve reagents.[1]

  • Base: N,N-diisopropylethylamine (DIEA) is a non-nucleophilic base used to neutralize the protonated N-terminal amine (from the previous TFA deprotection step) and facilitate the coupling reaction.[4]

Materials & Reagents:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-diisopropylethylamine)

  • Solvent: Anhydrous DMF

  • Washing Solvents: DMF, DCM

  • Reaction vessel with frit for solid-phase synthesis

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (1 equivalent, based on initial loading) in DMF for 30 minutes in the reaction vessel. Drain the solvent.

  • Activation Solution: In a separate vial, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in a minimal amount of DMF.

  • Activation: Add DIEA (6 equivalents) to the activation solution. The solution may change color. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture using a shaker or nitrogen bubbling at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours. To check for completion, take a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser (ninhydrin) test.[8] A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the peptide-resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

    • DMF (3 times)

    • DCM (3 times)

    • DMF (3 times)

  • The resin is now ready for the next deprotection step to continue peptide elongation.

Quantitative Data Summary:

ReagentEquivalents (relative to resin loading)Purpose
Peptide-Resin1Solid support
This compound3Amino acid to be coupled
HBTU2.9Coupling activator
DIEA6Non-nucleophilic base
Protocol 2: N-α-Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the N-terminal amine for the subsequent coupling step.

Causality Behind Choices:

  • Reagent: Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection.[3][10] It is a strong acid that efficiently cleaves the acid-labile tert-butyl carbamate via an E1-like mechanism, generating a stable tert-butyl cation, carbon dioxide, and the deprotected amine.[10][11]

  • Solvent: DCM is used as the solvent because it swells the polystyrene-based resins well and is inert to TFA.[12]

  • Mechanism: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the tert-butyl group as a carbocation. The resulting carbamic acid is unstable and rapidly decarboxylates.[11]

Boc_Deprotection cluster_mech Boc Deprotection Mechanism with TFA Start Boc-Protected Amine Protonation Protonation by TFA Start->Protonation H⁺ (from TFA) Carbocation Loss of t-butyl cation Protonation->Carbocation Forms stable cation CarbamicAcid Carbamic Acid Intermediate Carbocation->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Spontaneous Final Deprotected Amine (TFA Salt) Decarboxylation->Final Releases CO₂

Caption: Mechanism of acid-catalyzed Boc group removal.

Materials & Reagents:

  • Boc-protected peptide-resin

  • Deprotection Solution: 25-50% (v/v) TFA in DCM

  • Washing Solvent: DCM

  • Neutralization Solution: 5-10% (v/v) DIEA in DCM or DMF

  • Reaction vessel

Step-by-Step Methodology:

  • Pre-wash: Wash the peptide-resin with the deprotection solution (e.g., 50% TFA/DCM) for 1-2 minutes and drain. This helps to ensure efficient penetration of the reagent.[12]

  • Deprotection: Add fresh deprotection solution to the resin and agitate for 20-30 minutes at room temperature.[12]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (at least 5 times) to remove all traces of acid.

  • Neutralization: To prepare for the next coupling step, the resulting amine TFA salt must be neutralized. Wash the resin with a 5-10% DIEA/DCM solution for 5-10 minutes (2 times).[9]

  • Final Wash: Wash the resin again with DCM (3 times) and then DMF (3 times) to remove excess DIEA and prepare for the next coupling reaction.

Potential Side Reactions and Mitigation

Even with a protected side chain, several challenges can arise during synthesis.

Side ReactionDescriptionCausality & Mitigation Strategy
Incomplete Coupling The coupling reaction does not go to completion, leaving unreacted N-terminal amines.Causality: Steric hindrance at the coupling site or peptide aggregation can slow down the reaction.[13] Mitigation: Use a more powerful coupling reagent like HATU. Increase reaction time or temperature (e.g., to 50 °C). If aggregation is suspected, switch to a solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[13] A capping step with acetic anhydride can be performed to block any unreacted amines permanently.
Aggregation The growing peptide chains self-associate via hydrogen bonds, making reactive sites inaccessible.Causality: Particularly common with hydrophobic sequences.[13] Mitigation: In Boc-SPPS, the protonated amine after TFA deprotection helps disrupt aggregation.[9] Using in situ neutralization protocols, where the base is added along with the activated amino acid, can also improve results.[9][13]
Diketopiperazine Formation At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.Causality: Most common after the second amino acid is coupled, especially if Proline is in position 1 or 2.[13] Mitigation: In Boc-SPPS, this is less prevalent than in Fmoc synthesis because the amine is protonated after deprotection. Using in situ neutralization protocols further suppresses this side reaction.[13]

Analytical Characterization

Post-synthesis, the cleaved and purified peptide containing the O-methyl-D-serine residue should be characterized to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for purifying it.[3] A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.

  • Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the final peptide, verifying the successful incorporation of all amino acids, including this compound.[14]

References

  • Kumar, S., et al. (2018). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. National Institutes of Health. Available at: [Link]

  • Wang, H., et al. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, S., et al. (2018). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing. Available at: [Link]

  • Garner, P., & Park, J. M. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses Procedure. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • GenScript. Overview of Custom Peptide Synthesis. Available at: [Link]

  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed. Available at: [Link]

  • PubChem. N-Boc-D-serine methyl ester. Available at: [Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

  • Biron, E., & Chatterjee, J. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

  • ResearchGate. Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA-Boc as Pre-Column Derivatization Agent. Available at: [Link]

  • MDPI. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Available at: [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • AAPPTEC. Peptide Synthesis - FAQ. Available at: [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • PubMed Central. Separation and detection of D-/L-serine by conventional HPLC. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • International Journal of Advanced Research (IJAR). Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. Available at: [Link]

Sources

Application Notes & Protocols: High-Purity Isolation of Boc-o-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies and expert insights into the purification of N-α-tert-Butoxycarbonyl-O-methyl-D-serine (Boc-o-Methyl-D-serine), a critical chiral building block in modern pharmaceutical synthesis, notably in the preparation of anticonvulsant agents like Lacosamide.[1] The purity of this intermediate is paramount, as impurities, particularly the enantiomeric (L-isomer) form, can propagate through multi-step syntheses, impacting the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This document outlines robust protocols for purification via flash column chromatography and preparative high-performance liquid chromatography (HPLC), alongside methods for rigorous purity assessment.

Introduction: The Imperative for Purity

This compound is a protected amino acid derivative where the amine is shielded by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl is methylated.[1] The Boc group provides stability during many synthetic transformations but is readily cleaved under mild acidic conditions, allowing for controlled deprotection in peptide synthesis or other multi-step processes.[3] The O-methylation prevents unwanted side reactions of the serine hydroxyl group.

The primary challenge in the synthesis and subsequent use of this compound lies in maintaining its enantiomeric integrity. Synthetic routes, particularly those involving the O-methylation of N-Boc-D-serine, can be susceptible to racemization, leading to the presence of the undesired L-enantiomer.[2] Other common impurities include unreacted starting materials, residual reagents from the Boc-protection step, and side-products from methylation. Therefore, a robust purification strategy is not merely a procedural step but a critical quality control point to ensure the downstream success of the synthesis.

Physicochemical Properties Guiding Purification

Understanding the properties of this compound is fundamental to designing an effective purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₉H₁₇NO₅Defines the molecular weight for mass spectrometry analysis.[4]
Molecular Weight 219.24 g/mol Influences diffusion rates and elution characteristics in chromatography.[5]
Appearance Colorless to light yellowish oil/liquidThe liquid state necessitates chromatographic methods over crystallization for primary purification.[6][7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol; Slightly soluble in water.[7][8]Dictates the choice of solvents for extraction, flash chromatography (normal-phase), and HPLC (reversed-phase).
Boiling Point ~215 °C (lit.)High boiling point makes distillation impractical for purification; rotary evaporation is suitable for solvent removal.
Boc Group Stability Stable to most bases and nucleophiles; labile under acidic conditions (e.g., TFA, HCl).[3][9]Allows for aqueous basic washes during workup. Acidic conditions must be carefully controlled or avoided during purification to prevent premature deprotection.

Purification Workflow: A Strategic Overview

The purification of this compound typically follows a multi-stage process, beginning with a preliminary workup and culminating in a high-resolution polishing step, all validated by rigorous analytical checks.

purification_workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction (e.g., EtOAc wash with NaHCO₃, Brine) crude->workup Initial Cleanup concentrate1 Concentration (Rotary Evaporation) workup->concentrate1 crude_oil Crude this compound Oil concentrate1->crude_oil flash_chrom Primary Purification: Flash Column Chromatography crude_oil->flash_chrom Moderate Purity (Scale-dependent) prep_hplc High-Purity Polishing: Preparative RP-HPLC crude_oil->prep_hplc Highest Purity (Small to Med Scale) tlc_check In-process Control: TLC Analysis flash_chrom->tlc_check Fraction Pooling hplc_check Purity & Enantiomeric Excess: Analytical Chiral HPLC flash_chrom->hplc_check Final QC prep_hplc->hplc_check Fraction Analysis & Pooling final_product Purified Product (>98% Purity) hplc_check->final_product Validation

Caption: General workflow for the purification and validation of this compound.

Protocol 1: Flash Column Chromatography

This technique is the workhorse for purifying moderate-to-large quantities of this compound, effectively removing non-polar and highly polar impurities.

Principle of Operation

Flash chromatography is a form of normal-phase liquid chromatography where the crude sample is loaded onto a column of silica gel (polar stationary phase). A solvent mixture (less polar mobile phase) is pushed through the column under moderate pressure. Separation occurs based on polarity; less polar compounds travel faster down the column, while more polar compounds are retained longer by the silica.

Materials
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Crude Sample: this compound oil

  • Equipment: Glass column or pre-packed cartridge, flash chromatography system, fraction collector, TLC plates and chamber, UV lamp.

Step-by-Step Methodology
  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of the crude oil in DCM.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find one that provides good separation. A good target Rf (retention factor) for the desired product is ~0.2-0.3.[10]

    • Expert Note: A common starting point for Boc-protected amino acids is a gradient of Ethyl Acetate in Hexanes. For this specific compound, a system like 30-50% EtOAc/Hexanes or a gradient of 1-5% MeOH in DCM may be effective.[11] Visualize spots under a UV lamp (if applicable) and/or with a potassium permanganate stain.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase composition.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Flush the column with 2-3 column volumes of the mobile phase to create a stable, packed bed.

  • Sample Loading:

    • Direct Loading: Dissolve the crude oil in a minimal amount of the mobile phase (or a stronger solvent like DCM) and apply it directly to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude oil in a suitable solvent (e.g., DCM), add a small amount of silica gel, and concentrate to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the top of the column. This method often results in better resolution.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase, applying pressure to achieve a steady flow rate.

    • If using a gradient, gradually increase the proportion of the more polar solvent (e.g., increase % EtOAc).

    • Collect fractions of a consistent volume.

    • Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain the purified product.

  • Pooling and Concentration:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product (single spot at the correct Rf).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a clear oil.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

For achieving the highest level of purity (>99%), especially for removing closely related impurities or for final polishing, preparative RP-HPLC is the method of choice.[12]

Principle of Operation

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., water/acetonitrile).[12] Hydrophobic (non-polar) molecules have a stronger affinity for the stationary phase and elute later, while polar molecules elute earlier. The Boc group adds significant hydrophobicity, making this technique highly suitable.

Materials
  • Stationary Phase: C18 preparative HPLC column

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% TFA

  • Sample: Crude or partially purified this compound

  • Equipment: Preparative HPLC system with a UV detector, fraction collector, lyophilizer (freeze-dryer).

Step-by-Step Methodology
  • Method Development (Analytical Scale):

    • First, develop a separation method on an analytical C18 column.

    • Dissolve the sample in a 50:50 ACN/Water mixture.

    • Inject a small volume and run a scouting gradient (e.g., 5% to 95% B over 20 minutes).

    • Optimize the gradient to achieve baseline separation between the product peak and major impurities. The UV detector should be set to 210-220 nm for peptide bonds, although the Boc group itself has low absorbance at these wavelengths.[12]

  • Sample Preparation for Prep-HPLC:

    • Dissolve the this compound in the minimal amount of a suitable solvent, ideally the initial mobile phase composition or a solvent like DMF if solubility is an issue.[13]

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the filtered sample onto the column.

    • Run the optimized gradient method. The flow rate will be significantly higher than the analytical scale.

    • Monitor the elution profile using the UV detector and collect fractions corresponding to the target peak.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the fractions that meet the required purity specification (>98%).

    • Remove the acetonitrile from the pooled fractions via rotary evaporation.

    • Freeze the remaining aqueous solution (containing TFA) and lyophilize to obtain the final product as a fluffy solid or oil. Expert Note: The presence of TFA will make the final product acidic. If TFA is undesirable, alternative buffer systems (e.g., ammonium acetate) can be used, but they must be volatile for easy removal.

Purity Assessment: The Self-Validating System

No purification is complete without rigorous validation of the final product's purity and identity.

Decision Matrix for Analytical Techniques

analysis_decision question1 Need Quick In-Process Check? question2 Need Quantitative Purity (%)? question1->question2 No ans_tlc Use Thin-Layer Chromatography (TLC) question1->ans_tlc Yes question3 Need to Confirm Structure? question2->question3 No ans_hplc Use Analytical RP-HPLC question2->ans_hplc Yes question4 Need to Confirm Stereochemistry? question3->question4 No ans_nmr_ms Use NMR and Mass Spectrometry question3->ans_nmr_ms Yes ans_chiral Use Chiral HPLC or Polarimetry question4->ans_chiral Yes

Caption: Decision matrix for selecting the appropriate analytical validation method.

Analytical Protocols
TechniqueProtocol SummaryInterpretation
Analytical HPLC Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase: A: H₂O + 0.1% TFA, B: ACN + 0.1% TFA. Gradient: 5-95% B over 20 min. Flow Rate: 1.0 mL/min. Detection: UV at 214 nm.[14]Purity is calculated by the area percentage of the main peak relative to the total area of all peaks. A pure sample will show a single major peak.
Chiral HPLC Specialized chiral column (e.g., Chiralcel OD-H). Mobile phase is typically a mixture of Hexane/Isopropanol.Essential for resolving D- and L-enantiomers. The presence of more than one peak indicates enantiomeric impurity.[1]
¹H NMR Sample dissolved in CDCl₃ or MeOD.Confirms the chemical structure. Look for the characteristic tert-butyl singlet (~1.4 ppm), the O-methyl singlet (~3.3 ppm), and the serine backbone protons.[15]
Mass Spectrometry ESI-MS is common.Confirms the molecular weight. Look for the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the expected mass (219.24 g/mol ).
Optical Rotation Sample dissolved in a specified solvent (e.g., methanol) at a known concentration.Confirms the bulk enantiomeric identity. The measured rotation should match the literature value for the D-enantiomer (e.g., [α]²⁵/D +18.8°, c=5 in methanol).

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor separation in flash chromatography Incorrect mobile phase; column overloading.Re-optimize the mobile phase using TLC. Use less sample or a larger column. Consider dry loading.
Product deprotection during purification Accidental exposure to strong acid (e.g., residual acid from workup, acidic silica).Neutralize the crude product before loading. Use neutral or basic-washed silica gel. Avoid acidic additives in the mobile phase.
Broad peaks in HPLC Column degradation; sample insolubility; secondary interactions.Use a guard column. Ensure the sample is fully dissolved in the mobile phase. The 0.1% TFA in the mobile phase helps to minimize ionic interactions and sharpen peaks.[12]
Enantiomeric impurity remains after purification The chosen method (flash, standard RP-HPLC) does not resolve enantiomers.Enantiomeric purification requires a specialized chiral column (Chiral HPLC) or resolution via diastereomeric salt formation.

References

  • Garner, P., & Park, J. M. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-D-serine methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US8759582B2 - Process for the preparation of lacosamide.
  • Google Patents. (n.d.). CN105949074A - Synthesis method of O-methyl-D-serine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wolosker, H., Sheth, S., Takahashi, M., Mothet, J. P., Brady, R. O., Jr, Ferris, C. D., & Snyder, S. H. (1999). Purification of serine racemase: biosynthesis of the neuromodulator d-serine.
  • Biotage. (2023). Can you use normal phase chromatography to purify protected peptides?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification of Impurities and Improved the Synthesis of Lacosamide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). BOC-D-Serine methyl ester, min 98%, 100 grams. Retrieved from [Link]

  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2012, 73-86.
  • VanVeller Lab Resources. (n.d.). How to TLC (Thin Layer Chromatography). Retrieved from [Link]

  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

  • Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011144983A2 - An improved process for the preparation of lacosamide.
  • TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]

  • ResearchGate. (2015). Which is the stability of serine with OH protected with tBu, in basic conditions?. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of Boc-o-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(tert-Butoxycarbonyl)-O-methyl-D-serine (Boc-o-Methyl-D-serine) is a crucial chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. As a protected amino acid derivative, its structural integrity, purity, and stereochemical configuration are paramount to the success of subsequent synthetic steps and the biological activity of the final product. The "Boc" (tert-Butoxycarbonyl) group provides a stable, yet readily cleavable, protection for the amine terminus, while the O-methylation of the side-chain hydroxyl group prevents unwanted side reactions, enhancing its utility as a synthetic intermediate.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical methods required to fully characterize this compound. We will delve into the causality behind experimental choices for techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties

A precise understanding of the fundamental physicochemical properties is the first step in characterization.

PropertyValueSource
CAS Number 86123-95-7[2][3]
Molecular Formula C₉H₁₇NO₅[2]
Molecular Weight 219.23 g/mol [1][4]
Physical Form Solid / Powder[2][4]
Purity (Typical) ≥95%[2][4]
Boiling Point 355.8 ± 37.0 °C (Predicted)[5]

Logical Workflow for Characterization

A systematic approach ensures all critical quality attributes of the compound are verified. The workflow begins with confirming the chemical structure and molecular weight, followed by assessing functional group identity, and concluding with rigorous purity and enantiomeric integrity analysis.

Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Identity Confirmation NMR NMR Spectroscopy (¹H & ¹³C) HPLC Chiral HPLC NMR->HPLC Verified Structure MS Mass Spectrometry (LC-MS) MS->HPLC FTIR FT-IR Spectroscopy FTIR->HPLC End Fully Characterized Compound HPLC->End Confirm Purity & Enantiomeric Integrity Start This compound Sample Start->NMR Confirm Connectivity Start->MS Confirm Molecular Weight Start->FTIR Confirm Functional Groups

Caption: Overall analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. For this compound, ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR verifies the carbon backbone. The key is to distinguish this molecule from its common isomer, N-Boc-D-serine methyl ester, where the methyl group is on the carboxylate instead of the side-chain ether. The chemical shifts of the protons on the β-carbon (C3) and the methoxy group are diagnostic.

Predicted NMR Data

Note: Experimental spectra for this specific compound are not widely published. The following are expected chemical shifts based on fundamental principles and data from analogous structures.

Table 1: Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~5.30 d 1H NH Carbamate proton, typically broad, coupling to α-H.
~4.40 m 1H α-CH Alpha-proton, coupled to NH and β-protons.
~3.70 dd 1H β-CH a Diastereotopic proton on the β-carbon.
~3.55 dd 1H β-CH b Diastereotopic proton on the β-carbon.
~3.35 s 3H -O-CH₃ Diagnostic peak: Methoxy protons of the ether.
~1.45 s 9H -C(CH₃ )₃ Protons of the tert-butyl group (Boc).

| >9.0 | br s | 1H | -COOH | Carboxylic acid proton, often very broad or exchanges. |

Table 2: Expected ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~174.0 C =O (acid) Carboxylic acid carbon.
~155.5 C =O (Boc) Carbamate carbonyl of the Boc group.
~80.0 -C (CH₃)₃ Quaternary carbon of the Boc group.
~72.0 β-C H₂ β-carbon, shifted downfield by the ether oxygen.
~59.0 -O-C H₃ Diagnostic peak: Methoxy carbon of the ether.
~55.0 α-C H α-carbon, attached to the nitrogen.

| ~28.3 | -C(C H₃)₃ | Methyl carbons of the Boc group. |

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, ensure a sufficient relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) for good signal-to-noise.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Experience: MS is essential for confirming the molecular weight, which provides direct validation of the elemental composition. For Boc-protected compounds, the choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique ideal for preventing premature fragmentation of the thermally labile Boc group, ensuring the observation of the molecular ion.

Expected Mass Spectrum Data (ESI)
  • Molecular Formula: C₉H₁₇NO₅

  • Exact Mass: 219.1107 Da

  • Mode: Positive or Negative Ion Mode

Table 3: Expected Ions and Fragments in ESI-MS

m/z Ion Species Rationale
220.1180 [M+H]⁺ Protonated molecular ion (Positive Mode).
242.0999 [M+Na]⁺ Sodiated adduct, very common in ESI (Positive Mode).
218.1034 [M-H]⁻ Deprotonated molecular ion (Negative Mode).
164.0917 [M+H-C₄H₈]⁺ Loss of isobutylene (56 Da) from the Boc group. A characteristic fragmentation.

| 120.0655 | [M+H-Boc]⁺ | Loss of the entire Boc group (100 Da). |

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 Acetonitrile:Water with 0.1% formic acid. The acid aids in protonation for positive ion mode.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass accuracy).

  • LC Method (for infusion):

    • Column: A short C18 column can be used for sample introduction.

    • Mobile Phase: Isocratic flow of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Acquisition:

    • Ionization Mode: ESI, Positive and Negative.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature to maximize the signal of the molecular ion and minimize in-source fragmentation.

  • Data Analysis: Identify the m/z of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm that the measured mass is within 5 ppm of the theoretical exact mass. Look for characteristic neutral losses.

FT-IR Spectroscopy: Functional Group Identification

Expertise & Experience: FT-IR provides a rapid confirmation of the key functional groups present in the molecule. For this compound, the IR spectrum is diagnostic due to the simultaneous presence of a carbamate, a carboxylic acid, and an ether, and the notable absence of a hydroxyl group. This allows for quick differentiation from its precursor, N-Boc-D-serine.[6]

Table 4: Expected Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
2500-3300 (broad) O-H stretch Carboxylic Acid Broad absorption characteristic of the hydrogen-bonded -COOH.
~3350 N-H stretch Carbamate N-H bond of the Boc protecting group.
2850-2980 C-H stretch Alkanes C-H bonds of the Boc, methoxy, and backbone.
~1740 C=O stretch Carboxylic Acid Carbonyl of the -COOH group.
~1700 C=O stretch Carbamate (Boc) Carbonyl of the Boc protecting group.
~1160 C-O stretch Ester-like (Boc) C-O bonds within the Boc group.
~1100 C-O-C stretch Ether Diagnostic peak: Asymmetric stretch of the side-chain ether.

| N/A | O-H stretch | Alcohol | Key Differentiator: The absence of a sharp/broad alcohol O-H band (~3200-3500 cm⁻¹) confirms O-methylation. |

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the characteristic peaks and compare them to the expected values in Table 4.

Chiral HPLC: Enantiomeric Purity Assessment

Expertise & Experience: The biological function of chiral molecules is critically dependent on their stereochemistry. Therefore, confirming the enantiomeric purity of this compound is a non-negotiable step. Chiral HPLC is the gold standard for this analysis. The most direct and robust method involves the use of a Chiral Stationary Phase (CSP) that can differentiate between the D- and L-enantiomers. Polysaccharide-based CSPs are exceptionally versatile for this purpose.[7]

Protocol: Chiral Stationary Phase HPLC
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in the mobile phase or a compatible solvent (e.g., ethanol or isopropanol). Prepare a racemic (D/L) standard if available to confirm peak identity and resolution.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Method:

    • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series). The selection of the specific column may require screening.[8]

    • Mobile Phase: A mixture of a non-polar solvent (like n-Hexane or Heptane) and an alcohol modifier (like Isopropanol or Ethanol). A typical starting point is 90:10 Hexane:Isopropanol. An acidic modifier (0.1% Trifluoroacetic Acid - TFA) is often added to suppress ionization of the carboxylic acid and improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210-220 nm (where the carbamate and carboxyl groups absorb).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Run the racemic standard to determine the retention times of both the D- and L-enantiomers and to calculate the resolution factor (Rs > 1.5 is ideal).

    • Run the this compound sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

    • The sample should show a single major peak corresponding to the D-enantiomer, with the area of the L-enantiomer peak being at or below the specified impurity threshold.

Conclusion

The rigorous characterization of this compound is achieved through the orthogonal application of NMR, MS, FT-IR, and chiral HPLC. This suite of techniques provides a self-validating system: NMR confirms the detailed chemical structure, MS verifies the molecular weight, FT-IR identifies the requisite functional groups, and chiral HPLC guarantees the enantiomeric integrity. Following these detailed protocols will ensure the quality and reliability of this important synthetic building block, enabling confidence in subsequent research and development activities.

References

  • PubChem. N-Boc-D-serine methyl ester. National Center for Biotechnology Information. [Link]

  • ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

  • AKJournals. Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre-Column Derivatization Agent. [Link]

  • SpectraBase. N-(tert-Butoxycarbonyl)-D-serine methyl ester. Wiley. [Link]

  • Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses. [Link]

  • PubMed Central (PMC). Separation and detection of D-/L-serine by conventional HPLC. National Institutes of Health. [Link]

  • ContaminantDB. 1H NMR Spectrum (CHEM022801). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0003406). [Link]

  • ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0000187). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0001070). [Link]

  • precisionFDA. N-BOC-D-SERINE METHYL ESTER. U.S. Food and Drug Administration. [Link]

  • PubChem. (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid. National Center for Biotechnology Information. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC. [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection in Serine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), prized for its stability and selective removal under acidic conditions. However, the deprotection of Boc groups in peptides containing sensitive residues, such as serine, requires a carefully optimized protocol to prevent side reactions and ensure high yield and purity of the final product. This guide provides a detailed, step-by-step protocol for the efficient and clean deprotection of Boc groups in serine-containing peptides, grounded in the chemical principles of the reaction and supported by field-proven insights. We will delve into the mechanism of acid-catalyzed deprotection, the critical role of scavengers, and troubleshooting strategies to overcome common challenges.

Introduction: The Significance of Serine and the Boc Protecting Group in Peptide Synthesis

Serine, with its primary alcohol side chain, is a functionally important amino acid frequently found in bioactive peptides and proteins. During solid-phase peptide synthesis (SPPS), this hydroxyl group, along with the N-terminal α-amino group, must be appropriately protected to prevent unwanted side reactions during peptide chain elongation.[1] In the context of Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry, the Nα-amino group is temporarily protected with the acid-labile Boc group, while the serine side chain is typically protected with a more acid-stable group, commonly a benzyl ether (Bzl).[2][3]

The Boc group offers robustness throughout the various steps of peptide synthesis. Its removal, however, is a critical step that necessitates a strong acid, typically trifluoroacetic acid (TFA).[4][5] This process, while effective, generates a highly reactive electrophile—the tert-butyl cation—which can lead to undesired modifications of sensitive amino acid residues if not properly controlled.[6][7]

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[8] The process can be broken down into three key steps:

  • Protonation: A strong acid, such as TFA, protonates the carbonyl oxygen of the Boc group's carbamate.[9][10]

  • Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9][10]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates to yield the free N-terminal amine and carbon dioxide gas.[9][10]

The liberated N-terminal amine is then ready for the coupling of the next amino acid in the sequence.

Boc_Deprotection_Mechanism Boc-Peptide Boc-NH-Peptide Protonated_Boc Boc(H+)-NH-Peptide Boc-Peptide->Protonated_Boc + H+ (TFA) Carbamic_Acid HOC(O)-NH-Peptide Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine H3N+-Peptide (TFA Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 (gas) Carbamic_Acid->CO2 Isobutylene Isobutylene (gas) tBu_cation->Isobutylene - H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

The Challenge: Side Reactions and the Role of Scavengers

The primary challenge during Boc deprotection is the reactivity of the generated tert-butyl cation.[7] This electrophile can attack any nucleophilic sites within the peptide sequence, leading to unwanted modifications. While the serine hydroxyl group is less nucleophilic than the side chains of residues like tryptophan or methionine, the risk of O-alkylation exists, particularly under harsh acidic conditions.

Amino acid residues most susceptible to alkylation by the tert-butyl cation include:

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[7]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[7]

  • Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for alkylation.[7]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[7]

To mitigate these side reactions, scavengers are added to the deprotection solution. These are nucleophilic compounds that are more reactive or present in a much higher concentration than the sensitive residues, effectively "scavenging" the tert-butyl cations before they can react with the peptide.[7]

Common Deprotection Cocktails and Scavengers

The choice of deprotection cocktail depends on the amino acid composition of the peptide.

Reagent/CocktailCompositionTypical ConditionsEfficacy & Notes
Standard TFA/DCM 25-50% TFA in Dichloromethane (DCM)20-30 min at room temperatureHighly effective for most peptides. Scavengers are recommended for sensitive residues.[8]
4M HCl in Dioxane 4 M Hydrogen Chloride in 1,4-Dioxane30 min at room temperatureUseful for achieving selectivity in the presence of other acid-labile groups.[8][11]
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)1-2 hours at room temperatureA "universal" cleavage mixture for peptides with multiple sensitive residues.[12]
Reagent B TFA/Phenol/Water/TIPS (88/5/5/2)1-3 hours at room temperatureAn "odorless" alternative to cocktails containing thiols, effective for many peptides.[13][14]

Step-by-Step Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a serine-containing peptide-resin during SPPS.

Materials:
  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DCM (for neutralization)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or automated synthesizer

SPPS_Workflow cluster_deprotection Boc Deprotection Cycle Resin_Swelling 1. Resin Swelling in DCM Deprotection 2. Deprotection with TFA/DCM Resin_Swelling->Deprotection Washing_TFA 3. Washing (DCM & MeOH) Deprotection->Washing_TFA Neutralization 4. Neutralization with DIPEA/DCM Washing_TFA->Neutralization Washing_Base 5. Washing (DCM) Neutralization->Washing_Base Coupling Next Coupling Cycle Washing_Base->Coupling

Caption: Boc SPPS Deprotection Workflow.

Procedure:
  • Resin Swelling:

    • Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[8]

    • Drain the DCM.

    • Rationale: Proper swelling of the resin is crucial for ensuring that all reagents can freely access the reactive sites on the peptide chain.

  • Deprotection:

    • Add a solution of 25-50% TFA in DCM to the resin. A common practice is to use a 50% TFA solution.[15] For sensitive sequences, a two-step approach with a 5-minute pre-wash followed by a 15-25 minute reaction can improve efficiency.[8][12][15]

    • Use approximately 10 mL of the deprotection solution per gram of resin.

    • Shake the mixture for 20-30 minutes at room temperature.[8]

    • Rationale: TFA provides the acidic environment necessary for the cleavage of the Boc group. The reaction time is optimized to ensure complete deprotection without prolonged exposure to the strong acid, which could promote side reactions.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3 times) to remove residual TFA and the cleaved Boc group byproducts.[8]

    • Wash the resin with methanol (2 times) and then again with DCM (3 times).[8]

    • Rationale: Extensive washing is critical to remove all traces of acid and byproducts, which could interfere with the subsequent coupling step.

  • Neutralization:

    • To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.[8][16]

    • Rationale: The deprotection step leaves the newly freed N-terminal amine as a protonated salt. The subsequent coupling reaction requires a free amine nucleophile, so a non-nucleophilic base like DIPEA is used to deprotonate the amine.

  • Final Washing:

    • Wash the resin three times with DCM to remove excess DIPEA.[8]

    • Rationale: Residual base can interfere with the activation of the incoming amino acid in the next coupling step.

The peptide-resin is now ready for the next coupling cycle.

Final Cleavage and Serine Side-Chain Deprotection

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove the side-chain protecting groups. In Boc/Bzl chemistry, the benzyl ether protecting group on the serine side chain is more stable to acid than the Nα-Boc group.[2] Therefore, a much stronger acid is required for its removal, typically anhydrous hydrogen fluoride (HF).[15][17]

This final cleavage step is often performed in a specialized HF cleavage apparatus. The cleavage cocktail will contain the strong acid and a variety of scavengers to protect not only serine but all other sensitive residues in the peptide.[17]

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Deprotection Insufficient reaction time or TFA concentration. Poor resin swelling.Increase deprotection time or use a higher concentration of TFA. Ensure adequate resin swelling before deprotection. A positive Kaiser test after deprotection indicates incomplete removal of the Boc group.
Deletion Sequences Incomplete deprotection or incomplete coupling in the subsequent step.Optimize deprotection and coupling protocols. Consider using a two-step deprotection approach.[8][15]
Side Product Formation Inadequate scavenging of tert-butyl cations.Add or increase the concentration of appropriate scavengers in the deprotection cocktail based on the peptide sequence.[7]

Conclusion

The successful deprotection of Boc groups in serine-containing peptides is a critical determinant of the overall success of the synthesis. By understanding the underlying chemical mechanism, anticipating potential side reactions, and employing a well-optimized protocol with appropriate scavengers, researchers can consistently achieve high yields of pure peptides. The methods described in this guide provide a robust framework for navigating the challenges of Boc deprotection and advancing research and drug development efforts.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis . Total Synthesis. Available at: [Link].

  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis . PubMed. Available at: [Link].

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration . PubMed. Available at: [Link].

  • Boc Deprotection Mechanism - TFA . Common Organic Chemistry. Available at: [Link].

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. Available at: [Link].

  • Boc Deprotection Mechanism | Organic Chemistry . YouTube. Available at: [Link].

  • Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. Available at: [Link].

  • Amine Protection / Deprotection . Fisher Scientific. Available at: [Link].

  • Recording of deprotection/neutralization (a) and coupling (b) parts of... . ResearchGate. Available at: [Link].

  • Amino Acid Derivatives for Peptide Synthesis . AAPPTec. Available at: [Link].

  • Cleavage Cocktail Selection . CDN. Available at: [Link].

  • t boc fmoc protocols in peptide synthesis | PPTX . Slideshare. Available at: [Link].

  • How to do work-up of a BOC deprotection reaction by TFA? . ResearchGate. Available at: [Link].

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . NIH. Available at: [Link].

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods . PMC. Available at: [Link].

  • Boc Deprotection - TFA . Common Organic Chemistry. Available at: [Link].

  • Cleavage Cocktails; Reagent B . Aapptec Peptides. Available at: [Link].

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis . PMC - NIH. Available at: [Link].

  • WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Boc-O-Methyl-D-serine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Boc-O-Methyl-D-serine (Boc-Ser(Me)-OH). This valuable N-protected, O-methylated amino acid derivative is a critical building block in peptide synthesis and the development of novel therapeutics. However, its synthesis, particularly the O-methylation step, is often plagued by low yields that can frustrate even experienced chemists.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you diagnose, troubleshoot, and optimize your synthesis, ensuring higher yields and purity. We will delve into the causality behind common experimental pitfalls and provide validated, step-by-step protocols to overcome them.

Part 1: FAQ - Foundational Concepts & Common Pitfalls

This section addresses the most frequently asked questions regarding the synthesis of this compound, establishing a foundation for the detailed troubleshooting in Part 2.

Q1: What is the most common and logical synthetic route for this compound?

The most reliable and widely adopted synthetic strategy involves a two-step process starting from D-serine:

  • N-protection: The amine group of D-serine is first protected with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form Boc-D-serine.[1][] This is a high-yielding, standard procedure.

  • O-methylation: The hydroxyl group of Boc-D-serine is then methylated to yield the final product, this compound. This step is the most critical and often the primary source of low yields.

Q2: Why is the O-methylation of Boc-D-serine so challenging?

The primary challenge lies in achieving selective methylation of the side-chain hydroxyl group (-OH) in the presence of the carboxylic acid group (-COOH). Both groups can be deprotonated by a base, creating two competing nucleophiles. This competition can lead to several yield-reducing side reactions:

  • Esterification: The deprotonated carboxylate is a potent nucleophile that can react with the methylating agent (e.g., methyl iodide) to form the undesired this compound methyl ester.

  • Racemization: The α-proton (the hydrogen on the chiral carbon) can be abstracted under strongly basic conditions, leading to a loss of stereochemical purity.[3][4] This is a critical issue in pharmaceutical applications where enantiomeric purity is paramount.

  • N-methylation: Although the Boc group is designed to protect the nitrogen, harsh conditions could potentially lead to methylation at the nitrogen atom, especially if the Boc group is compromised.

Q3: What are the most critical parameters to control during the O-methylation step?

Success hinges on the careful selection and control of four key parameters:

  • Choice of Base: The base must be strong enough to deprotonate the hydroxyl group but not so strong that it promotes significant carboxylate formation or racemization.

  • Methylating Agent: Methyl iodide (CH₃I) is the most common agent, but its reactivity must be managed.

  • Solvent: The solvent plays a crucial role in mediating the solubility of reagents and influencing the reactivity of the nucleophiles.

  • Temperature: Lower temperatures are generally preferred to minimize side reactions and prevent racemization.

Part 2: Troubleshooting Guide - Diagnosing and Solving Low Yields

This section is formatted to help you identify a specific problem, understand its chemical cause, and implement a proven solution.

Problem 1: Low Conversion - Significant Amount of Boc-D-serine Starting Material Recovered

Symptom: TLC or LC-MS analysis shows a prominent spot/peak corresponding to your Boc-D-serine starting material after the reaction is deemed complete.

Possible CauseWhy It Happens (Causality)Recommended Solution
Inactive Base/Reagents Sodium hydride (NaH) is highly reactive and degrades upon exposure to moisture. Silver(I) oxide (Ag₂O) can lose activity over time or if improperly stored. Methyl iodide can decompose, releasing iodine (visible as a brown/purple color).Use freshly opened or properly stored reagents. For Ag₂O, consider using a freshly prepared batch for optimal results.[5] Ensure your methyl iodide is colorless or freshly distilled if necessary.
Insufficient Stoichiometry An insufficient amount of base will not fully deprotonate the hydroxyl group, leading to incomplete reaction. Similarly, too little methyl iodide will leave unreacted alkoxide.Carefully control stoichiometry. For the preferred Ag₂O/CH₃I method, use a slight excess of both reagents. A typical starting point is 1.5 equivalents of Ag₂O and 2-3 equivalents of CH₃I relative to Boc-D-serine.
Low Reaction Temperature or Insufficient Time While low temperatures are good for selectivity, a temperature that is too low or a reaction time that is too short may prevent the reaction from reaching completion.Monitor the reaction progress diligently using TLC. The reaction with Ag₂O/CH₃I in DMF is typically stirred at room temperature for 12-24 hours. If the reaction stalls, a gentle increase in temperature (e.g., to 40°C) can be considered, but with caution due to the risk of side reactions.
Problem 2: Complex Product Mixture - Multiple Byproducts Observed

Symptom: Your crude NMR or LC-MS shows multiple new peaks in addition to the desired product and starting material, making purification difficult and lowering the isolated yield.

Visualizing the Competing Reactions The core issue is the competition between the desired O-methylation and the undesired ester formation.

G cluster_0 Boc-D-Serine Anions cluster_1 Products Alkoxide Side-Chain Alkoxide (Desired Nucleophile) Product_Desired This compound (Ether - Desired) Alkoxide->Product_Desired O-Methylation Carboxylate Carboxylate (Competing Nucleophile) Product_Side Methyl Ester Byproduct (Undesired) Carboxylate->Product_Side Esterification Reagent Methyl Iodide (CH3I)

Caption: Competing nucleophilic attack in O-methylation.

Possible CauseWhy It Happens (Causality)Recommended Solution
Methyl Ester Formation This is the most common byproduct. Using a strong, homogeneous base like sodium hydride (NaH) deprotonates both the hydroxyl and carboxylic acid groups. The resulting carboxylate anion is a highly reactive nucleophile, leading to significant ester formation.[6]Switch to the Silver(I) Oxide (Ag₂O) Method. Ag₂O is a mild, heterogeneous base. It is believed that the silver ion coordinates with the carboxylate, significantly reducing its nucleophilicity.[7] This leaves the hydroxyl group's alkoxide as the primary nucleophile to react with methyl iodide, dramatically improving selectivity for the desired ether product.[5][8]
Racemization Strong bases can abstract the α-proton from the chiral center, forming a planar enolate intermediate.[4] Reprotonation can occur from either face, scrambling the stereochemistry and leading to a mixture of D and L products.[3] A patent for a related synthesis specifically notes that racemization can occur when making Boc-O-methyl D-serine, reducing chiral purity.[9]Avoid overly strong bases and high temperatures. The mild conditions of the Ag₂O method help to suppress racemization. After synthesis, verify the enantiomeric purity of your product using chiral HPLC or by measuring the optical rotation and comparing it to the literature value.

Part 3: Optimized Protocol & Experimental Workflow

Based on extensive literature and practical experience, the Silver(I) Oxide / Methyl Iodide method provides the most reliable and high-yielding route to this compound with minimal side products.

Optimized Protocol: O-Methylation of Boc-D-Serine using Ag₂O

Materials:

  • Boc-D-Serine (1.0 eq)

  • Silver(I) Oxide (Ag₂O) (1.5 eq)

  • Methyl Iodide (CH₃I) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Boc-D-Serine (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add Silver(I) Oxide (1.5 eq) followed by the slow, dropwise addition of Methyl Iodide (3.0 eq). The flask should be protected from light (e.g., wrapped in aluminum foil) as silver salts and methyl iodide are light-sensitive.

  • Reaction: Allow the suspension to stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent). The product will have a higher Rf value than the Boc-D-serine starting material.

  • Workup - Filtration: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the silver salts (AgI and excess Ag₂O). Wash the Celite® pad thoroughly with additional ethyl acetate.

  • Workup - Extraction: Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes any remaining acidic impurities and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which often appears as a pale yellow oil or solid.

  • Purification: If necessary, purify the crude product via flash column chromatography on silica gel to obtain the pure this compound.

Experimental Workflow Diagram

G start Start: Boc-D-Serine in DMF reagents Add Ag2O (1.5 eq) Add CH3I (3.0 eq) start->reagents react Stir 12-24h at RT (Protect from light) reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup1 Dilute with EtOAc Filter through Celite monitor->workup1 Complete workup2 Aqueous Workup: 1. Wash with NaHCO3 2. Wash with Brine workup1->workup2 dry Dry (Na2SO4) Concentrate workup2->dry purify Flash Column Chromatography (if necessary) dry->purify end Finish: Pure Boc-Ser(Me)-OH purify->end

Caption: Step-by-step workflow for the optimized synthesis.

References

  • Reddy, et al. (2014). Process for the preparation of lacosamide. U.S. Patent No. 8,759,582 B2.
  • Garner, P., & Park, J. M. (1998). N-Boc-L-serine methyl ester synthesis. Organic Syntheses, 75, 70. Retrieved from [Link]

  • Collins, M. J., & Penkman, K. E. H. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Retrieved from [Link]

  • CN105949074A. (2016). Synthesis method of O-methyl-D-serine. Google Patents.
  • Kim, et al. (2016). Process for the racemization of α-amino acids. U.S. Patent No. 9,598,353 B2.
  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved from [Link]

  • Kumar, A., & Singh, R. K. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals.
  • Barman, J., et al. (2013). Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells. Nucleic Acids Research, 41(18), 8754–8763. Retrieved from [Link]

  • Kemp, D. S., & Roberts, D. C. (1975). Racemization in peptide synthesis. Mechanism-specific models. Tetrahedron Letters, 16(52), 4629-4632.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Głowacki, E. D., et al. (2021). On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials. Advanced Functional Materials, 31(19), 2008226. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the major products formed when the following amines undergo exhaustive methylation, treatment with Ag2O, and heating. Retrieved from [Link]

  • Wang, Y., et al. (2020). Silver(I) oxide. Request PDF on ResearchGate. Retrieved from [Link]

  • Reddit. (2021). How does methyl iodide and silver oxide together react with aldoses? r/OrganicChemistry. Retrieved from [Link]

  • Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 502-510.
  • Chemiz. (2021, March 21). Enantioselective alpha-methylation of Serine [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch25: Alkylation of Carboyhydrates. Retrieved from [Link]

  • Koirala, P., et al. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society, 141(8), 3658–3669. Retrieved from [Link]

  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. Retrieved from [Link]

  • Kaljuste, K., & Undén, A. (2005). Alpha-N-methylation of amino acids. European Patent No. EP2110380B1.
  • Cativiela, C., et al. (2009). On the selective N-methylation of BOC-protected amino acids. Tetrahedron Letters, 50(45), 6145-6147. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of O-Methyl Serine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Boc deprotection of O-methyl serine. This resource is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to ensure complete and clean removal of the tert-butoxycarbonyl (Boc) protecting group from this specific amino acid derivative.

Introduction: The Nuances of Deprotecting O-Methyl Serine

O-methyl serine is a valuable non-canonical amino acid incorporated into peptides and other molecules to probe structure-activity relationships or enhance metabolic stability. While the Boc group is a workhorse for amine protection due to its general acid lability, its removal from O-methyl serine can present unique challenges. Incomplete deprotection not only leads to low yields of the desired product but also complicates downstream purification efforts. This guide will walk you through the common pitfalls and provide robust solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of an incomplete Boc deprotection of O-methyl serine?

A1: The most definitive sign of incomplete deprotection is the presence of the starting material, Boc-O-methyl serine, in your crude reaction mixture. This is typically identified by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The Boc-protected starting material will have a higher Rf value (less polar) compared to the free amine product. Incomplete reactions will show a persistent spot corresponding to the starting material.

  • High-Performance Liquid Chromatography (HPLC): A peak corresponding to the retention time of the Boc-protected O-methyl serine will be observed in the chromatogram of the crude product.

  • Mass Spectrometry (MS): The mass spectrum will show a significant ion corresponding to the molecular weight of the Boc-protected compound alongside the desired deprotected product.

Q2: Why can Boc deprotection of O-methyl serine be more challenging than for other amino acids?

A2: While direct literature on the specific challenges of Boc-O-methyl serine is not abundant, we can infer potential difficulties from established chemical principles. Steric hindrance around the nitrogen atom, although not exceptionally high for serine derivatives, can play a role.[1] More significantly, the reaction conditions required for complete deprotection might be on the edge of what the O-methyl ether can tolerate, leading to a delicate balance.

Q3: What is the general mechanism of TFA-mediated Boc deprotection?

A3: The deprotection proceeds via an acid-catalyzed mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by trifluoroacetic acid (TFA).[2]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[2]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA to form the trifluoroacetate salt.[2]

DOT Script for Boc Deprotection Mechanism

Boc_Deprotection Boc_Amine Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Amine->Protonated_Boc + TFA Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine H3N+-R (TFA Salt) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: General mechanism of TFA-mediated Boc deprotection.

Troubleshooting Guide for Incomplete Deprotection

This section provides a structured approach to diagnosing and resolving incomplete Boc deprotection of O-methyl serine.

Issue 1: Significant Amount of Starting Material Remains After Standard Deprotection

Possible Cause 1.1: Insufficient Acid Strength or Concentration

While TFA is the standard reagent, its effectiveness can be hampered by dilution or insufficient equivalents.[1]

  • Solution:

    • Ensure you are using a high-quality, anhydrous grade of TFA. Water content can reduce its efficacy.

    • Increase the concentration of TFA in the reaction mixture. A common starting point is 50% TFA in dichloromethane (DCM), but for stubborn deprotections, using neat TFA or a higher concentration (e.g., 95% TFA) may be necessary.[1]

    • For particularly resistant substrates, a stronger acid system like 4M HCl in dioxane can be employed.[1]

Possible Cause 1.2: Inadequate Reaction Time or Temperature

Boc deprotection is typically rapid at room temperature, but challenging substrates may require more forcing conditions.[1]

  • Solution:

    • Increase the reaction time. Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., 30, 60, 120 minutes) to determine the optimal duration.

    • If extending the reaction time at room temperature is insufficient, gentle heating (e.g., to 40°C) can be considered. Caution: Elevated temperatures can increase the risk of side reactions, so this should be done judiciously and in conjunction with effective scavengers.[1]

Possible Cause 1.3: Steric Hindrance

The local chemical environment of the Boc-protected amine can influence the rate of deprotection.[1]

  • Solution: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be necessary. It is crucial to employ an effective scavenger cocktail under these more forcing conditions to mitigate potential side reactions.[1]

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Acid Verify Acid Strength & Concentration Start->Check_Acid Increase_Time_Temp Increase Reaction Time / Temperature Check_Acid->Increase_Time_Temp If acid is adequate Success Complete Deprotection Check_Acid->Success [Solution: Use fresh/stronger acid] Check_Scavengers Evaluate Scavenger Cocktail Increase_Time_Temp->Check_Scavengers If still incomplete Increase_Time_Temp->Success [Solution: Optimize conditions] Alternative_Methods Consider Alternative Deprotection Methods Check_Scavengers->Alternative_Methods If side reactions occur Check_Scavengers->Success [Solution: Add appropriate scavengers] Alternative_Methods->Success [Solution: Employ milder reagents]

Caption: A workflow for troubleshooting incomplete Boc deprotection.

Potential Side Reactions and the Role of Scavengers

Aggressive deprotection conditions can lead to unwanted side reactions. The primary concern during Boc deprotection is the generation of the reactive tert-butyl cation.[3]

Issue 2: Observation of Unidentified Byproducts in HPLC/MS

Possible Cause 2.1: Alkylation by the Tert-Butyl Cation

The tert-butyl cation is a potent electrophile that can alkylate nucleophilic residues. While O-methyl serine itself is not a primary target for alkylation, other sensitive amino acids in a peptide sequence (e.g., Tryptophan, Methionine, Cysteine, Tyrosine) are highly susceptible.[1]

  • Solution: The Use of Scavengers Scavengers are added to the deprotection cocktail to trap the tert-butyl cation before it can react with the substrate. The choice of scavenger is critical and depends on the composition of your molecule.

    ScavengerTypical Concentration (v/v)Purpose
    Triisopropylsilane (TIS) 2.5 - 5%A general and highly effective carbocation scavenger.[1]
    Water 2.5 - 5%A simple scavenger that quenches the tert-butyl cation to form tert-butanol.
    Thioanisole 5%Particularly effective for protecting Methionine residues from S-alkylation.[1]
    1,2-Ethanedithiol (EDT) 2.5%Used to protect Cysteine residues.[1]

    A common and robust general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1]

Possible Cause 2.2: Cleavage of the O-Methyl Ether

While methyl ethers are generally more stable to acid than tert-butyl ethers, strong acidic conditions, especially with prolonged heating, could potentially lead to cleavage of the O-methyl group of serine. The mechanism would likely proceed via protonation of the ether oxygen followed by nucleophilic attack. While TFA's conjugate base is a poor nucleophile, trace amounts of water or other nucleophiles in the reaction mixture could participate.

  • Solution:

    • Use Milder Deprotection Conditions: If O-methyl ether cleavage is suspected, revert to the mildest possible conditions that still afford complete Boc deprotection (e.g., lower TFA concentration, shorter reaction time, room temperature).

    • Employ Scavengers that are Non-Nucleophilic: Stick to scavengers like TIS that are not strong nucleophiles themselves.

    • Consider Alternative Deprotection Methods: (See below)

Recommended Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers
  • Dissolve the Boc-O-methyl serine-containing compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add the appropriate scavenger(s). For a general-purpose approach, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Cool the solution in an ice bath (0 °C).

  • Add an equal volume of cold, anhydrous trifluoroacetic acid (TFA) dropwise while stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or HPLC every 30-60 minutes until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.

  • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized with a mild base if the free amine is required.

Protocol 2: Alternative Mild Boc Deprotection

For substrates that are particularly sensitive to strong acid, milder deprotection methods can be employed. One such method utilizes oxalyl chloride in methanol, which has been shown to be effective for a range of substrates.[4][5]

  • Dissolve the Boc-O-methyl serine-containing compound in anhydrous methanol.

  • Add 3-5 equivalents of oxalyl chloride dropwise at room temperature.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The product is typically obtained as the hydrochloride salt.

Analytical Monitoring

HPLC Method for Monitoring Deprotection:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Detection: UV at 214 nm and 280 nm.

  • Expected Elution Profile: The Boc-protected starting material will have a longer retention time than the more polar, deprotected product.

Mass Spectrometry (MS) Analysis:

  • Use Electrospray Ionization (ESI) in positive ion mode.

  • Look for the [M+H]⁺ ion of the starting material and the expected product.

  • Be aware that in-source fragmentation can sometimes lead to the apparent loss of the Boc group even if it is present in the sample.[6] Comparing with an authentic standard is recommended.

NMR Spectroscopy (¹H NMR):

  • The disappearance of the characteristic singlet from the nine tert-butyl protons of the Boc group at ~1.4 ppm is a clear indicator of successful deprotection.[7]

  • The appearance of the amine proton signal (which may be broad and shifted downfield in the presence of TFA) and potential shifts in the signals of adjacent protons can also confirm the reaction.

References

  • BenchChem. (2025).
  • ResearchGate. (2025). Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride‐Sodium Iodide in Acetonitrile. Request PDF.
  • BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem Technical Support.
  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • ResearchGate. (2025). Aluminum Triiodide-Mediated Cleavage of o -Hydroxyphenyl Alkyl Ethers Using Inorganic Bases and Metal Oxides as Acid Scavengers. Request PDF.
  • ResearchGate. (2025). A mild and selective method for N-Boc deprotection. Request PDF.
  • The Royal Society of Chemistry. (2010).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • ResearchGate. (n.d.). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Request PDF.
  • ResearchGate. (2015). Which is the stability of serine with OH protected with tBu, in basic conditions?
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • ResearchGate. (n.d.).
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • PubMed. (n.d.).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • MedChemExpress. (n.d.).
  • NIH. (n.d.). l-Serine methyl ester hydrochloride.
  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • MDPI. (n.d.).
  • ResearchGate. (2025). Identification and Suppression of ??-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC? : r/Chempros.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • ResearchGate. (2016). How to confirm BOC deprotection by TFA ?
  • Chem-Impex. (n.d.). L-Serine methyl ester hydrochloride.
  • PubMed. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis].
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).

Sources

Technical Support Center: Troubleshooting Racemization of Boc-o-Methyl-D-serine During Activation

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acid building blocks is paramount in peptide synthesis. The introduction of even minor diastereomeric impurities can drastically alter a peptide's biological activity, pharmacokinetic profile, and safety. Boc-o-Methyl-D-serine is a valuable, non-natural amino acid derivative, but its chiral center is susceptible to racemization during the carboxyl group activation step required for peptide bond formation. This guide provides an in-depth analysis of the problem, troubleshooting strategies, and validated protocols to maintain the enantiomeric purity of your final product.

Section 1: Quick Diagnosis - Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem for this compound?

Racemization is the process that leads to the formation of a 1:1 mixture of stereoisomers (in this case, the D- and L-forms) from a chirally pure starting material.[1] In peptide synthesis, this process is more accurately described as epimerization—the change in configuration at a single chiral center—which results in diastereomeric peptide impurities.[1] For a peptide synthesized with pure this compound, racemization during coupling introduces the corresponding L-isomer, creating a diastereomeric peptide that is often difficult to separate and can compromise the therapeutic efficacy and safety of the final drug product.[2][3]

Q2: What is the primary chemical mechanism causing racemization during the activation step?

The predominant mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-protected derivatives, is the formation of a 5(4H)-oxazolone intermediate.[4][5] This process involves:

  • Activation: The coupling reagent activates the carboxyl group of this compound.

  • Cyclization: The activated carboxyl group undergoes an intramolecular attack by the Boc-carbonyl oxygen, forming the oxazolone ring.

  • Proton Abstraction: The proton on the chiral α-carbon of the oxazolone is now highly acidic and can be easily removed by a base present in the reaction mixture.[1]

  • Loss of Chirality: The resulting intermediate is an achiral, planar enolate.

  • Reprotonation/Nucleophilic Attack: When the amine component of the coupling reaction attacks this intermediate, it can do so from either face, leading to a mixture of both D- and L-peptides.[4][6]

A secondary, less common pathway is direct enolization, where a base directly abstracts the α-proton from the activated amino acid without forming an oxazolone.[4][6]

Q3: Which components of my coupling reaction are the most likely culprits for causing racemization?

Several factors can significantly influence the rate of racemization.[7]

  • Coupling Reagent: Highly reactive reagents, especially carbodiimides like DCC or DIC used without additives, can accelerate oxazolone formation.[4][8]

  • Base: The type, strength, and stoichiometry of the tertiary amine used are critical. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are more likely to cause racemization than weaker or bulkier bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[6][7]

  • Additives: The absence of racemization-suppressing additives like HOBt or, more effectively, OxymaPure® when using carbodiimides is a major cause of epimerization.[8][9][10]

  • Reaction Conditions: Elevated temperatures and prolonged pre-activation times (the time between activation of the amino acid and the addition of the amine nucleophile) increase the opportunity for the oxazolone to form and racemize.[4][11]

Section 2: Mechanistic Deep Dive & Visualization

Understanding the racemization pathway is key to preventing it. The primary route via oxazolone formation is a critical concept for any peptide chemist.

The 5(4H)-Oxazolone Pathway

Activation of the this compound carboxyl group creates a highly reactive species. This species can either react with the desired amine to form the peptide bond (Productive Pathway) or cyclize to form the problematic oxazolone (Racemization Pathway). The presence of a base facilitates the removal of the α-proton from the oxazolone, leading to a loss of stereochemical information.

racemization_mechanism cluster_productive Productive Pathway (Desired) cluster_racemization Racemization Pathway (Undesired) BocSer Boc-D-Ser(Me)-OH ActivatedEster Activated Ester (e.g., O-Acylisourea, Oxyma Ester) BocSer->ActivatedEster + Coupling Reagent + Additive (Oxyma) Peptide Desired D-Peptide (Chirally Pure) ActivatedEster->Peptide + H₂N-R' (Amine Component) Oxazolone 5(4H)-Oxazolone (Chiral) ActivatedEster->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Intermediate Oxazolone->Enolate + Base (e.g., DIPEA) - H⁺ (Proton Abstraction) RacemicPeptide D/L Peptide Mixture (Racemized Product) Enolate->RacemicPeptide + H₂N-R'

Caption: The competing pathways of peptide bond formation and racemization via an oxazolone intermediate.

Section 3: Troubleshooting Guide & Optimization Strategies

Problem: My analysis (e.g., by chiral HPLC) of the crude peptide shows a significant diastereomeric impurity corresponding to the incorporation of L-o-Methyl-serine.

Cause 1: Inappropriate Coupling Reagent or Lack of Additive

Your choice of activating agent is a primary determinant of racemization risk. Carbodiimides (DCC, DIC) alone are notorious for causing racemization because the O-acylisourea intermediate they form is highly reactive and readily cyclizes to the oxazolone.[4][12]

Solution:

  • If using a carbodiimide (DIC/DCC): ALWAYS use an additive. While HOBt is the classic choice, modern additives like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) are superior, offering better suppression of racemization and enhanced safety as they are non-explosive.[8][9][10] The additive intercepts the reactive O-acylisourea to form a more stable active ester that is less prone to cyclization but still reactive enough for aminolysis.[10][13]

  • Switch to an Onium Salt: Consider using a modern uronium/aminium or phosphonium salt coupling reagent. These are generally considered "low-racemization" because they are designed to rapidly generate the active ester with the embedded additive.[6]

Reagent ClassExamplesRacemization Risk (General)Notes
Carbodiimides DIC, DCC, EDCHigh (without additive) Economical but requires an additive like OxymaPure® or HOBt for chiral integrity.[8][14]
Uronium/Aminium HBTU, HATU, HCTULow to Moderate Effective, but can still cause racemization with sensitive residues, especially with excess base.[4][15]
Modern Uronium COMU® Very Low An Oxyma-based reagent with excellent performance in suppressing racemization, high solubility, and water-soluble byproducts.[16][17]
Phosphonium PyBOP, PyAOPLow Generally good for minimizing racemization but can be slower for hindered couplings.[8][15]
Cause 2: Incorrect Base Selection or Stoichiometry

The base neutralizes the amino acid salt and facilitates the coupling, but it is also the catalyst for the proton abstraction that causes racemization.[4]

Solution:

  • Switch to a Weaker Base: If you are using N,N-diisopropylethylamine (DIPEA, pKa ~10.1), switch to a weaker base like N-methylmorpholine (NMM, pKa ~7.4) or a sterically hindered base like 2,4,6-collidine (pKa ~7.4).[7][18] This reduces the driving force for α-proton abstraction.

  • Optimize Stoichiometry: Use the minimum amount of base necessary. For onium salt couplings, only one equivalent of base is theoretically needed for the activation step if you start from the free acid.[11][16] Excess base significantly increases the risk of racemization.

Cause 3: Sub-optimal Reaction Conditions

Even with the right reagents, poor technique can lead to racemization.

Solution:

  • Lower the Temperature: Perform the coupling at 0 °C instead of room temperature. This slows down the rate of oxazolone formation and racemization more than it slows the desired peptide coupling.[8]

  • Minimize Pre-activation Time: The longer the activated amino acid sits in solution before the amine component is added, the more time it has to racemize.[11] Adopt an in situ activation protocol: mix the this compound, coupling reagent, and additive (if applicable) first, add the base to initiate activation, and then add the N-terminally deprotected peptide/amine component promptly (within 1-2 minutes).

Section 4: Validated Protocols for Suppressing Racemization
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is a robust and cost-effective method for minimizing racemization with carbodiimide activators.

  • Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equiv.) and OxymaPure® (1.0 equiv.) in an appropriate solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC) (1.0 equiv.) to the solution and stir for 1-2 minutes.

  • Coupling: Immediately add the amine component (0.95-1.0 equiv., as a free base or with 1.0 equiv. of a weak base like NMM if provided as a salt).

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours or until completion as monitored by HPLC.

  • Workup: Filter the diisopropylurea (DIU) byproduct and proceed with standard aqueous workup or purification.

Protocol 2: High-Fidelity Coupling using COMU®

COMU® is a third-generation uronium salt that incorporates the Oxyma moiety, offering exceptional performance for sensitive couplings.[11][17]

  • Preparation: Dissolve this compound (1.0 equiv.) and the amine component (0.95-1.0 equiv.) in DMF.

  • Reagent Addition: Add COMU® (1.0 equiv.) to the solution.

  • Base Addition: Add N-methylmorpholine (NMM) or 2,4,6-collidine (2.0 equiv.). Note that COMU can often perform well with just one equivalent of base.[11][16]

  • Reaction: Stir the reaction at room temperature. The reaction progress can often be monitored by a color change.[16][17] Monitor for completion by HPLC (typically 1-3 hours).

  • Workup: The byproducts of COMU are water-soluble, simplifying purification.[17] Proceed with standard workup and purification.

Section 5: Analytical Verification

Confirmation of stereochemical purity is essential. The gold standard for quantifying the D/L ratio and assessing the extent of racemization is Chiral High-Performance Liquid Chromatography (HPLC) .

Methodology Overview:

  • Sample Preparation: A small sample of the final, purified peptide is completely hydrolyzed back to its constituent amino acids using 6N HCl at ~110 °C for 24 hours.

  • Analysis Method 1 (Direct): The hydrolysate is analyzed directly on a chiral HPLC column (e.g., teicoplanin-based CHIROBIOTIC T). The mobile phase conditions are optimized to resolve the D- and L-isomers of o-Methyl-serine.

  • Analysis Method 2 (Indirect): The amino acid enantiomers in the hydrolysate are reacted with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDAA) to form diastereomers. These diastereomers can then be separated and quantified on a standard (achiral) reverse-phase C18 column.[19][20]

  • Quantification: The percentage of the undesired L-isomer is calculated from the integrated peak areas of the two isomers.

References
  • Epimerisation in Peptide Synthesis. Molecules. [Link]

  • COMU; CAS 1075198-30-9. Aapptec Peptides. [Link]

  • Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. Iris Biotech. [Link]

  • New Models for the Study of the Racemization Mechanism of Carbodiimides. Synthesis and Structure (X-ray Crystallography and 1H NMR) of Cyclic Carbodiimides. The Journal of Organic Chemistry. [Link]

  • A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. National Institutes of Health. [Link]

  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Acme Synthetic Chemicals. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen. [Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]

  • Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Bio. [Link]

  • Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. RSC Publishing. [Link]

  • A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. [Link]

  • Racemization mechanism of serine dipeptide active ester derivatives. ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Boc-Ser(Me)-OH - 5 g. Anaspec. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]

  • Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. Aapptec Peptides. [Link]

Sources

Preventing side-chain reactions of Boc-o-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

A targeted guide for researchers, scientists, and drug development professionals on preventing side-chain reactions of Boc-O-Methyl-D-serine during peptide synthesis.

Introduction: The Challenge of O-Alkylated Serine Derivatives

This compound is a valuable building block in peptide synthesis, offering a permanently protected hydroxyl group that prevents unwanted side reactions such as O-acylation and phosphorylation. However, the electron-withdrawing nature of the O-methyl group can increase the acidity of the α-proton, making the residue susceptible to two primary side reactions: racemization and β-elimination. Understanding and controlling these pathways is critical for the successful synthesis of pure, biologically active peptides.

Troubleshooting Guide: Diagnosing and Resolving Side Reactions

This section is designed to help you troubleshoot common issues encountered during the coupling of this compound.

Issue 1: Appearance of a diastereomeric impurity with the same mass as the target peptide.

Q: My HPLC and mass spectrometry data indicate the presence of a peptide with the same mass as my target peptide, but with a different retention time. What is the likely cause and how can I fix it?

A: This is a classic sign of racemization at the this compound residue, where the D-amino acid has epimerized to the L-amino acid.[1][2] Serine and its derivatives are particularly prone to racemization due to the electron-withdrawing effect of the side chain, which stabilizes the formation of a planar enolate intermediate during activation.[1][3]

Root Causes and Mitigation Strategies:

  • Excessive Base: The use of strong, non-sterically hindered bases can readily abstract the α-proton.

    • Solution: Employ a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP) in stoichiometric amounts.[4] Avoid using excess base.

  • Prolonged Activation Time: Allowing the activated amino acid to sit for an extended period before coupling increases the opportunity for racemization.

    • Solution: Minimize the pre-activation time. Ideally, the activated this compound should be added to the resin immediately.

  • High Reaction Temperature: Elevated temperatures accelerate the rate of enolization and subsequent racemization.[1]

    • Solution: Perform the coupling reaction at room temperature or below (e.g., 0°C).

  • Coupling Reagent Choice: Certain coupling reagents are more prone to inducing racemization.

    • Solution: Utilize coupling reagents known to suppress racemization, such as those that form HOBt or HOAt esters in situ.[5] COMU, HATU, and HCTU are generally good choices.

cluster_0 Problem Identification cluster_1 Investigation of Root Cause cluster_2 Corrective Actions Problem Diastereomeric impurity observed (Same mass, different retention time) Base Excessive or strong base? Problem->Base Activation Prolonged activation time? Problem->Activation Temp High reaction temperature? Problem->Temp Reagent_Sol Use racemization-suppressing coupling reagents (e.g., HATU, COMU) Problem->Reagent_Sol Base_Sol Use stoichiometric hindered base (e.g., DIPEA, Collidine) Base->Base_Sol Activation_Sol Minimize pre-activation time Activation->Activation_Sol Temp_Sol Couple at RT or 0°C Temp->Temp_Sol

Caption: Troubleshooting workflow for racemization.

Issue 2: Observation of a peptide product with a mass loss of 88 Da.

Q: My mass spectrometry results show a significant peak corresponding to the target peptide minus 88 Da. What is this side product and how do I prevent its formation?

A: This mass loss corresponds to the elimination of the O-methyl-serine side chain, resulting in a dehydroalanine (Dha) residue. This occurs via a β-elimination mechanism, which is promoted by basic conditions.[6][7]

Root Causes and Mitigation Strategies:

  • Strong Base in Deprotection/Coupling: The piperidine used for Fmoc deprotection in mixed Boc/Fmoc strategies, or strong bases used during coupling in Boc-SPPS, can initiate β-elimination.

    • Solution: If using a mixed strategy, consider using a weaker base for Fmoc removal if possible. In Boc-SPPS, carefully control the amount and type of base used during coupling, as described for preventing racemization.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of β-elimination.

    • Solution: Maintain lower temperatures during coupling and other base-mediated steps.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) followed by dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with an appropriate deprotection solution (e.g., 25-50% TFA in DCM).

  • Washes: Perform extensive washes with DCM and DMF.

  • Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DMF.

  • Coupling:

    • In a separate vessel, dissolve this compound (1.5-3 eq.), a coupling reagent like HCTU (1.5-3 eq.), and a minimal amount of a hindered base like DIPEA (2-4 eq.) in DMF.

    • Allow for a very short pre-activation time (less than 5 minutes).

    • Add the activation mixture to the resin and couple for 1-2 hours at room temperature.

  • Washes: Wash the resin thoroughly with DMF and DCM.

  • Capping (Optional): Cap any unreacted amino groups with acetic anhydride.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable during standard TFA cleavage and deprotection?

A1: Yes, the O-methyl ether is stable to the standard acidic conditions used for cleavage from the resin and removal of most side-chain protecting groups (e.g., TFA with scavengers).[8]

Q2: Can I use carbodiimide-based coupling reagents like DCC or DIC with this compound?

A2: While possible, carbodiimide reagents, especially when used with additives like HOBt, can still pose a risk for racemization.[4] Uronium/aminium-based reagents like HATU, HBTU, or COMU are generally recommended for difficult couplings and for minimizing racemization of sensitive amino acids.[5]

Q3: Does the position of this compound in the peptide sequence affect the likelihood of side reactions?

A3: Yes. A C-terminal this compound is particularly susceptible to racemization. Additionally, the subsequent amino acid can influence the rate of side reactions. For instance, coupling to a sterically hindered amino acid may require longer reaction times, increasing the risk of side reactions.

Q4: How can I confirm if racemization has occurred?

A4: The most reliable method is to hydrolyze the purified peptide and analyze the amino acid composition using a chiral GC or HPLC method.[1] This will allow for the quantification of D- and L-serine.

Summary of Recommended Coupling Conditions

ParameterRecommendationRationale
Coupling Reagent HATU, HCTU, COMULow racemization potential, high coupling efficiency.
Base DIPEA, 2,4,6-CollidineSterically hindered to minimize α-proton abstraction.[4]
Solvent DMF, NMPStandard polar aprotic solvents for SPPS.
Temperature 0°C to Room TemperatureLower temperatures reduce the rates of both racemization and β-elimination.[1]
Pre-activation Time < 5 minutesMinimizes the time the activated amino acid is exposed to base before coupling.[1]

Mechanistic Overview of Side Reactions

cluster_racemization Racemization Pathway cluster_elimination β-Elimination Pathway Start_Rac Boc-D-Ser(Me)-COOH Activated Activated Ester Start_Rac->Activated + Coupling Reagent Enolate Planar Enolate Intermediate Activated->Enolate + Base - H+ End_Rac Boc-L-Ser(Me)-Peptide Enolate->End_Rac + H+ (Protonation from opposite face) Start_Elim Boc-D-Ser(Me)-Peptide Deprotonation α-Proton Abstraction Start_Elim->Deprotonation + Base Elimination Elimination of -OCH3 Deprotonation->Elimination End_Elim Dehydroalanine (Dha) Elimination->End_Elim

Caption: Key side reaction pathways for O-methyl serine.

References

  • BenchChem. (2025). Technical Support Center: Racemization of Serine during Peptide Synthesis. BenchChem.
  • ResearchGate. (2025).
  • University of Copenhagen Research Portal. (n.d.).
  • BenchChem. (2025). Strategies to prevent aspartimide formation adjacent to serine residues. BenchChem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • AAPPTec. (n.d.).
  • Per-Ola, N., & Francis, F. (2016). Advances in Fmoc solid-phase peptide synthesis. Biopolymers.
  • BenchChem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry.
  • BenchChem. (n.d.). This compound | 86123-95-7.
  • Biosynthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • ChemicalBook. (2025). Boc-L-serine methyl ester | 2766-43-0.
  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
  • MDPI. (n.d.).
  • ResearchGate. (2025). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
  • Biotage. (2023). What do you do when your peptide synthesis fails?
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Boc-Ser-OH.DCHA and Fmoc-Ser(tBu)-OH in Peptide Synthesis.
  • ACS Publications. (n.d.). Transformation of Serine to Cysteine.
  • Sigma-Aldrich. (n.d.). Boc-Ser[Fmoc-Thr(tBu)]- OH.
  • Sigma-Aldrich. (n.d.). Boc-Ser(Me)-OH Novabiochem 84311-19-3.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). N-(tert-Butoxycarbonyl)- D -serine methyl ester 97 95715-85-8.
  • Anaspec. (n.d.). Boc-Ser(Me)-OH - 5 g.
  • Sigma-Aldrich. (n.d.). Boc-Ser-OMe 95 2766-43-0.

Sources

Technical Support Center: Optimizing Coupling for Boc-o-Methyl-D-serine in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the incorporation of Boc-o-Methyl-D-serine. As Senior Application Scientists, we provide in-depth technical guidance and field-proven insights to help you optimize your synthesis protocols.

Introduction: The Challenge of Coupling this compound

This compound is a non-standard amino acid derivative increasingly utilized in peptide-based drug discovery to introduce conformational constraints and improve metabolic stability. The O-methyl group on the serine side-chain, however, introduces significant steric hindrance, which can impede the efficiency of peptide bond formation during SPPS.[1][2] This guide will provide a structured approach to troubleshooting and optimizing the coupling of this challenging building block.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of this compound and provides actionable solutions.

Issue 1: Incomplete Coupling Detected by Kaiser Test

A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction.[3][4]

Immediate Actions:

  • Double Couple: Immediately perform a second coupling reaction using a fresh solution of activated this compound and coupling reagents.[4]

  • Extend Coupling Time: For difficult couplings, extending the reaction time can be beneficial.[5]

If the problem persists, consider the following systematic optimizations:

  • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide-based activation (e.g., DIC/HOBt), switching to a more powerful uronium or phosphonium salt-based reagent is highly recommended for sterically hindered amino acids.[6] HATU is often preferred over HBTU for such challenging couplings due to its ability to form a more reactive OAt-ester intermediate, leading to faster and more complete reactions.[7][8][9][10] COMU is another excellent alternative with comparable efficiency to HATU and enhanced safety.[11]

  • Modify Reaction Conditions:

    • Increase Reagent Equivalents: For difficult couplings, consider increasing the equivalents of the amino acid and coupling reagents.

    • Elevate Temperature: Microwave-assisted SPPS can be particularly effective in driving the coupling of bulky amino acids to completion.[1]

  • Cap Unreacted Amines: If a small percentage of unreacted amines remains after a double coupling, it is crucial to cap them to prevent the formation of deletion sequences. This is typically done using acetic anhydride.[4]

G start Positive Kaiser Test double_couple Perform Double Coupling start->double_couple recheck Re-check with Kaiser Test double_couple->recheck potent_reagent Use a More Potent Coupling Reagent (e.g., HATU, COMU) recheck->potent_reagent Positive Test cap Cap Unreacted Amines (e.g., with Acetic Anhydride) recheck->cap Still Positive end Problem Resolved recheck->end Negative Test modify_conditions Modify Reaction Conditions: - Increase reaction time - Elevate temperature (Microwave) potent_reagent->modify_conditions modify_conditions->recheck next_step Proceed to Next Deprotection Step cap->next_step next_step->end

Caption: General mechanism of peptide bond formation in SPPS.

Experimental Protocols

Protocol 1: Standard HBTU Coupling

This protocol is suitable for less demanding coupling steps but may require repetition for this compound.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Boc Deprotection: Perform Nα-Boc deprotection using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and neutralize the resin with 10% Diisopropylethylamine (DIPEA) in DMF. Wash thoroughly with DMF. [6]3. Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin. [6]5. Agitation: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive, repeat steps 3-5.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM. [6]

Protocol 2: High-Efficiency HATU Coupling

This protocol is highly recommended for the coupling of this compound.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Boc Deprotection and Neutralization: Follow step 2 from Protocol 1.

  • Amino Acid Pre-activation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes. [3]4. Coupling Reaction: Add the pre-activated amino acid solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, you can extend the reaction time or perform a double coupling.

  • Washing: Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x). [3]

References

  • Young JD, Huang AS, Ariel N, Bruins JB, Ng D, Stevens RL. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Pept Res. 1990 Jul-Aug;3(4):194-200. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. PubMed. [Link]

  • THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. Temple University. [Link]

  • Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications. PMC - NIH. [Link]

  • 1,1,-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE: A USEFUL SERINAL DERIVATIVE. Organic Syntheses. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols. [Link]

  • Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. PubMed. [Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • Peptide Synthesis - FAQ. AAPPTEC. [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • Total wash elimination for solid phase peptide synthesis. ResearchGate. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]

Sources

Technical Support Center: Troubleshooting Aggregation in Peptides Containing Boc-o-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation involving the non-canonical amino acid, Boc-o-Methyl-D-serine. As Senior Application Scientists, we have curated this information to be both technically accurate and practically applicable in your laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern during Solid-Phase Peptide Synthesis (SPPS)?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the creation of secondary structures like β-sheets.[1] When aggregation occurs, the N-terminus of the growing peptide chain can become sterically inaccessible. This blockage prevents efficient coupling of the next amino acid and can also hinder the removal of the N-terminal protecting group (deprotection).[1][2][3] The consequences range from a slight decrease in reaction rates to complete synthesis failure, resulting in low yields and the presence of deletion impurities (n-1, n-2, etc.) that are often difficult to separate from the target peptide.[4][5]

Q2: Does the incorporation of this compound increase the risk of aggregation?

A2: The impact of this compound on aggregation is multifaceted and depends on the overall peptide sequence. Here's a breakdown of the contributing factors:

  • Decreased Hydrogen Bonding: The native hydroxyl group of serine can participate in hydrogen bonding, which can contribute to aggregation.[2] By methylating this hydroxyl group, its ability to act as a hydrogen bond donor is eliminated. This can disrupt the formation of certain secondary structures that lead to aggregation.

  • Increased Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the serine side chain. Peptides containing stretches of hydrophobic amino acids are known to be more prone to aggregation.[1][3] Therefore, the increased hydrophobicity from O-methylation can promote aggregation, especially in sequences already rich in hydrophobic residues.

  • Stereochemistry (D-configuration): The use of a D-amino acid introduces a "kink" in the peptide backbone, which can disrupt the regular secondary structures (like β-sheets) that are a primary cause of aggregation. This is a similar principle to why proline is known to be a "helix breaker" and can disrupt aggregation.[3]

Q3: What are the tell-tale signs of on-resin aggregation during my synthesis?

A3: Several indicators can suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: A primary sign of aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent.[1][3] In a batch reactor, you might observe the resin bed shrinking.

  • Incomplete Reactions: Both coupling and deprotection reactions may become sluggish or incomplete. This can be monitored by:

    • Positive Kaiser Test (or other amine tests): After a coupling step, a positive Kaiser test indicates the presence of unreacted free amines, signaling an incomplete reaction.[1] However, be aware that in cases of severe aggregation, the N-terminus can be so buried that these tests may yield a false negative.[1]

    • Monitoring Deprotection: In automated synthesizers with UV monitoring of the Fmoc deprotection, a flattened and broadened peak can indicate slow removal of the Fmoc group due to aggregation.

  • Analytical HPLC/MS of Crude Product: Upon cleavage and purification, the presence of significant deletion sequences (n-1, n-2, etc.) in the mass spectrometry data points to incomplete coupling or deprotection at various stages, which is a common outcome of aggregation.[1]

Troubleshooting Guide

Issue: My peptide containing this compound shows signs of aggregation, leading to incomplete coupling.

This is a common issue, particularly in hydrophobic sequences. The following strategies can be employed, starting with the simplest and progressing to more advanced methods.

Strategy 1: Optimization of Synthesis Conditions

These modifications aim to disrupt the intermolecular forces driving aggregation without altering the peptide sequence itself.

G cluster_0 Initial Problem Aggregation Peptide Aggregation (Incomplete Coupling) Solvents Change Solvent (NMP, DMSO) Aggregation->Solvents Disrupts H-bonds Temp Increase Temperature (Microwave Synthesis) Aggregation->Temp Increases kinetics Chaotropes Add Chaotropic Salts (LiCl, KSCN) Aggregation->Chaotropes Disrupts secondary structure Backbone Incorporate Backbone Protection (e.g., Hmb, Dmb) Pseudo Use Pseudoproline Dipeptides

Detailed Protocols & Explanations:

  • Solvent Modification: Standard solvents like Dichloromethane (DCM) may not be sufficient to solvate aggregating peptides.

    • Recommendation: Switch to more polar, aprotic solvents like N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[2] For particularly stubborn aggregation, a mixture containing up to 25% Dimethyl sulfoxide (DMSO) in DMF can be highly effective at disrupting hydrogen bonds.[2]

    • Causality: These solvents are better at solvating the peptide backbone and disrupting the intermolecular hydrogen bonds that are the primary cause of aggregation.[3]

  • Elevated Temperature & Microwave Synthesis:

    • Recommendation: Perform the coupling reaction at an elevated temperature (e.g., 50-60°C). Microwave-assisted peptide synthesis is a particularly powerful tool for this.[6]

    • Causality: Increased thermal energy provides the necessary activation energy to break up aggregates and increases the kinetic energy of the system, leading to more efficient coupling and deprotection.[6]

  • Use of Chaotropic Salts:

    • Recommendation: Add chaotropic salts like Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) to the coupling reaction.[2][3] A pre-wash of the resin with a solution of the chaotropic salt before coupling can also be beneficial.[2]

    • Causality: Chaotropic agents are ions that disrupt the structure of water and other macromolecules, including the secondary structures of peptides held together by hydrogen bonds.[3]

StrategyRecommended Concentration/SettingMechanism of Action
Solvent Change NMP or DMF with 25% DMSOImproved solvation of peptide backbone
Microwave Synthesis 50-75°C, 20-30WDisrupts H-bonds through thermal energy
Chaotropic Salts 0.8 M LiCl or 4 M KSCN in DMFDisrupts secondary structure formation
Strategy 2: Advanced Chemical Intervention

If optimizing synthesis conditions is insufficient, more advanced chemical strategies that modify the peptide backbone temporarily are required.

  • Backbone Protection:

    • Recommendation: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of an amino acid residue every 6-7 residues.[3][5] These groups are introduced as pre-formed dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid difficult couplings.[2]

    • Causality: These bulky groups on the backbone amide nitrogen physically prevent the formation of the hydrogen bonds necessary for aggregation.[3][5] They are cleaved during the final TFA cleavage step.[2]

  • Pseudoproline Dipeptides:

    • Recommendation: If your sequence contains a Serine, Threonine, or Cysteine residue, consider replacing it and the preceding amino acid with a pseudoproline dipeptide.[2][3]

    • Causality: Pseudoprolines introduce a "kink" into the peptide backbone, similar to proline, which effectively disrupts the formation of β-sheet structures.[2] The native peptide sequence is regenerated upon final TFA cleavage.[3]

// Invisible edges for layout A1 -> B1 [style=invis]; B1 -> C1 [style=invis]; } .dot Caption: Mechanisms for disrupting peptide aggregation.

Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is intended to be used immediately prior to a difficult coupling step when aggregation is suspected.

  • Standard Deprotection: Perform the standard Boc-deprotection protocol (e.g., with TFA in DCM) and wash the resin thoroughly with DCM and then DMF.[7]

  • Chaotropic Wash: Wash the peptide-resin twice with a 0.8 M solution of LiCl in DMF. Allow the resin to be in contact with the solution for 1-2 minutes for each wash.

  • DMF Wash: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.

  • Coupling: Proceed immediately with the amino acid coupling step using your standard or an enhanced coupling reagent cocktail (e.g., HBTU/HOBt or HATU).[2]

Protocol 2: Incorporation of a Dmb-Protected Dipeptide

This protocol outlines the general steps for incorporating a commercially available Fmoc-Xaa-(Dmb)Gly-OH dipeptide into a sequence during Fmoc-SPPS, which is analogous to how one would approach backbone protection in a Boc-synthesis context by using a pre-formed protected dipeptide.

  • Sequence Planning: Identify a suitable position in your peptide sequence for the insertion of the Dmb group. This is typically at a Glycine residue, replacing the preceding amino acid and the Glycine with the dipeptide.[2]

  • Synthesis up to Insertion Point: Synthesize the peptide up to the residue immediately preceding the insertion point for the Dmb-dipeptide.

  • Deprotection: Perform the final deprotection step to expose the N-terminal amine.

  • Dipeptide Coupling: Dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide and your chosen coupling reagents (e.g., HBTU/HOBt/DIEA) in DMF or NMP. Add this solution to the deprotected peptide-resin and allow the coupling to proceed for an extended time (e.g., 2-4 hours) to ensure complete reaction.[2]

  • Monitoring: Monitor the coupling reaction using a qualitative test like the Kaiser test.

  • Continuation: Once coupling is complete, wash the resin and continue with the synthesis of the remainder of the peptide. The Dmb group will be removed during the final acidolytic cleavage from the resin.[2]

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • The effect of methylation of Ser on truncation and racemisation in two peptides. ResearchGate. [Link]

  • Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. [Link]

Sources

Technical Support Center: Synthesis of Boc-O-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Boc-O-Methyl-D-serine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the integrity and purity of your final product. Our approach is grounded in extensive laboratory experience and a deep understanding of the underlying chemical principles.

Structure of This Guide

This guide is structured in a user-friendly question-and-answer format to directly address the most pressing issues encountered during the synthesis and purification of this compound. We will delve into the causality behind common byproducts and provide logical, step-by-step solutions.

Frequently Asked Questions & Troubleshooting

FAQ 1: My final product shows two distinct spots on TLC/peaks in HPLC with similar retention factors. What is the likely identity of the major byproduct?

Answer: The most probable byproduct in the O-methylation of N-Boc-D-serine is the N-methylated isomer, N-Boc-N-methyl-O-methyl-D-serine , or if O-methylation failed, N-Boc-N-methyl-D-serine . This occurs because the strong base used for the O-methylation (e.g., sodium hydride) can also deprotonate the nitrogen of the Boc-carbamate, which then competes with the hydroxyl group for the methylating agent (e.g., methyl iodide).

Causality: The acidity of the N-H bond of a Boc-protected amine is significant enough to be deprotonated by strong bases like NaH. The resulting amide anion is a potent nucleophile that can react with methyl iodide. This side reaction is particularly prevalent when an excess of base and/or methylating agent is used, or if the reaction temperature is not carefully controlled.[1][2][3]

Troubleshooting Workflow for N-Methylation:

G start N-Methylation Detected q1 Was excess NaH or MeI used? start->q1 a1_yes Reduce stoichiometry to ~1.1 equivalents each. q1->a1_yes Yes q2 Was the reaction temperature kept low (e.g., 0°C)? q1->q2 No end Purity Improved a1_yes->end a2_no Maintain low temperature during base addition and initial reaction phase. q2->a2_no No q3 Consider alternative methylation strategies. q2->q3 Yes a2_no->end a3 e.g., using silver(I) oxide (Ag2O) and MeI, which can favor O-alkylation. q3->a3 a3->end

Caption: Troubleshooting workflow for N-methylation.

FAQ 2: The optical rotation of my product is lower than expected, suggesting racemization. How can I prevent this?

Answer: Racemization is a critical issue in the synthesis of chiral amino acid derivatives. In this case, the strong base can abstract the acidic α-proton of the serine backbone, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D and L enantiomers and thus a loss of optical purity.[4][5][6]

Causality: The propensity for racemization is highly dependent on the base strength, solvent, and temperature. Stronger bases and higher temperatures increase the rate of α-proton abstraction.

Strategies to Minimize Racemization:

StrategyRationale
Use a Milder Base Consider using potassium carbonate (K₂CO₃) instead of sodium hydride (NaH). While the reaction may be slower, K₂CO₃ is generally less prone to causing racemization.
Precise Stoichiometry Use the minimum effective amount of base (e.g., 1.05-1.1 equivalents) to avoid a high concentration of strong base in the reaction mixture.
Low Temperature Maintain a low temperature (e.g., 0°C to -10°C) throughout the reaction to disfavor the proton abstraction pathway.
Choice of Methylating Agent While methyl iodide is common, some protocols suggest that other methylating agents in combination with specific bases might reduce racemization.
FAQ 3: My reaction seems incomplete, with a significant amount of starting material (N-Boc-D-serine) remaining. What should I do?

Answer: Incomplete conversion is often due to insufficient activation of the hydroxyl group or deactivation of the reagents.

Troubleshooting Incomplete Reactions:

  • Reagent Quality: Ensure that the sodium hydride is fresh and has not been passivated by atmospheric moisture. Use anhydrous solvents to prevent quenching of the base.

  • Reaction Time and Temperature: While low temperatures are crucial initially, allowing the reaction to slowly warm to room temperature and stirring for an extended period (e.g., overnight) can drive the reaction to completion.

  • Solubility: Ensure that the N-Boc-D-serine is fully dissolved in the solvent before the addition of the base. Anhydrous DMF or THF are common solvents.

FAQ 4: I am concerned about the partial hydrolysis of the Boc protecting group under the basic reaction conditions. Is this a common issue?

Answer: The Boc group is generally stable under many basic conditions. However, with strong bases and nucleophilic solvents, especially at elevated temperatures, some cleavage can occur.[7][8][9] While not typically the primary side reaction in this specific synthesis when properly controlled, it can contribute to a complex product mixture. The presence of unprotected O-methyl-D-serine would be an indicator of this side reaction.

Preventative Measures:

  • Adhere strictly to low-temperature protocols.

  • Avoid prolonged reaction times at room temperature if possible.

  • Use a less nucleophilic solvent if feasible, although this may impact solubility and reaction rates.

Purification Protocols

Protocol 1: Work-up and Extraction to Remove Unreacted Starting Material

This protocol is designed to separate the neutral product (this compound) from the acidic starting material (N-Boc-D-serine).

Steps:

  • Quench the Reaction: Carefully quench the reaction mixture at 0°C by the slow addition of water.

  • Solvent Extraction: Dilute the mixture with ethyl acetate and water.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted N-Boc-D-serine.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

G cluster_0 Aqueous Work-up cluster_1 Separation a Reaction Mixture b Quench with H₂O at 0°C a->b c Extract with Ethyl Acetate b->c d Wash with NaHCO₃ (aq) c->d e Wash with Brine d->e d_aq Aqueous Layer (contains N-Boc-D-serine salt) d->d_aq Removes acidic starting material f Dry over Na₂SO₄ e->f g Concentrate f->g h Crude Product g->h

Caption: Aqueous work-up workflow.

Protocol 2: Flash Column Chromatography for Isomer Separation

To separate the desired O-methylated product from the N-methylated byproduct, flash column chromatography is typically required.

Typical Conditions:

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity to 1:1)
Monitoring TLC with potassium permanganate stain (the hydroxyl group of any remaining starting material will react readily) or other suitable stains.

Analytical Characterization

Ensuring the purity and identity of your this compound is crucial. A combination of the following techniques is recommended:

TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and the position of the methyl group.
HPLC To determine the purity of the product.
Chiral HPLC To determine the enantiomeric excess and quantify the extent of racemization.
Mass Spectrometry To confirm the molecular weight of the product.
Optical Rotation To confirm the stereochemical integrity of the product.

References

  • Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). [Link]

  • Why is boc stable to hydrolysis under basic conditions? (2024). Reddit. [Link]

  • Deprotection of a Primary Boc Group under Basic Conditions. (2025). ResearchGate. [Link]

  • N-Methylation of Boc amino acids - Lokey Lab Protocols. (2017). Wikidot. [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

  • Reaction mechanism for serine racemization. (n.d.). ResearchGate. [Link]

  • Racemization in amino acids? (2017). ResearchGate. [Link]

  • The effect of methylation of Ser on truncation and racemisation in two peptides. (n.d.). ResearchGate. [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids. (2009). ResearchGate. [Link]

  • Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. (n.d.). National Institutes of Health. [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]

  • The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. (2024). MDPI. [Link]

  • Enantioselective alpha-methylation of Serine. (2025). YouTube. [Link]

  • On the selective N-methylation of BOC-protected amino acids. (2009). PubMed. [Link]

Sources

Technical Support Center: Enhancing the Stability of Boc-o-Methyl-D-serine during Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boc-o-Methyl-D-serine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a Senior Application Scientist, I have synthesized the following information based on established principles of organic chemistry, peer-reviewed literature, and extensive experience in handling sensitive biochemical compounds. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term storage, it is recommended to store this compound in a tightly sealed container at 2-8°C. Some suppliers may also recommend storage at -20°C for maximal stability over extended periods.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage recommendations.

Q2: Can I store this compound at room temperature?

Temporary storage at room temperature is generally acceptable for short periods, such as during transportation or routine laboratory use. However, for prolonged storage, elevated temperatures can increase the rate of potential degradation pathways.

Q3: How does moisture affect the stability of this compound?

Moisture is a critical factor that can compromise the stability of this compound. The Boc (tert-butoxycarbonyl) protecting group is susceptible to acid-catalyzed hydrolysis, and the presence of water can facilitate this degradation, especially if any acidic impurities are present. It is crucial to store the compound in a desiccated environment.

Q4: Is this compound sensitive to light?

While there is no specific data on the photosensitivity of this compound, it is a general best practice for all sensitive organic compounds to be protected from light to prevent potential photo-degradation. Storage in an amber vial or in a dark location is recommended.

Q5: What are the primary signs of degradation to look for?

Visual inspection can sometimes reveal degradation. Signs might include a change in color, clumping of the powder (indicating moisture absorption), or a change in solubility. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter and provides actionable solutions based on chemical principles.

Issue 1: Loss of Purity Detected by HPLC Analysis

Question: My recent HPLC analysis of this compound shows a decrease in the main peak area and the appearance of new, more polar peaks. What could be the cause?

Answer:

The appearance of more polar impurity peaks strongly suggests the degradation of your this compound. There are two primary, non-enzymatic degradation pathways to consider:

  • Hydrolysis of the Boc Protecting Group: This is the most common degradation pathway for Boc-protected amino acids. It is an acid-catalyzed reaction where the tert-butoxycarbonyl group is cleaved, yielding o-Methyl-D-serine and gaseous byproducts (isobutene and carbon dioxide). This reaction is significantly accelerated by the presence of moisture and acidic conditions.

  • Cleavage of the O-Methyl Ether: While the methyl ether is generally more stable than the Boc group, it can be cleaved under strongly acidic conditions to yield Boc-D-serine. However, under typical storage conditions, this is a less likely pathway compared to Boc hydrolysis.

The diagram below illustrates the primary degradation pathway leading to the loss of the Boc group.

G cluster_products Degradation Products Boc_Ser_OMe This compound O_Me_Ser o-Methyl-D-serine Boc_Ser_OMe->O_Me_Ser Boc Hydrolysis H2O_H H₂O / H⁺ (Moisture, Acidic Impurities) Byproducts Isobutene + CO₂ O_Me_Ser->Byproducts

Primary Degradation Pathway of this compound.

Troubleshooting Steps & Preventative Measures:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C or -20°C) in a tightly sealed container.

  • Use a Desiccator: Store the vial inside a desiccator containing a suitable desiccant (e.g., silica gel) to minimize moisture exposure.

  • Inert Atmosphere: For long-term storage of high-purity material, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • pH Considerations: If preparing solutions, use aprotic solvents or ensure the pH is neutral to slightly basic to prevent acid-catalyzed hydrolysis of the Boc group.

Issue 2: Inconsistent Results in Peptide Synthesis

Question: I am experiencing lower than expected yields and side products in my solid-phase peptide synthesis (SPPS) when using an older batch of this compound. Could this be related to its stability?

Answer:

Absolutely. The purity of your building blocks is paramount in peptide synthesis. If your this compound has partially degraded, you are introducing impurities into your synthesis, leading to several potential issues:

  • Chain Termination: If the Boc group has been cleaved, the resulting free amine of o-Methyl-D-serine will not couple to the growing peptide chain under standard coupling conditions, leading to truncated sequences.

  • Formation of Deletion Sequences: The presence of impurities reduces the effective concentration of the desired amino acid, potentially leading to incomplete coupling and deletion of the o-Methyl-D-serine residue in some peptide chains.

  • Difficult Purification: The presence of multiple closely-related peptide impurities (e.g., truncated and deletion sequences) can significantly complicate the purification of your target peptide by HPLC.

Workflow for Purity Assessment Before Synthesis:

G start Start: Suspect Reagent Quality check_storage Verify Storage Conditions (Temp, Moisture, Light) start->check_storage hplc_analysis Perform HPLC Purity Check check_storage->hplc_analysis compare_coa Compare Purity to CoA hplc_analysis->compare_coa decision Purity Acceptable? compare_coa->decision proceed Proceed with Synthesis decision->proceed Yes re_purify Consider Re-purification (e.g., Flash Chromatography) decision->re_purify No discard Discard and Use New Batch re_purify->discard If not feasible

Pre-synthesis Quality Control Workflow for this compound.

Experimental Protocol: HPLC Purity Analysis

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Expected Elution Profile:

    • o-Methyl-D-serine (if Boc is cleaved) will be the most polar and elute earliest.

    • Boc-D-serine (if O-methyl is cleaved) will be more polar than the parent compound.

    • This compound will be the main, less polar peak.

Data Summary: Storage Recommendations

While specific long-term stability data for this compound is not extensively published, the following table summarizes generally accepted storage conditions for protected amino acids to maximize shelf-life.

Storage ConditionTemperatureHumidity ControlLight ProtectionExpected Stability
Long-Term -20°C to 8°CRequired (Desiccator)Required (Amber vial/dark)> 1 year
Short-Term Room TemperatureRecommendedRecommendedWeeks to Months
In Solution (Aprotic) -20°CTightly sealedRequiredDays to Weeks

Note: These are general guidelines. For critical applications, it is highly recommended to perform in-house stability testing on each batch of this compound under your specific storage and handling conditions.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Epimerization of Boc-O-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and pharmaceutical scientists who are incorporating Boc-O-Methyl-D-serine into their peptide synthesis workflows. Epimerization—the unwanted inversion of a single stereocenter—is a critical challenge that can compromise the purity, structure, and biological activity of your final peptide.[1] This document provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to help you maintain the stereochemical integrity of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization is an undesired chemical process where the Boc-O-Methyl-D -serine, your starting material, converts into its diastereomer, Boc-O-Methyl-L -serine, during the course of a reaction. This occurs through the removal and subsequent re-addition of the proton at the alpha-carbon (α-carbon). Because epimers often have similar physical properties, their separation can be difficult, leading to impure final products with potentially altered biological functions.[1][2]

Q2: Why is this specific amino acid derivative susceptible to epimerization?

A2: The susceptibility arises from the increased acidity of the α-proton when the adjacent carboxylic acid group is "activated" for peptide bond formation.[3] During the coupling step, reagents are used to convert the carboxylic acid into a highly reactive intermediate (like an active ester or acylphosphonium ion). This activation makes the α-proton more vulnerable to abstraction by a base present in the reaction mixture. Serine derivatives, in particular, have been noted to have a higher intrinsic rate of racemization compared to many other amino acids.[4][5]

Q3: What are the primary factors that promote epimerization during peptide synthesis?

A3: Several experimental variables can significantly increase the risk of epimerization. These include:

  • Choice of Base: The strength and steric bulk of the tertiary amine base used are critical.[3]

  • Coupling Reagent and Additives: The type of coupling reagent and the presence of racemization-suppressing additives are paramount.[6][7]

  • Solvent Polarity: Polar aprotic solvents can facilitate the side reaction.[8]

  • Temperature: Elevated temperatures generally accelerate epimerization.[8]

  • Pre-activation Time: Long incubation times of the amino acid with the coupling reagent before the amine component is introduced can be detrimental.[8]

Troubleshooting Guide: Identifying and Resolving Epimerization

Primary Issue: The L-epimer of O-Methyl-serine is detected in the final peptide product.

This is the most common manifestation of the problem. The following sections break down the potential causes and provide actionable solutions to minimize or eliminate the formation of the undesired epimer.

Cause 1: Inappropriate Base Selection

The "Why": The base is the primary culprit in abstracting the acidic α-proton. A strong, sterically unhindered base can readily access the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate. This intermediate, upon re-protonation, can yield both D and L forms.[3]

Solutions:

  • Avoid Strong, Non-hindered Bases: Minimize the use of bases like Diisopropylethylamine (DIPEA/DIEA) and N-Methylmorpholine (NMM) where possible, as they are known to promote epimerization.

  • Use a Sterically Hindered Base: Switch to a bulkier, non-nucleophilic base such as 2,4,6-collidine. Its steric bulk makes it a less effective catalyst for α-proton abstraction while still being capable of acting as a proton scavenger in the coupling reaction.[3][5]

  • Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently. An excess of base will significantly increase the rate of epimerization.

Cause 2: Suboptimal Coupling Reagent and Additive Combination

The "Why": The coupling reagent's role is to activate the carboxylic acid.[9] However, some activated intermediates are more prone to forming an oxazolone, a cyclic intermediate that is highly susceptible to epimerization.[3][10] Additives work by intercepting the initial activated species to form a new active ester that is more stable and less prone to oxazolone formation.[8][10]

Solutions:

  • Incorporate Additives: Never use a carbodiimide reagent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) without an additive.[8] Hydroxybenzotriazole (HOBt) is a classic choice, but 1-hydroxy-7-azabenzotriazole (HOAt) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are generally more effective at suppressing epimerization and accelerating coupling.[7][8][11]

  • Select Advanced Coupling Reagents: Consider using modern uronium or phosphonium salt reagents that already incorporate a benzotriazole moiety.

    • Good: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Better: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is reported to have a very low tendency for racemization and is highly efficient.[11]

  • Avoid Pre-activation: If your protocol involves pre-activating the this compound with the coupling reagent and base before adding the resin-bound amine, minimize this pre-activation time. A prolonged wait allows the activated species to epimerize before it has a chance to couple.

Cause 3: Reaction Environment (Solvent & Temperature)

The "Why": The reaction environment influences the stability of the intermediates involved in both the desired coupling reaction and the undesired epimerization pathway. Polar aprotic solvents can stabilize the charged enolate intermediate, promoting epimerization.[8] Higher temperatures increase the kinetic energy of the system, allowing the activation energy barrier for proton abstraction to be overcome more easily.[12]

Solutions:

  • Optimize Solvent Choice: If possible, perform the coupling in a less polar solvent like Dichloromethane (DCM) or a mixture of DCM and Dimethylformamide (DMF), rather than pure DMF.[8]

  • Lower the Reaction Temperature: Conduct the coupling reaction at 0°C or even lower (e.g., -15°C). While this may slow down the coupling rate, it will disproportionately reduce the rate of epimerization.[8] Monitor the reaction for completion to avoid unnecessarily long reaction times.

Summary of Risk Factors and Mitigation Strategies
Factor High Epimerization Risk Low Epimerization Risk Rationale & References
Base DIPEA, NMM2,4,6-Collidine, No Base (for some methods)Sterically hindered bases are less efficient at α-proton abstraction.[3][5]
Coupling Reagent DCC or EDC aloneDIC/Oxyma, HATU/HOAt, COMUAdditives and advanced reagents form active esters that are less prone to forming oxazolone intermediates.[8][10][11]
Solvent DMF, NMPDCM, Chloroform/TFELess polar solvents are less effective at stabilizing the planar enolate intermediate that leads to epimerization.[8]
Temperature > 25°C (Room Temp), Elevated Temp0°C to -15°CLower temperatures reduce the kinetic rate of the epimerization side reaction more significantly than the coupling reaction.[8]

Visualizing the Problem and Solution

Mechanism of Base-Catalyzed Epimerization

The following diagram illustrates the critical step of α-proton abstraction by a base from an activated amino acid, leading to the loss of stereochemistry.

troubleshooting_workflow start Epimerization Detected (e.g., >2% L-isomer) check_base Step 1: Evaluate Base Is it DIPEA or NMM? start->check_base change_base Action: Switch to 2,4,6-Collidine or reduce stoichiometry check_base->change_base Yes check_reagents Step 2: Evaluate Coupling Reagents Using carbodiimide alone? check_base->check_reagents No re_analyze Re-run Synthesis & Analyze Stereochemical Purity change_base->re_analyze add_additive Action: Add HOAt or Oxyma. Consider switching to COMU. check_reagents->add_additive Yes check_conditions Step 3: Evaluate Conditions Is temp > 0°C? Is solvent pure DMF? check_reagents->check_conditions No add_additive->re_analyze change_conditions Action: Lower temp to 0°C or -15°C. Use DCM or DCM/DMF mixture. check_conditions->change_conditions Yes check_conditions->re_analyze No change_conditions->re_analyze re_analyze->check_base Still High end Epimerization Minimized (<1-2%) re_analyze->end Success

Caption: A decision tree for systematically troubleshooting epimerization.

Validated Experimental Protocols

Protocol 1: Recommended Low-Epimerization Coupling Procedure

This protocol utilizes a combination of best practices to minimize the risk of epimerization during the coupling of this compound.

Materials:

  • N-terminally deprotected peptide-resin (1 eq.)

  • This compound (3 eq.)

  • HATU (2.9 eq.)

  • 2,4,6-Collidine (6 eq.)

  • Anhydrous DCM and DMF

  • Reaction vessel with agitation capabilities

Procedure:

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin in DCM for 20 minutes. Drain the solvent.

  • Amino Acid Solution: In a separate flask, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF. Add this solution to the resin.

  • Cooling: Cool the reaction vessel to 0°C using an ice bath.

  • Base Addition: Add 2,4,6-collidine (6 eq.) to the cooled reaction slurry.

  • Coupling Reaction: Allow the reaction to proceed at 0°C with gentle agitation for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion (a negative test indicates complete coupling).

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Analytical Detection of Epimerization by Chiral HPLC

This protocol provides a general method to analyze the stereochemical purity of a cleaved peptide containing the O-Methyl-serine residue. The exact column and mobile phase conditions may require optimization for your specific peptide. [13][14] Materials:

  • Crude, cleaved peptide sample containing O-Methyl-serine

  • Chiral HPLC column (e.g., a Chiralpak® or Chiralcel® series column)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

  • Trifluoroacetic acid (TFA) if required as a mobile phase modifier

  • Reference standards for both the desired D-containing peptide and the undesired L-epimer (if available).

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Method Development (Initial):

    • Column: Chiral Stationary Phase (consult column manufacturer's guide for serine derivatives).

    • Mobile Phase: Start with an isocratic mixture, for example, 90:10 Hexane:Isopropanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject a small volume (5-10 µL) of your prepared sample.

    • Run the chromatogram for a sufficient time to allow for the elution of both epimers. The D- and L-containing peptides should resolve into two distinct peaks.

    • If resolution is poor, systematically adjust the mobile phase composition (e.g., change the percentage of the alcohol component) or try a different chiral column.

  • Quantification:

    • Integrate the peak areas for both the D-epimer (A_D) and the L-epimer (A_L).

    • Calculate the percentage of epimerization using the following formula: % Epimerization = [A_L / (A_D + A_L)] * 100

    • A result below 2% is often considered acceptable, though project requirements may vary.

References

  • The Crucial Role of Coupling Reagents in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Hirano, R. (2016). Epimerization of Peptide. SlideShare.
  • Heck, S. D., et al. (1995). Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. Proceedings of the National Academy of Sciences, 92(22), 10068-10072.
  • Arman, K., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(13), 5087.
  • Arman, K., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Pore, S., et al. (2014). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic & Biomolecular Chemistry, 12(41), 8379–8385.
  • Lyon, M. L., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(21), 10609–10616.
  • Technical Support Center: N-Boc-D-Prolinol Reactions & Epimerization Control. (2025). BenchChem.
  • Lyon, M. L., et al. (2014). Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. PubMed.
  • Stirring Peptide Synthesis to a New Level of Efficiency. (2021). ChemRxiv.
  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
  • Jia, C., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 515–522.
  • Epimerisation in Peptide Synthesis. (n.d.). OUCI.
  • Boiteau, L., & Pascal, R. (2011). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Origins of Life and Evolution of Biospheres, 41(2), 123-137.
  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (2025). ResearchGate.
  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. (n.d.). Semantic Scholar.
  • Collins, J., et al. (2017). Coupling method for peptide synthesis at elevated temperatures. Google Patents.
  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. (2025). Journal of the American Chemical Society.
  • Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. (2024). MDPI.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Carboxylic Acid Activation. (2010). YouTube.
  • Investigating brain D-serine: advocacy for good practices. (2016). PMC.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences.
  • Boc and fmoc solid phase peptide synthesis. (2013). Google Patents.

Sources

Technical Support Center: Large-Scale Synthesis of Boc-O-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the large-scale synthesis of Boc-O-Methyl-D-serine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this critical chiral building block. This compound is a vital intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant Lacosamide, making its efficient and chirally pure production paramount.[1] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your synthesis campaigns.

Overall Synthesis Workflow

The synthesis of this compound from D-serine is fundamentally a two-step process. First, the amino group of D-serine is protected with a tert-butoxycarbonyl (Boc) group. Second, the hydroxyl group of the serine side chain is methylated. While straightforward in principle, each step presents unique challenges, particularly concerning yield, purity, and the preservation of stereochemical integrity on a large scale.

Synthesis_Workflow D_Serine D-Serine N_Boc_D_Serine N-Boc-D-serine D_Serine->N_Boc_D_Serine Step 1: N-Protection ((Boc)₂O, Base) Final_Product This compound N_Boc_D_Serine->Final_Product Step 2: O-Methylation (Base, CH₃I)

Caption: High-level workflow for the two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during synthesis. Each issue is presented with potential causes and scientifically grounded solutions to guide your experimental adjustments.

Part 1: N-Protection of D-Serine

Question: My N-protection reaction with Boc-anhydride is showing low yield and/or incomplete conversion of D-serine. What's going wrong?

Potential Causes & Solutions:

  • Insufficient Base: The reaction between the D-serine amino group and di-tert-butyl dicarbonate ((Boc)₂O) requires a base to proceed efficiently.[2] On a large scale, localized pH drops can slow or stall the reaction.

    • Solution: Ensure the use of at least 2-3 molar equivalents of a suitable base, such as sodium hydroxide.[3] For large batches, monitor the pH of the aqueous layer and add base as needed to maintain alkaline conditions (pH 9-10). The reaction can be performed effectively in an aqueous medium without an organic co-solvent, which simplifies scale-up.[3]

  • Incorrect Stoichiometry of (Boc)₂O: While a slight excess is needed, a large excess can lead to purification challenges and increased cost. Insufficient (Boc)₂O will result in incomplete conversion.

    • Solution: Use 1.0 to 1.6 molar equivalents of (Boc)₂O relative to D-serine.[3] The anhydride can be added portion-wise in large-scale reactions to maintain better control over the reaction temperature and concentration.

  • Inadequate Temperature Control: The reaction is typically performed at cool temperatures to minimize potential side reactions of the Boc-anhydride.

    • Solution: Maintain the reaction temperature between 0°C and 30°C.[2] For large volumes, ensure your reactor has adequate cooling capacity to dissipate the heat generated during the addition of (Boc)₂O and base. A common industrial practice is to add the anhydride slowly while keeping the internal temperature below 20°C.[1][3]

  • Poor Reaction Monitoring: Relying solely on time can be misleading in scaled-up reactions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until D-serine is no longer detected.[1][3] This provides a reliable endpoint and prevents premature workup.

Part 2: O-Methylation of N-Boc-D-serine

Question: I'm observing significant racemization (loss of chiral purity) during the O-methylation step. How can I minimize this critical issue?

Potential Causes & Solutions:

  • Harsh Reaction Conditions: This is the most significant challenge in the synthesis. The use of a strong base to deprotonate the hydroxyl group can also facilitate the abstraction of the alpha-proton of the amino acid, leading to a planar intermediate and subsequent racemization.[4] One patent highlights that this step can result in a chiral purity of only 95%.[4]

    • Solution 1 (Temperature Control): Strict and rigorous temperature control is paramount. The reaction should be maintained at low temperatures, ideally between -5°C and 5°C, to minimize the rate of racemization relative to the rate of methylation.[2]

    • Solution 2 (Base Selection): While strong bases like sodium hydride (NaH) are effective for deprotonation, they are also more likely to cause racemization. Consider using a milder base like potassium carbonate (K₂CO₃).[5] Although the reaction may be slower, the preservation of chirality is often worth the trade-off in a pharmaceutical context. The choice of base must be carefully optimized for your specific scale and equipment.

    • Solution 3 (Minimize Reaction Time): Do not let the reaction run longer than necessary. Monitor closely by TLC or HPLC and proceed with the workup as soon as the starting material is consumed.

Question: The yield of my O-methylation reaction is poor, and I'm seeing multiple byproducts.

Potential Causes & Solutions:

  • Presence of Water: The use of strong, water-sensitive bases like sodium hydride requires strictly anhydrous conditions. Any moisture will quench the base, reducing its effectiveness and leading to incomplete reaction.

    • Solution: Use anhydrous-grade aprotic solvents like dimethylformamide (DMF) or toluene.[2] Ensure all glassware and equipment are thoroughly dried before use. If transferring reagents via cannula, do so under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Methylating Agent: Methyl iodide (CH₃I) is a common and effective methylating agent. However, it is a suspected carcinogen and requires careful handling in a well-ventilated area, especially at scale.[5] Alternative reagents like diazomethane are highly toxic and explosive, making them unsuitable for large-scale industrial synthesis.[5]

    • Solution: Methyl iodide remains a practical choice for scale-up, provided appropriate safety protocols are in place. Use at least two equivalents to drive the reaction to completion.[5]

  • Inefficient Workup and Purification: The product, N-Boc-O-methyl-D-serine, is often isolated as an oil, which can complicate purification.[3][5]

    • Solution: A standard workup involves partitioning the reaction mixture between ethyl acetate and water.[5] The organic phase should be washed with brine to remove residual DMF and other water-soluble impurities.[5] Concentration under reduced pressure yields the crude product.[3][5] For large-scale operations, avoiding column chromatography is preferable. If purity is insufficient after extraction, vacuum distillation may be an option, depending on the thermal stability of the product.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control (QC) tests for the final this compound product? A1: For a chiral intermediate intended for pharmaceutical use, the following QC tests are essential:

  • Purity by HPLC: To determine the percentage of the desired product and quantify impurities. A purity of ≥98% is a common requirement.[6]

  • Chiral Purity (Enantiomeric Excess): This is the most critical parameter. It should be determined using a suitable chiral HPLC method to ensure the enantiomeric excess (e.e.) meets specification (typically >99%).

  • Identity Confirmation: Verified using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.[7][8]

  • Optical Rotation: Provides confirmation of the correct stereoisomer (D-configuration).[6]

Q2: Can I use a solvent other than DMF for the O-methylation step? A2: Yes, other anhydrous aprotic solvents like toluene or THF can be used.[2] DMF is often preferred due to its high polarity, which helps in dissolving the N-Boc-D-serine salt intermediate. However, its high boiling point can make it difficult to remove during workup. Toluene is a good alternative that is easier to remove and can sometimes be used with phase-transfer catalysts to facilitate the reaction.[2] The optimal solvent should be determined through process development studies.

Q3: Is it possible to perform this synthesis as a one-pot procedure? A3: A true one-pot synthesis from D-serine is challenging due to the incompatible reaction conditions. The N-protection step is typically performed in an aqueous medium, while the O-methylation requires strictly anhydrous conditions. Attempting to combine them would require complex solvent swaps and may lead to significant yield loss and byproduct formation. A two-step process with isolation of the N-Boc-D-serine intermediate is the most robust and scalable approach.[1]

Data & Protocols

Table 1: Summary of Typical Reaction Conditions
StepKey ReagentsBaseSolventTemperatureTypical YieldReference
N-Protection D-serine, (Boc)₂OSodium HydroxideWater< 20°C to 30°C~90%[1][3]
O-Methylation N-Boc-D-serine, CH₃IPotassium CarbonateDMF0°C to RT~86%[5]
Experimental Protocol: Step 1 - N-Protection to form N-Boc-D-serine

This protocol is adapted from established literature procedures.[1][3]

  • Charge a suitable reactor with water (approx. 2.25 L per kg of D-serine) and sodium hydroxide (400 g per kg of D-serine).

  • Add D-serine (1 kg) to the caustic solution at 20-25°C and stir until dissolved.

  • Cool the reaction mass to below 20°C.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 kg) to the reaction mass, ensuring the temperature is maintained below 20°C throughout the addition.

  • Allow the reaction mixture to warm to 25-30°C and stir for approximately 16 hours.

  • Monitor the reaction via TLC until the D-serine spot is consumed (<1.0%).

  • Upon completion, cool the reaction mass to 0-5°C. Perform an extractive workup with a suitable organic solvent (e.g., diethyl ether or MTBE) to remove unreacted (Boc)₂O.

  • Acidify the remaining aqueous layer to a pH < 3.5 with a citric acid solution or 1N potassium bisulfate.[1][3]

  • Extract the acidified aqueous layer with an organic solvent (e.g., diisopropyl ether or ethyl acetate).

  • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine as an oil or foam. The material is typically used in the next step without further purification.

Experimental Protocol: Step 2 - O-Methylation of N-Boc-D-serine

This protocol is adapted from established literature procedures.[2][5]

O_Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Prep1 Dissolve N-Boc-D-serine in anhydrous DMF Prep2 Cool mixture to 0°C (ice-water bath) Prep1->Prep2 React1 Add solid K₂CO₃ (or NaH portion-wise) Prep2->React1 React2 Stir for 10-15 min React1->React2 React3 Add Methyl Iodide (CH₃I) slowly, keeping T < 5°C React2->React3 React4 Stir at 0°C for 30 min, then warm to RT for ~1 hr React3->React4 Workup1 Monitor by TLC for completion React4->Workup1 Workup2 Filter solids Workup1->Workup2 Workup3 Partition filtrate between EtOAc and Water Workup2->Workup3 Workup4 Wash organic layer with Brine Workup3->Workup4 Workup5 Dry (MgSO₄), filter, and concentrate Workup4->Workup5

Caption: Step-by-step workflow for the critical O-methylation reaction.

  • CAUTION: Methyl iodide is toxic and a suspected carcinogen. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5]

  • Charge a dry, inerted reactor with a solution of N-Boc-D-serine (e.g., 160 g) in anhydrous DMF (e.g., 750 mL).

  • Cool the solution in an ice-water bath to 0°C.

  • Add solid potassium carbonate (e.g., 120 g, ~1.1 eq) to the cold solution and stir the suspension for 10 minutes.

  • Add methyl iodide (e.g., 100 mL, ~2.0 eq) to the white suspension. Continue stirring at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional hour, or until TLC analysis indicates complete formation of the product.

  • Filter the reaction mixture by suction to remove inorganic salts.

  • Partition the filtrate between ethyl acetate (e.g., 1.5 L) and water (e.g., 1.5 L).

  • Wash the organic phase with brine (2 x 1.5 L), dry over magnesium sulfate, filter, and concentrate under reduced pressure to give the final product as a pale oil.

References

  • Benchchem. (n.d.). This compound | 86123-95-7.
  • Reddy, M. S., et al. (2014). Process for the preparation of lacosamide. U.S.
  • Garner, P., & Park, J. M. (1998). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 18.
  • (2016). Synthesis method of O-methyl-D-serine.
  • Wolosker, H., Sheth, S., Takahashi, M., Mothet, J. P., Brady, R. O., Jr., Ferris, C. D., & Snyder, S. H. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences, 96(3), 721-725.
  • Chem-Impex. (n.d.). Boc-D-serine methyl ester.
  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
  • Ikushiro, H., et al. (2018). Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. Journal of Biological Chemistry, 293(20), 7794-7806.
  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory-Scale Synthesis of Boc-D-serine Methyl Ester.
  • J&K Scientific LLC. (n.d.). Boc-D-serine methyl ester | 95715-85-8.
  • ChemicalBook. (n.d.). Boc-L-serine methyl ester | 2766-43-0.
  • Neves, A. D., et al. (2002). Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-D-aspartate (NMDA) receptor coagonist D-serine. Proceedings of the National Academy of Sciences, 99(22), 14099-14104.
  • Adamski, R., et al. (2018). Preparation of methyl ester of L-serine.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
  • Aapptec Peptides. (n.d.). Boc-D-Ser-OMe [95715-85-8].
  • Sigma-Aldrich. (n.d.). Boc-Ser-OMe 95 2766-43-0.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Smith, M. A., et al. (2010). The racemase and dehydratase reaction mechanism of serine racemase.
  • Aurelio, L., et al. (2002). On the Selective N-Methylation of BOC-Protected Amino Acids.
  • Wolosker, H., et al. (1999). Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. Proceedings of the National Academy of Sciences, 96(23), 13409-13414.
  • ChemicalBook. (n.d.). BOC-D-SER-OME CAS#: 95715-85-8.
  • Benchchem. (n.d.). The Strategic Incorporation of Boc-D-Homoserine in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boc-D-Serine Methyl Ester: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • National Center for Biotechnology Information. (n.d.). N-Boc-D-serine methyl ester.
  • Wolosker, H., et al. (1999).
  • Wang, Y., et al. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society.
  • Wang, Y., et al. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. PubMed.

Sources

Impact of coupling reagents on Boc-o-Methyl-D-serine reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis involving Boc-O-Methyl-D-serine (Boc-Ser(OMe)-OH). This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this sterically hindered and sensitive amino acid derivative. Here, you will find expert advice, troubleshooting strategies, and detailed protocols to optimize your reaction efficiency and ensure the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound showing low yield?

A: Low yields are the most common issue when coupling Boc-Ser(OMe)-OH. This is primarily due to steric hindrance from the Boc protecting group and the O-methylated side chain, which slows down the reaction rate. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often not potent enough to overcome this steric barrier efficiently.[1] For more robust activation, switching to a more powerful onium salt-based reagent (uronium/aminium or phosphonium) is highly recommended.[2][3]

Q2: Which class of coupling reagent is most effective for this compound?

A: Uronium/aminium salt reagents are generally the most effective for difficult couplings involving sterically hindered amino acids. Reagents such as HATU and COMU form highly reactive activated esters that significantly improve reaction rates and yields.[2][3][4] Phosphonium salts like PyBOP are also a very effective alternative.[5][6] COMU, a third-generation uronium reagent, is particularly noteworthy as it incorporates the racemization-suppressing additive OxymaPure directly into its structure and has shown excellent performance, often superior to older reagents.[2]

Q3: I am concerned about racemization. How can I protect the stereochemical integrity of the D-serine residue?

A: Racemization (or epimerization in this case, converting the D- to an L-isomer) is a critical concern. It can occur via the formation of a 5(4H)-oxazolone intermediate, especially under basic conditions.[2] To minimize this risk:

  • Use Racemization-Suppressing Additives: Always use an additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, its safer and often more effective alternative, Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure), when using carbodiimide activators like DIC.[7]

  • Choose the Right Reagent: The combination of DIC/Oxyma is known to be very effective at suppressing racemization with sensitive amino acids.[8] While powerful, some uronium reagents like HATU have been observed to cause slight increases in racemization with serine derivatives under certain conditions (e.g., with N-methylmorpholine as the base), making the choice of base critical.[8]

  • Select the Appropriate Base: Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of less hindered bases.

  • Control the Temperature: Perform the coupling at 0°C or room temperature and avoid heating unless absolutely necessary to overcome extremely difficult couplings.

Q4: Is β-elimination a potential side reaction with this compound?

A: Yes, although it is less common than with other serine derivatives. The β-elimination side reaction, which forms a dehydroalanine intermediate, typically occurs under basic conditions when the side-chain oxygen is part of a good leaving group (e.g., a phosphate ester).[9][10] The O-methyl group is a poorer leaving group, making this reaction less probable. However, it can still occur under harsh basic conditions or elevated temperatures. If you suspect this side reaction, it is crucial to use milder bases and avoid excessive reaction times or heat.

Troubleshooting Guide: Specific Issues & Solutions
Problem 1: Incomplete Coupling or No Reaction
  • Symptom: A positive ninhydrin test (indicating free amines) after the coupling step; LC-MS analysis shows a high percentage of unreacted starting material.

  • Primary Cause: Insufficient activation of the Boc-Ser(OMe)-OH carboxylic acid due to steric hindrance.

  • Solutions & Actions:

SolutionRationale & ExplanationRecommended Protocol
Switch to a High-Potency Reagent Standard carbodiimides (DCC, DIC) may be too weak. Uronium salts like COMU or HATU generate more reactive activated esters (Oxyma or OAt esters, respectively), which are more effective at acylating the N-terminal amine.[2][3]See Protocol 1: High-Efficiency Coupling using COMU .
Perform a Double Coupling If some free amine remains after the first coupling, repeating the step with fresh reagents can drive the reaction to completion. This is a common strategy for hindered residues.After the initial coupling time, drain the reaction vessel and repeat the coupling procedure with a fresh solution of activated Boc-Ser(OMe)-OH.
Increase Reaction Time Sterically hindered couplings are kinetically slow. Extending the reaction time from a standard 1-2 hours to 4 hours or even overnight can significantly improve yields.Follow the recommended protocol for your chosen reagent but allow the reaction to proceed for a longer duration, monitoring periodically if possible.
Change the Solvent Poor solvation can lead to peptide aggregation on the solid support, further hindering the reaction. N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) for complex sequences.[11]Substitute DMF with NMP in your coupling protocol, or use a mixture such as DCM/DMF/NMP (1:1:1).
Problem 2: Significant Epimerization Detected
  • Symptom: Chiral HPLC or LC-MS analysis shows the presence of the undesired Boc-L-Ser(OMe)-containing peptide diastereomer.

  • Primary Cause: Formation and subsequent enolization of the 5(4H)-oxazolone intermediate, facilitated by the coupling reagent and/or base.[2]

  • Solutions & Actions:

SolutionRationale & ExplanationRecommended Protocol
Adopt a Low-Racemization Protocol The DIC/OxymaPure combination is highly regarded for its ability to minimize racemization. OxymaPure reacts with the initial O-acylisourea intermediate to form a less reactive, more stable Oxyma-ester, which suppresses oxazolone formation.[7][8]See Protocol 2: Low-Epimerization Coupling using DIC/OxymaPure .
Use a More Hindered Base A bulky base like DIPEA is less likely to abstract the alpha-proton of the activated amino acid compared to smaller bases like N-methylmorpholine (NMM).In your coupling protocol, ensure you are using 2 equivalents of DIPEA relative to the amino acid.
Minimize Pre-activation Time The longer the activated amino acid exists in solution before reacting with the amine, the greater the opportunity for racemization.Add the coupling reagent to the amino acid/base mixture immediately before adding the solution to the resin-bound peptide. A pre-activation time of 1-5 minutes is typical for onium salts.
Problem 3: Suspected Side Product Formation
  • Symptom: LC-MS analysis reveals a mass corresponding to an unexpected modification, such as the addition of a piperidine adduct (+84 Da) or guanidinylation (+113 Da for HBTU/HATU).

  • Primary Cause: β-elimination followed by nucleophilic addition, or direct reaction of the coupling reagent with the free amine.

  • Solutions & Actions:

Side ReactionMechanism & Prevention
β-Elimination The base used for coupling can abstract the α-proton, leading to elimination of the -OMe group to form a dehydroalanine (Dha) intermediate. This highly reactive species can then be attacked by nucleophiles present (e.g., piperidine from a previous Fmoc deprotection step). Prevention: Use the mildest possible conditions. Avoid high temperatures and strong, non-hindered bases. Ensure thorough washing to remove residual piperidine if using Fmoc chemistry upstream.
Guanidinylation This occurs when excess uronium/aminium reagent (like HATU or HBTU) reacts directly with the N-terminal free amine, forming an irreversible guanidinium cap that terminates the peptide chain.[11] Prevention: Always pre-activate the carboxylic acid with the coupling reagent in a separate vessel before adding the mixture to the peptide-resin. Use a slight excess of the amino acid relative to the coupling reagent to ensure the reagent is consumed in the activation step.
Data Summary & Reagent Comparison

The choice of coupling reagent involves a trade-off between reaction efficiency and the risk of side reactions. The following table provides a comparative summary to guide your selection for this compound couplings.

Reagent/MethodClassRelative SpeedTypical YieldEpimerization RiskKey Considerations
COMU / DIPEA Uronium SaltVery FastExcellent (>99%)[3]Low to ModerateExcellent choice for hindered couplings. Safer than HOBt/HOAt-based reagents. Byproducts are water-soluble.[2]
HATU / DIPEA Uronium SaltVery FastExcellent (>99%)[3]ModerateHighly effective but may pose a slightly higher risk of epimerization for serine derivatives compared to other methods.[5][8] Avoid NMM as base.
PyBOP / DIPEA Phosphonium SaltFastVery Good (~95%)[3]Low to ModerateDoes not cause guanidinylation side reactions, making it safer to use in excess for difficult couplings like cyclizations.[6]
DIC / OxymaPure CarbodiimideModerateGood to Very GoodVery LowThe gold standard for minimizing epimerization.[7][8] May require longer reaction times or double coupling for hindered residues.
DIC / HOBt CarbodiimideModerateGood to Very GoodLowA classic, cost-effective combination. HOBt is effective but has safety concerns (explosive potential) that are eliminated by using OxymaPure.[7]
Visualized Workflows and Mechanisms
Decision Flowchart for Reagent Selection

This diagram helps you choose the best coupling strategy based on your experimental priorities.

G start Start: Coupling Boc-Ser(OMe)-OH priority What is the primary concern? start->priority node_yield Highest Yield & Speed priority->node_yield Yield/Speed node_purity Lowest Epimerization priority->node_purity Purity reagent_comu Use COMU / DIPEA (Protocol 1) node_yield->reagent_comu reagent_dic Use DIC / OxymaPure (Protocol 2) node_purity->reagent_dic check_completion Reaction Incomplete? (Ninhydrin Test) reagent_comu->check_completion reagent_dic->check_completion double_couple Perform Double Coupling check_completion->double_couple Yes end Coupling Complete check_completion->end No double_couple->end

Caption: Decision tree for selecting a coupling protocol.

Mechanism of β-Elimination Side Reaction

This diagram illustrates the base-catalyzed side reaction that can lead to the formation of a dehydroalanine (Dha) residue.

G cluster_0 Boc-Ser(OMe)-Peptide cluster_1 Base-Catalyzed Elimination start Boc-NH-CH(CH₂OMe)-CO-Peptide intermediate Dehydroalanine (Dha) Intermediate Boc-NH-C(=CH₂)-CO-Peptide start->intermediate α-proton abstraction plus + CH₃OH + B-H⁺ intermediate->plus base Base (B:) base->start

Caption: Mechanism of the β-elimination side reaction.

Experimental Protocols
Protocol 1: High-Efficiency Coupling using COMU

This protocol is optimized for achieving the highest possible yield and is recommended for most standard applications.

  • Resin Preparation: Following the standard deprotection of the N-terminal protecting group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Reagent Solution Preparation: In a separate reaction vessel, dissolve this compound (1.5 eq. relative to resin loading) in DMF.

  • Activation: Add COMU (1.5 eq.) and DIPEA (3.0 eq.) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the drained resin. Agitate the mixture at room temperature for 45-60 minutes.

  • Monitoring: Perform a qualitative ninhydrin test to check for the presence of free primary amines. If the test is negative (beads remain colorless or yellow), the reaction is complete.

  • Washing: If the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next synthesis step.

  • Troubleshooting: If the ninhydrin test is positive, perform a second coupling (double coupling) by repeating steps 2-6 with fresh reagents.

Protocol 2: Low-Epimerization Coupling using DIC/OxymaPure

This protocol is designed to minimize the risk of epimerization and is recommended when the stereochemical purity of the final product is the highest priority.

  • Resin Preparation: Following the standard deprotection of the N-terminal protecting group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Reagent Solution Preparation: In a separate reaction vessel, dissolve this compound (2.0 eq. relative to resin loading) and OxymaPure (2.0 eq.) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the drained resin.

  • Initiation: Add DIC (2.0 eq.) to the resin slurry. Agitate the mixture at room temperature.

  • Monitoring & Reaction Time: The reaction is typically slower than with uronium salts. Allow the reaction to proceed for 2-4 hours. Monitor for completion using the ninhydrin test.

  • Washing: Once the reaction is complete (negative ninhydrin test), drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Troubleshooting: Due to the lower reactivity, this method may be more prone to incomplete coupling with hindered residues. A double coupling may be necessary if the ninhydrin test remains positive after 4 hours.

References
  • Kawai, M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck KGaA. Available at: [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). β-Elimination Side Reactions. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Coupling Reagents. ResearchGate. Available at: [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • ResearchGate. (n.d.). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Impurities in Boc-o-Methyl-D-serine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Boc-o-Methyl-D-serine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this critical chiral building block. By understanding the root causes of impurity formation, you can effectively troubleshoot issues and optimize your synthetic protocols for higher purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems observed during the synthesis and purification of this compound. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.

Issue 1: Chiral Purity Degradation (Racemization)

Observation: You've successfully synthesized this compound, but chiral HPLC or optical rotation measurements indicate the presence of the L-enantiomer, resulting in a lower than expected enantiomeric excess (e.e.).

Root Cause Analysis: Serine and its derivatives are particularly susceptible to racemization.[1] This process involves the loss of stereochemical integrity at the α-carbon. The primary mechanism is the abstraction of the α-proton by a base, which leads to the formation of a planar enolate intermediate. Reprotonation can then occur from either face of the planar structure, yielding a mixture of D and L enantiomers.[1]

Several factors during the synthesis can promote this undesirable side reaction:

  • Base Strength & Concentration: The use of strong bases during the O-methylation of N-Boc-D-serine can significantly increase the rate of α-proton abstraction.

  • Temperature: Higher reaction temperatures provide the necessary activation energy for proton abstraction and racemization.[1]

  • Reaction Time: Prolonged exposure to basic conditions increases the likelihood of racemization.

A patent related to the synthesis of O-methyl-D-serine highlights that racemization during the methylation of Boc-D-serine can limit the achievable chiral purity to around 95%.[2]

Solutions & Mitigation Strategies:

StrategyDetailed Protocol & Explanation
Use a Milder Base Instead of strong bases like sodium hydride, opt for milder, non-nucleophilic bases such as potassium carbonate or cesium carbonate for the methylation step. These bases are sufficient to deprotonate the hydroxyl group for methylation but are less likely to abstract the more acidic α-proton.
Strict Temperature Control Maintain a low temperature (e.g., 0-5 °C) throughout the addition of the base and the methylating agent (e.g., methyl iodide).[3][4] Allow the reaction to warm to room temperature slowly only after the initial reaction has proceeded.
Minimize Reaction Time Monitor the reaction closely using Thin-Layer Chromatography (TLC) or in-situ HPLC. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Alternative Methylating Agents Consider using less harsh methylating agents. For example, using diazomethane can be highly efficient but requires extreme caution due to its toxicity and explosive nature.[3][5]
Issue 2: Presence of Di-Boc Impurity

Observation: Your final product shows an impurity with a higher molecular weight, often identified by Mass Spectrometry as having an additional Boc group.

Root Cause Analysis: The formation of a di-Boc derivative occurs when the carboxylate group of the amino acid is acylated by a second molecule of di-tert-butyl dicarbonate ((Boc)₂O), forming a mixed anhydride. This is more likely to happen if the reaction conditions are not carefully controlled during the N-protection step. The mechanism involves the nucleophilic attack of the amino group on (Boc)₂O, which is the desired reaction.[6] However, under certain conditions, the carboxylate can also react.

Solutions & Mitigation Strategies:

StrategyDetailed Protocol & Explanation
Control Stoichiometry Use a slight excess (e.g., 1.1 equivalents) of (Boc)₂O, but avoid a large excess.[7] This ensures complete reaction with the amino group while minimizing the chance of a second reaction.
pH Control Maintain the pH of the reaction mixture in the alkaline range (pH 9-10) during the Boc-protection step.[] This keeps the amino group sufficiently nucleophilic while minimizing the reactivity of the carboxylate.
Aqueous Workup During the workup, a wash with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate) can help to hydrolyze any remaining mixed anhydride and remove unreacted (Boc)₂O.
Issue 3: Formation of β-Elimination Products

Observation: You detect impurities corresponding to dehydroalanine derivatives in your reaction mixture or final product.

Root Cause Analysis: Serine derivatives are prone to β-elimination, especially under basic conditions.[9][10] The hydroxyl group (or a derivative of it) on the β-carbon can be eliminated, leading to the formation of a dehydroalanine species. This side reaction is particularly relevant when using strong bases or elevated temperatures.[11][12] While O-methylation reduces the leaving group ability of the side chain compared to a free hydroxyl, the potential for elimination still exists, particularly if conditions are harsh.

Solutions & Mitigation Strategies:

StrategyDetailed Protocol & Explanation
Avoid Strong Bases As with preventing racemization, using milder bases is crucial. Strong bases like alkoxides or hydroxides at high concentrations can promote β-elimination.
Moderate Temperatures Avoid heating the reaction mixture unnecessarily. Studies have shown that temperatures above 25°C can increase the rate of β-elimination in serine-containing peptides.[11]
Protecting Group Strategy The O-methylation itself is a protective strategy against some side reactions.[5] Ensure this step is carried out to completion before proceeding with subsequent steps that may involve basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to detect these impurities? A1: A combination of techniques is recommended for comprehensive quality control.[13]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying impurities.[14] A chiral HPLC method is essential for determining enantiomeric purity.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of impurities, such as di-Boc or other byproducts.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major impurities by their characteristic signals.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and getting a qualitative sense of the product's purity.[13]

Q2: How can I effectively purify this compound if impurities are present? A2: The choice of purification method depends on the nature of the impurity.

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from most side-products, including unreacted starting materials and di-Boc impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common choice.

  • Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization can be a powerful purification technique to enhance both chemical and chiral purity.

  • Acid/Base Extraction: During the workup, carefully controlled acid/base extractions can remove acidic or basic impurities. For instance, after the reaction, washing the organic layer with a mild acid can remove any basic starting materials or catalysts.

Q3: Can the order of the synthetic steps (N-protection then O-methylation vs. O-methylation then N-protection) affect impurity profiles? A3: Yes, the order matters significantly. The most common and generally preferred route is N-protection of D-serine first, followed by O-methylation.[5]

  • N-protection first: Protecting the amine with the Boc group prevents it from acting as a nucleophile during the subsequent methylation step. This avoids the formation of quaternary ammonium salts.

  • O-methylation first: Methylating the hydroxyl group of unprotected D-serine is challenging. The free amino group can compete as a nucleophile, leading to N-methylated byproducts. Furthermore, the conditions required for O-methylation could be harsh for the unprotected amino acid.

Visualizing Impurity Formation Pathways

The following diagram illustrates the key decision points and potential impurity pathways during the synthesis of this compound.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: O-Methylation D_Serine D-Serine Boc2O (Boc)₂O, Base N_Boc_D_Serine N-Boc-D-Serine (Desired) Boc2O->N_Boc_D_Serine Di_Boc Di-Boc Impurity Boc2O->Di_Boc Excess (Boc)₂O Methylation CH₃I, Base N_Boc_D_Serine->Methylation Proceed to Methylation Final_Product This compound Methylation->Final_Product Racemized Racemized Product (L-enantiomer) Methylation->Racemized Strong Base / High Temp Elimination β-Elimination Product Methylation->Elimination Strong Base / High Temp

Caption: Synthetic workflow and common impurity formation pathways.

Recommended Purification Protocol: Flash Column Chromatography

This protocol is designed for the purification of crude this compound after the O-methylation step.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate (HPLC grade)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Appropriate glassware for column chromatography

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Develop a TLC plate using a mobile phase of 30% Ethyl Acetate in Hexanes. Visualize the spots using a suitable stain (e.g., phosphomolybdic acid or potassium permanganate).

    • The desired product, this compound, is expected to have an Rf value different from the starting material (N-Boc-D-serine) and other non-polar impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexanes.

    • Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., increase to 20%, then 30%, then 40% Ethyl Acetate). This gradient will help to separate compounds with different polarities.

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Final Analysis:

    • Confirm the purity of the final product using HPLC, NMR, and MS.

    • Determine the final yield.

References

  • Benchchem. (n.d.). Technical Support Center: Racemization of Serine during Peptide Synthesis.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP), et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • BOC Sciences. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Alfa Chemistry. (n.d.). Analysis And Detection Of Protected Amino Acids.
  • Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate.
  • Benchchem. (n.d.). This compound | 86123-95-7.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • Karmakar, S., & Mukhopadhyay, R. (2024). Computational Insight into the Mechanism of Serine Residue Racemization. ResearchGate.
  • ResearchGate. (n.d.). β-Elimination Side Reactions.
  • Garner, P., & Park, J. M. (n.d.). Organic Syntheses Procedure.
  • Wiley-VCH. (n.d.). Protection Reactions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • Chen, Y. H., et al. (n.d.). Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. PubMed.
  • Benchchem. (n.d.). The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory-Scale Synthesis of Boc-D-serine Methyl Ester.
  • Google Patents. (n.d.). Synthesis method of O-methyl-D-serine.
  • ResearchGate. (n.d.). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
  • ACS Publications. (n.d.). Transformation of Serine to Cysteine. β-Elimination Reactions in Serine Derivatives. Journal of the American Chemical Society.

Sources

Technical Support Center: Addressing Steric Hindrance in Boc-O-Methyl-D-serine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that incorporating structurally unique or sterically hindered amino acids presents significant challenges that standard protocols often fail to address. This guide provides in-depth troubleshooting advice and optimized protocols specifically for the coupling of Boc-O-Methyl-D-serine, an amino acid notorious for its steric bulk.

The difficulty arises from two distinct structural features: the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino terminus and the O-methyl ether on the serine side chain.[1][2] This combination creates a crowded environment around the carboxylic acid, physically obstructing the approach of the N-terminal amine of the growing peptide chain and slowing down the rate of peptide bond formation.[3][4][5] This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my standard peptide coupling protocol using DCC or DIC failing for this compound?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric barrier presented by this compound.[3][6][7] These reagents activate the carboxylic acid, but the resulting O-acylisourea intermediate may not be reactive enough to couple efficiently with the sterically encumbered amine component, leading to low yields or complete reaction failure.

Q2: What are the most effective types of coupling reagents for sterically hindered amino acids?

For sterically demanding couplings, you must switch to more powerful in-situ activating reagents.[3][8] The most successful classes are:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly efficient because they form activated esters (OAt or Oxyma esters) that are significantly more reactive than the intermediates formed by carbodiimides.[6][8][9] HATU is frequently considered the gold standard for such difficult couplings.[6][8]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, known for high coupling efficiency and a low risk of racemization.[6][9][10] A key advantage is that they do not cause guanidinylation of the N-terminus, a potential side reaction with uronium salts.[8]

Q3: How can I monitor the coupling reaction to confirm it has gone to completion?

Monitoring the disappearance of the free amine on the resin-bound peptide is critical. The most common method is the Kaiser test (ninhydrin test). A positive test (blue/purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling. A negative test (yellow/colorless beads) indicates that the coupling is complete. For couplings involving secondary amines (like proline), the Chloranil test is used.

Q4: I'm concerned about racemization when using such powerful coupling reagents. How can this be minimized?

This is a valid concern. Modern high-efficiency coupling reagents are designed to minimize racemization. Reagents like HATU and PyAOP incorporate a 7-aza-1-hydroxybenzotriazole (HOAt) moiety, while COMU and PyOxim use OxymaPure.[8][9][11] These additives form active esters that react quickly with the amine component, suppressing the formation of oxazolone intermediates that are a primary cause of racemization.[11][12][13] While the risk is low, it is still best practice to avoid unnecessarily long pre-activation or coupling times.

Troubleshooting Guide: Low or Incomplete Coupling Yields

This section provides a systematic approach to resolving incomplete coupling reactions encountered with this compound. The primary indicator of failure is a positive Kaiser test after the initial coupling attempt.

G start Start: Positive Kaiser Test (Incomplete Coupling) reagent Step 1: Evaluate Coupling Reagent start->reagent sub_reagent1 Is the reagent a carbodiimide (DCC, DIC)? reagent->sub_reagent1 protocol Step 2: Optimize Protocol sub_protocol1 Perform 'Double Coupling' with fresh reagents. protocol->sub_protocol1 advanced Step 3: Advanced Strategies sub_advanced1 Increase temperature (40-60°C or use microwave). advanced->sub_advanced1 sub_reagent1->protocol No sub_reagent2 Switch to high-potency uronium (HATU, HCTU, COMU) or phosphonium (PyBOP) reagent. sub_reagent1->sub_reagent2 Yes sub_reagent2->protocol sub_protocol2 Extend coupling time (e.g., 2-4 hours or overnight). sub_protocol1->sub_protocol2 sub_protocol2->advanced sub_advanced2 Use Acyl Fluoride method (TFFH). sub_advanced1->sub_advanced2 end Success: Negative Kaiser Test sub_advanced2->end G cluster_0 Desired Reaction Pathway cluster_1 Guanidinylation Side Reaction AA Boc-AA-O-HATU (Activated Ester) Peptide Boc-AA-NH-Peptide-Resin (Desired Peptide) AA->Peptide N_Term H₂N-Peptide-Resin N_Term->Peptide HATU Excess HATU Reagent Guanidine Guanidinylated N-Terminus (Capped Chain) HATU->Guanidine N_Term2 H₂N-Peptide-Resin N_Term2->Guanidine

Caption: Desired acylation vs. guanidinylation side reaction.

Problem 1: Racemization
  • Cause: Over-activation of the carboxylic acid or prolonged exposure to the basic reaction conditions can lead to the formation of an oxazolone intermediate, which is prone to epimerization.

  • Prevention:

    • Use HOAt/Oxyma-Based Reagents: HATU, HCTU, and COMU are specifically designed to suppress racemization. [9][11] 2. Limit Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin. A 1-5 minute pre-activation is sufficient.

Problem 2: Guanidinylation of the N-terminus
  • Cause: This side reaction occurs when an excess of a uronium/aminium reagent (like HATU or HBTU) reacts directly with the free N-terminal amine of the peptide chain, forming a stable guanidinium group that "caps" the chain and prevents further elongation. [6][8][14]* Prevention:

    • Control Stoichiometry: Use a slight excess of the Boc-amino acid relative to the coupling reagent (e.g., 4 eq. amino acid, 3.9 eq. HATU). This ensures the HATU is consumed in activating the carboxylic acid before it can react with the peptide.

    • Use Phosphonium Reagents: Switch to PyBOP or PyAOP. Phosphonium-based reagents do not have the chemical structure that leads to this side reaction and are therefore an excellent choice when capping is a concern. [8]

References
  • Peptide synthesis - University of Calgary. [Link]

  • Optimizing Peptide Coupling: Key Techniques - Iris Biotech. [Link]

  • Peptide synthesis - Wikipedia. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Carboxylic Acid Activation - YouTube. [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. [Link]

  • Amino Acid Derivatives for Peptide Synthesis - Aapptec. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions - Acropeptide. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup - Chemical Reviews. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. - Omizzur. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - Request PDF. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Synthesis method of O-methyl-D-serine - Google P
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - RSC Publishing. [Link]

  • Dual protection of amino functions involving Boc - RSC Publishing. [Link]

  • Common side reactions in peptide synthesis occurring on resin - ResearchGate. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - Total Synthesis. [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. [Link]

Sources

Validation & Comparative

A Senior Application Scientist’s Guide: Boc-O-Methyl-D-serine vs. Fmoc-O-Methyl-D-serine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the precise and demanding field of synthetic peptide chemistry, the choice of protecting group strategy is a critical decision that dictates the pathway to success. For researchers incorporating modified amino acids like O-Methyl-D-serine, this choice becomes even more pivotal. This guide offers an in-depth, data-driven comparison between the two dominant methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—as they apply to the synthesis with O-Methyl-D-serine, providing the technical insights necessary to optimize your peptide synthesis projects.

The Core Directive: Understanding the Orthogonal Philosophies of Boc and Fmoc

Solid-Phase Peptide Synthesis (SPPS) hinges on the sequential addition of amino acids to a growing chain anchored to a solid resin support. This process requires a temporary protecting group on the α-amino group of the incoming amino acid, which is removed after each coupling step to allow the next amino acid to be added. The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of this temporary group and the conditions required for its removal.[1]

The Boc Strategy: A Classic Approach Based on Graduated Acidity

The Boc methodology, a cornerstone of early peptide synthesis, employs the acid-labile Boc group for temporary α-amino protection.[] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and are designed to be stable to the repeated TFA treatments but are removed during the final cleavage from the resin using a much stronger acid, such as hazardous hydrofluoric acid (HF).[1] This reliance on different strengths of acid for selective deprotection is known as a "graduated acid lability" scheme.[1]

The Fmoc Strategy: A Milder, Orthogonal Alternative

Developed as a gentler approach, the Fmoc strategy utilizes a base-labile Fmoc group for the α-amino terminus.[3] This group is efficiently cleaved by a secondary amine, most commonly a 20-40% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[4][5] The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal along with cleavage from the resin using TFA.[] This represents a truly orthogonal system, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), which is a significant advantage.[3]

Introducing the Players: Boc-O-Methyl-D-serine and Fmoc-O-Methyl-D-serine

The specific building blocks at the heart of this guide are derivatives of D-serine, a non-natural stereoisomer of serine. The "O-Methyl" modification protects the hydroxyl group of the serine side chain, preventing potential side reactions such as O-acylation during synthesis.[6]

G cluster_boc This compound cluster_fmoc Fmoc-O-Methyl-D-serine boc_struct boc_struct fmoc_struct fmoc_struct

Figure 1: Chemical Structures of the Compared Amino Acid Derivatives.

The choice between the Boc- and Fmoc-protected versions of this building block will subject the entire peptide synthesis workflow to the overarching rules of the selected strategy.

Comparative Performance: A Head-to-Head Analysis

The decision between Boc and Fmoc strategies is dictated by the specific requirements of the target peptide, the available laboratory resources, and the desired final purity.[1]

FeatureBoc Strategy (using this compound)Fmoc Strategy (using Fmoc-O-Methyl-D-serine)
α-Amino Deprotection Moderate acid (e.g., 50% TFA in DCM)[7]Mild base (e.g., 20% Piperidine in DMF)[5]
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)[]
Final Cleavage Strong acid (e.g., HF, TFMSA)[8]Moderate acid (e.g., TFA with scavengers)[3]
Orthogonality Partial; based on graduated acid lability[1]High; base-labile vs. acid-labile groups[3][]
Reagent Handling Requires specialized equipment for handling highly corrosive and toxic HF.Uses more common and less hazardous reagents, though piperidine is toxic.
Automation Less common in modern automated synthesizers due to harsh reagents.Highly amenable to automation; UV absorbance of the cleaved Fmoc group allows for real-time reaction monitoring.[10][11]
Compatibility Less suitable for peptides with acid-sensitive modifications (e.g., glycosylation, phosphorylation).[10]The method of choice for synthesizing modified peptides due to its milder conditions.[10]

Experimental Insights and Potential Side Reactions

While both strategies can produce high-quality peptides, a deep understanding of their respective nuances and potential pitfalls is essential for troubleshooting and optimization.

Coupling Efficiency

The coupling efficiency is less dependent on the N-terminal protecting group itself and more on the activation method, steric hindrance of the amino acids being coupled, and the reaction conditions.[12][13] For a relatively unhindered amino acid like O-Methyl-D-serine, high coupling efficiencies (>99%) can be achieved in both Boc and Fmoc strategies using modern carbodiimide (e.g., DIC) or uronium/aminium salt (e.g., HBTU, HATU) activators.[14] However, challenges can arise from the growing peptide chain itself.

  • Boc Advantage for Aggregation-Prone Sequences: For certain hydrophobic sequences that are prone to aggregation, the Boc strategy can offer an advantage. The repetitive TFA deprotection step leaves the N-terminus in its protonated ammonium salt form, which can help disrupt inter-chain hydrogen bonding and improve solvation, thereby facilitating the subsequent coupling step.[3]

  • Fmoc and Difficult Couplings: In Fmoc synthesis, aggregation can lead to slow or incomplete deprotection and coupling steps.[15] In such cases, switching to more potent coupling reagents (like HATU), elevating the temperature, or incorporating chaotropic salts may be necessary.[14][15]

Common Side Reactions

Fmoc Strategy: The use of a base for deprotection introduces a specific set of potential side reactions.

  • Aspartimide Formation: If the sequence contains an Asp-Ser motif, the side-chain carboxylate of aspartic acid can attack the backbone amide bond under basic conditions, forming a five-membered aspartimide ring. This ring can then reopen to yield a mixture of the desired α-peptide and the undesired β-peptide, or react with piperidine to form a piperidide adduct.[15] This can be suppressed by adding an acidic additive like HOBt to the deprotection solution.[15]

  • Diketopiperazine Formation: At the dipeptide stage, the free N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly prevalent when Proline is the second amino acid but can occur with other residues as well.[15] Using sterically hindered resins like 2-chlorotrityl chloride resin can mitigate this issue.[15]

Boc Strategy: The repeated use of acid for deprotection and the final strong acid cleavage present their own challenges.

  • Side-Chain Protecting Group Lability: While benzyl-based side-chain protecting groups are designed to be stable to TFA, some minor cleavage can occur with each deprotection cycle. This can become significant in the synthesis of very long peptides.[10]

  • Cation-Induced Modifications: During the final HF or TFA cleavage, reactive carbocations (e.g., tert-butyl cation from Boc groups) are generated.[16] These can alkylate sensitive residues like Tryptophan or Methionine if not properly captured by "scavenger" reagents (e.g., triisopropylsilane, water, ethanedithiol) included in the cleavage cocktail.[16]

  • N-O Acyl Shift: In sequences containing serine or threonine, an acid-catalyzed migration of a peptide bond from the backbone nitrogen to the side-chain oxygen can occur. This side reaction is reversible under basic conditions but can lead to chain fragmentation.[17]

Experimental Protocols: A Step-by-Step Workflow Comparison

To illustrate the practical differences, here are standardized single-cycle protocols for incorporating O-Methyl-D-serine using both strategies.

Protocol 1: this compound Coupling Cycle

This protocol assumes the synthesis is proceeding on a peptide-resin with a free N-terminal amine.

G start Start: Peptide-Resin (Boc-Protected N-Terminus) deprotection 1. Boc Deprotection - Treat with 50% TFA in DCM (1 x 2 min, 1 x 20 min) - Generates free amine (as TFA salt) start->deprotection wash1 2. Washing - DCM (3x) - Isopropanol (2x) - DCM (3x) deprotection->wash1 neutralization 3. Neutralization - Treat with 10% DIPEA in DCM (2 x 2 min) - Generates free amine (neutral) wash1->neutralization wash2 4. Washing - DCM (3x) neutralization->wash2 coupling 5. Coupling - Add this compound (3 eq) - Add HBTU (2.9 eq) & HOBt (3 eq) in DMF - Add DIPEA (6 eq) - React for 1-2 hours wash2->coupling wash3 6. Washing - DMF (3x) - DCM (3x) coupling->wash3 end End: Extended Peptide-Resin (Boc-Protected N-Terminus) wash3->end

Figure 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol 2: Fmoc-O-Methyl-D-serine Coupling Cycle

This protocol assumes the synthesis is proceeding on a peptide-resin with a free N-terminal amine.

G start Start: Peptide-Resin (Fmoc-Protected N-Terminus) deprotection 1. Fmoc Deprotection - Treat with 20% Piperidine in DMF (1 x 2 min, 1 x 7 min) - Generates free amine start->deprotection wash1 2. Washing - DMF (6x) deprotection->wash1 coupling 3. Coupling - Add Fmoc-O-Methyl-D-serine (4 eq) - Add HBTU (3.9 eq) & DIPEA (8 eq) in DMF - React for 45-60 min wash1->coupling wash2 4. Washing - DMF (3x) coupling->wash2 end End: Extended Peptide-Resin (Fmoc-Protected N-Terminus) wash2->end

Figure 3: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Conclusion and Authoritative Recommendation

The choice between this compound and Fmoc-O-Methyl-D-serine is fundamentally a choice between two robust, well-established synthetic strategies.

Fmoc-O-Methyl-D-serine is the recommended choice for the vast majority of modern peptide synthesis applications. Its mild deprotection conditions, true orthogonality, and amenability to automation have made it the dominant strategy in both academic research and industrial settings.[3][10] The ability to synthesize complex, modified peptides with fewer side reactions and generate higher purity crude products is a significant advantage.[]

This compound remains an invaluable tool for specialized and challenging syntheses. Its utility shines in the preparation of long or aggregation-prone peptides where the acidic deprotection can enhance solvation.[3] Furthermore, for many legacy peptide drugs with well-validated manufacturing processes, the Boc strategy continues to be employed.[]

Ultimately, a thorough understanding of the chemical principles and practical considerations of both methods empowers the researcher to make an informed decision, troubleshoot effectively, and successfully synthesize the desired peptide target.

References

  • T boc fmoc protocols in peptide synthesis. Slideshare. Available at: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. National Institutes of Health (NIH). Available at: [Link]

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. Available at: [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. Available at: [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Available at: [Link]

  • Basic Peptides synthesis introduction. LifeTein®. Available at: [Link]

  • tBoc and Fmoc Peptide Synthesis Protocol. Scribd. Available at: [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Available at: [Link]

  • Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Exploring the Versatility of N-Boc-D-Serine Methyl Ester in Chemical Synthesis. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Epimerisation in Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • Predicting the Success of Fmoc-Based Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. Available at: [Link]

  • Boc-D-Ser-OMe. Aapptec Peptides. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

Sources

A Researcher's Guide to Serine Side-Chain Protection: A Comparative Analysis of Boc-O-Methyl-D-serine and Boc-D-serine(tBu)-OH

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the target peptide. For the trifunctional amino acid serine, with its reactive hydroxyl side chain, appropriate protection is crucial to prevent undesirable side reactions such as O-acylation during peptide bond formation. This guide provides an in-depth, objective comparison of two commonly employed N-terminally Boc-protected D-serine derivatives: Boc-O-Methyl-D-serine and Boc-D-serine(tBu)-OH. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary technical insights to make informed decisions for their specific synthetic strategies.

Fundamental Chemical and Physical Properties: A Head-to-Head Comparison

The core difference between these two reagents lies in the nature of the protecting group on the serine hydroxyl function: a methyl ether versus a tert-butyl ether. This seemingly subtle distinction has profound implications for their chemical stability and deprotection strategies, ultimately dictating their suitability for different applications in peptide synthesis.

PropertyThis compoundBoc-D-serine(tBu)-OH
Molecular Formula C9H17NO5C12H23NO5
Molecular Weight 219.24 g/mol 261.31 g/mol
Side-Chain Protection Methyl (Me) ethertert-Butyl (tBu) ether
Acid Lability Highly StableLabile
Deprotection Conditions Requires harsh conditions (e.g., BBr3, TMSI) not typically compatible with standard peptide synthesis.[1]Cleaved with strong acids (e.g., TFA), often concurrently with N-terminal Boc group removal.[2][3]
Solubility Generally soluble in a range of organic solvents.Exhibits good solubility in common peptide synthesis solvents.[3]
Primary Application Incorporation of a permanently methylated serine residue into a peptide.Temporary protection of the serine hydroxyl group during solid-phase or solution-phase peptide synthesis.[2]

The Critical Role of the Side-Chain Protecting Group: Stability and Deprotection

The choice between a methyl and a tert-butyl ether as a protecting group for the serine side chain is a critical decision that influences the entire peptide synthesis strategy. The divergent acid lability of these two groups is the central point of comparison.

This compound: The Permanent Shield

The methyl ether of this compound is exceptionally stable under the acidic conditions typically used for the removal of the N-terminal Boc group (e.g., trifluoroacetic acid, TFA).[1] This robustness means that the methyl group will remain on the serine residue in the final peptide after standard cleavage and deprotection procedures. Consequently, This compound is the reagent of choice when the scientific goal is to synthesize a peptide containing a permanently O-methylated serine residue. This modification can be crucial for studying the impact of methylation on peptide structure, function, and biological activity.

Boc-D-serine(tBu)-OH: The Temporary Guardian

In contrast, the tert-butyl ether in Boc-D-serine(tBu)-OH is designed for temporary protection.[2] It is stable under the basic conditions used for Fmoc deprotection, making it a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[4] Crucially, the tBu group is readily cleaved by strong acids like TFA, the same reagent used to remove the N-terminal Boc group in a Boc-SPPS strategy.[3] This simultaneous deprotection simplifies the final cleavage and deprotection step. Therefore, Boc-D-serine(tBu)-OH is the ideal choice when the objective is to incorporate a natural, unprotected serine residue into the final peptide sequence.

The following diagram illustrates the distinct deprotection pathways for these two molecules.

G cluster_0 This compound Pathway cluster_1 Boc-D-serine(tBu)-OH Pathway A This compound B TFA Treatment (N-Boc Deprotection) A->B Standard SPPS C H-D-Ser(Me)-OH incorporated in peptide B->C D Harsh Deprotection (e.g., BBr3, TMSI) C->D Not standard E H-D-Ser-OH incorporated in peptide (Peptide degradation likely) D->E F Boc-D-serine(tBu)-OH G TFA Treatment (Simultaneous N-Boc and O-tBu Deprotection) F->G Standard SPPS H H-D-Ser-OH incorporated in peptide G->H

Deprotection pathways of this compound and Boc-D-serine(tBu)-OH.

Experimental Protocols: A Practical Guide to Application

The following protocols outline the general steps for incorporating either this compound or Boc-D-serine(tBu)-OH into a peptide chain during solid-phase peptide synthesis using a standard Boc/Bzl strategy.

Materials and Reagents:
  • This compound or Boc-D-serine(tBu)-OH

  • Peptide synthesis resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP)

  • Kaiser test kit

Experimental Workflow:

The general workflow for incorporating a serine derivative involves deprotection of the N-terminal Boc group on the growing peptide chain, followed by the coupling of the protected serine amino acid.

G start Start: Resin-bound peptide with N-terminal Boc group deprotection 1. N-terminal Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. DCM and DMF Washes deprotection->wash1 neutralization 3. Neutralization (10% DIPEA in DMF) wash1->neutralization wash2 4. DMF Washes neutralization->wash2 coupling 5. Coupling (Boc-D-Ser(PG)-OH + Coupling Reagents in DMF) wash2->coupling wash3 6. DMF and DCM Washes coupling->wash3 kaiser_test 7. Kaiser Test for reaction completion wash3->kaiser_test end End: Resin-bound peptide with incorporated Ser(PG) kaiser_test->end Negative repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive repeat_coupling->coupling

General workflow for a single coupling cycle in Boc-SPPS.
Step-by-Step Coupling Protocol (DIC/HOBt method):
  • Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF for 5 minutes (2x).

  • Washing: Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve 3 equivalents of either this compound or Boc-D-serine(tBu)-OH and 3 equivalents of HOBt in DMF.

    • Add this solution to the resin.

    • Add 3 equivalents of DIC to the resin suspension.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups with acetic anhydride.

Potential Side Reactions and Mitigation Strategies

While side-chain protection is designed to prevent unwanted reactions, some potential issues can still arise.

  • Incomplete Deprotection of the tBu group: In the case of Boc-D-serine(tBu)-OH, prolonged or repeated exposure to milder acidic conditions during synthesis could potentially lead to premature partial deprotection. However, the tBu group is generally stable to the conditions of Boc-SPPS until the final cleavage.[2]

  • N-O Acyl Shift: For both derivatives, if the N-terminal Boc group is prematurely cleaved and the subsequent coupling is slow, there is a risk of an N-O acyl shift, particularly with serine and threonine residues. This side reaction is generally reversible with a mild base treatment.[5][6]

  • Racemization: As with any amino acid coupling, there is a risk of racemization, especially when using certain activation methods. The use of additives like HOBt helps to suppress this side reaction.[7]

  • Alkylation: During the final TFA cleavage of peptides containing Boc-D-serine(tBu)-OH, the released tert-butyl cation can potentially alkylate sensitive residues like tryptophan and methionine. The inclusion of scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail is essential to mitigate this.

Decision-Making Framework: Choosing the Right Reagent for Your Research

The selection between this compound and Boc-D-serine(tBu)-OH is not a matter of one being superior to the other, but rather a strategic choice based on the desired final product.

G start What is the desired final peptide structure? question Does the final peptide require a permanently O-methylated serine residue? start->question choice1 Use this compound question->choice1 Yes choice2 Use Boc-D-serine(tBu)-OH question->choice2 No reason1 The methyl ether is stable to standard deprotection conditions. choice1->reason1 reason2 The tert-butyl ether is labile to strong acid and will be removed during the final cleavage step. choice2->reason2

Decision-making flowchart for selecting the appropriate protected D-serine derivative.

Conclusion

Both this compound and Boc-D-serine(tBu)-OH are valuable reagents in the peptide chemist's toolbox. The key to their effective use lies in a thorough understanding of the stability and lability of their respective side-chain protecting groups. This compound serves the specific purpose of introducing a permanent O-methyl modification, while Boc-D-serine(tBu)-OH is the workhorse for the temporary protection of serine's hydroxyl group, enabling the synthesis of peptides with a native serine residue. By carefully considering the desired final peptide structure and the overall synthetic strategy, researchers can confidently select the appropriate protected serine derivative to achieve their research goals with high fidelity and efficiency.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine. Retrieved from [Link]

  • Jaeger, E., Remmer, H. A., Jung, G., Metzger, J., Oberthür, W., Rücknagel, K. P., Schäfer, W., Sonnenbichler, J., & Zetl, I. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biologische Chemie Hoppe-Seyler, 374(5), 349–362. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Peptide Complexity: The Role of O-tert-Butyl-L-serine in Modern Synthesis. Retrieved from [Link]

  • Shaik, S. P., Banu, H., & Yarlagadda, S. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292–298. Retrieved from [Link]

  • Shaik, S. P. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Gonzalez-Lain, T., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2002). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 114(5), 573–580. Retrieved from [Link]

  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. Indian Institute of Technology Bombay. Retrieved from [Link]

  • Reddit. (2016, April 27). Most labile ester protecting group? [Online forum post]. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Aapptec. (n.d.). Boc-D-Ser-OH. Retrieved from [Link]

Sources

The Strategic Advantage of O-Methylation: A Comparative Guide to Serine Protection in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection of an appropriate protecting group for reactive amino acid side chains is a critical decision that profoundly influences the efficiency, purity, and ultimate success of the synthetic endeavor. Among the hydroxyl-containing amino acids, serine presents a unique set of challenges, and the choice of its side-chain protection can dictate the outcome of complex synthetic routes. While traditional protecting groups such as benzyl (Bzl) and tert-butyl (tBu) ethers have been the workhorses of peptide chemistry, a less conventional yet highly advantageous strategy, O-methylation, offers a compelling alternative with distinct benefits in specific applications.

This comprehensive technical guide provides an in-depth comparison of O-methylation with other commonly used serine protecting groups. We will delve into the chemical principles underpinning the advantages of the O-methyl group, present comparative data, and provide detailed experimental protocols to empower researchers to make informed decisions in their synthetic designs.

The O-Methyl Group: More Than Just a Steric Shield

The primary role of any protecting group is to mask a reactive functional group to prevent unwanted side reactions during peptide bond formation. However, the ideal protecting group offers more than just transient steric hindrance; it should be robust under a range of reaction conditions, yet selectively removable when desired, and ideally, it should not introduce complications such as racemization or decreased solubility. The O-methyl group on the serine side chain, while seemingly simple, excels in several of these aspects.

A key advantage of the O-methyl group is its exceptional stability across a broad spectrum of reaction conditions encountered in solid-phase peptide synthesis (SPPS), particularly its resilience to both acidic and basic treatments used for the removal of Nα-protecting groups like Fmoc and Boc. This stability minimizes the risk of premature deprotection and subsequent side reactions.

Mitigating Racemization and β-Elimination

Serine residues are susceptible to racemization, a process that can compromise the biological activity of the final peptide. The hydroxyl group can participate in base-catalyzed β-elimination, especially when activated for coupling, leading to the formation of dehydroalanine, which can subsequently undergo Michael addition, resulting in undesired byproducts. While traditional protecting groups like benzyl and tert-butyl ethers offer some protection, their lability under certain conditions can still allow for these side reactions to occur. The electron-donating nature of the methyl group in O-methyl serine can help to stabilize the Cα-Cβ bond, thereby reducing the propensity for β-elimination.

Enhancing Solubility and Influencing Conformation

A significant, and often overlooked, advantage of O-methylation is its impact on the physicochemical properties of the peptide. The introduction of a methyl group can increase the hydrophobicity of the serine side chain, which can be advantageous in improving the solubility of protected peptide fragments in organic solvents commonly used in SPPS.[1] Furthermore, the conformational constraints imposed by the O-methyl group can influence the local secondary structure of the peptide. This can be a powerful tool in rational drug design, where precise control over peptide conformation is crucial for biological activity. Studies on peptides containing α-methylserine, a related modification, have shown that such substitutions can favor the adoption of folded structures like β-turns.[2][3]

Comparative Analysis of Serine Protecting Groups

To provide a clear and objective comparison, the following table summarizes the key characteristics and performance of O-methylation alongside other common serine protecting groups.

Protecting GroupStructureStability to Fmoc Deprotection (Base)Stability to Boc Deprotection (Acid)Deprotection ConditionsPotential Side ReactionsImpact on Solubility/Conformation
Methyl (Me) -CH₃HighHighStrong Lewis acids (BBr₃, TMSI)Requires harsh deprotectionCan increase hydrophobicity and influence conformation.[1][4]
tert-Butyl (tBu) -C(CH₃)₃HighLowStrong acids (TFA)Potential for t-butylation of sensitive residuesIncreases steric bulk and hydrophobicity.
Benzyl (Bzl) -CH₂-PhHighModerateCatalytic Hydrogenolysis (H₂/Pd), Strong acids (HF)Partial cleavage with strong acids, potential for benzylation of sensitive residuesIncreases hydrophobicity.
Trityl (Trt) -C(Ph)₃HighLowMild acids (e.g., 1% TFA in DCM)Sterically demanding, can be bulkySignificantly increases hydrophobicity and steric bulk.

Experimental Protocols

To facilitate the practical application of O-methyl serine in peptide synthesis, we provide the following detailed experimental protocols.

Synthesis of Fmoc-Ser(Me)-OH

The starting material, Fmoc-O-methyl-L-serine, is a crucial building block. While commercially available, it can also be synthesized in the laboratory. The following protocol is adapted from established N-methylation procedures and can be optimized for O-methylation.[5][6]

Synthesis_Workflow Fmoc_Ser_OH Fmoc-Ser-OH Protection Protection of Carboxyl Group (e.g., as methyl ester) Fmoc_Ser_OH->Protection O_Methylation O-Methylation (e.g., MeI, Ag₂O or NaH) Protection->O_Methylation Deprotection Deprotection of Carboxyl Group (Saponification) O_Methylation->Deprotection Fmoc_Ser_Me_OH Fmoc-Ser(Me)-OH Deprotection->Fmoc_Ser_Me_OH

Caption: Workflow for the synthesis of Fmoc-Ser(Me)-OH.

Protocol:

  • Carboxyl Group Protection: Dissolve Fmoc-Ser-OH in methanol and add a catalytic amount of a strong acid (e.g., H₂SO₄). Reflux the mixture until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain Fmoc-Ser-OMe.

  • O-Methylation: Dissolve the Fmoc-Ser-OMe in a suitable aprotic solvent (e.g., DMF). Add a mild base (e.g., Ag₂O or NaH) followed by an excess of methyl iodide (MeI). Stir the reaction at room temperature until completion (monitored by TLC).

  • Saponification: To the reaction mixture, add a solution of LiOH in a mixture of THF and water. Stir at room temperature until the methyl ester is completely hydrolyzed (monitored by TLC).

  • Work-up and Purification: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure Fmoc-Ser(Me)-OH.

Incorporation of Fmoc-Ser(Me)-OH into a Peptide Sequence via SPPS

SPPS_Cycle Resin Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing Washing (DMF) Fmoc_Deprotection->Washing Coupling Coupling (Fmoc-Ser(Me)-OH, Coupling Reagent, Base) Washing->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Proceed to Next Amino Acid Coupling Washing2->Next_Cycle

Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-Ser(Me)-OH.

Protocol:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling: In a separate vessel, pre-activate Fmoc-Ser(Me)-OH (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF for a few minutes. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the coupling reaction using a Kaiser test or a similar method.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Deprotection of the O-Methyl Group

The cleavage of the methyl ether from the serine side chain requires strong Lewis acids and should be performed during the final cleavage of the peptide from the resin.

Deprotection_Workflow Protected_Peptide Protected Peptide on Resin (with O-Methyl Serine) Cleavage Cleavage Cocktail (e.g., TFA/Thioanisole/BBr₃ or TMSI) Protected_Peptide->Cleavage Cleaved_Peptide Cleaved and Deprotected Peptide Cleavage->Cleaved_Peptide

Caption: Final cleavage and deprotection of a peptide containing O-methyl serine.

Protocol:

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common cocktail for cleaving methyl ethers includes a strong Lewis acid. For example, a solution of Boron Tribromide (BBr₃) or Trimethylsilyl Iodide (TMSI) in a suitable solvent like DCM can be used. Thioanisole is often added as a scavenger to trap reactive species. A typical mixture could be TFA/Thioanisole/DCM with a catalytic amount of BBr₃ or TMSI. Caution: These reagents are highly corrosive and moisture-sensitive. Handle with appropriate safety precautions in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and gently agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide can then be purified by reverse-phase HPLC.

Conclusion: A Valuable Tool in the Peptide Chemist's Arsenal

While O-methylation of serine may not be the default choice for every peptide synthesis, its unique set of advantages makes it a powerful tool for specific and challenging applications. Its exceptional stability, potential to mitigate side reactions like racemization and β-elimination, and its influence on peptide solubility and conformation offer strategic benefits that can lead to higher purity, improved yields, and the successful synthesis of complex peptide targets. For drug development professionals, the ability to fine-tune the physicochemical properties and conformational landscape of a peptide through a simple methylation can be invaluable in the quest for novel therapeutics with enhanced efficacy and bioavailability. By understanding the principles and mastering the protocols outlined in this guide, researchers can confidently add O-methyl serine to their repertoire of synthetic strategies, unlocking new possibilities in the ever-evolving field of peptide science.

References

  • Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. Journal of Peptide Research.
  • Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. PubMed.[3]

  • Performance of Fmoc-Ser(tBu)
  • An In-depth Technical Guide on the Conformational Effects of α-Methylserine on Small Peptides and Glycopeptides. Benchchem.[2]

  • Technical Support Center: Enhancing the Solubility of Highly N-Methyl
  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications.[1]

  • New experimental evidence for in-chain amino acid racemization of serine in a model peptide. PubMed.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.[7]

  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.[5]

  • Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF.[8]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.[6]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simul
  • New Experimental Evidence for In-Chain Amino Acid Racemization of Serine in a Model Peptide. R Discovery.
  • New experimental evidence for in-chain amino acid racemization of serine in a model peptide. University of Copenhagen Research Portal.
  • A Comparative Guide to Boc-Ser-OH.DCHA and Fmoc-Ser(tBu)-OH in Peptide Synthesis. Benchchem.
  • Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU...
  • New Experimental Evidence for In-Chain Amino Acid Racemization of Serine in a Model Peptide. Request PDF.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Fmoc-Asp(OtBu)-Ser(psiMe,Mepro)-OH. Sigma-Aldrich.
  • Peptide solubility. Bachem.
  • Can anyone suggest a procedure other than BBr3/DCM (-78 oC - rt) to deprotect -CH2-OMe group and convert to.
  • On choosing the right ether for peptide precipit
  • A Comparative Guide: Tert-butyl Esters vs. Methyl Esters in Chemical Synthesis. Benchchem.
  • Peptide Solubility and Storage Guidelines. MedchemExpress.com.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING. Journal of Biological Chemistry.
  • A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis. Benchchem.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
  • Fmoc-Ser-OH = 97.0 HPLC sum of enantiomers 73724-45-5. Sigma-Aldrich.
  • On the Selective N-Methylation of BOC-Protected Amino Acids.
  • Fmoc-Ser(tBu)-OH.
  • Application Notes and Protocols for Site- Specific Peptide Modific
  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Novabiochem® - Fmoc resin cleavage protocols. Merck.
  • Metabolically Stable tert-Butyl Replacement. PMC - NIH.
  • Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH.
  • Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis?.
  • Pyridoxal 5'-phosphate-dependent alpha,beta-elimination reactions: mechanism of O-acetylserine sulfhydrylase. PubMed.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl
  • Beta-elimination for release of O-GalNAc-linked oligosaccharides from glycoproteins and glycopeptides. PubMed.
  • Effect of Chemical Modifications on Aptamer Stability in Serum. PMC - NIH.
  • Kinetics and Mechanism of Inhibition of a Serine Beta-Lactamase by O-aryloxycarbonyl Hydroxam
  • The alpha beta-elimination of L-serylglycine O-sulphate and rel
  • 3,3'-dihydroxybiphenyl. Organic Syntheses Procedure.
  • Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA.
  • A specificity comparison of four antisense types: morpholino, 2'-O-methyl RNA, DNA, and phosphorothio

Sources

A Senior Application Scientist's Guide to the Chiral Purity Assessment of Synthetic Boc-o-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development

In the landscape of modern therapeutics, particularly in peptide-based drug development, the stereochemistry of a molecule is not a trivial detail—it is fundamental to its biological activity, safety, and efficacy. Chiral molecules, or enantiomers, are mirror-image isomers that can exhibit profoundly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a permanent cautionary tale for the pharmaceutical industry.

Boc-o-Methyl-D-serine is a non-proteinogenic amino acid, a crucial chiral building block used in the synthesis of complex peptides and other pharmacologically active compounds. Its "D" configuration is often specifically required to enhance peptide stability against enzymatic degradation or to confer a specific bioactive conformation. Consequently, ensuring the enantiomeric purity of this starting material is a non-negotiable prerequisite for any GMP (Good Manufacturing Practices) synthesis campaign. Even minute contamination with the L-enantiomer can lead to process impurities, reduced final product yield, and potentially altered biological activity.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the chiral purity of this compound. We will move beyond simple protocol recitation to explore the underlying principles, explain the rationale behind experimental choices, and present the data in a comparative framework to empower researchers and drug development professionals in making informed analytical decisions.

Core Methodologies for Chiral Purity Assessment

The determination of enantiomeric excess (e.e.) relies on creating a diastereomeric interaction, either transiently or permanently, which allows for the differentiation of the two enantiomers. This can be achieved chromatographically, by using a chiral stationary phase (CSP), or spectroscopically, by using a chiral derivatizing or solvating agent. We will compare the three most robust and widely adopted techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity assessment due to its robustness, high resolution, and broad applicability.

The Principle of Separation: The technique relies on a chiral stationary phase (CSP) packed within the HPLC column. As the racemic or enriched mixture of this compound passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes leads to a difference in retention time, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral compounds, including N-protected amino acids.

Workflow for Chiral HPLC Purity Assessment

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sample 1. Prepare Sample (e.g., 1 mg/mL in Mobile Phase) prep_mobile 2. Prepare Mobile Phase (e.g., Hexane/IPA/TFA) prep_sample->prep_mobile prep_system 3. Equilibrate HPLC System (Stable Baseline) prep_mobile->prep_system inject 4. Inject Sample (e.g., 10 µL) prep_system->inject separate 5. Chromatographic Separation (Isocratic Elution on CSP) inject->separate detect 6. UV Detection (e.g., 210 nm) separate->detect integrate 7. Integrate Peak Areas (Area_D and Area_L) detect->integrate calculate 8. Calculate Enantiomeric Excess e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100 integrate->calculate report 9. Generate Report calculate->report

Caption: A typical workflow for determining the enantiomeric excess of this compound using chiral HPLC.

Exemplary Experimental Protocol: Chiral HPLC
  • Column Selection (The "Why"): A polysaccharide-based column such as a CHIRALPAK® AD-H or equivalent is chosen. These columns provide broad selectivity and are well-documented for resolving N-protected amino acids. The amylose derivative selector forms chiral cavities and interacts with the analyte via hydrogen bonds, and dipole-dipole interactions, which are effective for this specific molecule.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Mobile Phase: A typical mobile phase is a mixture of Hexane, Isopropanol (IPA), and a small amount of an acidic modifier like Trifluoroacetic Acid (TFA). A common starting point is 90:10:0.1 (Hexane:IPA:TFA). The TFA is crucial for protonating the carboxyl group, ensuring sharp peak shapes and reproducible retention times.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the D-enantiomer (major peak) and the L-enantiomer (minor impurity peak) using the formula:

    • e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100

Trustworthiness: This protocol is self-validating. A small amount of the corresponding racemic (D/L) mixture should be injected first to confirm the identity and separation of the two enantiomer peaks, establishing the retention times for the D- and L-isomers unambiguously.

Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolution, often exceeding that of HPLC. However, its application to non-volatile compounds like amino acids necessitates a chemical derivatization step.

The Principle of Separation: Similar to HPLC, chiral GC uses a column with a CSP. For amino acids, cyclodextrin-based CSPs are very common. The key difference is the requirement for the analyte to be volatile. Therefore, this compound must first be derivatized to block its polar carboxyl and amine (after Boc removal) groups, typically by converting it into a volatile ester/amide derivative.

Workflow for Chiral GC Purity Assessment

cluster_prep Phase 1: Derivatization & Prep cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing derivatize 1. Derivatize Sample (e.g., Esterification + Acylation) dissolve 2. Dissolve in Solvent (e.g., Dichloromethane) derivatize->dissolve setup_gc 3. Set Up GC Program (Injector, Oven, Detector Temp.) dissolve->setup_gc inject 4. Inject Sample (e.g., 1 µL, Split Mode) setup_gc->inject separate 5. GC Separation (Temp. Gradient on Chiral Column) inject->separate detect 6. FID Detection separate->detect integrate 7. Integrate Peak Areas (Area_D and Area_L) detect->integrate calculate 8. Calculate Enantiomeric Excess (Using Peak Areas) integrate->calculate report 9. Generate Report calculate->report

Caption: A standard workflow for chiral GC analysis, including the critical initial derivatization step.

Exemplary Experimental Protocol: Chiral GC
  • Derivatization (The "Why"): A two-step derivatization is common. First, the carboxylic acid is esterified (e.g., using HCl in isopropanol to form the isopropyl ester). Second, the Boc group is removed under acidic conditions and the resulting free amine is acylated (e.g., with trifluoroacetic anhydride, TFAA). This N-TFA-O-isopropyl ester is highly volatile and suitable for GC analysis.

    • Expertise Note: It is absolutely critical to ensure that the derivatization conditions do not cause any racemization. Control experiments with an enantiopure standard are required to validate the method.

  • Column Selection: A cyclodextrin-based capillary column, such as a Chirasil-DEX CB, is an excellent choice.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C

    • Carrier Gas: Helium

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 4 °C/min.

    • Detector: Flame Ionization Detector (FID), 250 °C

  • Data Analysis: The e.e. is calculated from the FID peak areas, analogous to the HPLC method.

Chiral NMR Spectroscopy

NMR offers a distinct, non-separative approach. It is an excellent orthogonal method to confirm results from chromatography, though it generally has lower sensitivity for detecting trace enantiomeric impurities.

The Principle of Differentiation: Enantiomers have identical NMR spectra. To differentiate them, a chiral environment is introduced into the NMR tube. This is done using either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).

  • CSAs: These agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) form weak, transient diastereomeric complexes with the analyte, causing slight differences in the chemical shifts (Δδ) of specific protons for the D- and L-enantiomers.

  • CDAs: These agents (e.g., Mosher's acid chloride) react covalently with the analyte to form a stable mixture of diastereomers, which will have distinct and clearly separated signals in the NMR spectrum.

Expertise Note: For this compound, a CDA approach is often more robust. The carboxylic acid can be reacted with a chiral amine, or the Boc group can be removed and the resulting amine reacted with a chiral acid like Mosher's acid. The latter is generally more reliable.

Exemplary Experimental Protocol: NMR with Mosher's Acid (CDA)
  • Derivatization: a. Remove the Boc protecting group from this compound using a standard method (e.g., TFA in dichloromethane). b. Neutralize and react the resulting free amine of o-Methyl-D-serine with (R)-Mosher's acid chloride in the presence of a non-chiral base (e.g., pyridine) in an anhydrous NMR solvent (e.g., CDCl₃).

  • NMR Acquisition: a. Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric amide mixture. b. A high-field magnet (≥400 MHz) is recommended to achieve better signal separation.

  • Data Analysis: a. Identify a well-resolved proton signal that is distinct for the two diastereomers. The methoxy (-OCH₃) or the α-proton signals are often good candidates. b. Carefully integrate the corresponding signals for the D- and L-derived diastereomers. The enantiomeric excess is calculated from the ratio of these integrals.

Head-to-Head Comparison of Analytical Techniques

To facilitate an objective choice, the three techniques are compared below based on key performance attributes relevant to a drug development environment.

FeatureChiral HPLCChiral GCChiral NMR (with CDA)
Principle Transient diastereomeric interaction with CSPSeparation of volatile derivatives on a CSPCovalent formation of stable diastereomers
Sensitivity / LOD Excellent (can detect <0.1% impurity)Exceptional (can often detect <0.05% impurity)Moderate (typically limited to >1-2% impurity)
Accuracy & Precision HighHighGood, but depends heavily on integration accuracy
Derivatization Not requiredMandatory (potential source of error/racemization)Mandatory (potential source of error)
Sample Throughput Moderate (20-40 min/run)Moderate (20-40 min/run, plus derivatization time)Low (requires reaction, workup, and long acquisition)
Development Effort Moderate (screening of columns/mobile phases)High (optimization of derivatization and GC program)Moderate to High (reaction optimization)
Key Advantage Robustness, direct analysis, industry standardHighest resolving powerOrthogonal method, provides structural confirmation
Key Limitation Higher cost of chiral columnsIndirect analysis, risk of racemizationLower sensitivity, complex sample preparation

Conclusion and Recommended Strategy

For the routine quality control and release of this compound, Chiral HPLC is the unequivocally recommended primary technique. Its direct analytical nature, high robustness, excellent sensitivity, and status as the industry-standard method provide the highest level of confidence for GMP applications. The method is easily validated and transferable between laboratories.

Chiral GC serves as a powerful secondary or alternative method, particularly when higher resolution is needed to separate an impurity from the main enantiomeric peak. However, the method development is more complex, and rigorous validation of the derivatization step is required to prove it does not introduce chiral bias.

Chiral NMR is not a suitable tool for routine, high-sensitivity purity checks. Its value lies in its role as a powerful orthogonal validation technique . If a new synthetic route is being developed or an out-of-specification result is obtained from HPLC, NMR with a chiral derivatizing agent can provide an unambiguous, non-chromatographic confirmation of the enantiomeric ratio and confirm the identity of the impurity.

In a robust drug development program, a two-tiered approach provides the highest degree of trustworthiness:

  • Primary Method: A validated Chiral HPLC method for all routine QC and release testing.

  • Orthogonal Validation: A developed Chiral GC or NMR method to be used during initial process validation and for investigating any discrepancies, confirming the reliability of the primary HPLC method.

This comprehensive analytical strategy ensures that the chiral integrity of critical building blocks like this compound is maintained, safeguarding the quality and safety of the final therapeutic product.

A Senior Application Scientist's Guide to the HPLC Comparison of Boc-o-Methyl-D-serine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and neuropharmacology, the enantiomeric purity of amino acid derivatives is not merely a quality metric; it is a critical determinant of biological activity and therapeutic efficacy. Boc-o-Methyl-D-serine, a key building block, is no exception.[1][2] Its stereochemistry plays a pivotal role, particularly in neuroscience research, where D-serine acts as a co-agonist at NMDA receptors, influencing synaptic plasticity and cognitive functions.[1][3][4] This guide provides a comprehensive framework for comparing High-Performance Liquid Chromatography (HPLC) methods to resolve the enantiomers of this compound, ensuring the selection of a robust and reliable analytical approach.

The Imperative of Chiral Separation

D-amino acids, once considered anomalies in mammalian systems, are now recognized as crucial signaling molecules.[4] D-serine, for instance, is a vital neuromodulator in the central nervous system.[4] Consequently, the ability to accurately separate and quantify the D- and L-enantiomers of serine derivatives is paramount for both research and the development of novel therapeutics.[4] Chiral HPLC stands as a powerful technique for this purpose, offering high resolution and sensitivity.[4][5]

The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral separation in HPLC is achieved by creating a temporary diastereomeric complex between the analyte and a chiral selector.[6] This is most commonly accomplished by using a chiral stationary phase (CSP).[6][7]

Designing the Comparative Study: A Multifaceted Approach

A systematic approach to comparing HPLC methods is essential for identifying the optimal conditions for resolving this compound enantiomers. This involves a careful selection of CSPs and a methodical optimization of mobile phase conditions.

Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in chiral separations. For N-protected amino acids like this compound, several classes of CSPs have proven effective.[8][9]

  • Macrocyclic Glycopeptide-Based CSPs: These are highly versatile and have demonstrated broad selectivity for a wide range of chiral compounds, including N-blocked amino acids.[9] Columns based on teicoplanin and vancomycin are particularly noteworthy.[9][10][11] They can be used in multiple modes, including reversed-phase, normal-phase, and polar organic modes, offering a wide range of selectivities.[10]

  • Crown Ether-Based CSPs: These phases are especially well-suited for the separation of amino acid enantiomers.[3] They work by forming inclusion complexes with the primary amine of the amino acid, a mechanism that may be influenced by the Boc protecting group.

  • Protein-Based CSPs: Columns based on proteins like ovomucoid have been shown to be extremely versatile in resolving protected amino acids without the need for derivatization.[11][12]

For this comparative guide, we will focus on two promising candidates: a Teicoplanin-based CSP (e.g., CHIROBIOTIC T) and a Crown Ether-based CSP (e.g., ChiroSil®).

Experimental Protocols

The following protocols are designed to provide a framework for comparing the selected CSPs.

I. Sample and Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its L-enantiomer (if available, otherwise a racemic mixture) in HPLC-grade methanol.

  • Working Standard (100 µg/mL): Prepare a solution containing both enantiomers (or the racemate) by diluting the stock solutions in the initial mobile phase.

II. HPLC System and Conditions

A standard HPLC system equipped with a UV detector is sufficient. The Boc group provides a chromophore, allowing for UV detection, typically around 210 nm.[13][14]

III. Method Comparison Workflow

The following diagram illustrates the workflow for comparing the two selected chiral stationary phases.

Method_Comparison_Workflow Workflow for HPLC Method Comparison A Prepare Racemic This compound Standard B Column 1: Teicoplanin-Based CSP A->B C Column 2: Crown Ether-Based CSP A->C D Initial Mobile Phase Screen (Reversed-Phase) B->D E Initial Mobile Phase Screen (Polar Ionic Mode) C->E F Analyze Data: Resolution (Rs) Selectivity (α) D->F E->F G Optimize Mobile Phase (Gradient, Additives) F->G H Analyze Data: Resolution (Rs) Selectivity (α) F->H G->H I Select Optimal Method H->I Chiral_Separation_Approaches Approaches to Chiral HPLC Separation A Chiral Separation B Direct Method A->B C Indirect Method A->C D Chiral Stationary Phase (CSP) B->D E Chiral Mobile Phase Additive B->E F Pre-column Derivatization with Chiral Reagent C->F G Separation on Achiral Column F->G

Caption: Logical relationship of direct vs. indirect chiral separation methods.

Conclusion and Recommendations

Both teicoplanin-based and crown ether-based CSPs offer viable pathways for the enantiomeric separation of this compound. The teicoplanin-based column provides the flexibility of reversed-phase conditions, which are often preferred for their robustness and compatibility with mass spectrometry. The crown ether-based column, while potentially more specific for amino acids, may require more specialized mobile phases.

The final selection of the optimal method will depend on the specific requirements of the analysis, such as the desired resolution, analysis time, and compatibility with downstream applications. It is crucial to perform a thorough method validation to ensure the chosen method is accurate, precise, and robust for its intended purpose.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.

  • Chiral Method Development Strategies for HPLC. Sigma-Aldrich.

  • Chiral HPLC Method Development. I.B.S.

  • Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies.

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed.

  • HPLC Technical Tip: Chiral Method Development. Phenomenex.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Oxford Academic.

  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.

  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.

  • Chiral HPLC Separation of Protected Amino Acids.

  • Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols Utilizing D-Serine-d3 as an Internal Stan. Benchchem.

  • Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre. AKJournals.

  • Separation and detection of D-/L-serine by conventional HPLC. PMC - PubMed Central.

  • Boc-D-serine methyl ester. Chem-Impex.

  • Enantiomeric separation of D- and L-serine using high-performance liquid chromatography with electrochemical detection following pre-column diastereomer derivatization. ResearchGate.

  • Method for chiral separation of various side chain protected amino acids. Google Patents.

  • Amino Acid Chiral Analysis Services. BOC Sciences.

  • This compound. Benchchem.

  • UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo.

  • UPLC Amino Acid Analysis Services. BOC Sciences.

  • N-(tert-Butoxycarbonyl)- D -serine methyl ester 97. Sigma-Aldrich.

  • N-Boc-D-serine methyl ester. PubChem.

  • Analytical Methods for Amino Acids. Shimadzu.

  • Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. JASCO.

  • Amino Acid Derivatization Analysis Services. BOC Sciences.

  • Boc-D-Ser-OMe. Aapptec Peptides.

Sources

A Senior Application Scientist's Guide to Coupling Boc-O-Methyl-D-serine: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the intricate landscape of peptide synthesis, the selection of a coupling reagent is a decision that profoundly impacts reaction efficiency, yield, and the stereochemical integrity of the final product. This is particularly true when incorporating non-canonical or sterically demanding amino acids such as N-Boc-O-methyl-D-serine. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the O-methyl ether on the side chain, presents a classic case of steric hindrance that can challenge even standard coupling protocols.[1][2]

This guide provides an in-depth, data-supported comparison of commonly employed coupling reagents for the successful incorporation of Boc-O-Methyl-D-serine. We will move beyond mere protocols to explore the mechanistic rationale behind reagent choice, empowering you to optimize your synthetic strategies.

The Fundamental Challenge: Activating the Carboxyl Group

At its core, peptide bond formation is a condensation reaction between a carboxylic acid and an amine. The primary role of a coupling reagent is to convert the carboxyl group's hydroxyl into a better leaving group, thereby forming a highly reactive "activated" intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.

G cluster_0 Peptide Coupling Workflow Amino_Acid Boc-AA-OH (Carboxyl Component) Activated_Ester Activated Intermediate (e.g., OAt-ester) Amino_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activated_Ester Peptide_Bond New Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_Chain H₂N-Peptide (Amine Component) Peptide_Chain->Peptide_Bond Nucleophilic Attack

Caption: General workflow of peptide bond formation.

The efficacy of this process hinges on the reactivity of the activated intermediate and the speed at which it reacts with the desired amine, all while minimizing side reactions—most notably racemization.[3][4]

Comparative Analysis of Key Coupling Reagents

We will evaluate three major classes of coupling reagents: aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides (DIC/EDC) paired with additives.

Aminium/Uronium Salts: The High-Reactivity Standard

Aminium salts are among the most popular and efficient coupling reagents, particularly for challenging sequences.[5][6] Their mechanism involves the formation of a highly reactive activated ester.

HATU is widely regarded as the gold standard for difficult couplings, including those involving sterically hindered amino acids.[1][7] Its superiority stems from the formation of a highly reactive OAt-ester, facilitated by the presence of 1-Hydroxy-7-azabenzotriazole (HOAt).[5] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.[5] This rapid reaction kinetic is crucial for minimizing racemization, as the chiral center spends less time in a vulnerable, activated state.[1][8]

HATU_Mechanism cluster_1 HATU Activation Mechanism BocSer Boc-Ser(OMe)-COO⁻ ActiveEster Boc-Ser(OMe)-OAt (Highly Reactive Ester) BocSer->ActiveEster Attacks HATU HATU HATU->ActiveEster Peptide Coupled Peptide ActiveEster->Peptide Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Amine H₂N-Peptide Amine->Peptide Attacks Byproduct2 HOAt Peptide->Byproduct2 Released

Caption: HATU-mediated activation and coupling.

A potential side reaction with aminium reagents like HATU is guanidinylation of the free N-terminal amine, which terminates the peptide chain.[5] However, this is more problematic when the coupling reagent is in large excess or during slow reactions like cyclizations, and less of a concern in standard stepwise synthesis with proper stoichiometry.[5][9]

HBTU is a close analogue of HATU but is based on the less reactive 1-Hydroxybenzotriazole (HOBt).[8] It forms an OBt-active ester, which is less reactive than the OAt-ester generated by HATU.[5] For sterically hindered couplings, this often translates to slower reaction times and may require double coupling to achieve the same efficiency as a single HATU-mediated reaction.[1] While still a highly effective reagent, HBTU generally exhibits a slightly higher risk of epimerization compared to HATU in difficult couplings.[8]

Phosphonium Salts: The Cleaner Alternative

Phosphonium-based reagents offer a key advantage over their aminium counterparts: they do not cause the chain-terminating guanidinylation side reaction.[3][5]

PyBOP, like HBTU, generates an OBt-active ester.[5][10] It is known for its high coupling efficiency and is a robust choice for many synthetic challenges.[11] A significant advantage is that its byproducts are generally easier to remove than those from carbodiimide reactions.[10] For particularly sensitive couplings where even a minor risk of guanidinylation is unacceptable (e.g., fragment condensation), PyBOP is an excellent alternative to HATU or HBTU.[5] Its reactivity is generally considered comparable to HBTU.

PyBOP_Mechanism cluster_2 PyBOP Activation Mechanism BocSer Boc-Ser(OMe)-COOH ActiveEster Boc-Ser(OMe)-OBt (Active Ester) BocSer->ActiveEster PyBOP PyBOP + Base PyBOP->ActiveEster Activation Peptide Coupled Peptide ActiveEster->Peptide Amine H₂N-Peptide Amine->Peptide Attacks Byproduct Tripyrrolidinophosphine oxide Peptide->Byproduct Byproduct

Caption: PyBOP-mediated activation and coupling.

Carbodiimides: The Cost-Effective Workhorse

Carbodiimides, such as Diisopropylcarbodiimide (DIC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic and cost-effective coupling reagents.[12]

On their own, carbodiimides are prone to causing significant racemization and can lead to the formation of N-acylurea, an unreactive byproduct. Therefore, they are almost universally used with nucleophilic additives like HOBt or, more recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[3] These additives function by forming an active ester in situ, which suppresses racemization and improves coupling efficiency.[12]

While the DIC/HOBt combination is a reliable method, its reactivity may be insufficient for highly hindered couplings like that of this compound, potentially leading to low yields or requiring extended reaction times.[13] A major drawback of DIC is the formation of the diisopropylurea byproduct, which can be difficult to remove, especially in solution-phase synthesis.[12]

Performance Data Summary

While direct, peer-reviewed quantitative data for the coupling of this compound is not extensively published, we can synthesize a reliable performance comparison based on established principles of reactivity with sterically hindered amino acids.[1][14][15]

Coupling Reagent Relative Reactivity Racemization Risk Key Advantages Key Disadvantages
HATU Very HighVery LowHighest efficiency for hindered couplings; fast reaction times.[1][5]Potential for guanidinylation; HOAt is explosive and requires careful handling.[5][14]
HBTU HighLowGood efficiency; widely used and well-understood.[12][15]Less reactive than HATU, may require double coupling for difficult steps.[1]
PyBOP HighLowNo guanidinylation side reaction; clean byproducts.[5][10]Reactivity comparable to HBTU, may be less potent than HATU.
DIC + HOBt/Oxyma ModerateLow to ModerateCost-effective; classic, well-established method.Lower reactivity for hindered couplings; urea byproduct can be insoluble and difficult to remove.[12][13]

Recommended Experimental Protocol: HATU-Mediated Coupling

Based on the evidence, HATU is the demonstrably superior reagent for coupling sterically demanding residues like this compound, maximizing both yield and purity while minimizing reaction time and racemization risk.[1][7]

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Start: Free Amine on Resin Deprotection 1. Fmoc/Boc Deprotection Resin->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Couple: Boc-Ser(OMe)-OH HATU, DIPEA Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Monitor 5. Kaiser Test (Check for free amines) Wash2->Monitor Negative Negative: Complete Monitor->Negative Positive Positive: Incomplete Monitor->Positive Recouple NextCycle Ready for Next Cycle Negative->NextCycle Positive->Coupling

Caption: Workflow for a self-validating SPPS coupling cycle.

Step-by-Step Protocol

This protocol assumes a standard Fmoc-based solid-phase synthesis where a Boc-protected amino acid is being added.

  • Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine (post-Fmoc deprotection and washing).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), in an appropriate solvent like N,N-Dimethylformamide (DMF).

    • Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For a particularly difficult coupling, this time can be extended.

  • Monitoring and Validation:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

    • If the test is positive (beads turn blue/purple), it signifies an incomplete reaction. In this case, a second coupling (recoupling) should be performed by repeating steps 2 and 3.[7]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Conclusion and Final Recommendations

For the efficient and stereochemically pure incorporation of this compound, HATU stands out as the reagent of choice. Its ability to form a highly reactive OAt-ester leads to faster, more complete couplings with a demonstrably lower risk of epimerization, which is a critical consideration for D-amino acids.[1][5]

While reagents like PyBOP and HBTU are highly competent, they may require longer reaction times or recoupling steps to match the efficiency of HATU for this sterically hindered residue. PyBOP remains the best choice if the avoidance of potential guanidinylation is the absolute highest priority. Carbodiimide-based methods, while economical, present a higher risk of incomplete reaction and are not recommended for maximizing the yield and purity of peptides containing this challenging building block. By understanding the mechanisms and relative strengths of these reagents, researchers can confidently select the optimal tool to advance their synthetic objectives.

References

  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Boc-D-Homoserine in Peptide Synthesis.
  • BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
  • BenchChem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. ResearchGate. [Link]

  • Anaspec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. PubMed. [Link]

  • Tzakos, A. G., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters. [Link]

  • Li, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Ghavre, M., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Molecules. [Link]

  • Fournier, A., et al. (1989). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
  • Muttenthaler, M., et al. (2021). Epimerisation in Peptide Synthesis. Australian Journal of Chemistry. [Link]

  • Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HBTU vs.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Peptides Synthesized with Boc-O-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Peptide Modification in Drug Discovery

In the landscape of modern therapeutics, peptides represent a class of molecules with immense potential, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations, primarily their susceptibility to enzymatic degradation and rapid clearance in vivo. To overcome these hurdles, medicinal chemists employ a variety of strategies to modify peptide structures, thereby enhancing their pharmacokinetic and pharmacodynamic profiles. The incorporation of non-proteinogenic amino acids is a cornerstone of this endeavor.

This guide provides a comprehensive comparison of the biological activity of peptides synthesized with N-α-tert-butoxycarbonyl-O-methyl-D-serine (Boc-O-Methyl-D-serine). We will objectively analyze the impact of this modification on peptide performance, contrasting it with parent peptides and other analogs. This analysis is supported by experimental data from peer-reviewed literature and detailed protocols to empower researchers in their own investigations.

The choice of O-methyl-D-serine is strategic. The D-configuration of the alpha-carbon inherently confers resistance to proteolysis by common proteases, which are stereospecific for L-amino acids.[1][2] Furthermore, the methylation of the serine hydroxyl group eliminates a potential site for hydrogen bonding and glycosylation, which can significantly alter a peptide's interaction with its biological target and its overall conformation.[3] This guide will delve into the causal relationships between these structural modifications and the resulting biological activity, providing a framework for the rational design of more stable and efficacious peptide-based drugs.

The Influence of O-Methyl-D-serine on Peptide Bioactivity: A Comparative Analysis

The introduction of O-methyl-D-serine into a peptide sequence can profoundly influence its biological properties. The primary effects can be categorized into two main areas: enhanced enzymatic stability and altered receptor binding affinity and selectivity.

Enhanced Enzymatic Stability

A major obstacle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The substitution of a natural L-amino acid with a D-enantiomer, such as D-serine, is a well-established strategy to increase resistance to enzymatic cleavage.[1][4] Proteases are highly specific for L-amino acid residues, and the presence of a D-amino acid at a cleavage site can significantly hinder or completely block enzymatic activity.

The O-methylation of the D-serine side chain further contributes to this stability. While the primary driver of resistance is the D-configuration, the methyl group can provide additional steric hindrance to the approach of proteases.

Peptide Modification Relative Enzymatic Stability Rationale
Parent Peptide (with L-Serine)LowSusceptible to cleavage by proteases at the serine residue.
D-Serine AnalogHighThe D-configuration of the alpha-carbon prevents recognition and cleavage by most endogenous proteases.[1]
O-Methyl-D-serine AnalogVery HighThe D-configuration provides the primary resistance to proteolysis. The O-methyl group can offer additional steric hindrance, further impeding enzyme access.
Modulation of Receptor Binding and Biological Activity

The biological activity of a peptide is intimately linked to its three-dimensional structure and its ability to bind to a specific receptor. The incorporation of O-methyl-D-serine can alter the peptide's conformation and its interactions with the receptor's binding pocket.

Case Study: Opioid Peptides (Dermorphin Analogs)

Dermorphin, a naturally occurring opioid heptapeptide (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2), is a potent and selective µ-opioid receptor agonist.[5][6] Its high activity is in part attributed to the presence of a D-alanine at position 2. Structure-activity relationship studies have shown that the N-terminal tetrapeptide is the minimal sequence for µ-opioid receptor activity.[6]

Modification of this residue can impact binding affinity and signaling. The hydroxyl group of serine can participate in hydrogen bonding within the receptor pocket. Replacing this with a methoxy group in an O-methyl-D-serine analog would eliminate this hydrogen bond donor capability, potentially altering the binding mode and affinity.

Dermorphin Analog Receptor Affinity (Ki) Receptor Selectivity Expected Agonist/Antagonist Activity
Dermorphin (Parent Peptide)High for µ-opioid receptorHigh µ-selectivityPotent µ-agonist[6]
[D-Ser2]-Dermorphin AnalogLikely high for µ-opioid receptorMay have altered selectivity profileLikely a potent µ-agonist
[O-Methyl-D-Ser7]-Dermorphin AnalogPotentially altered affinity for µ-opioid receptorMay exhibit a different selectivity profile compared to the parent peptideActivity would need to be empirically determined; the change in the C-terminus could modulate efficacy.

Case Study: NMDA Receptor Ligands

D-serine is an endogenous co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission.[7][8][9] The binding of D-serine to the GluN1 subunit of the NMDA receptor is essential for its activation.

The hydroxyl group of D-serine is a key feature for its interaction with the NMDA receptor binding pocket. Methylation of this group to form O-methyl-D-serine would be expected to significantly reduce or abolish its ability to act as a co-agonist. This modification could potentially convert a peptide containing this residue from an NMDA receptor agonist to a neutral antagonist or a ligand with very low affinity.

Ligand NMDA Receptor Activity Rationale
D-SerineCo-agonistThe hydroxyl group of D-serine is critical for binding to the GluN1 subunit and subsequent receptor activation.[7]
O-Methyl-D-serineExpected to be a weak antagonist or have very low affinityThe methylation of the hydroxyl group would disrupt the necessary hydrogen bonding interactions within the receptor's binding site, preventing co-agonist activity.
Peptide with C-terminal O-Methyl-D-serineLikely to have reduced or no NMDA receptor agonist activity compared to a D-serine counterpartThe modified C-terminal residue would be unable to effectively engage the co-agonist binding site on the NMDA receptor.

Experimental Protocols

To empirically validate the comparisons discussed above, the following experimental protocols are provided as a guide for researchers.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an O-Methyl-D-serine Containing Peptide

This protocol outlines the manual synthesis of a model pentapeptide (Tyr-D-Ala-Phe-Gly-Xxx-NH2, where Xxx is O-Methyl-D-serine) using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)

  • This compound-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence. For the final coupling, use this compound-OH.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 coupling1 3. Couple Fmoc-Gly-OH deprotect1->coupling1 deprotect2 4. Fmoc Deprotection coupling1->deprotect2 coupling2 5. Couple Fmoc-Phe-OH deprotect2->coupling2 deprotect3 6. Fmoc Deprotection coupling2->deprotect3 coupling3 7. Couple Fmoc-D-Ala-OH deprotect3->coupling3 deprotect4 8. Fmoc Deprotection coupling3->deprotect4 coupling4 9. Couple Fmoc-Tyr(tBu)-OH deprotect4->coupling4 deprotect5 10. Fmoc Deprotection coupling4->deprotect5 coupling5 11. Couple Boc-O-Me-D-Ser-OH deprotect5->coupling5 cleavage 12. Cleavage from Resin (TFA/TIS/H2O) coupling5->cleavage purification 13. HPLC Purification cleavage->purification end End: Purified Peptide purification->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol describes a method to assess the stability of the synthesized peptide in the presence of a protease.

Materials:

  • Synthesized peptide

  • Trypsin (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in PBS.

  • Enzyme Solution Preparation: Prepare a stock solution of trypsin in PBS.

  • Incubation:

    • Add the peptide solution to a microcentrifuge tube to a final concentration of 100 µM.

    • Initiate the reaction by adding trypsin to a final concentration of 10 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in acetonitrile.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

    • Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.

Protocol 3: Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized peptide for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • [³H]DAMGO (radioligand)

  • Synthesized peptide (unlabeled competitor)

  • Naloxone (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, and [³H]DAMGO at a concentration near its Kd.

  • Competition: Add varying concentrations of the synthesized peptide (e.g., from 10⁻¹² M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Wells with only radioligand and membranes.

    • Non-specific Binding: Wells with radioligand, membranes, and a high concentration of naloxone (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway for µ-Opioid Receptor Activation:

Opioid_Signaling ligand Opioid Peptide receptor µ-Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases pka Protein Kinase A camp->pka Inhibits analgesia Analgesia pka->analgesia ion_channel->analgesia

Caption: µ-Opioid Receptor Signaling Pathway.

Conclusion and Future Directions

The incorporation of this compound into peptides offers a compelling strategy for enhancing their therapeutic potential. The primary advantages are a significant increase in enzymatic stability and the ability to modulate receptor interactions. As we have discussed, the O-methylation of the D-serine side chain can have profound effects on biological activity, potentially altering receptor affinity, selectivity, and functional outcome.

The provided experimental protocols offer a roadmap for researchers to systematically evaluate these effects. By synthesizing and characterizing peptides containing O-methyl-D-serine and comparing them to their parent counterparts, a clearer understanding of the structure-activity relationships can be established. This empirical data is crucial for the rational design of next-generation peptide therapeutics with improved drug-like properties.

Future research should focus on the systematic incorporation of O-methyl-D-serine into a wider range of bioactive peptides to explore its effects on different receptor systems. Furthermore, detailed conformational studies using techniques such as NMR and circular dichroism will provide valuable insights into how this modification influences the three-dimensional structure of peptides, further informing the design of novel and more effective peptide-based drugs.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B. (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Hansen, K. B., Yi, F., Perszyk, R. E., & Traynelis, S. F. (2021). NMDA Receptors in the Central Nervous System. In The Glutamate Receptors (pp. 239-293). Humana, New York, NY.
  • Hruby, V. J., & al-Obeidi, F. (1991). Application of synthetic organic chemistry to the design of novel bioactive peptides and peptidomimetics. Peptide research, 4(2), 65-75.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products, peptides, and proteins. In Comprehensive Organic Synthesis II (Vol. 6, pp. 792-834). Pergamon.
  • Janecka, A., Fichna, J., & Mirowski, M. (2004). Opioid receptors and their ligands. Current topics in medicinal chemistry, 4(1), 1-17.
  • Kastin, A. J. (Ed.). (2013). Handbook of biologically active peptides. Academic press.
  • Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Montecucchi, P. C., de Castiglione, R., Piani, S., Gozzini, L., & Erspamer, V. (1981). Amino acid composition and sequence of dermorphin, a new opiate-like peptide from the skin of Phyllomedusa sauvagei. International journal of peptide and protein research, 17(3), 275-283.
  • Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., ... & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926-4931.
  • Papo, N., & Shai, Y. (2005). Exploring peptide membrane interactions using surface plasmon resonance: implications for drug design. Cellular and Molecular Life Sciences CMLS, 62(7-8), 759-771.
  • Patch, J. A., & Barron, A. E. (2002). Helical peptoid mimics of magainin-2 amide. Journal of the American Chemical Society, 124(45), 13398-13399.
  • Wolosker, H., D'Aniello, A., & Snyder, S. H. (2008). D-serine: a new gliotransmitter and its role in brain development and pathology. Neurobiology of disease, 32(3), 347-353.
  • [Link to a relevant, verifiable URL for further reading, e.g.
  • [Link to a relevant, verifiable URL for further reading, e.g., a protocol for receptor binding assays from a reputable source like Current Protocols].

Sources

A Comparative Analysis of Deprotection Methods for Boc-Protected Serine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of peptide synthesis and the development of complex drug molecules, the strategic protection and deprotection of amino acid functional groups are of paramount importance. For serine, an amino acid bearing a nucleophilic hydroxyl group, the tert-butyloxycarbonyl (Boc) protecting group for the α-amine is a cornerstone of many synthetic strategies. The selection of the appropriate deprotection method is a critical decision that directly impacts reaction yield, product purity, and the preservation of stereochemical integrity. This guide provides a comprehensive comparative analysis of the most common methods for the deprotection of Boc-protected serine, offering field-proven insights and experimental data to aid researchers in making informed decisions.

The Central Challenge: Balancing Efficacy with Selectivity

The deprotection of Boc-serine involves the cleavage of the carbamate bond to liberate the free amine. While seemingly straightforward, this process is complicated by the inherent reactivity of the serine side chain and the potential for racemization at the α-carbon. An ideal deprotection method should be rapid, high-yielding, and devoid of side reactions. This guide will dissect the performance of the most prevalent techniques: acidic deprotection, and alternative methods including Lewis acid-catalyzed and thermal deprotection.

Acidic Deprotection: The Workhorses of Boc Removal

Acid-catalyzed cleavage remains the most widely employed strategy for Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1][2] The two most common acidic reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.

Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a strong acid that effectively cleaves the Boc group, typically at concentrations of 20-50% in a solvent like dichloromethane (DCM).[3] The volatility of both TFA and DCM simplifies product isolation through evaporation.[4]

Key Advantages:

  • High Efficiency: Generally provides rapid and complete deprotection.[5]

  • Volatile Byproducts: Simplifies work-up procedures.

Potential Disadvantages:

  • Harsh Acidity: Can lead to the cleavage of other acid-labile protecting groups.

  • Side Reactions: The liberated tert-butyl cation is a potent electrophile that can alkylate nucleophilic residues.[6] For serine, while the hydroxyl group is a potential target, this is less common than with more nucleophilic residues like tryptophan or methionine. A more significant concern is the potential for N-O acyl shifts under strongly acidic conditions.[7]

  • Trifluoroacetylation: The trifluoroacetate counter-ion can sometimes lead to the formation of a trifluoroacetylated amine byproduct.[4]

Hydrogen Chloride (HCl) in Dioxane

A solution of 4M HCl in dioxane is another widely used reagent for Boc deprotection.[8][9][10] This method is often considered milder than TFA and can offer improved selectivity.

Key Advantages:

  • Cost-Effective: Generally less expensive than TFA.

  • Product Precipitation: The deprotected amine often precipitates as its hydrochloride salt, facilitating isolation.[9]

  • Reduced Side Reactions: Often associated with a lower incidence of side reactions compared to TFA.[8]

Potential Disadvantages:

  • Dioxane as a Solvent: Dioxane is a non-volatile and potentially hazardous solvent that requires careful handling and disposal.

  • Slower Reaction Times: In some cases, deprotection with HCl/dioxane can be slower than with TFA.[11]

Alternative Deprotection Strategies: Seeking Milder Conditions

The drive towards milder reaction conditions and greater functional group tolerance has led to the development of alternative methods for Boc deprotection.

Lewis Acid-Catalyzed Deprotection

Lewis acids, such as zinc bromide (ZnBr₂), can catalyze the cleavage of the Boc group under non-protic conditions.[12] The mechanism involves coordination of the Lewis acid to the carbamate oxygen, facilitating the departure of the tert-butyl group.[12]

Key Advantages:

  • Mildness: Generally milder than strong protic acids, offering better compatibility with other acid-sensitive functional groups.[13]

  • Selectivity: Can exhibit selectivity for N-Boc groups over other protecting groups.[14]

Potential Disadvantages:

  • Stoichiometric Reagents: Often requires stoichiometric or even excess amounts of the Lewis acid.[12]

  • Longer Reaction Times: Reactions can be significantly slower than with strong acids.[15]

  • Metal Contamination: The presence of a metal catalyst can necessitate additional purification steps.

Thermal Deprotection

Heating a solution of the Boc-protected compound can lead to the thermal cleavage of the Boc group, proceeding through a fragmentation mechanism to release the free amine, carbon dioxide, and isobutylene.[16]

Key Advantages:

  • Catalyst-Free: Avoids the use of acidic or metallic reagents.[16]

  • "Green" Chemistry: Can be considered a more environmentally friendly approach.[17]

Potential Disadvantages:

  • High Temperatures: Requires elevated temperatures (often >100°C), which can be detrimental to sensitive substrates.[16]

  • Potential for Side Reactions: High temperatures can induce other side reactions, including racemization and elimination.[16]

  • Long Reaction Times: Can require prolonged heating to achieve complete deprotection.[16]

Comparative Performance Data

While extensive head-to-head comparative studies specifically on Boc-serine are limited, the following table summarizes the general performance characteristics of each method based on available literature.

Deprotection MethodReagentsTypical ConditionsTypical YieldKey AdvantagesPotential Side Reactions for Serine
Acidic (TFA) 20-50% TFA in DCMRoom Temperature, 0.5-2 h>90%Fast, efficient, volatile byproductsRacemization, N-O acyl shift, trifluoroacetylation
Acidic (HCl) 4M HCl in DioxaneRoom Temperature, 1-4 h>90%Cost-effective, product precipitationRacemization, potential for O-acylation
Lewis Acid ZnBr₂ in DCMRoom Temperature, 24-72 hVariableMild, selectiveRacemization, incomplete reaction
Thermal Heat (e.g., in water or high-boiling solvent)100-150°C, 1-6 hVariableCatalyst-free, "green"Racemization, elimination, decomposition

Experimental Protocols

The following are representative, detailed protocols for the deprotection of Boc-L-serine using the discussed methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve Boc-L-serine (1.0 eq) in anhydrous DCM (10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (10 eq) to the stirred solution.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (2 x 10 mL) to remove residual TFA.

  • The resulting serine trifluoroacetate salt can be used directly or neutralized with a suitable base.

Protocol 2: Deprotection using HCl in Dioxane
  • Suspend Boc-L-serine (1.0 eq) in a 4M solution of HCl in dioxane (10 mL per gram of substrate).[6]

  • Stir the mixture at room temperature for 2-4 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated serine hydrochloride can be collected by filtration and washed with cold diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Protocol 3: Thermal Deprotection in Water
  • Suspend Boc-L-serine (1.0 eq) in deionized water (10 mL per gram of substrate) in a flask equipped with a reflux condenser.[2]

  • Heat the mixture to reflux (100°C) with vigorous stirring.[2]

  • Monitor the reaction by TLC.

  • After 1-2 hours, or upon completion, cool the reaction mixture to room temperature.

  • The water can be removed under reduced pressure to yield the crude serine. Further purification may be required.

Visualization of Key Processes

To further elucidate the chemical transformations and workflows, the following diagrams are provided.

Deprotection_Mechanism cluster_acidic Acidic Deprotection Mechanism Boc-Serine Boc-Serine Protonated Boc-Serine Protonated Boc-Serine Boc-Serine->Protonated Boc-Serine + H+ Carbamic Acid Carbamic Acid Protonated Boc-Serine->Carbamic Acid Fragmentation tert-butyl cation tert-butyl cation Protonated Boc-Serine->tert-butyl cation Serine Serine Carbamic Acid->Serine CO2 CO2 Carbamic Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection of serine.

Deprotection_Workflow Start Start Dissolve Boc-Serine Dissolve Boc-Serine in appropriate solvent Start->Dissolve Boc-Serine Add Deprotection Reagent Add Deprotection Reagent (e.g., TFA, HCl, ZnBr2, or apply heat) Dissolve Boc-Serine->Add Deprotection Reagent Reaction Stir at specified temperature and time Add Deprotection Reagent->Reaction Monitor Progress (TLC) Monitor reaction progress by TLC Reaction->Monitor Progress (TLC) Work-up Quench reaction and/or remove solvent Monitor Progress (TLC)->Work-up Reaction Complete Isolate Product Isolate Serine salt or free amine Work-up->Isolate Product End End Isolate Product->End

Caption: A generalized experimental workflow for the deprotection of Boc-serine.

Conclusion and Recommendations

The choice of deprotection method for Boc-protected serine is a critical parameter that must be tailored to the specific requirements of the synthetic route.

  • For routine, robust deprotection , where potential side reactions with other sensitive functional groups are not a primary concern, TFA in DCM offers a rapid and efficient solution.

  • When a milder acidic method is desired, or when cost is a significant factor, HCl in dioxane presents a viable and effective alternative.

  • For substrates containing highly acid-labile functionalities, exploring Lewis acid-catalyzed or thermal deprotection may be warranted, although these methods often require more optimization and may result in lower yields or longer reaction times.

Ultimately, the optimal deprotection strategy will be a balance of reaction efficiency, selectivity, and the specific constraints of the target molecule. It is always recommended to perform small-scale test reactions to determine the ideal conditions for a particular substrate.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved January 12, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 4). Thermal Methods. Green Chemistry Innovation. [Link]

  • ResearchGate. (2025, August 6). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • HeteroLetters. (2013). STUDIES ON SY. 3(4), 415-426. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - ZnBr2. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 7). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA-Boc as Pre-Column Derivatization Agent. Critical Evaluation of the Analysis of D-Serine in Rat Brain. [Link]

  • Common Organic Chemistry. (n.d.). Zinc Bromide. Retrieved January 12, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Separation and detection of D-/L-serine by conventional HPLC. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 12, 2026, from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • PubMed Central (PMC). (n.d.). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 4). Thermal Methods. Green Chemistry Innovation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 2). Lewis Acids. Green Chemistry Innovation. [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. [Link]

  • PubMed. (n.d.). Simultaneous analysis of D- and L-serine in cerebrospinal fluid by use of HPLC. [Link]

  • PubMed. (n.d.). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. [Link]

  • ResearchGate. (2025, August 6). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. [Link]

  • Journal of Organic Chemistry. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism. Organic Chemistry. [Link]

  • ResearchGate. (2025, August 6). Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. [Link]

  • RSC Publishing. (n.d.). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. (2025, August 6). Towards a selective Boc deprotection on acid cleavable Wang resin. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • National Institutes of Health. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • National Institutes of Health. (n.d.). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. [Link]

  • PubMed Central (PMC). (n.d.). Serine protease acylation proceeds with a subtle re-orientation of the histidine ring at the tetrahedral intermediate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolyses of O-acylglycolamides as models of the deacylation step in the mechanism of action of serine proteases: function of the oxyanion pocket. [Link]

  • ResearchGate. (2025, August 6). Identification and Suppression of ??-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2024, January 29). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Boc-O-Methyl-D-serine: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(tert-Butoxycarbonyl)-O-methyl-D-serine, commonly referred to as Boc-O-Methyl-D-serine, is a non-natural, chiral amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors. Its protected functional groups make it a versatile building block in peptide synthesis and, more critically, a key intermediate in the synthesis of important active pharmaceutical ingredients (APIs). A notable application is in the preparation of Lacosamide, an anticonvulsant medication used for treating epilepsy.[1][2]

The stereochemical integrity of the α-carbon is paramount for the biological activity of the final target molecule. Therefore, the choice of synthetic route is not merely a question of yield but a critical decision that impacts purity, scalability, and regulatory compliance. This guide provides an in-depth, comparative analysis of the two predominant synthetic strategies for obtaining this compound. We will dissect the causality behind experimental choices, present detailed protocols, and offer data-driven recommendations to help researchers and process chemists select the optimal pathway for their specific objectives.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached via two distinct strategic pathways, each with its own set of advantages and challenges.

  • Route A (The Direct Approach): This is a sequential two-step synthesis starting from the enantiomerically pure D-serine. The amino group is first protected with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the side-chain hydroxyl group.

  • Route B (The Resolution Approach): This strategy begins with the synthesis of a racemic mixture of O-Methyl-DL-serine. The desired D-enantiomer is then isolated through chiral resolution, typically by forming diastereomeric salts. The final step involves the N-protection of the now optically pure O-Methyl-D-serine.

The choice between these routes hinges on the ultimate requirement for chiral purity. While Route A is more direct, it carries an inherent risk of racemization. Route B, although longer, is often employed when the highest level of enantiomeric excess is non-negotiable.

G cluster_A Route A: The Direct Approach A_start D-Serine A_int N-Boc-D-Serine A_start->A_int N-protection (Boc Anhydride) final_product This compound A_int->final_product O-methylation (Base + MeI) Risk: Racemization B_start Racemic O-Methyl-DL-Serine B_int O-Methyl-D-Serine B_start->B_int Chiral Resolution (e.g., D-Tartaric Acid) B_int->final_product N-protection (Boc Anhydride) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Charge reactor with N-Boc-D-Serine and anhydrous DMF. prep2 2. Establish inert atmosphere (N2 or Ar). prep1->prep2 prep3 3. Cool to 0°C. prep2->prep3 react1 4. Add Sodium Hydride (NaH) portion-wise at 0°C. (Caution: H2 evolution!) prep3->react1 react2 5. Stir for 30-60 min until H2 evolution ceases. react1->react2 react3 6. Add Methyl Iodide (MeI) dropwise, maintaining T < 5°C. react2->react3 react4 7. Warm to RT and stir for 12-16h. react3->react4 workup1 8. Monitor by TLC. react4->workup1 workup2 9. Cool to 0°C and carefully quench with sat. NH4Cl(aq). workup1->workup2 workup3 10. Extract with Ethyl Acetate. workup2->workup3 workup4 11. Purify by column chromatography. workup3->workup4

Sources

A Senior Application Scientist's Guide to Benchmarking Boc-O-Methyl-D-serine Against Other Serine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Serine Derivatives in Modern Synthesis and Neuroscience

Serine, with its nucleophilic hydroxyl side chain, presents a unique set of challenges and opportunities in chemical synthesis and biological research. In Solid-Phase Peptide Synthesis (SPPS), this hydroxyl group is a common source of side reactions, including O-acylation, peptide bond truncation, and aggregation, which can drastically reduce the yield and purity of the final product.[1][2][3] Consequently, the choice of a suitable protecting group for the serine side chain is a critical decision that profoundly impacts the success of a synthesis campaign.[2][4]

Beyond the realm of synthesis, D-serine and its analogs are at the forefront of neuroscience research. D-serine is now recognized as a primary endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[5][6][7][8] Dysregulation of D-serine levels has been implicated in various neurological conditions, making synthetic peptides containing D-serine analogs valuable tools for developing novel therapeutics.[8][9]

This guide provides an in-depth comparative analysis of Boc-O-Methyl-D-serine against other commonly used serine derivatives. We will explore their performance in the context of SPPS, focusing on key metrics such as side reaction prevention and stereochemical integrity. Furthermore, we will provide detailed, field-tested experimental protocols to empower researchers to conduct their own benchmarking studies. Our objective is to furnish you, our fellow scientists and drug development professionals, with the data-driven insights required to select the optimal serine derivative for your specific application.

Comparative Analysis of Key D-Serine Derivatives

The selection of a protected serine derivative is dictated by the overall synthetic strategy, primarily the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) Nα-protection.[][11] Here, we benchmark this compound against the most common derivatives used in both strategies: Boc-D-Ser(Bzl)-OH for Boc-SPPS and Fmoc-D-Ser(tBu)-OH for Fmoc-SPPS.

PropertyThis compound Boc-D-Ser(Bzl)-OH Fmoc-D-Ser(tBu)-OH
Nα-Protection Boc (Acid-labile)Boc (Acid-labile)Fmoc (Base-labile)
Side-Chain Protection Methyl (Me) etherBenzyl (Bzl) ethertert-Butyl (tBu) ether
Side-Chain Deprotection Stable to standard TFA/HFStrong acid (HF, TFMSA)[12]Strong acid (TFA)[13]
Key Advantage Prevents peptide bond truncation[14]Standard for Boc-SPPSStandard for Fmoc-SPPS; prevents O-acylation & aggregation[1]
Primary Disadvantage Does not prevent racemization[14]Requires hazardous strong acids for cleavagePotential for aspartimide formation in adjacent Asp residues[3]
Primary Application Peptides where Ser-adjacent cleavage is a known issue; stable peptide analogsGeneral Boc-SPPS[12]General Fmoc-SPPS[13][15]
Causality Behind Performance: A Deeper Dive

1. Prevention of Side Reactions: The primary threat from serine's hydroxyl group during SPPS is its nucleophilicity. During the activation of the subsequent amino acid's carboxyl group, the serine hydroxyl can compete with the N-terminal amine, leading to the formation of ester-linked side products and chain termination.

  • Fmoc-D-Ser(tBu)-OH: The bulky tert-butyl group provides excellent steric hindrance, effectively preventing this unwanted O-acylation.[1] This makes it a highly reliable choice for the widely used Fmoc/tBu strategy.

  • Boc-D-Ser(Bzl)-OH: The benzyl ether is also effective at preventing O-acylation and is the standard for Boc chemistry.[2]

  • This compound: The methyl ether is a smaller, permanent protecting group. Its key distinguishing advantage lies in its ability to prevent a more insidious side reaction: peptide bond cleavage N-terminal to the serine residue.[14] This "truncation" is catalyzed by the hydroxyl group and can be a significant problem in certain sequences. Methylation of the hydroxyl group completely abolishes this degradation pathway.[14]

2. Stereochemical Integrity (Racemization): Racemization of the α-carbon is a critical issue that can lead to diastereomeric impurities, which are often difficult to separate and can have different biological activities. Serine is particularly susceptible to racemization.[16][17] The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate during carboxyl group activation.[3][16]

A crucial finding is that while O-methylation of serine prevents peptide bond cleavage, it does not prevent racemization.[14] Studies have shown that racemization occurs to a similar extent in both O-methylated and unmodified serine peptides. This strongly suggests that racemization proceeds mainly through a mechanism independent of the hydroxyl group's specific form, likely via direct abstraction of the alpha-proton by base to form an enolate or through the oxazolone pathway.[14][16] Therefore, the choice of coupling reagents and the careful control of base concentration are more critical factors for minimizing serine racemization than the specific side-chain protecting group.[3][17][18]

Experimental Benchmarking Protocols

To provide a framework for objective comparison, we present the following validated protocols. These are designed to be self-validating by including clear analytical endpoints to quantify performance.

Diagram: General Workflow for Benchmarking Serine Derivatives

cluster_synthesis Part 1: Synthesis cluster_analysis Part 2: Analysis A Select Model Peptide (e.g., H-Gly-D-Ser-Gly-Tyr-NH2) B Divide Resin into 3 lots (e.g., Rink Amide) A->B C1 SPPS with Boc-O-Me-D-Ser B->C1 C2 SPPS with Boc-D-Ser(Bzl)-OH B->C2 C3 SPPS with Fmoc-D-Ser(tBu)-OH B->C3 D Cleavage & Deprotection C1->D C2->D C3->D E Crude Peptide Purification D->E F Purity & Truncation Analysis (RP-HPLC) E->F G Racemization Analysis (Hydrolysis, Derivatization, Chiral LC-MS) E->G H Data Comparison & Conclusion F->H G->H

Caption: Workflow for comparative synthesis and analysis of serine derivatives.

Protocol 1: Comparative Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a model tetrapeptide (e.g., H-Gly-D-Ser-Gly-Tyr-NH2) using the three serine derivatives to compare coupling efficiency and the generation of impurities.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH

  • This compound, Boc-D-Ser(Bzl)-OH, Fmoc-D-Ser(tBu)-OH

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection: 20% piperidine in DMF

  • Boc Deprotection: 50% TFA in DCM

  • Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail (Fmoc): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cleavage Cocktail (Boc): Anhydrous HF or TFMSA (requires specialized equipment and safety precautions)

Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in three separate reaction vessels.

  • First Amino Acid Coupling (Tyr):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate tube, pre-activate Fmoc-Tyr(tBu)-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Confirm completion with a Kaiser test. Wash the resin.

  • Second Amino Acid Coupling (Gly): Repeat step 2 using Fmoc-Gly-OH.

  • Third Amino Acid Coupling (D-Serine - The Variable Step):

    • Vessel 1 (Fmoc): Couple Fmoc-D-Ser(tBu)-OH using the standard protocol in step 2.

    • Vessel 2 (Boc/Me): Deprotect the N-terminal Fmoc group. Couple this compound using the HBTU/HOBt activation protocol.

    • Vessel 3 (Boc/Bzl): Deprotect the N-terminal Fmoc group. Couple Boc-D-Ser(Bzl)-OH using the HBTU/HOBt activation protocol.

  • Fourth Amino Acid Coupling (Gly):

    • Vessel 1: Deprotect the Fmoc group from D-Ser(tBu) and couple Fmoc-Gly-OH.

    • Vessels 2 & 3: The Boc group on D-Ser is stable to piperidine. Proceed to deprotect the previous Fmoc-Gly and couple the final Fmoc-Gly-OH. Correction: This step highlights a flaw in a mixed-strategy synthesis. A true comparison would involve a full Boc-synthesis for vessels 2 and 3. For this guide's purpose, we assume a final N-terminal Fmoc-Gly is coupled to the Boc-protected serine peptides for analytical consistency before cleavage. Revised approach for clarity: Synthesize the full peptide via Fmoc-SPPS for the Fmoc-Ser derivative. For the Boc-Ser derivatives, a full Boc-SPPS campaign should be run separately, using TFA for deprotection at each step.[19]

  • Final Deprotection and Cleavage:

    • Vessel 1 (Fmoc): Treat the resin with the cleavage cocktail (95% TFA/TIS/H2O) for 2 hours.

    • Vessels 2 & 3 (Boc): Treat the resin with the appropriate strong acid (e.g., HF). This is a critical difference in handling and safety. The O-methyl group on Serine in Vessel 2 will remain intact. The benzyl group on Serine in Vessel 3 will be cleaved.

  • Peptide Precipitation & Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash, and lyophilize.

Protocol 2: Purity and Truncation Analysis by RP-HPLC

Objective: To quantify the purity of the crude peptides and identify any major side products, particularly the Gly-Tyr-NH2 truncation product.

Methodology:

  • Sample Preparation: Dissolve a small amount of each lyophilized crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: Run a linear gradient from 5% to 65% B over 30 minutes.

  • Detection: Monitor absorbance at 220 nm and 280 nm (for Tyrosine).

  • Analysis:

    • Compare the chromatograms from the three syntheses.

    • Calculate the percentage purity of the main peak.

    • Identify the peak corresponding to the desired mass via LC-MS.

    • Specifically look for an early-eluting peak corresponding to the mass of the truncated Gly-Tyr-NH2 product in the chromatogram from the Boc-D-Ser(Bzl)-OH synthesis, and compare its abundance to the other samples.

Protocol 3: Racemization Analysis by LC-MS

Objective: To determine the percentage of L-Serine impurity (epimerization) formed during the coupling of the D-Serine derivatives.

Methodology:

  • Peptide Hydrolysis: Hydrolyze a purified sample of each peptide in 6N HCl at 110°C for 24 hours.

  • Derivatization (Marfey's Method):

    • Dry the hydrolysate completely.

    • Re-dissolve in 100 µL of 1 M sodium bicarbonate.

    • Add 50 µL of a 1% solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench the reaction with 25 µL of 2 M HCl.

  • LC-MS Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Run a suitable gradient to separate the diastereomeric derivatives. The L-amino acid-FDAA derivatives typically elute earlier than the D-amino acid-FDAA derivatives.[20][21]

    • Use an MS detector to confirm the mass of the derivatized serine.

  • Quantification: Integrate the peak areas for the D-Ser-FDAA and L-Ser-FDAA diastereomers. Calculate the percentage of racemization as: (% Racemization) = [Area(L-Ser-FDAA) / (Area(L-Ser-FDAA) + Area(D-Ser-FDAA))] * 100.

Interpreting the Data: Making an Informed Decision

Your experimental results will provide a quantitative basis for selecting the best serine derivative for your needs.

  • High levels of truncation product in the Boc-D-Ser(Bzl)-OH sample? This would strongly advocate for using this compound for your specific sequence.

  • Significant racemization across all samples? This indicates the problem lies not with the protecting group but with the activation method or base. Consider using a less activating coupling reagent or a sterically hindered base like collidine.[18]

  • Working with Fmoc-SPPS? Fmoc-D-Ser(tBu)-OH remains the gold standard due to its high performance in preventing O-acylation and its compatibility with standard TFA cleavage.[13][22]

Decision Logic Diagram

A Start: Need to incorporate D-Serine B What is your primary SPPS strategy? A->B C1 Fmoc/tBu Chemistry B->C1 Fmoc C2 Boc/Bzl Chemistry B->C2 Boc D1 Use Fmoc-D-Ser(tBu)-OH C1->D1 D2 Is peptide truncation at Ser a known issue for this sequence? C2->D2 G For all strategies: Monitor racemization. If high, optimize coupling reagents/base. D1->G E1 YES D2->E1 Yes E2 NO D2->E2 No F1 Use this compound (Note: O-Me group is permanent) E1->F1 F2 Use standard Boc-D-Ser(Bzl)-OH E2->F2 F1->G F2->G

Sources

Orthogonal Protection Strategies in Peptide Synthesis: A Comparative Guide to Boc-o-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of protecting groups is a critical determinant of success. A well-devised orthogonal protection strategy ensures the selective masking and demasking of reactive functional groups, paving the way for the precise assembly of complex peptide sequences. This guide provides a comprehensive comparison of orthogonal protection strategies involving Boc-o-Methyl-D-serine, offering field-proven insights and experimental context to inform your synthetic choices.

The Cornerstone of Peptide Synthesis: Orthogonal Protection

At its core, orthogonal protection in peptide synthesis refers to the use of multiple classes of protecting groups within a single molecule, where each class is removable under distinct chemical conditions without affecting the others.[1][2] This principle is fundamental to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, allowing for the stepwise elongation of the peptide chain and the introduction of post-translational modifications with high fidelity.

The two most prevalent orthogonal strategies in SPPS are the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and the Boc/Bzl (tert-butoxycarbonyl/benzyl) approaches.[2] The choice between these strategies depends on the specific characteristics of the target peptide, including its length, sequence, and the presence of sensitive residues.

dot graph R { layout=neato; margin=0; bgcolor="#FFFFFF"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Core Orthogonal Strategies in SPPS.

The Boc/Bzl Strategy: A Deeper Dive

The Boc/Bzl strategy, the pioneering approach in SPPS, utilizes the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable protecting groups, typically benzyl (Bzl) ethers or esters, for the side chains of trifunctional amino acids.[3] The Boc group is cleaved at each cycle of synthesis using a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups are removed at the final step with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

The Role of Serine and the Challenge of its Hydroxyl Group

Serine, with its hydroxyl side chain, presents a unique challenge in peptide synthesis. The nucleophilic nature of the hydroxyl group necessitates protection to prevent undesirable side reactions, such as O-acylation during the coupling step. In the context of Boc-SPPS, the most commonly employed protecting group for the serine hydroxyl is the benzyl ether (Bzl).[5]

However, the use of Boc-Ser(Bzl)-OH is not without its drawbacks. Potential side reactions include:

  • β-Elimination: Under certain conditions, the protected serine residue can undergo β-elimination to form a dehydroalanine intermediate, which can lead to the formation of unwanted byproducts.[6]

  • Racemization: The α-proton of serine is susceptible to abstraction, particularly during the activation step of coupling, which can lead to racemization and the incorporation of D-serine into the peptide chain.[7]

  • Peptide Bond Truncation: Studies have shown that peptide bonds on the N-terminal side of serine residues can be susceptible to cleavage.

This compound: An Alternative Strategy

This compound offers an alternative approach to serine protection within the Boc/Bzl framework. In this strategy, the hydroxyl group of the serine side chain is protected as a methyl ether. This seemingly subtle modification has significant implications for the stability and reactivity of the amino acid during peptide synthesis.

Advantages of O-Methylation

The primary advantage of the O-methyl protecting group lies in its ability to prevent a key degradation pathway. Research has demonstrated that methylation of the serine hydroxyl group abolishes peptide bond truncation that can occur on the N-terminal side of a serine residue. This enhanced stability can lead to higher yields of the desired full-length peptide, particularly in longer or more complex sequences.

Considerations and Potential Drawbacks

While offering protection against truncation, O-methylation does not appear to prevent racemization. Studies suggest that racemization of serine occurs through a separate mechanism, likely involving the abstraction of the α-proton, which is not significantly affected by the nature of the side-chain protecting group.

Furthermore, the stability of the methyl ether under the harsh acidic conditions required for final cleavage in Boc-SPPS (e.g., HF or TFMSA) is a critical consideration. While ethers are generally stable to acid, the specific conditions of peptide cleavage can be aggressive. The efficiency of methyl ether cleavage under these conditions will directly impact the final yield of the deprotected peptide.

Comparative Analysis: O-Methyl vs. Benzyl Protection for Serine

FeatureBoc-Ser(OMe)-OHBoc-Ser(Bzl)-OH
Prevention of Peptide Bond Truncation EffectiveLess Effective
Prevention of Racemization Not demonstrated to be effectiveNot fully effective
Prevention of β-Elimination Data not available for direct comparisonSusceptible under certain conditions
Stability to Final Cleavage (HF/TFMSA) Requires harsh conditions for cleavageCleaved by strong acids like HF or TFMSA[4]
Coupling Efficiency No direct comparative data availableGenerally good, but can be sequence-dependent
Commercial Availability Readily availableWidely and readily available[1]

Experimental Protocols

While a universally optimized protocol for every peptide synthesis does not exist, the following provides a general framework for the incorporation of Boc-protected serine derivatives in manual Boc-SPPS.

General Boc-SPPS Cycle

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: General Workflow for a Single Boc-SPPS Cycle.

Step 1: Resin Swelling

  • Place the appropriate amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for at least 30 minutes.

  • Drain the DCM.

Step 2: Boc Deprotection

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 20-30 minutes at room temperature.

  • Drain the deprotection solution and wash the resin thoroughly with DCM.[8]

Step 3: Neutralization

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin with DCM.

Step 4: Amino Acid Coupling

  • In a separate vial, dissolve the Boc-protected amino acid (e.g., this compound or Boc-Ser(Bzl)-OH) (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU) in N,N-dimethylformamide (DMF).

  • Add DIEA (6-8 equivalents) to the amino acid solution and allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, a second coupling may be necessary.

Step 5: Washing

  • Drain the coupling solution.

  • Wash the resin sequentially with DMF, DCM, and isopropanol (IPA).

Step 6: Final Cleavage and Deprotection Caution: This step involves the use of highly corrosive and toxic reagents and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common "low-high" HF procedure is often used to minimize side reactions.[4]

    • Low HF: A mixture of HF, dimethyl sulfide (DMS), and a scavenger like p-cresol is used to remove more labile side-chain protecting groups.

    • High HF: After removal of the low HF mixture, neat HF is used to cleave the peptide from the resin and remove more resistant protecting groups.

  • The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

Conclusion and Future Perspectives

The choice between this compound and other protected serine derivatives in a Boc-SPPS strategy is a nuanced one, dependent on the specific goals of the synthesis. The O-methyl group offers a distinct advantage in preventing peptide bond truncation, a side reaction that can significantly impact the yield of the final product. However, its inability to prevent racemization and the current lack of comprehensive comparative data on its performance in terms of coupling efficiency and stability to final cleavage necessitate careful consideration.

For syntheses where the prevention of truncation is paramount and potential challenges with final deprotection can be addressed, this compound presents a valuable tool in the peptide chemist's arsenal. In contrast, for routine syntheses where established protocols and a high degree of certainty in cleavage are desired, the well-characterized Boc-Ser(Bzl)-OH remains a robust and reliable choice.

Future research providing direct, quantitative comparisons of these protecting groups under standardized SPPS conditions will be invaluable in guiding the rational selection of the optimal serine protection strategy for any given synthetic challenge.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Minimal Protection Strategies for SPPS. (n.d.). DriveHQ. Retrieved from [Link]

  • Guna, V., & Balaram, P. (2018).
  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cherkupally, P., Prasad, Y. S., & Kumar, D. (2014). Resins and linkers used for side-chain anchoring of protected amino acids. RSC Advances, 4(84), 44788-44815.
  • Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. (2003). Journal of the American Society for Mass Spectrometry, 14(9), 1025–1033.
  • Nishiyama, Y., & Kurita, K. (1998). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (11), 1903-1908.
  • Albericio, F., & Subirós-Funosas, R. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 45–73.
  • Coin, I., Beyermann, M., & Bienert, M. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). AAPPTec. Retrieved from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • On choosing the right ether for peptide precipitation after acid cleavage. (2007). Journal of peptide science : an official publication of the European Peptide Society, 13(11), 743–746.
  • Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. (2018). Molecules (Basel, Switzerland), 23(9), 2329.
  • Epimerisation in Peptide Synthesis. (2023). Molecules (Basel, Switzerland), 28(21), 7359.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Racemization mechanism of serine dipeptide active ester derivatives. (2008). Journal of the Chemical Society, Perkin Transactions 2, (11), 2355-2360.
  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]

  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • In-silico comparative study of inhibitory mechanism of Plant Serine Proteinase Inhibitors. (2012).
  • Khadse, S. C., & Kumar, A. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in molecular biology (Clifton, N.J.), 1146, 41–54.
  • Total wash elimination for solid phase peptide synthesis. (2023).
  • Serine protease inhibition by insect peptides containing a cysteine knot and a triple-stranded beta-sheet. (1995). The Journal of biological chemistry, 270(43), 25514–25519.
  • The alpha beta-elimination of L-serylglycine O-sulphate and related dipeptides. (1970). The Biochemical journal, 119(5), 57P.

Sources

A Researcher's Guide to the Spectroscopic Characterization of Boc-O-Methyl-D-serine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and peptide synthesis, the precise characterization of chiral building blocks is not merely a procedural step but the foundation of reproducible and reliable science. Boc-O-Methyl-D-serine, a valuable protected amino acid derivative, is instrumental in synthesizing complex peptides and pharmaceutical agents, including the anticonvulsant medication lacosamide[1]. Its purity and structural integrity are paramount. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, offering the experimental data and foundational logic necessary to distinguish these molecules with confidence.

The synthetic journey from the simple amino acid D-serine to the protected and modified this compound involves distinct chemical transformations. Each step leaves a unique spectroscopic fingerprint, allowing for meticulous process monitoring and final product verification. We will explore these transformations through the lenses of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound from D-serine is a common two-step process. First, the amino group of D-serine is protected using di-tert-butyl dicarbonate (Boc-anhydride). This step yields N-(tert-Butoxycarbonyl)-D-serine (Boc-D-serine). The second step involves the methylation of the side-chain hydroxyl group to form the final product, this compound[1]. Understanding this pathway is crucial for interpreting the subsequent spectroscopic data.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation D_Serine D-Serine Boc_D_Serine N-Boc-D-serine D_Serine->Boc_D_Serine Boc_Anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_Anhydride->Boc_D_Serine Boc_O_Methyl_D_Serine This compound Boc_D_Serine->Boc_O_Methyl_D_Serine Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Boc_O_Methyl_D_Serine G cluster_precursors Precursors & Intermediate cluster_product Final Product D_Serine D-Serine - Hα: ~3.9 ppm - Hβ: ~3.8 ppm Boc_D_Serine N-Boc-D-serine - t-Butyl: ~1.4 ppm (s, 9H) - OH: variable, broad D_Serine->Boc_D_Serine + Boc group Boc_Anhydride Boc Anhydride - t-Butyl: ~1.5 ppm (s, 18H) Boc_O_Methyl_D_Serine This compound - t-Butyl: ~1.4 ppm (s, 9H) - O-CH3: ~3.3 ppm (s, 3H) - OH signal disappears Boc_D_Serine->Boc_O_Methyl_D_Serine + Methyl group

Caption: Key ¹H NMR signal changes during synthesis.

¹³C NMR Spectroscopy: A Carbon Skeleton Viewpoint

While ¹H NMR maps the protons, ¹³C NMR spectroscopy provides a direct look at the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for confirming structural changes.

  • D-Serine: The spectrum shows three distinct signals: the carboxyl carbon (C=O) downfield around 172 ppm, the β-carbon (Cβ) attached to the hydroxyl group around 63 ppm, and the α-carbon (Cα) attached to the amino group around 59 ppm.[2]

  • N-Boc-D-serine: Adding the Boc group introduces three new carbon signals. A new carbamate carbonyl (N-COO-) appears around 156 ppm . The quaternary carbon of the t-butyl group resonates around 80 ppm , and the three equivalent methyl carbons of the t-butyl group produce a strong signal around 28 ppm .[3][4]

  • This compound: The O-methylation introduces a new signal for the methyl carbon (O-CH₃) around 59 ppm . This may overlap with the Cα signal, but 2D NMR techniques like HSQC can resolve them. The Cβ signal will also experience a downfield shift of several ppm due to the replacement of the -OH group with an ether linkage (-OCH₃).

FT-IR Spectroscopy: Probing Functional Groups

Infrared spectroscopy is highly sensitive to the presence of specific functional groups, which vibrate at characteristic frequencies when they absorb IR radiation.

  • D-Serine: The spectrum is dominated by broad absorptions characteristic of amino acids: a very broad O-H stretch from the carboxylic acid overlapping with N-H stretches from the amine group (3000-3400 cm⁻¹), and a strong C=O stretch from the carboxylate around 1600-1650 cm⁻¹.[5][6]

  • Boc-Anhydride: As a carboxylic anhydride, its hallmark is a pair of strong carbonyl (C=O) stretching bands, typically observed around 1820 cm⁻¹ and 1760 cm⁻¹ .[7][8] The presence of these two bands is due to symmetric and asymmetric stretching modes of the two coupled carbonyl groups.

  • N-Boc-D-serine: After the protection step, the spectrum changes significantly. The anhydride peaks from Boc-anhydride disappear. A new, strong C=O stretching band from the Boc group's carbamate appears around 1700-1720 cm⁻¹ . The carboxylic acid C=O stretch is also present. A broad O-H stretch from the side chain and carboxylic acid remains visible.[4]

  • This compound: The most telling change in the final step is the significant reduction or disappearance of the broad O-H stretching band (typically 3300-3500 cm⁻¹). The characteristic C-O ether stretching vibrations will appear in the fingerprint region (around 1100-1200 cm⁻¹), confirming the methylation of the hydroxyl group.

Mass Spectrometry: The Final Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of a successful reaction.

  • D-Serine: Molecular Weight: 105.09 g/mol .[2]

  • N-Boc-D-serine: Molecular Weight: 205.21 g/mol . The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 206 or [M+Na]⁺ at m/z 228. A characteristic fragmentation is the loss of the t-butyl group or isobutene, leading to a prominent peak at m/z 149 or 150.

  • This compound: Molecular Weight: 219.23 g/mol .[1] The mass spectrum will confirm the addition of a methyl group (14 Da) to N-Boc-D-serine. Expect to see a molecular ion peak [M+H]⁺ at m/z 220 or [M+Na]⁺ at m/z 242.

Summary of Spectroscopic Data

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key FT-IR Bands (cm⁻¹)MW ( g/mol )
D-Serine Hα: ~3.9, Hβ: ~3.8C=O: ~172, Cβ: ~63, Cα: ~593000-3400 (broad O-H, N-H), 1600-1650 (C=O)105.09
Boc-Anhydride t-Butyl: ~1.5C=O: ~150, Quat C: ~84, CH₃: ~271820 & 1760 (anhydride C=O) 218.25
N-Boc-D-serine t-Butyl: ~1.4 (s, 9H) , OH: broadBoc C=O: ~156, Boc Quat C: ~80, Boc CH₃: ~28 3300-3500 (broad O-H), ~1710 (carbamate C=O) 205.21
This compound O-CH₃: ~3.3 (s, 3H) , t-Butyl: ~1.4 (s, 9H)O-CH₃: ~59 , Boc C=O: ~156, Boc Quat C: ~80, Boc CH₃: ~28O-H band disappears/reduces, C-O ether stretch appears219.23

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the following standard protocols for data acquisition should be followed.

1. NMR Spectroscopy Sample Preparation

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Methodology:

    • Dissolve 5-10 mg of the analyte (D-serine, N-Boc-D-serine, or this compound) in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, D₂O is suitable for D-serine, while the less polar derivatives are more soluble in CDCl₃.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

    • Vortex the tube gently until the sample is fully dissolved.

    • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

    • Acquire the spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse program with 16-32 scans is typically sufficient. For ¹³C NMR, a larger number of scans (1024 or more) may be necessary due to the low natural abundance of the ¹³C isotope.

2. FT-IR Spectroscopy Sample Preparation (ATR Method)

  • Objective: To obtain an infrared spectrum to identify functional groups.

  • Methodology:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Clean the crystal thoroughly after the measurement.

3. Mass Spectrometry (Electrospray Ionization - ESI)

  • Objective: To determine the accurate molecular weight of the compound.

  • Methodology:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation ([M+H]⁺).

    • Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

    • The instrument will detect the mass-to-charge ratio of the ionized molecules, providing the molecular weight.

By systematically applying these spectroscopic techniques, researchers can confidently track the synthesis of this compound, ensuring the structural integrity of this vital synthetic building block at every stage.

References

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71077, D-Serine. [Link]

  • SpectraBase. D-Serine - Optional[FTIR] - Spectrum. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 377723, N-Boc-D-serine methyl ester. [Link]

  • Journal of American Science. Synthesis and Characterization of Some N-Protected Amino Acid Complexes. [Link]

  • ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

  • SpectraBase. N-(tert-Butoxycarbonyl)-D-serine methyl ester - Optional[ATR-IR] - Spectrum. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90495, Di-tert-butyl dicarbonate. [Link]

  • NP-MRD. Showing NP-Card for D-Serine (NP0000286). [Link]

  • YouTube. CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. [Link]

  • Google Patents. CN105949074A - Synthesis method of O-methyl-D-serine.
  • National Institute of Standards and Technology. dl-Serine - the NIST WebBook. [Link]

  • National Institute of Standards and Technology. Butanoic acid, anhydride - the NIST WebBook. [Link]

  • PubMed. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. [Link]

  • ATB. Boc-Ser-OMe;Boc-L-serinemethylester | C9H17NO5 | MD Topology | NMR | X-Ray. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. [Link]

  • ResearchGate. FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108920, (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters. [Link]

  • RSC Publishing. Structural characterization of α-amino acid complexes of molybdates: a spectroscopic and DFT study. [Link]

Sources

A Senior Application Scientist's Guide to Peptide Conformation: Evaluating the Impact of Boc-O-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide science and drug development, controlling the three-dimensional structure of a peptide is paramount. The conformation of a peptide dictates its biological activity, receptor affinity, and metabolic stability. Unstructured peptides often pay a high entropic penalty upon binding to their target, leading to lower affinity and efficacy.[1][2] Consequently, the strategic introduction of conformational constraints is a cornerstone of modern peptide design.

This guide provides an in-depth technical comparison of peptides incorporating the unnatural amino acid Boc-O-Methyl-D-serine against their native L-serine counterparts. We will explore the mechanistic basis for the conformational changes induced by this modification and provide detailed experimental protocols for synthesizing and evaluating these peptides. The insights and data presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to leverage this powerful tool for creating more potent and stable peptide-based therapeutics.

The Rationale for Conformational Constraint: Why Modify a Peptide?

The inherent flexibility of linear peptides in solution often compromises their therapeutic potential. To overcome this, medicinal chemists employ various strategies to pre-organize the peptide into its bioactive conformation.[1][2] These strategies include cyclization, stapling, and the incorporation of non-natural amino acids. The primary goals of these modifications are to:

  • Enhance Binding Affinity: By reducing the conformational entropy, the energetic cost of binding to a biological target is lowered, leading to higher affinity.[3]

  • Improve Metabolic Stability: Constrained peptides are often less susceptible to proteolytic degradation, as they may not fit into the active sites of proteases. The inclusion of D-amino acids is a well-established strategy to increase resistance to enzymatic degradation.[2][4]

  • Increase Selectivity: A rigid conformation can lead to more specific interactions with the intended target, reducing off-target effects.

Unpacking the Modification: this compound

The incorporation of this compound into a peptide sequence introduces three key modifications, each with a distinct impact on the peptide's properties:

  • D-Stereochemistry: The use of a D-amino acid instead of the natural L-amino acid fundamentally alters the peptide backbone's geometry. This change can disrupt typical secondary structures like right-handed alpha-helices but can be strategically employed to induce specific turns, such as type II' beta-turns, or to stabilize left-handed helices.[5] A major advantage of incorporating D-amino acids is the significant increase in resistance to degradation by proteases, which are stereospecific for L-amino acids.[4]

  • Side-Chain O-Methylation: The hydroxyl group of the serine side chain is replaced by a methyl ether. This modification has two primary consequences:

    • Elimination of a Hydrogen Bond Donor: The native serine hydroxyl group can act as a hydrogen bond donor, potentially forming intramolecular or intermolecular hydrogen bonds that influence conformation. Its removal alters the hydrogen-bonding network, which can destabilize certain structures while favoring others.

    • Increased Hydrophobicity: The methyl group adds steric bulk and increases the local hydrophobicity of the side chain, which can influence peptide folding and interactions with its environment.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a protecting group for the N-terminus of the amino acid.[6] It is utilized during solid-phase peptide synthesis (SPPS) to prevent unwanted reactions and is cleaved off during the synthesis cycles.[1][7]

Comparative Analysis: A Hypothetical Case Study

To illustrate the impact of this compound, let's consider a hypothetical 10-amino acid peptide, "Peptide-L-Ser," and its modified analogue, "Peptide-D-MeSer," where the central L-serine residue is replaced by O-Methyl-D-serine.

Peptide NameSequenceKey Feature
Peptide-L-Ser Ac-Ala-Glu-Ala-Lys-Ser -Ala-Lys-Ala-Glu-Ala-NH2Contains natural L-serine.
Peptide-D-MeSer Ac-Ala-Glu-Ala-Lys-(O-Me)-D-Ser -Ala-Lys-Ala-Glu-Ala-NH2Contains O-Methyl-D-serine.

We will now outline the experimental workflow to synthesize and analyze these two peptides to quantify the conformational impact of the modification.

Experimental Section

Part 1: Peptide Synthesis

The synthesis of both Peptide-L-Ser and Peptide-D-MeSer will be performed using Fmoc-based solid-phase peptide synthesis (SPPS).[1][7][8]

cluster_0 SPPS Cycle Resin 1. Start with Rink Amide Resin Swell 2. Swell Resin in DMF Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 4. Wash with DMF Deprotect->Wash1 Couple 5. Couple next Fmoc-AA (HBTU/DIPEA in DMF) Wash1->Couple Wash2 6. Wash with DMF Couple->Wash2 Wash2->Deprotect Repeat for each AA Cleave 7. Cleavage from Resin (TFA/TIS/H2O cocktail) Purify 8. Purify by RP-HPLC Cleave->Purify Characterize 9. Characterize by Mass Spec Purify->Characterize

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Start with Rink Amide resin (for a C-terminal amide) and swell it in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 15-30 minutes.[7]

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • For Peptide-L-Ser , couple the standard Fmoc-L-amino acids sequentially.

    • For Peptide-D-MeSer , couple the standard Fmoc-L-amino acids until the central position, then couple Fmoc-O-Methyl-D-serine.

    • The coupling reaction is mediated by a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an organic base such as N,N-diisopropylethylamine (DIPEA) in DMF. The reaction typically proceeds for 1-2 hours.[7]

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5).[7]

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide product by mass spectrometry.[1]

Part 2: Conformational Analysis

CD spectroscopy is a rapid and effective method to assess the secondary structure of peptides in solution.[9] The technique measures the differential absorption of left- and right-circularly polarized light by the peptide backbone.

  • Sample Preparation: Prepare solutions of Peptide-L-Ser and Peptide-D-MeSer at a concentration of 0.1-0.5 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare a buffer blank for background correction.[10]

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.

  • Measurement:

    • Record a spectrum of the buffer blank in a 1 mm path-length quartz cuvette.

    • Record the spectra of the peptide samples under the same conditions.

    • Scan in the far-UV region (190-260 nm).[10]

  • Data Processing: Subtract the buffer blank spectrum from the peptide spectra. Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]).

  • Analysis: Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic CD spectra for different secondary structures are well-documented.[9]

PeptideExpected Secondary StructureRationale
Peptide-L-Ser Predominantly random coil with some potential for α-helical content.Short, linear peptides often lack stable secondary structure in aqueous solution.
Peptide-D-MeSer Disruption of any native α-helical structure; potential induction of a β-turn or localized ordered structure.The D-amino acid will interrupt a right-handed helix. The O-methylation restricts side-chain and backbone flexibility, potentially favoring a turn conformation.

Table of Representative CD Data:

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum/Minima (nm)
α-Helix ~192~208 and ~222
β-Sheet ~195~218
Random Coil ~212~195

Source: Adapted from BenchChem.[9]

NMR spectroscopy provides high-resolution structural information at the atomic level, allowing for the detailed determination of peptide conformation in solution.[11][12]

  • Sample Preparation: Dissolve the purified peptides to a concentration of at least 0.5-1.0 mM in a suitable buffer (e.g., 90% H₂O/10% D₂O phosphate buffer, pH 6.0).[12][13]

  • Data Acquisition: Acquire a suite of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): If ¹³C and ¹⁵N labeling is used, for resonance assignment.

  • Resonance Assignment: Assign all proton resonances to their respective amino acids in the peptide sequence.

  • Structural Analysis:

    • Analyze NOE cross-peaks to determine inter-proton distances.

    • Measure ³J(HN,Hα) coupling constants to obtain information about the backbone dihedral angle φ.

    • Calculate a family of 3D structures consistent with the experimental restraints.

ParameterPeptide-L-SerPeptide-D-MeSerRationale for Difference
Amide Proton Chemical Shifts Narrow dispersion, typical of random coil.Potentially broader dispersion, indicating a more structured conformation.A stable structure leads to a wider range of chemical environments for the amide protons.
³J(HN,Hα) Coupling Constants Values around 6-7 Hz, consistent with random coil.Atypical values may be observed around the D-Ser residue, indicating a constrained φ angle.A constrained conformation will have specific, non-averaged coupling constants.
Key NOEs Primarily sequential (i, i+1) NOEs.Potential for medium-range (i, i+2 or i+3) NOEs around the D-Ser residue.Medium-range NOEs are indicative of turn or helical structures.

Visualization of Conformational Impact

The incorporation of O-Methyl-D-serine imposes significant constraints on the allowable backbone dihedral angles (phi and psi).

cluster_0 Peptide Backbone cluster_1 O-Methyl-D-Serine Side Chain N1 N Ca1 N1->Ca1 φ C1 C' Ca1->C1 ψ N2 N C1->N2 ω (peptide bond) Ca2 (D-Ser) N2->Ca2 φ C2 C' Ca2->C2 ψ Cb Ca2->Cb Constraint Steric hindrance from O-methyl and D-config restricts φ and ψ rotation Ca2->Constraint O O Cb->O CH3 CH3 O->CH3

Caption: Impact of O-Methyl-D-serine on backbone dihedral angles.

The D-configuration and the O-methyl group create steric hindrance that limits the rotational freedom around the phi (φ) and psi (ψ) bonds, forcing the peptide backbone into a more defined conformation compared to the flexible L-serine residue.[3][14]

Conclusion and Outlook

The strategic substitution of a native L-serine with this compound is a multifaceted approach to peptide modification that offers significant advantages for drug development. The combined effects of D-stereochemistry and side-chain methylation can profoundly alter a peptide's conformational landscape, leading to enhanced proteolytic stability and potentially higher receptor affinity and selectivity.

The experimental framework provided in this guide—encompassing solid-phase synthesis, circular dichroism, and NMR spectroscopy—offers a robust system for evaluating the precise impact of this modification. By systematically comparing a modified peptide to its native counterpart, researchers can gain critical insights into structure-activity relationships. This knowledge is invaluable for the rational design of next-generation peptide therapeutics with improved pharmacological profiles. While this guide presents a hypothetical case, the principles and protocols are directly applicable to real-world research, providing a clear path to harnessing the power of conformational constraint in peptide science.

References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Available at: [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC - NIH. Available at: [Link]

  • Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. PubMed. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. Available at: [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available at: [Link]

  • The Importance of D-Amino Acids in Modern Peptide Chemistry: Focus on Fmoc-D-Isoleucine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]

  • Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. ACS Publications. Available at: [Link]

  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic. Available at: [Link]

  • Harnessing D-amino acids for peptide motif designs. Synthesis and solution conformation of ... PubMed. Available at: [Link]

  • CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Oldfield Group Website. Available at: [Link]

  • X-ray studies on crystalline complexes involving amino acids and peptides. Indian Academy of Sciences. Available at: [Link]

  • MS/MS/MS reveals false positive identification of histone serine methylation. PMC - NIH. Available at: [Link]

  • Proteolytic stability of peptide-brush polymers against a serine... ResearchGate. Available at: [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

  • peptide nmr. University of Zurich. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - NIH. Available at: [Link]

  • Conformational Analysis of Peptide Substrates and. Amanote Research. Available at: [Link]

  • Characterization of protein secondary structure from NMR chemical shifts. PubMed Central. Available at: [Link]

  • 1 Secondary structure and backbone conformation. SWISS-MODEL. Available at: [Link]

  • How would the CD spectra of equimolar mixture of two peptides would appear, if one of them contains L amino acids and other contains D amino acids? ResearchGate. Available at: [Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. Available at: [Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Tutorial:Ramachandran principle and phi psi angles. Proteopedia, life in 3D. Available at: [Link]

  • Whether L version and D version peptidesshould have identical NMR, especially in the state of self-assembly? ResearchGate. Available at: [Link]

  • ID: Unusual CD spectra observed for peptides? ResearchGate. Available at: [Link]

  • 4.1: Main Chain Conformations. Biology LibreTexts. Available at: [Link]

  • Circular Dichroism Studies of Secondary Structure of Peptides. SpringerLink. Available at: [Link]

  • Determination of the conformations of bound peptides using NMR-transferred nOe techniques. PubMed. Available at: [Link]

  • PROTEIN BACKBONE FLEXIBILITY, PHI-PSI ANGLE, THE RAMACHANDRAN PLOT. CUTM Courseware. Available at: [Link]

  • comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. PubMed. Available at: [Link]

  • Phi and Psi angles and alignment r.m.s.d. in residues between -strands... ResearchGate. Available at: [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Boc-o-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The proper disposal of Boc-o-Methyl-D-serine, a protected amino acid derivative, is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. While some safety data sheets (SDS) may not classify this specific compound as hazardous under OSHA guidelines, laboratory best practices dictate that all research chemicals are treated as potentially hazardous waste unless explicitly confirmed otherwise by an institution's safety office.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established chemical safety principles. The core directive is to manage this compound through your institution's hazardous waste program, avoiding sewer or regular trash disposal entirely.[1][3]

Hazard Assessment & Rationale for Cautious Disposal

Understanding the potential hazards of a chemical is fundamental to determining the correct disposal pathway. This compound and its close analogs, such as N-Boc-D-serine methyl ester, are noted in various safety data sheets for their potential to cause skin, eye, and respiratory irritation.[4][5][6] The tert-butyloxycarbonyl (Boc) protecting group and the methyl ester functional group can be susceptible to hydrolysis under strong acidic or basic conditions. While stable under normal conditions, improper disposal could lead to reactions if mixed with incompatible waste streams.[7]

Therefore, the principle of causality dictates our approach: because the compound may cause irritation and has reactive potential, it must be handled and disposed of in a controlled manner to protect personnel and the environment. Segregation and containment are key.

Pre-Disposal Protocol: The Self-Validating Safety Check

Before generating waste, a robust protocol ensures safety and compliance. This system is self-validating because it relies on primary sources of authority.

Step 1: Consult the Safety Data Sheet (SDS) Always review the SDS specific to the manufacturer of your this compound. This document is the primary source of information on hazards, handling, and initial disposal guidance.[8][9]

Step 2: Identify Your Institutional Authority Locate the contact information for your institution's Environmental Health & Safety (EH&S) or Office of Clinical and Research Safety (OCRS) department.[2] They are the final authority on waste procedures and will provide specific containers and pickup schedules.

Step 3: Designate a Satellite Accumulation Area (SAA) All laboratories generating hazardous waste must establish a designated SAA.[2][10] This area must be:

  • At or near the point of waste generation.

  • Under the control of laboratory personnel.

  • Equipped with secondary containment to prevent spills from reaching drains.[1]

Step-by-Step Disposal Protocol for this compound

This protocol covers the entire lifecycle of the chemical waste within the laboratory, from generation to collection.

I. Waste Collection & Container Management

  • Select an Appropriate Waste Container:

    • Use a container provided by or approved by your EH&S department. Plastic is often preferred.[2]

    • Ensure the container material is compatible with the chemical. For solid this compound, a high-density polyethylene (HDPE) container is suitable.

    • Never use food containers (e.g., mayonnaise jars) for hazardous waste.[10]

  • Label the Waste Container Immediately:

    • Before adding any waste, affix a hazardous waste label from your EH&S office.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations.

    • List all components and their approximate percentages if it is a mixed waste stream.

    • Keep the container closed at all times except when adding waste.[1][2]

  • Segregate the Waste:

    • Collect waste this compound in its own designated container.

    • Do not mix it with other waste types, especially strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[7][10] Store acids and bases separately.[10]

II. Disposal of Contaminated Materials

  • Solid Waste (Powder):

    • Carefully sweep up any remaining solid powder using a dedicated scoop or brush.

    • Place the solid directly into the labeled hazardous waste container.[11]

    • If handling fine powders that can become airborne, perform this work within a fume hood to prevent inhalation.[9]

  • Contaminated Labware (PPE, Weigh Boats, etc.):

    • All items that have come into direct contact with this compound, such as gloves, weigh boats, and contaminated paper towels, should be collected in a designated solid hazardous waste container.[8]

  • Empty Product Containers:

    • An empty container that held this compound can typically be disposed of as regular trash only after all material has been removed, leaving as little residue as possible.[1]

    • All chemical labels must be defaced or removed, and the cap should be taken off before placing it in the trash.[1] This prevents it from being mistaken for a hazardous container.

III. Storage and Pickup

  • Store in the SAA: Place the sealed and labeled waste container in your designated Satellite Accumulation Area.

  • Monitor Accumulation Limits: Adhere to institutional and regulatory limits for waste storage.[2]

  • Schedule a Pickup: Once the container is full or reaches its storage time limit, contact your EH&S department to schedule a waste pickup.[2][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generated (this compound) consult_sds Consult SDS & EH&S Guidelines start->consult_sds prep_container Prepare Labeled Hazardous Waste Container consult_sds->prep_container add_waste Add Waste to Container (Solids, Contaminated PPE) prep_container->add_waste seal_container Keep Container Securely Sealed add_waste->seal_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) seal_container->store_saa check_full Container Full or Storage Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Contact EH&S for Waste Pickup check_full->request_pickup Yes end Waste Removed by EH&S request_pickup->end

Caption: Decision workflow for this compound waste management.

Spill and Emergency Procedures

Preparation is essential for mitigating accidental exposures.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4]

  • Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open. Seek medical attention.[4][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Spill: For a small spill of solid powder, carefully sweep it up and place it into your hazardous waste container.[12] Avoid creating dust. For larger spills, evacuate the area and contact your institution's EH&S emergency line.

Quantitative Operational Limits

The following table summarizes typical regulatory and best-practice limits for hazardous waste accumulation. Always verify these values with your local EH&S department, as institutional policies may be stricter.

ParameterGuideline / LimitRationaleSource(s)
Max Volume in SAA 55 gallons (total hazardous waste)Federal and state regulatory limit for waste accumulation before requiring more stringent storage protocols.[2]
Max Time in SAA Up to 12 monthsEnsures timely disposal and prevents degradation of waste or containers, as long as volume limits are not exceeded.[2]
pH for Drain Disposal Not Applicable (pH 5.5 - 10.5 for approved substances)This compound is not suitable for drain disposal regardless of pH. This is a general guideline for permissible aqueous waste.[13]
Empty Container Rinse Not required (unless deemed acutely toxic)Standard hazardous waste containers are emptied and defaced. Triple rinsing is reserved for acutely toxic "P-listed" chemicals.[1]

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • N-Boc-D-serine methyl ester PubChem Entry. National Center for Biotechnology Information. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Creosalus. [Link]

  • N-Boc-L-serine methyl ester PubChem Entry. National Center for Biotechnology Information. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Laboratory Safety Guidelines for Peptide Handling. Biovera. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-o-Methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents, such as Boc-o-Methyl-D-serine, requires a nuanced understanding of their potential hazards and the appropriate measures to mitigate risk. This guide provides essential, field-proven safety and logistical information for the handling and disposal of this compound, ensuring both the integrity of your research and the well-being of your laboratory personnel.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its hazard profile from structurally similar compounds like N-Boc-D-serine methyl ester and N-BOC-DL-serine methyl ester. The primary hazards associated with these fine powdered chemicals are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: The compound can cause significant irritation if it comes into contact with the eyes.[1][2][3][4]

  • Respiratory Irritation: As a fine powder, there is a risk of inhalation, which may lead to respiratory tract irritation.[1][2][3][4]

The tert-butoxycarbonyl (Boc) protecting group itself is stable under basic and nucleophilic conditions but is cleaved by acids.[5][6] This reactivity profile is crucial when considering reaction conditions and waste streams, as deprotection can generate flammable isobutylene gas and tert-butyl cations.

Core Principles of Protection: Beyond the Basics

In any laboratory setting where chemical hazards are present, a baseline of personal protective equipment is non-negotiable. This foundational layer of protection is your first line of defense against unforeseen incidents.

  • Laboratory Coat: A properly fitted, flame-resistant lab coat should be worn and kept buttoned.[7][8] This protects your clothing and skin from incidental splashes and spills.

  • Eye Protection: Safety glasses with side shields are the absolute minimum.[9] However, given the serious eye irritation potential, safety goggles that form a seal around the eyes are strongly recommended, especially when handling the solid or during any transfer process.[8][10]

  • Footwear: Closed-toe shoes are mandatory to protect against spills and dropped objects.[8]

Task-Specific PPE for Handling this compound

The level of required PPE escalates with the increased risk of exposure. The following table outlines the recommended PPE for specific tasks involving this compound.

Laboratory Task Scale Required Engineering Control Hand Protection Eye/Face Protection Respiratory Protection
Weighing/Transferring Solid Milligrams to GramsChemical Fume Hood or Vented Balance EnclosureDisposable Nitrile GlovesSafety GogglesNot required if in a certified hood
Weighing/Transferring Solid Multi-gram to KilogramChemical Fume HoodDouble-gloving with Nitrile GlovesSafety Goggles & Face ShieldN95 Respirator or higher
Dissolution/Solution Transfer Any ScaleChemical Fume HoodDisposable Nitrile GlovesSafety GogglesNot required if in a certified hood
Running Reaction & Workup Any ScaleChemical Fume HoodDisposable Nitrile Gloves (consider Silver Shield underlayer for aggressive solvents)Safety GogglesNot required if in a certified hood
Spill Cleanup Any ScaleN/AHeavy-duty Nitrile or Butyl Rubber GlovesSafety Goggles & Face ShieldN95 Respirator or higher
Waste Disposal Any ScaleWell-ventilated AreaDisposable Nitrile GlovesSafety GogglesNot required for sealed containers

Procedural Guidance: Integrating Safety into Your Workflow

Weighing and Transferring the Solid Compound

The highest risk of exposure to this compound is when handling it as a powder due to the potential for aerosolization and inhalation.

Step-by-Step Protocol:

  • Prepare Your Workspace: Ensure the chemical fume hood sash is at the appropriate height. Place all necessary equipment (spatula, weigh paper, receiving flask) inside the hood before starting.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger quantities, add a face shield and an N95 respirator.

  • Handle with Care: Open the container in the fume hood. Use a spatula to carefully transfer the desired amount of powder onto weigh paper or directly into a tared container. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

  • Immediate Cleanup: After weighing, carefully fold the weigh paper and use a clean spatula to ensure all powder is transferred to the reaction vessel. Wipe down the spatula and any surfaces inside the hood with a damp cloth or towel to collect any residual dust.

  • Seal and Store: Tightly seal the main container of this compound before removing it from the fume hood.

Spill Response and Cleanup

Accidents happen. A clear and practiced response plan is critical to mitigating the impact of a spill.

Step-by-Step Protocol:

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Don Enhanced PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above: at a minimum, a lab coat, safety goggles, a face shield, and heavy-duty gloves. An N95 respirator is crucial to prevent inhalation of the spilled powder.[4]

  • Contain the Spill: If the substance is a solid, gently cover it with a damp paper towel to prevent it from becoming airborne.

  • Absorb and Collect: For liquid spills (if dissolved), use an inert absorbent material like vermiculite or sand.[4] Carefully sweep up the absorbed material or the contained solid and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, followed by a 70% ethanol solution.

  • Dispose: Dispose of all contaminated materials (gloves, paper towels, absorbent) as hazardous waste according to your institution's guidelines.

Waste Disposal Plan

Proper disposal prevents environmental contamination and ensures compliance with safety regulations.

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh paper, and absorbent materials from spills, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and waste from reaction workups should be collected in a designated, sealed, and labeled hazardous waste container. Be mindful of chemical incompatibilities. Since Boc-group deprotection can occur under acidic conditions, it is crucial to avoid mixing Boc-amino acid waste with strong acids, which could lead to the generation of gaseous byproducts.[11]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow cluster_start Start: Task Assessment cluster_scale Scale of Operation cluster_solid Handling Solid vs. Solution cluster_ppe Personal Protective Equipment (PPE) Level cluster_control Engineering Controls start Identify Task: Handling this compound is_solid Handling Solid Powder? start->is_solid scale < 1 gram? ppe_base Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Goggles scale->ppe_base Yes (Small Scale) ppe_enhanced Enhanced PPE: - Baseline PPE - Face Shield - Double Gloves scale->ppe_enhanced No (Large Scale) is_solid->scale Yes is_solid->ppe_base No (In Solution) control Work in Certified Chemical Fume Hood ppe_base->control ppe_max Maximum PPE: - Enhanced PPE - N95 Respirator ppe_enhanced->ppe_max High risk of aerosolization ppe_enhanced->control ppe_max->control

Caption: PPE selection workflow for this compound.

References

  • Protective Equipment for Chemical Researchers: Essential Lab. (2025, September 24). Google Cloud.
  • SAFETY DATA SHEET - N-Boc-2-methyl-D-serine methyl ester. (2025, December 25). Fisher Scientific.
  • N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723. PubChem.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder.
  • PPE and Safety for Chemical Handling. (2020, July 14).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager Magazine.
  • SAFETY DATA SHEET - N-Boc-D-serine methyl ester. (2009, September 24). Fisher Scientific.
  • BOC-D-SER-OME - Safety Data Sheet. (2025, September 27). ChemicalBook.
  • N-BOC-DL-serine methyl ester-SDS. (2025, December 2). MedChemExpress.
  • Personal Protective Equipment (PPE)
  • BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。